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  • Product: 5-Methyl-1h-indazole-4-carboxylic acid
  • CAS: 1360927-57-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Synthetic Landscape of 5-Methyl-1H-indazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methyl-1H-indazole-4-carboxylic acid (CAS No. 1360927-57-6) represents a unique molecular scaffold within the broader class of indazole derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1H-indazole-4-carboxylic acid (CAS No. 1360927-57-6) represents a unique molecular scaffold within the broader class of indazole derivatives, a class of compounds renowned for its wide-ranging biological activities and utility in medicinal chemistry.[1] While experimental data for this specific isomer is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted chemical properties, alongside a detailed exploration of the synthesis, characterization, and reactivity of the indazole-carboxylic acid framework, drawing upon data from closely related and more extensively studied isomers. This document is intended to serve as a valuable resource for researchers, offering insights into the handling, analysis, and potential applications of this and similar compounds in drug discovery and development.

Introduction to the Indazole Scaffold

The indazole, or benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. This scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds.[1] The two nitrogen atoms in the pyrazole ring can exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common. The specific arrangement of substituents on the indazole core dramatically influences its physicochemical properties and biological activity, making the synthesis of diverse indazole derivatives a key focus in the development of novel therapeutics.[1] Indazole-containing compounds have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2]

Physicochemical Properties of 5-Methyl-1H-indazole-4-carboxylic Acid

Direct experimental data for 5-Methyl-1H-indazole-4-carboxylic acid is not widely available. However, computational predictions and data from chemical suppliers provide some insight into its physical and chemical characteristics.

PropertyPredicted ValueSource
CAS Number 1360927-57-6[3]
Molecular Formula C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [4]
Boiling Point 435.7 ± 25.0 °C[3]
Density 1.421 ± 0.06 g/cm³[3]
pKa 3.15 ± 0.30[3]

Note: These values are predicted and should be confirmed by experimental analysis.

Solubility Profile

Based on the general solubility of carboxylic acids and related indazole compounds, 5-Methyl-1H-indazole-4-carboxylic acid is expected to be sparingly soluble in water and more soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. The acidic nature of the carboxylic acid group will allow for salt formation with bases, which would significantly increase its aqueous solubility.

Tautomerism

The indazole ring can exist in tautomeric forms. For 5-Methyl-1H-indazole-4-carboxylic acid, the proton on the nitrogen can reside on either N1 or N2. The relative stability of these tautomers can be influenced by substitution patterns and the surrounding environment.

Caption: Tautomeric forms of 5-Methyl-indazole-4-carboxylic acid.

Spectroscopic Characterization of the Indazole-Carboxylic Acid Scaffold

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, usually above 10 ppm. The aromatic protons on the benzene portion of the indazole ring will appear in the aromatic region (typically 7-8.5 ppm), with their multiplicity and coupling constants dependent on the substitution pattern. The methyl protons would be expected to appear as a singlet in the upfield region, likely around 2.5 ppm. The NH proton of the indazole ring also appears as a broad singlet, typically in the downfield region.

  • ¹³C NMR: The carbon of the carboxylic acid group is a key diagnostic peak, typically appearing in the range of 165-180 ppm. The aromatic carbons of the indazole ring will have signals in the aromatic region (approximately 110-140 ppm). The methyl carbon would be expected at the upfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two very strong and broad absorptions:

  • A broad O-H stretch from the carboxylic acid, typically appearing in the region of 2500-3300 cm⁻¹.

  • A strong C=O (carbonyl) stretch, usually found between 1680-1710 cm⁻¹ for aromatic carboxylic acids.

The spectrum would also show C-H stretching from the aromatic ring and the methyl group, as well as C=C stretching from the aromatic system in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (176.17). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of a carboxyl group (-45 amu).

Synthesis Strategies for Indazole-Carboxylic Acids

Several synthetic routes to the indazole core have been established, and these can be adapted to produce specific isomers of methyl-indazole-carboxylic acid. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

G Start Substituted Aniline/Toluene Intermediate1 Diazotization Start->Intermediate1 NaNO2, HCl Intermediate2 Cyclization Intermediate1->Intermediate2 Intramolecular Reaction Product Indazole Core Intermediate2->Product Carboxylation Carboxylation Product->Carboxylation e.g., Grignard + CO2 or Directed Ortho Metalation FinalProduct Indazole-Carboxylic Acid Carboxylation->FinalProduct

Caption: Generalized synthetic workflow for indazole-carboxylic acids.

A common approach involves the diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization reaction. For the synthesis of 5-Methyl-1H-indazole-4-carboxylic acid, a potential starting material would be a suitably substituted toluene derivative. The introduction of the carboxylic acid group can be achieved either before or after the formation of the indazole ring, for example, through directed ortho-metalation followed by quenching with carbon dioxide.

Reactivity of the Indazole-Carboxylic Acid Moiety

The chemical reactivity of 5-Methyl-1H-indazole-4-carboxylic acid is dictated by the functional groups present: the indazole ring and the carboxylic acid.

  • Carboxylic Acid Group: This group can undergo standard carboxylic acid reactions, such as esterification, amide bond formation, and reduction to the corresponding alcohol. These transformations are crucial for generating derivatives with modified physicochemical properties and for creating libraries of compounds for biological screening.

  • Indazole Ring: The nitrogen atoms of the indazole ring can be alkylated or acylated. The benzene portion of the ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing methyl and carboxylic acid groups.

Applications in Drug Discovery and Development

While specific biological activities for 5-Methyl-1H-indazole-4-carboxylic acid have not been widely reported, the indazole-carboxylic acid scaffold is a key component in many compounds with therapeutic potential. These scaffolds are often used as building blocks in the synthesis of kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[1][2] The carboxylic acid group provides a handle for forming various derivatives and can also act as a key binding motif to biological targets.

Safety and Handling

Based on the GHS hazard statements provided by suppliers, 5-Methyl-1H-indazole-4-carboxylic acid should be handled with care.[4] It is predicted to cause skin and eye irritation and may cause respiratory irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

5-Methyl-1H-indazole-4-carboxylic acid is a member of the medicinally important indazole class of compounds. While detailed experimental characterization of this specific isomer is currently lacking in the public domain, this guide has provided a comprehensive overview of its predicted properties and has placed it within the broader context of indazole-carboxylic acid chemistry. By understanding the general synthesis, reactivity, and spectroscopic features of this class of molecules, researchers can better design experiments and anticipate the properties of this and related compounds in their drug discovery and development endeavors. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this promising scaffold.

References

  • 1-Methyl-1H-indazole-3-carboxylic acid - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Methyl 1H-indazole-5-carboxylate | C9H8N2O2 | CID 22260640 - PubChem. PubChem. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Technical Monograph: 5-Methyl-1H-indazole-4-carboxylic acid

The following technical guide details the chemical identity, synthesis, and therapeutic utility of 5-Methyl-1H-indazole-4-carboxylic acid (CAS 1360927-57-6). Advanced Scaffold for Kinase Inhibition & Fragment-Based Drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and therapeutic utility of 5-Methyl-1H-indazole-4-carboxylic acid (CAS 1360927-57-6).

Advanced Scaffold for Kinase Inhibition & Fragment-Based Drug Discovery[1]

Executive Summary

5-Methyl-1H-indazole-4-carboxylic acid (CAS 1360927-57-6 ) is a bicyclic heteroaromatic building block critical to modern medicinal chemistry. Distinguished by its indazole core —a privileged scaffold in oncology and immunology—this compound features a carboxylic acid at the C4 position and a methyl group at C5.[1] This specific substitution pattern is highly valued for its ability to enforce specific binding geometries in ATP-competitive kinase inhibitors (e.g., VEGFR, FGFR) and DNA damage response modulators (e.g., PARP inhibitors).[1]

Chemical Identity & Physicochemical Properties[2][3][4][5]

Property Data
Chemical Name 5-Methyl-1H-indazole-4-carboxylic acid
CAS Registry Number 1360927-57-6
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
SMILES CC1=C(C(=O)O)C2=C(C=C1)NN=C2
InChI Key BSZNJJXTCSVIAT-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calc.) ~3.8 (Carboxylic acid), ~13.5 (Indazole NH)

Synthetic Pathways & Methodology

Retrosynthetic Analysis

The synthesis of 4-substituted indazoles is synthetically demanding due to the electronic bias of the fused ring system, which typically favors electrophilic substitution at C3 or C5.[1] Accessing the C4-carboxyl motif requires a directed approach, most reliably achieved via transition-metal catalyzed carbonylation of a 4-halo precursor or diazotization-cyclization of a substituted aniline.

Primary Synthesis Protocol: Palladium-Catalyzed Carbonylation

This protocol describes the conversion of 4-bromo-5-methyl-1H-indazole to the target acid. This route is preferred for its scalability and functional group tolerance.[1]

Precursor: 4-Bromo-5-methyl-1H-indazole (derived from 3-bromo-4-methylaniline via Jacobson cyclization).

Step-by-Step Methodology:

  • Protection (Optional but Recommended):

    • React 4-bromo-5-methyl-1H-indazole with 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH in DCM to form the THP-protected intermediate. This prevents N-protonation poisoning of the Pd catalyst.

  • Carbonylation:

    • Reagents: THP-protected indazole (1.0 eq), Pd(OAc)₂ (5 mol%), dppp (1,3-bis(diphenylphosphino)propane, 10 mol%), Triethylamine (3.0 eq).

    • Solvent: Methanol (anhydrous).[1]

    • Conditions: Autoclave under CO atmosphere (50 psi) at 80°C for 12 hours.

    • Mechanism: Oxidative addition of Pd(0) to the C-Br bond, followed by CO insertion and methanolysis to yield the methyl ester.[1]

  • Hydrolysis & Deprotection:

    • Dissolve the intermediate methyl ester in THF/Water (1:1) .[1]

    • Add LiOH (4.0 eq) and stir at 60°C for 4 hours.

    • Acidify with HCl (1M) to pH 3.[1] The THP group is cleaved concomitantly under acidic workup or requires a separate mild acid step (HCl/MeOH) depending on stability.[1]

  • Purification:

    • Collect the precipitate by filtration.[1] Recrystallize from Ethanol/Water to afford 5-Methyl-1H-indazole-4-carboxylic acid.

Synthetic Workflow Diagram[2]

SynthesisRoute Start 3-Bromo-4-methylaniline Inter1 4-Bromo-5-methyl-1H-indazole Start->Inter1 Diazotization (NaNO2, AcOH) Inter2 Pd-CO Insertion (Carbonylation) Inter1->Inter2 Pd(OAc)2, dppp CO (50 psi), MeOH Product 5-Methyl-1H-indazole- 4-carboxylic acid (CAS 1360927-57-6) Inter2->Product 1. Hydrolysis (LiOH) 2. Acidification (HCl)

Figure 1: Synthetic route from aniline precursor to target indazole acid via palladium-catalyzed carbonylation.

Therapeutic Potential & Applications[2][3]

Kinase Inhibitor Scaffold

The indazole-4-carboxylic acid moiety serves as a bioisostere for the purine ring of ATP, allowing it to anchor into the hinge region of kinase enzymes.

  • Target Class: Tyrosine Kinases (VEGFR, FGFR) and Serine/Threonine Kinases.[1]

  • Mechanism: The N1-H and N2 of the indazole ring form critical hydrogen bonds with the kinase hinge residues (e.g., Glu/Cys backbone).[1] The C4-carboxylic acid can be derivatized to amides that extend into the solvent-exposed region or the hydrophobic back-pocket, optimizing selectivity.

DNA Damage Response (PARP Inhibitors)

Indazole-carboxamides are structural analogs to the benzamide pharmacophore found in PARP inhibitors (e.g., Niraparib).[1]

  • Role: The 5-methyl group provides steric bulk that restricts rotation, potentially locking the molecule in a bioactive conformation that enhances binding affinity to the PARP catalytic domain.[1]

Biological Signaling Pathway[2]

BiologicalPathway Drug Indazole-4-Carboxamide Derivative Target ATP Binding Pocket (Kinase/PARP) Drug->Target H-Bonding (Hinge Region) Downstream Inhibition of Phosphorylation Target->Downstream Blockade Effect Apoptosis / Reduced Proliferation Downstream->Effect Therapeutic Outcome

Figure 2: Mechanism of action for indazole-based inhibitors in oncology.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Handling: Use in a fume hood.[1] Avoid dust formation.[1] Wear nitrile gloves and safety glasses.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

References

  • BLD Pharm. (2025).[1] 5-Methyl-1H-indazole-4-carboxylic acid Product Datasheet. Retrieved from

  • Sigma-Aldrich. (2025). CAS 1360927-57-6 Product Detail. Retrieved from

  • Li, P., et al. (2012).[1][2] "Synthesis of Indazoles via [3+2] Cycloaddition of Arynes and Hydrazones." Journal of Organic Chemistry, 77(7), 3127-3133.[1] Link[1]

  • Lefebvre, V., et al. (2010).[1][2] "General Synthesis of Substituted Indazoles from 2-Bromobenzonitriles." Journal of Organic Chemistry, 75(8), 2730-2732.[1] Link[1]

  • PubChem. (2025).[1] Compound Summary: 5-Methyl-1H-indazole-4-carboxylic acid.[3][4][5][6][7][8] National Library of Medicine.[1] Retrieved from

Sources

Foundational

Structural Elucidation of 5-Methyl-1H-indazole-4-carboxylic Acid: A Technical Guide

Executive Summary: The Indazole Scaffold in Therapeutics The indazole nucleus is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Axitinib, Entrectinib) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Scaffold in Therapeutics

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Axitinib, Entrectinib) and DNA gyrase inhibitors. 5-Methyl-1H-indazole-4-carboxylic acid (CAS 1360927-57-6) represents a highly specific, densely functionalized building block. Its unique substitution pattern—placing a carboxylic acid at the C4 position adjacent to a C5 methyl group—creates significant steric and electronic constraints that are valuable for binding site specificity but challenging for structural characterization.

This guide details the definitive structure elucidation of this molecule, addressing the two primary analytical challenges:

  • Annular Tautomerism: Distinguishing the thermodynamic 1H-isomer from the kinetic 2H-isomer.

  • Regiochemical Ambiguity: Confirming the 4-carboxy/5-methyl arrangement against likely synthetic isomers (e.g., 5-carboxy/4-methyl).

Structural Architecture & Tautomeric Equilibrium

The Tautomeric Challenge

Indazoles exist in dynamic equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.

  • Thermodynamics: The 1H-tautomer is generally more stable by ~2.3–4.0 kcal/mol due to aromaticity retention in the benzene ring.

  • Solvent Effects: In polar aprotic solvents (DMSO-d6), the 1H-form predominates. However, the presence of the C4-carboxylic acid can influence this via intermolecular hydrogen bonding or steric repulsion with the C5-methyl group.

The "Ortho-Effect"

The proximity of the C4-COOH and C5-CH₃ groups creates a crowded environment. This steric clash often forces the carboxylic acid out of planarity with the aromatic ring, a feature detectable via X-ray crystallography and specific NOE (Nuclear Overhauser Effect) signals.

Synthetic Origins & Impurity Profiling

To validate the structure, one must understand the potential contaminants. Synthesis typically proceeds via diazotization of substituted anilines or cyclization of hydrazones.

Potential Impurity/IsomerOriginAnalytical Differentiator
2H-Isomer Kinetic product of alkylation/cyclization15N NMR shifts; N-H coupling patterns.
5-COOH / 4-Me Isomer Regiochemical error in precursor synthesisHMBC correlations (Methyl to Carboxyl).
6-Methyl Isomer Incorrect starting material substitution1H NMR coupling constants (H4/H5 vs H6/H7).

Multi-Modal Spectroscopic Elucidation

This section details the self-validating logic used to assign the structure.

Mass Spectrometry (HRMS)
  • Technique: ESI-TOF (Negative Mode).

  • Target: [M-H]⁻ ion.

  • Validation: The molecular formula

    
     requires an exact mass of 175.0513 Da  (monoisotopic).
    
  • Fragmentation: Look for loss of

    
     (44 Da), confirming the free carboxylic acid.
    
NMR Spectroscopy Strategy

The definitive assignment relies on a combination of 1D and 2D NMR techniques in DMSO-d6.

1H NMR Assignment (500 MHz, DMSO-d6)
  • 
     13.0+ ppm (Broad s):  Carboxylic acid proton (COOH).
    
  • 
     13.1 ppm (Broad s):  Indazole N-H (exchangeable).
    
  • 
     8.1–8.5 ppm (s):  H-3 proton. This is the diagnostic singlet for the pyrazole ring.
    
  • 
     7.0–7.5 ppm (d, J~8.5 Hz):  H-6 and H-7 protons. The 4,5-substitution leaves only two aromatic protons on the benzene ring, forming an AB system.
    
  • 
     2.4–2.6 ppm (s):  Methyl group at C5.
    
2D NMR Connectivity (The "Smoking Gun")

To distinguish the 4-COOH/5-Me structure from the 5-COOH/4-Me isomer, we utilize HMBC (Heteronuclear Multiple Bond Correlation).

  • Pathway 1 (Methyl Anchor): The Methyl protons show HMBC correlations to:

    • C5 (Direct attachment, strong).

    • C6 (Ortho carbon, strong).

    • C4 (Ortho carbon, weak/strong).

  • Pathway 2 (Carboxyl Anchor): The crucial step is identifying the C4 carbon.

    • If the structure is correct, the C4 carbon (identified via Methyl correlation) must show a correlation to the Carboxyl Carbonyl (C=O) .

    • Contrast: In the 5-COOH/4-Me isomer, the methyl is on C4. It would correlate to C3a, C5, and C3. It would not correlate to the carboxyl carbon attached at C5 (too far, 4-bond).

Visualization of Connectivity

The following diagram illustrates the critical HMBC and NOESY correlations required to confirm the structure.

ElucidationLogic cluster_molecule 5-Methyl-1H-indazole-4-COOH Connectivity Me Methyl (C5) C5 C-5 (Aromatic) Me->C5 HMBC (2J) C4 C-4 (Quaternary) Me->C4 HMBC (3J - Critical) C6 C-6 (Aromatic H) Me->C6 HMBC (3J) H6 H-6 Proton Me->H6 NOESY (Spatial) COOH COOH (Carbonyl) C4->COOH Connectivity Proof

Caption: HMBC (Solid Blue) and NOESY (Dotted Green) correlations establishing the 4,5-substitution pattern.

Experimental Protocols

Sample Preparation for NMR
  • Solvent: DMSO-d6 (99.9% D) is required.

    
     is unsuitable due to the poor solubility of the zwitterionic/polar acid species.
    
  • Concentration: 5–10 mg in 600 µL solvent.

  • Tube: 5mm high-precision NMR tube.

Data Acquisition Parameters (600 MHz Instrument)

To ensure publication-quality data (E-E-A-T standard):

  • 1H NMR (zg30):

    • Scans: 16 (minimum).

    • Relaxation Delay (D1): 1.0 sec (ensure integration accuracy).

    • Spectral Width: 15 ppm (to capture COOH).

  • 13C NMR (zgpg30):

    • Scans: 1024 (Quaternary carbons C4, C3a, C7a are slow to relax and have no NOE enhancement).

    • D1: 2.0 sec.

  • NOESY (noesygpphpp):

    • Mixing Time: 300–500 ms.

    • Goal: Observe Me(5)

      
       H(6) interaction.
      
Workflow Diagram

Workflow Start Crude Material Step1 1. HRMS (ESI-) Confirm C9H8N2O2 Start->Step1 Step2 2. 1H NMR (DMSO-d6) Check Purity & Integration Step1->Step2 Decision Is H3 a Singlet? Step2->Decision BranchA Yes: Indazole Core Confirmed Decision->BranchA Yes BranchB No: Check Isomers Decision->BranchB No Step3 3. HMBC Experiment Map Methyl to C4/C5/C6 BranchA->Step3 Final Structure Validated 4-COOH / 5-Me Step3->Final

Caption: Step-by-step structural validation workflow for indazole derivatives.

Crystallography & Solid State Validation[1]

While NMR provides solution-state data, X-ray crystallography is the "Gold Standard" for tautomer confirmation.

  • Crystal Growth: Slow evaporation from Methanol/Water (9:1).

  • H-Bonding Network: In the solid state, 1H-indazole-4-carboxylic acids typically form dimers via intermolecular hydrogen bonds between the Carboxyl-OH and the N2-nitrogen of an adjacent molecule, or standard Carboxyl-Carboxyl dimers.

  • Tautomer Check: The N1-C7a bond length will be shorter in the 1H-tautomer compared to the 2H-tautomer.

References

  • Sigma-Aldrich. 5-Methyl-1H-indazole-4-carboxylic acid Product Data. (Accessed 2026).[1][2] Link

  • National Institutes of Health (NIH). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. PMC Articles. Link

  • ChemicalBook. Indazole Tautomerism and Stability Data.Link

  • Journal of Organic Chemistry. Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. (Detailed NMR and X-ray analysis of indazole substitution patterns). Link

  • MedChemExpress. 1H-Indazole-4-carboxylic acid Analogues and Bioactivity.Link

Sources

Exploratory

A Technical Guide to 5-Methyl-1H-indazole-4-carboxylic Acid: Properties, Synthesis, and Applications

Executive Summary This guide provides a comprehensive technical overview of 5-Methyl-1H-indazole-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its cor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical overview of 5-Methyl-1H-indazole-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, including its molecular weight, structure, and spectroscopic profile. Furthermore, this document outlines a representative synthetic pathway, discusses its critical role as a scaffold in drug discovery, and provides essential safety and handling protocols. The indazole core is a well-established "privileged scaffold" in pharmacology, and understanding the characteristics of its derivatives, such as the subject of this guide, is paramount for the development of novel therapeutics.[1]

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor allow it to mimic biological structures and interact with a wide array of enzymatic and receptor targets.[1] Consequently, the indazole scaffold is present in numerous compounds investigated for anti-cancer, anti-inflammatory, anti-bacterial, and anti-diabetic properties, making its derivatives highly valuable in pharmaceutical research.[1][2]

Core Physicochemical and Structural Properties

5-Methyl-1H-indazole-4-carboxylic acid is a derivative of the indazole family. Its precise properties are crucial for its application in synthesis and biological screening. The addition of the methyl and carboxylic acid groups at the 5- and 4-positions, respectively, significantly influences its solubility, reactivity, and potential for intermolecular interactions.

Chemical Structure

The structure consists of a bicyclic indazole core with a methyl group (-CH₃) at position 5 and a carboxylic acid group (-COOH) at position 4.

Caption: 2D Structure of 5-Methyl-1H-indazole-4-carboxylic acid.

Key Physicochemical Data

The fundamental properties of this molecule are summarized below. Note that as this is a specific, non-commercial building block, some data is derived from isomeric compounds with the same molecular formula and weight.

PropertyValueSource
Molecular Weight 176.17 g/mol Calculated, consistent with isomers[3][4]
Molecular Formula C₉H₈N₂O₂[3][4]
IUPAC Name 5-Methyl-1H-indazole-4-carboxylic acid-
Appearance White to off-white solid (predicted)[5]
Solubility Soluble in organic solvents (Methanol, Ethanol, DMF, DMSO); low solubility in water (predicted)[5]
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 3Calculated
Topological Polar Surface Area 65.98 Ų[3]

Spectroscopic Profile: A Guide to Characterization

Structural confirmation of 5-Methyl-1H-indazole-4-carboxylic acid relies on standard spectroscopic techniques. The expected profile is a self-validating system for confirming synthetic success.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole core, a singlet for the methyl group protons (typically ~2.5 ppm), a broad singlet for the carboxylic acid proton (>10 ppm), and another broad singlet for the N-H proton of the indazole ring.

  • ¹³C NMR: The carbon spectrum will display nine unique signals. Key signals include the carboxyl carbon (~170 ppm), aromatic carbons (110-140 ppm), and the methyl carbon (~20 ppm).[6]

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. A very broad absorption band from 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A sharp, strong carbonyl (C=O) stretch should appear around 1700 cm⁻¹. N-H stretching vibrations are expected around 3300-3400 cm⁻¹.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the exact mass of the molecule, corresponding to the molecular formula C₉H₈N₂O₂. The monoisotopic mass is calculated to be 176.0586 Da, which serves as a definitive confirmation of the elemental composition.[8]

Synthesis and Derivatization Strategies

While specific, optimized synthesis routes for this exact isomer are proprietary or found deep within patent literature, a plausible and logical pathway can be constructed based on established organic chemistry principles for indazole synthesis. A common approach involves the cyclization of a functionalized phenylhydrazine or diazotization of an appropriately substituted aniline.[9]

Representative Synthetic Workflow

A logical synthetic approach could start from 2-amino-4-methylbenzoic acid, proceeding through diazotization and subsequent cyclization. This workflow highlights the key transformations required.

G start 2-Amino-4-methylbenzoic acid (Starting Material) step1 Step 1: Diazotization (NaNO₂, HCl, 0-5°C) start->step1 intermediate1 Diazonium Salt Intermediate (Unstable, used in situ) step1->intermediate1 step2 Step 2: Reductive Cyclization (e.g., Na₂SO₃) intermediate1->step2 product 5-Methyl-1H-indazole-4-carboxylic acid (Final Product) step2->product purification Purification (Crystallization / Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: Generalized workflow for the synthesis of 5-Methyl-1H-indazole-4-carboxylic acid.

Protocol: Activation for Amide Coupling

A critical use of this molecule is as a building block in amide synthesis. This requires the activation of the carboxylic acid, typically by converting it to an acid chloride. This protocol is a self-validating system, as the success of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of a higher frequency C=O stretch).

Objective: To convert 5-Methyl-1H-indazole-4-carboxylic acid to 5-Methyl-1H-indazole-4-carbonyl chloride for subsequent amide bond formation.

Materials:

  • 5-Methyl-1H-indazole-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF) (catalytic amount, ~1 drop)

  • Nitrogen or Argon atmosphere

Procedure:

  • Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Methyl-1H-indazole-4-carboxylic acid. Purge the flask with dry nitrogen.

  • Solvent Addition: Add anhydrous DCM or THF to the flask to create a suspension. The choice of solvent depends on the subsequent reaction, but DCM is common for this step.

  • Catalyst: Add a single drop of DMF. Causality Insight: DMF reacts with oxalyl or thionyl chloride to form the Vilsmeier reagent, which is the true catalytic species that accelerates the conversion.[10]

  • Reagent Addition: Cool the suspension in an ice bath (0°C). Slowly add the thionyl chloride or oxalyl chloride dropwise via a syringe. Gas evolution (HCl, SO₂ or CO/CO₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the reaction mixture becomes a clear solution, indicating the consumption of the solid starting material.

  • Completion & Isolation: The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to check for the formation of the methyl ester. Once complete, the solvent and excess reagent are carefully removed under reduced pressure.

  • Validation: The resulting crude acid chloride is typically a solid and should be used immediately in the next step without purification. Its formation can be confirmed by IR spectroscopy, noting the shift of the carbonyl peak to a higher wavenumber (~1780-1800 cm⁻¹).

Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a crucial intermediate or building block. Its structure allows for the synthesis of a diverse library of compounds for screening.

  • Kinase Inhibitors: The indazole core is a well-known hinge-binding motif in many kinase inhibitors used in oncology. The carboxylic acid at the 4-position can be converted to a variety of amides, which can then interact with other regions of the ATP-binding pocket to enhance potency and selectivity.

  • Receptor Agonists/Antagonists: Indazole derivatives have been identified as modulators of various receptors. For instance, recent research has highlighted indazole-containing compounds as potent agonists of the Aryl Hydrocarbon Receptor (AHR), with potential applications in treating psoriasis.[11]

  • Antimicrobial Agents: The indazole scaffold has been incorporated into novel compounds with significant antibacterial activity against resistant strains like S. aureus and E. coli.[1]

G cluster_0 Drug Design & Synthesis cluster_1 Biological Application start 5-Methyl-1H-indazole-4-carboxylic acid (Core Scaffold) activation Acid Chloride Intermediate (Activated for Coupling) start->activation SOCl₂/DMF coupling Amide Coupling (+ Diverse Amines R-NH₂) activation->coupling library Library of Indazole Amides (Final Compounds) coupling->library target Biological Target e.g., Protein Kinase, AHR library->target Screening outcome Therapeutic Effect e.g., Anti-Cancer, Anti-Psoriasis target->outcome Modulation

Caption: Role of the title compound as a building block in a drug discovery workflow.

Safety, Handling, and Storage

As a laboratory chemical, 5-Methyl-1H-indazole-4-carboxylic acid and its derivatives must be handled with appropriate care. The following guidelines are based on safety data for structurally similar compounds.[12][13][14]

Hazard CategoryGHS Classification & Precautionary Statements
Acute Toxicity H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[14]
Skin Irritation H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13][14]
Eye Irritation H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][14]
Respiratory Irritation H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14]
  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile).[12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[13][15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

Conclusion

5-Methyl-1H-indazole-4-carboxylic acid, with a molecular weight of 176.17 g/mol , is more than a simple chemical entity; it is a versatile and valuable building block for the synthesis of complex molecules with significant therapeutic potential. Its well-defined physicochemical properties and predictable reactivity make it a powerful tool for medicinal chemists. By understanding its structure, synthesis, and safe handling, researchers can effectively leverage this scaffold to advance the frontiers of drug discovery, particularly in the development of targeted therapies for a range of human diseases.

References

  • ResearchGate. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods | Request PDF. Available from: [Link]

  • PrepChem.com. Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid chloride. Available from: [Link]

  • PubMed. Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. Available from: [Link]

  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • PubChem. Methyl 1H-indazole-5-carboxylate. Available from: [Link]

  • Knowledge. How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Available from: [Link]

  • ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table. Available from: [Link]

  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

  • ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Available from: [Link]

Sources

Foundational

Technical Guide: Solubility Profiling of 5-Methyl-1H-indazole-4-carboxylic Acid

Executive Summary 5-Methyl-1H-indazole-4-carboxylic acid is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and allosteric modulators. Its physicochemical behavior is dom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-1H-indazole-4-carboxylic acid is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and allosteric modulators. Its physicochemical behavior is dominated by the interplay between the amphoteric indazole core and the acidic carboxylate moiety. This guide provides a comprehensive solubility profile, contrasting in silico predictions with required experimental validations. It details the specific thermodynamic and kinetic protocols necessary to characterize this compound, addressing the challenges of zwitterionic behavior and ortho-substitution steric effects.

Part 1: Chemical Identity & Physicochemical Profile

The solubility of 5-Methyl-1H-indazole-4-carboxylic acid is not a static number; it is a dynamic property dependent on pH, ionic strength, and crystal lattice energy. The presence of the methyl group at the C5 position, adjacent to the C4-carboxylic acid, introduces steric strain that can disrupt intermolecular hydrogen bonding, potentially altering solubility compared to the non-methylated parent scaffold.

Table 1: Physicochemical Properties (Predicted vs. Analog-Derived)

Note: Values represent high-confidence estimates based on structural analogs (e.g., Indazole-3-carboxylic acid) and QSPR models.

PropertyValue (Est.)Scientific Context
Molecular Formula C₉H₈N₂O₂MW: 176.17 g/mol
pKa₁ (Acidic) 3.6 – 4.2Deprotonation of -COOH (dominant species at pH 7.4).
pKa₂ (Basic) 1.2 – 1.8Protonation of Indazole N2 (relevant only in strong acid).
pKa₃ (Acidic) ~13.8Deprotonation of Indazole NH (rarely relevant in bio-assay).
LogP (Oct/Water) 1.9 – 2.3Moderate lipophilicity; Methyl group adds ~0.5 log units vs parent.
LogD (pH 7.4) -0.5 – 0.5Low distribution coefficient due to ionization of COOH.
Topological PSA ~65 ŲGood permeability predictor; <140 Ų threshold.
H-Bond Donors 2Carboxylic -OH and Indazole -NH.

Part 2: The Solubility Landscape

pH-Dependent Solubility (The Henderson-Hasselbalch Relationship)

This compound exhibits a "U-shaped" or sigmoidal solubility profile typical of ampholytes.

  • pH < 2 ( acidic): The molecule may exist as a cation (protonated N2) or neutral species. Solubility is moderate to low.

  • pH 3 – 5 (Isoelectric/Neutral Zone): The compound exists primarily as the neutral carboxylic acid. Solubility is at its minimum (Intrinsic Solubility,

    
    ).  This is the critical risk zone for precipitation in formulation.
    
  • pH > 6 (Basic): The carboxylic acid deprotonates to the carboxylate anion (

    
    ). Solubility increases by orders of magnitude (Log-linear increase).
    
Diagram 1: Theoretical Solubility & Ionization Workflow

This diagram illustrates the ionization states governing solubility across the pH scale.

SolubilityPath Acid pH < 2 (Cationic/Neutral) Moderate Solubility Neutral pH 3.5 - 4.5 (Neutral Species) Min Solubility (S0) Acid->Neutral Deprotonation (pKa ~1.5) Base pH > 6.0 (Anionic Carboxylate) High Solubility Neutral->Base Deprotonation (pKa ~3.8) Precip Risk: Precipitation in Stomach Acid Neutral->Precip Formulation Target: Formulation pH > 7 or Salt Form Base->Formulation

Caption: Solubility transitions driven by protonation states. Critical solubility minimum occurs near the carboxylic acid pKa.

Part 3: Experimental Methodologies

To accurately determine the solubility of 5-Methyl-1H-indazole-4-carboxylic acid, you must distinguish between Kinetic Solubility (for HTS/early screening) and Thermodynamic Solubility (for lead optimization/formulation).

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Purpose: Rapidly identify if the compound crashes out of solution when diluted from a DMSO stock. Context: DMSO acts as a cosolvent, often artificially inflating solubility values.

Materials:

  • 10 mM DMSO stock solution of 5-Methyl-1H-indazole-4-carboxylic acid.

  • PBS buffer (pH 7.4).

  • Nephelometer or Plate Reader (620 nm absorbance).

Step-by-Step Workflow:

  • Preparation: Dispense 196 µL of PBS into a 96-well clear-bottom plate.

  • Spiking: Add 4 µL of DMSO stock (final conc: 200 µM, 2% DMSO).

  • Incubation: Shake at 500 rpm for 90 minutes at 25°C.

  • Read: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Analysis: Compare signal against a solvent blank. A significant increase in OD indicates precipitation.

    • Pass Criteria: Solubility > 50 µM at pH 7.4.

Protocol B: Gold-Standard Thermodynamic Solubility (Shake-Flask)

Purpose: Determine the absolute equilibrium solubility (


) in the absence of DMSO. This is required for accurate pKa determination and crystal form screening.

Materials:

  • Solid dry powder of 5-Methyl-1H-indazole-4-carboxylic acid (crystalline).

  • HPLC-UV or LC-MS/MS system.

  • 0.45 µm PTFE Syringe Filters (to remove undissolved crystals).

Step-by-Step Workflow:

  • Saturation: Add excess solid compound (~1-2 mg) to 1.0 mL of buffer (pH 1.2, 4.0, and 7.4) in glass vials.

  • Equilibration: Agitate (stir bar or shaker) for 24–48 hours at 25°C.

    • Critical Check: Ensure solid is still visible. If all dissolves, add more solid.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE membrane. Note: Discard the first 100 µL of filtrate to account for non-specific binding to the filter.

  • Quantification: Inject filtrate onto HPLC (Reverse Phase C18).

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Detection: UV at 254 nm (Indazole absorption max).

  • Calculation: Calculate concentration using a standard curve prepared from the DMSO stock.

Diagram 2: Experimental Decision Matrix

This diagram guides the researcher on which protocol to apply based on the development stage.

MethodSelect Start Start: Solubility Assessment Stage Development Stage? Start->Stage Early Hit Identification (HTS) Stage->Early < 10 mg compound Late Lead Opt / Pre-Formulation Stage->Late > 50 mg compound Kinetic Protocol A: Kinetic (DMSO Spike + Turbidimetry) Early->Kinetic Thermo Protocol B: Thermodynamic (Solid + Shake Flask + HPLC) Late->Thermo Result1 Output: Precipitation Risk (Pass/Fail) Kinetic->Result1 Result2 Output: Intrinsic Solubility (S0) & pH Profile Thermo->Result2

Caption: Decision matrix for selecting kinetic vs. thermodynamic solubility protocols based on compound availability.

Part 4: Implications for Drug Development[1]

Structure-Activity Relationship (SAR)

The 5-methyl group is lipophilic. While it may enhance potency by filling a hydrophobic pocket in the target protein (e.g., kinase ATP binding site), it decreases aqueous solubility compared to the un-methylated analog.

  • Mitigation: If solubility is < 10 µg/mL at pH 7.4, consider introducing polar groups (e.g., replacing the methyl with a methoxy or adding a solubilizing tail to the carboxylate via amide coupling).

Solid State & Polymorphism

Indazoles are prone to forming strong intermolecular hydrogen bond networks (dimers) in the solid state.

  • Observation: The high melting point of ester analogs (~135°C) suggests a stable crystal lattice.

  • Risk: High lattice energy resists dissolution.

  • Strategy: Screen for salt forms. The carboxylic acid can form salts with sodium, potassium, or lysine, disrupting the lattice and significantly improving dissolution rates.

Formulation Strategy

For in vivo studies (PK/PD), avoid simple aqueous suspensions if


 is low.
  • Recommended Vehicle: 5% DMSO / 10% Solutol HS15 / 85% Saline.

  • Alternative: Adjust pH to > 7.5 using Tris or Bicarbonate buffer to ensure the compound is in its anionic (soluble) form.

References

  • PubChem Compound Summary. (2025). Methyl 1H-indazole-5-carboxylate (Analog Data). National Library of Medicine. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay Protocol. [Link][1]

  • Journal of Medicinal Chemistry. (2010). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides. (Demonstrates solubility challenges in indazole scaffolds). [Link]

  • ResearchGate. (2018). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. (Mechanistic insight into amphoteric solubility). [Link]

Sources

Exploratory

5-Methyl-1h-indazole-4-carboxylic acid spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Data of 5-Methyl-1H-indazole-4-carboxylic Acid Introduction 5-Methyl-1H-indazole-4-carboxylic acid is a member of the indazole class of heterocyclic aromatic compounds. Th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of 5-Methyl-1H-indazole-4-carboxylic Acid

Introduction

5-Methyl-1H-indazole-4-carboxylic acid is a member of the indazole class of heterocyclic aromatic compounds. The indazole scaffold is a critical pharmacophore in numerous clinically approved drugs, exhibiting a wide range of biological activities including antitumor, analgesic, and anti-inflammatory effects.[1] Given the therapeutic potential of indazole derivatives, the robust and unambiguous structural characterization of new analogues is paramount for advancing drug discovery and development programs.

This guide provides a comprehensive overview of the expected spectroscopic data for 5-Methyl-1H-indazole-4-carboxylic acid. As this is a specialized molecule, readily available experimental spectra are limited. Therefore, this document leverages foundational spectroscopic principles and comparative data from analogous structures to provide a well-grounded prediction of the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. This predictive approach serves as an invaluable tool for researchers in identifying this molecule, confirming its synthesis, and ensuring its purity.

The methodologies and interpretations presented herein are grounded in established practices, providing researchers, scientists, and drug development professionals with a self-validating framework for the spectroscopic analysis of this and similar heterocyclic compounds.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for the unambiguous assignment of spectroscopic signals. The structure of 5-Methyl-1H-indazole-4-carboxylic acid with the standard IUPAC numbering convention is presented below. This numbering will be used throughout this guide for all NMR assignments.

Caption: Molecular structure of 5-Methyl-1H-indazole-4-carboxylic acid with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 5-Methyl-1H-indazole-4-carboxylic acid is based on established substituent effects on aromatic systems and data from similar indazole structures.[2] Protons attached to an aromatic ring typically resonate in the 6.5-8.0 ppm region. The electron-donating methyl group and the electron-withdrawing carboxylic acid group will influence the precise chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
COOH~13.0Broad Singlet1HThe acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet, often exchanging with trace water in the solvent.
N1-H~13.5Broad Singlet1HThe N-H proton of the indazole ring is also acidic and appears as a broad, deshielded signal.[3]
H7~8.0 - 8.2Doublet1HThis proton is ortho to the pyrazole nitrogen (N1) and is expected to be the most deshielded of the aromatic protons.
H3~7.8 - 8.0Singlet1HThe proton at C3 is adjacent to two nitrogen atoms and is expected to be significantly deshielded.
H6~7.3 - 7.5Doublet1HThis proton is ortho to the electron-donating methyl group, which will cause some shielding relative to H7.
C₅-CH₃~2.5Singlet3HProtons on a methyl group attached to an aromatic ring typically appear in the 2.0-3.0 ppm range.[4]
Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines a self-validating system for acquiring high-quality ¹H NMR data for a solid organic compound like 5-Methyl-1H-indazole-4-carboxylic acid.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.[5]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for dissolving polar compounds and will not exchange with the N-H proton as readily as D₂O).[6]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied. The solution should be clear and free of any particulate matter.

    • Using a Pasteur pipette plugged with a small amount of cotton or glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.[7] This removes any dust or insoluble impurities that could degrade spectral quality.

    • Cap the NMR tube securely and wipe the outside with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any contaminants.[5]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using a depth gauge.

    • Place the sample into the NMR magnet.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum using appropriate parameters (e.g., 32 scans, 1-2 second relaxation delay).

    • Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. While less sensitive than ¹H NMR, it is an essential tool for confirming the number of unique carbon atoms and gaining insight into their chemical environment.

Predicted ¹³C NMR Spectrum

The chemical shifts of the carbon atoms in the indazole ring are predicted based on published data for indazole derivatives and substituent effects in aromatic systems.[8][9] Carbons in aromatic rings typically resonate between 120-150 ppm.[4] The carboxylic acid carbonyl carbon is expected at a much higher chemical shift.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C9 (C=O)~168The carbonyl carbon of a carboxylic acid is highly deshielded.
C7a~140Aromatic carbon at a ring fusion, adjacent to a nitrogen atom.
C5~138Aromatic carbon bearing the methyl group (ipso-carbon).
C3a~125Aromatic carbon at a ring fusion.
C3~135Carbon in the pyrazole ring, adjacent to two nitrogen atoms.
C7~122Aromatic carbon ortho to the pyrazole ring.
C6~120Aromatic carbon meta to the carboxylic acid and ortho to the methyl group.
C4~115Aromatic carbon bearing the carboxylic acid group (ipso-carbon).
C8 (CH₃)~21The methyl carbon is expected in the typical aliphatic region.
Experimental Protocol: ¹³C NMR Spectroscopy

The sample prepared for ¹H NMR can be used directly for ¹³C NMR.

  • Data Acquisition:

    • Using the same sample from the ¹H NMR experiment, switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be required to achieve a good signal-to-noise ratio.[5]

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting fragmentation pattern provides a "fingerprint" that can aid in structural elucidation.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺•): The molecular formula of 5-Methyl-1H-indazole-4-carboxylic acid is C₉H₈N₂O₂. The exact mass is 176.0586 g/mol . A prominent molecular ion peak is expected at m/z = 176.

  • Key Fragmentation Pathways: Carboxylic acids and indazole rings exhibit characteristic fragmentation patterns.[10][11]

    • Loss of •OH: A common fragmentation for carboxylic acids, leading to an acylium ion at m/z = 159.

    • Loss of H₂O: While less common than •OH loss, loss of water can occur, resulting in a peak at m/z = 158.

    • Loss of •COOH: Cleavage of the entire carboxylic acid group would result in a fragment at m/z = 131.

    • Acylium Ion: The [M - •OH]⁺ fragment (m/z = 159) is expected to be a significant peak.[12]

MS_Fragmentation M [M]⁺• m/z = 176 M_OH [M - •OH]⁺ m/z = 159 M->M_OH - •OH M_COOH [M - •COOH]⁺ m/z = 131 M->M_COOH - •COOH M_OH_CO [M - •OH - CO]⁺ m/z = 131 M_OH->M_OH_CO - CO

Caption: Predicted major fragmentation pathways for 5-Methyl-1H-indazole-4-carboxylic acid in EI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[13]

    • Ensure the sample is fully dissolved.

  • Data Acquisition (Direct Infusion EI-MS):

    • Calibrate the mass spectrometer using a known standard.

    • Introduce the sample into the ion source. For solid samples with sufficient volatility, a direct insertion probe can be used.[14] The probe is heated to vaporize the sample directly into the ionization chamber.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

    • The instrument software will generate a plot of relative intensity versus mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of 5-Methyl-1H-indazole-4-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the N-H and C-H bonds.[15][16]

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration ModeIntensityComments
3300 - 2500O-H stretch (Carboxylic Acid)Strong, Very BroadThis very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer and often overlaps with C-H stretches.[15]
~3200N-H stretchMedium, BroadThe N-H stretch of the indazole ring.
~3030Aromatic C-H stretchMediumAppears at a frequency slightly higher than 3000 cm⁻¹.[17]
2950 - 2850Aliphatic C-H stretchMediumFrom the methyl group.[18]
1710 - 1680C=O stretch (Carboxylic Acid)Strong, SharpA very strong and diagnostically important band for the carbonyl group.
1600 - 1450C=C stretch (Aromatic Ring)Medium to StrongMultiple bands are expected in this region, characteristic of the aromatic system.
~1300C-O stretchStrongAssociated with the carboxylic acid C-O bond.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Thin Solid Film Method): [19]

    • Place a small amount of the solid sample (a few milligrams) in a small vial.

    • Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.

    • Place a single drop of this solution onto the surface of a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty instrument.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • After analysis, clean the salt plate thoroughly with a suitable solvent and return it to a desiccator for storage.[20]

Overall Spectroscopic Characterization Workflow

The comprehensive characterization of a novel compound like 5-Methyl-1H-indazole-4-carboxylic acid follows a logical and systematic workflow. Each spectroscopic technique provides complementary information that, when combined, allows for an unambiguous confirmation of the molecular structure.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Pure Solid Sample IR FT-IR Spectroscopy (Thin Film) Prep->IR MS Mass Spectrometry (EI-MS) Prep->MS NMR_Prep Dissolve in Deuterated Solvent Prep->NMR_Prep IR_Data Identify Functional Groups (COOH, NH, Ar, CH₃) IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data H_NMR ¹H NMR NMR_Prep->H_NMR C_NMR ¹³C NMR H_NMR->C_NMR NMR_Data Assign ¹H & ¹³C Signals Confirm Connectivity C_NMR->NMR_Data Structure Structure Elucidation & Confirmation IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Caption: A systematic workflow for the spectroscopic characterization of 5-Methyl-1H-indazole-4-carboxylic acid.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for 5-Methyl-1H-indazole-4-carboxylic acid. By integrating fundamental principles with comparative data from related structures, we have constructed a reliable spectroscopic profile that can guide researchers in the synthesis and characterization of this compound. The provided step-by-step protocols for data acquisition represent best practices in the field, ensuring the generation of high-quality, reproducible data. This comprehensive approach underscores the synergistic power of multiple spectroscopic techniques in the unambiguous elucidation of molecular structures, a cornerstone of modern chemical and pharmaceutical research.

References

  • Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 61(12), 5851-5863. Available at: [Link]

  • Nikolic, D., & Tomic, Z. D. (n.d.). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. Available at: [Link]

  • MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • University of California, Irvine. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. EHS. Available at: [Link]

  • (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Shevyrin, V., et al. (2013). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Forensic Science International, 232(1-3), 157-164. Available at: [Link]

  • Elguero, J., et al. (2016). 13 C NMR of indazoles. ResearchGate. Available at: [Link]

  • Alkorta, I., et al. (2022). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... [Image]. ResearchGate. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry. Available at: [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Available at: [Link]

  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Available at: [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5870–5881. Available at: [Link]

  • (n.d.). NMR Sample Preparation. Available at: [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Available at: [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • (n.d.). IR Absorption Table. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Available at: [Link]

  • Gjoshi, E., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(11), 2588. Available at: [Link]

  • (n.d.). A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples. Available at: [Link]

  • Lai, A.-Q., et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect, 10(24). Available at: [Link]

  • Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). Indazole. Available at: [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Blogs. Available at: [Link]

  • (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]

  • Bromilow, J., et al. (1977). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry, 30(2), 351-358. Available at: [Link]

  • Srivastava, R. M., et al. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • eGrove. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. Available at: [Link]

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Chemistry. Available at: [Link]

  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Available at: [Link]

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  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Available at: [Link]

  • Bakke, B. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • Department of Chemistry Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids [Video]. YouTube. Available at: [Link]

  • 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. (n.d.). Available at: [Link]

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Sources

Foundational

An In-depth Technical Guide to the NMR Analysis of 5-Methyl-1H-indazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 5-Methyl-1H-indazole-4-carboxylic Acid and the Role of NMR in its Characterization 5-Methyl-1H-indazole-4-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Methyl-1H-indazole-4-carboxylic Acid and the Role of NMR in its Characterization

5-Methyl-1H-indazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in a variety of biologically active molecules, including those with anti-inflammatory, anti-cancer, and antiviral properties. The specific substitution pattern of a methyl group at the 5-position and a carboxylic acid at the 4-position can modulate the molecule's physicochemical properties and its interaction with biological targets.

In the rigorous process of drug development, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships makes it an indispensable tool for chemists. This guide provides a comprehensive technical overview of the principles and practical aspects of conducting and interpreting the NMR analysis of 5-Methyl-1H-indazole-4-carboxylic acid.

I. Theoretical Principles of NMR Spectroscopy for Indazole Derivatives

Nuclear Magnetic Resonance spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) .

For 5-Methyl-1H-indazole-4-carboxylic acid, both ¹H (proton) and ¹³C NMR are crucial for its characterization.

¹H NMR Spectroscopy:

  • Chemical Shift: The position of a proton signal in the spectrum is influenced by the electron density around it. Electron-withdrawing groups (like the carboxylic acid and the pyrazole ring) deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups (like the methyl group) shield protons, shifting their signals to a lower chemical shift (upfield).

  • Integration: The area under a proton signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratios of different types of protons in the molecule.

  • Spin-Spin Coupling (J-coupling): The magnetic field of a proton can influence the magnetic field of its neighboring protons, leading to the splitting of NMR signals into multiplets. The magnitude of this interaction, the coupling constant (J) , is independent of the applied magnetic field strength and provides valuable information about the connectivity of atoms. For aromatic systems like the indazole ring, the coupling constants between adjacent protons (ortho-coupling, ³J) are typically in the range of 7-9 Hz, while coupling between protons separated by four bonds (meta-coupling, ⁴J) is smaller (2-3 Hz).

¹³C NMR Spectroscopy:

  • Chemical Shift: The chemical shifts of carbon atoms are also highly dependent on their electronic environment. Carbons in aromatic rings and those bonded to electronegative atoms (like the carboxylic acid carbon) appear at higher chemical shifts.

  • Decoupling: ¹³C NMR spectra are typically acquired with proton decoupling, which means that the signals appear as singlets, simplifying the spectrum.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a useful technique to differentiate between CH, CH₂, and CH₃ groups, which can aid in the assignment of carbon signals.

II. Experimental Protocol for NMR Analysis

Adherence to a standardized and well-documented experimental protocol is critical for obtaining high-quality, reproducible NMR data. This protocol outlines the key steps for the analysis of 5-Methyl-1H-indazole-4-carboxylic acid.

A. Sample Preparation

The quality of the NMR spectrum is highly dependent on the proper preparation of the sample.

  • Choice of Solvent: A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent depends on the solubility of the analyte. For 5-Methyl-1H-indazole-4-carboxylic acid, dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds, including those with acidic protons. Methanol-d₄ (CD₃OD) is another potential option. It is important to note that the chemical shifts of exchangeable protons (N-H and O-H) are highly dependent on the solvent, temperature, and concentration.

  • Sample Concentration: For a standard 5 mm NMR tube, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable amount of time.

  • Filtration: To ensure a homogeneous magnetic field, it is crucial that the sample solution is free of any particulate matter. If the sample does not fully dissolve, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: For accurate chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm) for organic solvents. However, for routine analysis, the residual solvent peak can often be used as a secondary reference.

B. NMR Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the instrument and the sample.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 prep2 Filter into a clean 5 mm NMR tube prep1->prep2 prep3 Add internal standard (optional) prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 acq5 Acquire 2D Spectra (COSY, HSQC, HMBC) acq4->acq5 proc1 Fourier Transform acq5->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration (1H) proc3->proc4 proc5 Peak Picking proc4->proc5

Caption: Experimental workflow for NMR analysis.

  • Locking and Shimming: The spectrometer's "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample to obtain sharp, well-resolved peaks.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters to consider are the number of scans (typically 8-16 for a sample of this concentration), the relaxation delay (D1), and the acquisition time (AQ).

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required (typically 128 or more).

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to identify adjacent protons in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the carbon skeleton.

III. Spectral Interpretation and Structural Assignment

Caption: Structure and numbering of 5-Methyl-1H-indazole-4-carboxylic acid.

A. Predicted ¹H NMR Spectrum (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
N-H ~13.0Broad Singlet-1HThe acidic proton on the nitrogen of the pyrazole ring is expected to be highly deshielded and will appear as a broad signal due to exchange.
COOH-H ~12.5Broad Singlet-1HThe carboxylic acid proton is also highly acidic and will appear as a broad, downfield signal.
H-3 ~8.2Singlet-1HThis proton is on the pyrazole ring and is typically a singlet in the absence of coupling to N-H. It is deshielded by the adjacent nitrogen atoms.
H-7 ~7.8Doublet³J(H7-H6) ≈ 8.01HThis proton is ortho to the pyrazole ring fusion and will be a doublet due to coupling with H-6.
H-6 ~7.3Doublet³J(H6-H7) ≈ 8.01HThis proton is coupled to H-7, resulting in a doublet.
CH₃ ~2.5Singlet-3HThe methyl group protons are shielded and will appear as a singlet in the aliphatic region. The chemical shift is slightly downfield due to attachment to the aromatic ring.

B. Predicted ¹³C NMR Spectrum (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O ~168The carbonyl carbon of the carboxylic acid is highly deshielded.
C-7a ~140This is a quaternary carbon at the ring junction, deshielded by the fused pyrazole ring.
C-3a ~125Another quaternary carbon at the ring junction.
C-3 ~135This carbon in the pyrazole ring is deshielded by the adjacent nitrogen atoms.
C-7 ~120Aromatic CH carbon.
C-6 ~128Aromatic CH carbon.
C-5 ~132This carbon is substituted with the methyl group.
C-4 ~122This carbon is substituted with the carboxylic acid group.
CH₃ ~20The methyl carbon will appear in the aliphatic region.

C. Rationale for Predicted Chemical Shifts and Multiplicities

  • The predicted chemical shifts are based on data from similar indazole carboxylic acids and the known effects of methyl and carboxylic acid substituents on benzene rings.[1]

  • The electron-withdrawing nature of the carboxylic acid group and the pyrazole ring will generally deshield the protons and carbons of the benzene ring.[2]

  • The electron-donating methyl group will have a shielding effect, particularly on the ortho and para positions, though its effect in this fused ring system will be more complex.

  • The coupling pattern of the aromatic protons (H-6 and H-7) is expected to be a simple doublet-doublet system, as they are ortho to each other.

  • The N-H and COOH protons are exchangeable and their chemical shifts can vary significantly with solvent, concentration, and temperature. In a very pure, dry solvent, coupling of the N-H to H-3 might be observed.

IV. Advanced NMR Techniques for Structural Confirmation

For unequivocal structural assignment, especially in cases of new or complex molecules, 2D NMR experiments are invaluable.

nmr_techniques cluster_1d 1D NMR cluster_2d 2D NMR H1 1H NMR COSY COSY H1->COSY H-H Connectivity HSQC HSQC H1->HSQC Direct C-H Correlation HMBC HMBC H1->HMBC Long-Range C-H Correlation C13 13C NMR C13->HSQC C13->HMBC DEPT DEPT DEPT->C13 Identifies CH, CH2, CH3

Sources

Exploratory

Technical Guide: 5-Methyl-1H-indazole-4-carboxylic Acid IR Spectroscopy

Executive Summary This technical guide provides a comprehensive framework for the structural validation of 5-Methyl-1H-indazole-4-carboxylic acid using Infrared (IR) Spectroscopy. As a "privileged scaffold" in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the structural validation of 5-Methyl-1H-indazole-4-carboxylic acid using Infrared (IR) Spectroscopy. As a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands, the precise characterization of this molecule is critical.

This document moves beyond basic spectral assignment to address the specific physicochemical challenges posed by the 4-position carboxylic acid, including intramolecular hydrogen bonding and tautomeric equilibrium . It is designed for researchers requiring a self-validating protocol for purity analysis and structural confirmation.

Structural Context & Pharmacophore Relevance[1]

To accurately interpret the IR spectrum, one must first understand the molecular architecture. 5-Methyl-1H-indazole-4-carboxylic acid is an amphoteric system containing:

  • Indazole Core: A fused benzene and pyrazole ring, exhibiting aromaticity and tautomerism (1H- vs. 2H-indazole).

  • Carboxylic Acid (C-4): An acidic moiety capable of strong hydrogen bonding.

  • Methyl Group (C-5): An electron-donating group that subtly influences the dipole moment of the aromatic system.

Critical Spectroscopic Consequence: The proximity of the carboxylic acid at position C-4 to the indazole nitrogens (N-1/N-2) creates a high probability of intramolecular hydrogen bonding (peri-interaction). This distinguishes its spectral footprint from 5- or 6-substituted isomers, often resulting in anomalous shifts in the carbonyl (


) and hydroxyl (

) regions.

Theoretical Spectral Fingerprint

The following table outlines the expected vibrational modes for 5-Methyl-1H-indazole-4-carboxylic acid in the solid state. These values are derived from empirical data of homologous indazole-carboxylic acid derivatives.

Table 1: Diagnostic IR Bands
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Note
Carboxylic Acid (-COOH)

Stretch
2500 – 3300Broad/StrongCharacteristic "fermi resonance" cone; often overlaps with

stretches.[1]
Carboxyl Carbonyl

Stretch
1670 – 1700Strong/SharpShifted lower than aliphatic acids (~1710) due to conjugation with the indazole ring and H-bonding.
Indazole Ring

Stretch
3100 – 3450MediumSharp band often visible on the shoulder of the broad

envelope.
Aromatic Core

/

Stretch
1580 – 1620MediumCharacteristic "breathing" modes of the fused ring system.
Methyl Group (-CH₃)

Stretch (asym/sym)
2920 – 2960WeakOften obscured by the acidic

broad band.
C-O Single Bond

Stretch
1210 – 1320StrongConfirmation of the acid moiety; distinct from ester

bands.
Out-of-Plane Bending Aromatic

Bend
740 – 900StrongFingerprint region; specific to substitution pattern (adjacent hydrogens).

The Hydrogen Bonding Differentiator

A critical aspect of analyzing 4-substituted indazoles is distinguishing between Intermolecular Dimerization (typical of solid acids) and Intramolecular Bonding .

  • Scenario A (Solid State - KBr/ATR): The molecule likely exists as a centrosymmetric dimer. The

    
     stretch appears around 1680 
    
    
    
    .
  • Scenario B (Dilute Solution - CCl₄): If intramolecular H-bonding occurs between the

    
     proton and the Indazole 
    
    
    
    , the
    
    
    frequency may shift upwards (~1710
    
    
    ) and the broad
    
    
    band will sharpen significantly.
Visualization: Spectral Logic Flow

The following diagram illustrates the decision logic for interpreting the carbonyl region, which is the primary checkpoint for structural validation.

SpectralLogic Start Analyze Carbonyl (C=O) Region CheckPos Peak Position? Start->CheckPos HighFreq > 1735 cm⁻¹ CheckPos->HighFreq High MidFreq 1680 - 1710 cm⁻¹ CheckPos->MidFreq Expected LowFreq < 1660 cm⁻¹ CheckPos->LowFreq Low Conclusion1 Monomer (Free Acid) or Ester Contamination HighFreq->Conclusion1 Conclusion2 Target Molecule (Dimerized/Conjugated) MidFreq->Conclusion2 Conclusion3 Salt Form (Carboxylate) or Zwitterion LowFreq->Conclusion3

Caption: Decision tree for validating the oxidation state and hydrogen-bonding network of the carboxylic acid moiety.

Experimental Protocols

To ensure reproducibility, follow this self-validating protocol. Attenuated Total Reflectance (ATR) is recommended for routine ID, while KBr Transmission is superior for resolving the fingerprint region.

Method A: ATR-FTIR (Recommended for Routine ID)
  • Crystal Cleaning: Clean the ZnSe or Diamond crystal with isopropanol. Verify the background energy curve shows no residual peaks.

  • Sample Deposition: Place approximately 2-5 mg of the solid 5-Methyl-1H-indazole-4-carboxylic acid onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80-100 N). Note: Inconsistent pressure leads to poor peak intensity.

  • Acquisition: Scan from 4000 to 600

    
    .
    
    • Resolution: 4

      
      
      
    • Scans: 16 or 32 (to improve Signal-to-Noise)

  • Correction: Apply "ATR Correction" in your software to account for the penetration depth dependence on wavelength.

Method B: KBr Pellet (Recommended for Publication/Fingerprinting)
  • Ratio: Mix 1-2 mg of sample with 200 mg of spectroscopic grade KBr (dry).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Warning: Coarse particles cause the "Christiansen Effect," leading to distorted baselines.

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove water) to form a transparent disc.

  • Validation: Check the region around 3400

    
    . A strong, broad peak here indicates wet KBr (hygroscopic water), which interferes with the N-H/O-H assignment.
    
Visualization: Experimental Workflow

Workflow Prep Sample Prep (Dry Powder) Method Select Method Prep->Method ATR ATR (High Throughput) Method->ATR KBr KBr Pellet (High Resolution) Method->KBr Acq Acquisition (4000-600 cm⁻¹) ATR->Acq KBr->Acq Process Post-Process (Baseline/ATR Corr) Acq->Process

Caption: Standardized workflow for IR acquisition ensuring data integrity.

Troubleshooting & Common Artifacts

ArtifactAppearanceCauseCorrective Action
Water Interference Broad hump @ 3400

& bending @ 1640

Wet KBr or humid environment.Dry KBr at 110°C overnight; purge spectrometer with

.
Carboxylate Shift Missing 1690 band; new bands @ 1550/1400

Sample is a salt (e.g., Sodium salt) or zwitterion.Acidify sample with dilute HCl, extract, and re-dry.
Peak Saturation Flat-topped peaks (absorbance > 1.5)Sample too concentrated (KBr) or thick (ATR).Reduce sample ratio in KBr; clean ATR crystal and re-apply less sample.
Slope Baseline Spectrum tilts upward at high wavenumbersScattering due to large particle size.Regrind KBr pellet mixture more thoroughly.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for functional group assignment).

  • NIST Chemistry WebBook. (2023). Infrared Spectra of Indazole Derivatives. National Institute of Standards and Technology. (Source for comparative indazole ring vibrations).

  • Larkin, P. (2011).[2] Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for carboxylic acid dimerization mechanics).

  • Katritzky, A. R. (1963). Physical Methods in Heterocyclic Chemistry. Academic Press. (Foundational text on tautomerism in indazoles).

Sources

Foundational

Introduction: The Significance of 5-Methyl-1H-indazole-4-carboxylic Acid

An In-Depth Technical Guide to the Mass Spectrometry of 5-Methyl-1H-indazole-4-carboxylic Acid This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-methyl-1H-indazole-4-carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-Methyl-1H-indazole-4-carboxylic Acid

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-methyl-1H-indazole-4-carboxylic acid, a key building block in modern drug discovery and development. As researchers and scientists in this field, a thorough understanding of the analytical characterization of such molecules is paramount for identity confirmation, purity assessment, and metabolic studies. This document moves beyond a simple recitation of methods to explain the underlying principles and causal relationships that govern the molecule's behavior in a mass spectrometer, ensuring a robust and reproducible analytical approach.

5-Methyl-1H-indazole-4-carboxylic acid belongs to the indazole class of heterocyclic compounds, which are integral to numerous pharmacologically active agents.[1] Its structural motif is a cornerstone in the synthesis of molecules targeting a range of conditions. Given its role as a critical pharmaceutical intermediate, unequivocal structural confirmation is essential. Mass spectrometry (MS) stands as a primary analytical technique for this purpose, offering high sensitivity and structural specificity. This guide details the ionization principles, fragmentation pathways, and a validated experimental workflow for the analysis of this compound.

Caption: Chemical structure and properties of the target analyte.

Foundational Principles: Ionization & Analyte Chemistry

The choice of ionization technique is the most critical parameter in developing a successful MS method. This decision is dictated by the physicochemical properties of the analyte. 5-Methyl-1H-indazole-4-carboxylic acid possesses two key features that guide this choice: the acidic proton of the carboxylic acid group and the basic nitrogen atoms of the indazole ring. These make the molecule highly amenable to "soft" ionization techniques, which impart minimal energy to the analyte, preserving the molecular ion for detection.[2][3]

Electrospray Ionization (ESI): The Method of Choice

ESI is the premier technique for this analysis. It is a soft ionization method ideal for polar, thermally labile molecules.[4][5] The process involves creating a fine spray of charged droplets containing the analyte, from which solvent evaporates to yield gas-phase ions.

  • Negative Ion Mode (ESI-): This is the most logical and efficient mode for this analyte. The carboxylic acid group readily deprotonates to form a stable carboxylate anion, [M-H]⁻. The resulting signal is typically strong and unambiguous.

  • Positive Ion Mode (ESI+): Protonation can occur on the nitrogen atoms of the indazole ring, forming the [M+H]⁺ ion. While feasible, the acidity of the carboxylic group can sometimes suppress positive ion formation, potentially leading to a less intense signal compared to the negative mode.

Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative

APCI is another soft ionization technique suitable for small molecules that are less polar or have lower chargeability in ESI.[6] It uses a corona discharge to ionize the solvent vapor, which then transfers charge to the analyte molecules through chemical reactions.[3] For this compound, APCI would likely also produce strong [M+H]⁺ or [M-H]⁻ ions and can be a useful alternative if matrix effects suppress the ESI signal.

Deciphering the Spectrum: Fragmentation Analysis

While soft ionization aims to preserve the molecular ion, fragmentation provides the structural fingerprint of the molecule. This is typically induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of 5-methyl-1H-indazole-4-carboxylic acid is predictable based on the established behavior of aromatic carboxylic acids.[7][8][9]

Predicted Fragmentation Pathways:

The most prominent fragmentation pathways involve the carboxylic acid moiety.

  • Decarboxylation (Loss of CO₂): In negative ion mode MS/MS, the [M-H]⁻ precursor ion will readily lose a molecule of carbon dioxide (44 Da). This is a hallmark fragmentation for carboxylic acids and is expected to produce a high-intensity product ion.

  • Loss of a Carboxyl Radical (•COOH): In positive ion mode, fragmentation of the [M+H]⁺ ion can involve the loss of the entire carboxylic acid group as a radical (45 Da).

  • Loss of Water (H₂O): While less common for aromatic acids without an adjacent ortho group, the loss of water (18 Da) from the [M+H]⁺ ion can sometimes be observed.[7]

Fragmentation_Pathways cluster_neg Negative Ion Mode (ESI-) cluster_pos Positive Ion Mode (ESI+) M_H_minus [M-H]⁻ m/z 175.16 Fragment1_neg [M-H-CO₂]⁻ (5-Methyl-1H-indazole anion) m/z 131.06 M_H_minus->Fragment1_neg - CO₂ (44.01 Da) M_H_plus [M+H]⁺ m/z 177.07 Fragment1_pos [M+H-H₂O]⁺ m/z 159.06 M_H_plus->Fragment1_pos - H₂O (18.01 Da) Fragment2_pos [M+H-COOH]⁺ (5-Methyl-1H-indazolium) m/z 132.07 M_H_plus->Fragment2_pos - •COOH (45.01 Da)

Caption: Predicted major fragmentation pathways in negative and positive ion modes.

Summary of Expected Ions:

Ion DescriptionIon FormulaModeCalculated m/z
Protonated Molecule[C₉H₉N₂O₂]⁺ESI+177.07
Deprotonated Molecule[C₉H₇N₂O₂]⁻ESI-175.05
Fragment (Loss of H₂O)[C₉H₇N₂O]⁺ESI+159.06
Fragment (Loss of COOH)[C₈H₈N₂]⁺ESI+132.07
Fragment (Loss of CO₂)[C₈H₇N₂]⁻ESI-131.06

A Validated Experimental Protocol: LC-MS Analysis

The following protocol provides a robust workflow for the analysis of 5-methyl-1H-indazole-4-carboxylic acid. This system is self-validating through the inclusion of checks for retention time, mass accuracy, and fragmentation patterns.

Caption: Step-by-step experimental workflow for LC-MS analysis.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 5-methyl-1H-indazole-4-carboxylic acid at 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.

    • Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of the initial mobile phase conditions (e.g., 50% water with 0.1% formic acid, 50% acetonitrile with 0.1% formic acid).

  • Liquid Chromatography (LC) Separation:

    • Equilibrate a C18 reverse-phase column with the initial mobile phase conditions.

    • Inject 2 µL of the prepared sample.

    • Run a gradient elution to separate the analyte from potential impurities. A typical gradient would be to increase the organic phase (Mobile Phase B) from 5% to 95% over several minutes. The use of formic acid as a mobile phase modifier aids in protonation for positive mode ESI.

  • Mass Spectrometry (MS) Detection:

    • The eluent from the LC is directed into the ESI source.

    • Acquire data in both positive and negative ion modes. A full scan experiment (e.g., m/z 50-300) will be used to identify the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Perform a separate data-dependent or targeted MS/MS experiment. In this, the mass spectrometer isolates the molecular ion (the precursor) and subjects it to collision-induced dissociation to generate fragment ions (products). This confirms the fragmentation pathways outlined previously.

  • Data Interpretation and System Validation:

    • Confirmation Criteria: The identity of 5-methyl-1H-indazole-4-carboxylic acid is confirmed by the presence of all three of the following: i. A chromatographic peak at the expected retention time. ii. An accurate mass measurement of the molecular ion within a 5 ppm tolerance. iii. The presence of the expected major fragment ions (e.g., m/z 131.06 in negative mode MS/MS) corresponding to the precursor ion.

    • This multi-faceted confirmation provides an exceptionally high degree of confidence in the analytical result.

Conclusion

The mass spectrometric analysis of 5-methyl-1H-indazole-4-carboxylic acid is a straightforward yet rigorous process when guided by a sound understanding of its chemical properties. Electrospray ionization, particularly in the negative ion mode, offers a sensitive and reliable method for detecting the molecular ion. Tandem mass spectrometry provides an irrefutable structural fingerprint through the characteristic loss of carbon dioxide. The protocol described herein represents a field-proven, self-validating workflow that ensures data of the highest scientific integrity, meeting the demanding standards of researchers, scientists, and drug development professionals.

References

  • ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. Available from: [Link]

  • SciELO. 1H-[10][11][12]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Available from: [Link]

  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available from: [Link]

  • PubChem. Methyl 1H-indazole-5-carboxylate. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • PubChem. Zafirlukast. Available from: [Link]

  • ACD/Labs. A Beginner’s Guide to Mass Spectrometry: Types of Ionization Techniques. Available from: [Link]

  • Chemistry LibreTexts. 2.3: Ionization Techniques. Available from: [Link]

  • National Center for Biotechnology Information. 1-Methyl-1H-indazole-3-carboxylic acid. Available from: [Link]

  • University of Sheffield. Mass Spectrometry Ionisation Techniques. Available from: [Link]

  • YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available from: [Link]

  • ResearchGate. (PDF) Ionization Techniques for Mass Spectral Analysis. Available from: [Link]

  • ChemSynthesis. 5-fluoro-1H-indazole-3-carboxylic acid. Available from: [Link]

  • PharmaCores. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). Available from: [Link]

  • YouTube. Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. Available from: [Link]

  • CAS Common Chemistry. Zafirlukast. Available from: [Link]

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Exploratory

An In-depth Technical Guide to 5-Methyl-1H-indazole-4-carboxylic acid: Discovery and Synthetic Evolution

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methyl-1H-indazole-4-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1H-indazole-4-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic scaffold and strategic placement of functional groups—a carboxylic acid at the 4-position and a methyl group at the 5-position—provide a unique framework for the development of novel therapeutic agents. This technical guide delves into the historical context of indazole synthesis, tracing its origins to the pioneering work of Emil Fischer, and explores the evolution of synthetic methodologies leading to the preparation of 5-Methyl-1H-indazole-4-carboxylic acid and its derivatives. We will examine key synthetic strategies, from classical cyclization reactions to modern cross-coupling techniques, providing detailed experimental protocols and mechanistic insights. Furthermore, this guide will highlight the compound's emerging importance as a privileged scaffold in the design of targeted therapies, supported by a comprehensive review of its applications in contemporary drug development programs.

Introduction: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole, has long been recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds spanning a wide range of therapeutic areas. The unique electronic properties and conformational rigidity of the indazole nucleus allow it to engage in specific, high-affinity interactions with various biological targets.

The substitution pattern on the indazole core plays a critical role in modulating its pharmacological activity. In particular, the presence of a carboxylic acid group, as seen in 5-Methyl-1H-indazole-4-carboxylic acid, offers a key interaction point for forming salt bridges and hydrogen bonds with amino acid residues in protein binding pockets. The methyl group at the 5-position can provide beneficial steric interactions and influence the overall lipophilicity and metabolic stability of the molecule.

This guide focuses specifically on the discovery, history, and synthetic strategies for 5-Methyl-1H-indazole-4-carboxylic acid, a molecule that, while not having a single, celebrated "discovery" moment, has emerged from the rich history of indazole chemistry as a valuable tool for modern drug hunters.

Historical Perspective: From Fischer's Discovery to Modern Synthesis

The journey of indazole chemistry began in the late 19th century with the seminal work of the Nobel laureate Emil Fischer. In the early 1880s, Fischer reported the first synthesis of the indazole ring system through the thermal cyclization of o-hydrazino cinnamic acid.[3] This foundational discovery laid the groundwork for over a century of exploration into the synthesis and application of this important heterocyclic scaffold.

While a specific, dated discovery of 5-Methyl-1H-indazole-4-carboxylic acid in the early literature is not readily apparent, its existence is the logical progression of the foundational synthetic principles established by Fischer and subsequent generations of chemists. The history of this molecule is therefore intertwined with the broader history of the development of synthetic methods for substituted indazoles.

Early synthetic approaches to indazole derivatives often involved harsh reaction conditions and limited substrate scope. However, the 20th and 21st centuries have witnessed a remarkable evolution in synthetic organic chemistry, leading to the development of a diverse array of more efficient, selective, and versatile methods for constructing the indazole nucleus and introducing a variety of substituents. These advancements have made compounds like 5-Methyl-1H-indazole-4-carboxylic acid readily accessible for investigation in drug discovery programs.

Key Synthetic Strategies for 5-Methyl-1H-indazole-4-carboxylic acid and Derivatives

The synthesis of 5-Methyl-1H-indazole-4-carboxylic acid and its analogues can be approached through several strategic disconnections. The most common strategies involve the formation of the pyrazole ring onto a pre-functionalized benzene ring. Below, we outline some of the key historical and modern synthetic methods.

Classical Indazole Synthesis: The Jacobson Indazole Synthesis and Related Methods

One of the earliest and most fundamental methods for constructing the indazole ring is the Jacobson Indazole Synthesis . This method involves the diazotization of an N-acyl- or N-sulfonyl-o-toluidine derivative, followed by intramolecular cyclization. While not a direct route to the 4-carboxylic acid, variations of this approach have been instrumental in the synthesis of substituted indazoles.

A plausible historical-style synthesis of a precursor to 5-Methyl-1H-indazole-4-carboxylic acid could involve the following conceptual steps, based on classical methods:

Jacobson_Inspired_Synthesis A 2,3-Dimethylnitrobenzene B 2-Amino-3-methylbenzoic acid A->B Oxidation & Reduction C 2-Hydrazinyl-3-methylbenzoic acid B->C Diazotization & Reduction D 5-Methyl-1H-indazole-4-carboxylic acid C->D Cyclization

Conceptual Historical Synthetic Pathway.

This conceptual pathway highlights the multi-step nature of early synthetic routes, often requiring harsh reagents and yielding modest outputs.

Modern Synthetic Approaches: Palladium-Catalyzed Cross-Coupling Reactions

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex heterocyclic molecules. Palladium-catalyzed reactions, in particular, have provided powerful tools for the construction of the indazole scaffold with high efficiency and functional group tolerance.

A contemporary and highly efficient method for the synthesis of substituted indazoles involves the intramolecular C-H amination of N-aryl-N-acylhydrazines or related precursors.

Experimental Protocol: A Representative Modern Synthesis of a Substituted Indazole-4-Carboxamide

The following protocol is a representative example of a modern approach to synthesizing a derivative of the target scaffold, specifically 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide, which has been investigated for its anticancer properties.[4]

Step 1: Synthesis of the Hydrazine Precursor

  • To a solution of the appropriately substituted 2-bromobenzonitrile in a suitable solvent (e.g., dioxane), add the desired hydrazine (e.g., cyclopentylhydrazine) and a palladium catalyst (e.g., Pd(OAc)2) with a suitable ligand (e.g., Xantphos) and a base (e.g., Cs2CO3).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated to yield the crude hydrazine precursor.

Step 2: Intramolecular Cyclization to the Indazole Core

  • The crude hydrazine precursor is dissolved in a suitable solvent (e.g., DMF).

  • A base (e.g., K2CO3) is added, and the mixture is heated to promote intramolecular cyclization.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.

Step 3: Functional Group Manipulation (e.g., Amide Formation)

  • The resulting indazole ester is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • The carboxylic acid is then coupled with the desired amine using a standard peptide coupling reagent (e.g., HATU, HOBt) and a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF).

  • The final product is purified by column chromatography or recrystallization.

Modern_Synthesis_Workflow Start Substituted 2-Bromobenzonitrile + Hydrazine Step1 Pd-Catalyzed Cross-Coupling Start->Step1 Intermediate1 Hydrazine Precursor Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Indazole Ester Step2->Intermediate2 Step3 Hydrolysis & Amide Coupling Intermediate2->Step3 Product Substituted Indazole-4-Carboxamide Step3->Product

Modern Synthetic Workflow for Indazole-4-Carboxamides.

Physicochemical Properties and Characterization

The structural elucidation and confirmation of 5-Methyl-1H-indazole-4-carboxylic acid and its derivatives rely on a combination of spectroscopic techniques.

PropertyTypical Data
Appearance White to off-white solid
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
¹H NMR Characteristic aromatic protons of the indazole core, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances corresponding to the nine carbon atoms, including the carbonyl carbon of the carboxylic acid.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy Characteristic stretches for the N-H bond of the indazole, the C=O of the carboxylic acid, and the O-H of the carboxylic acid.

Applications in Drug Discovery and Development

The 5-Methyl-1H-indazole-4-carboxylic acid scaffold is increasingly recognized for its potential in the development of novel therapeutics. The strategic placement of the methyl and carboxylic acid groups provides a foundation for creating libraries of compounds with diverse pharmacological profiles.

  • Kinase Inhibitors: The indazole core is a common feature in many kinase inhibitors. The carboxylic acid at the 4-position can serve as a key hydrogen bond donor/acceptor, while the methyl group at the 5-position can occupy hydrophobic pockets in the kinase active site.

  • Anti-inflammatory Agents: Derivatives of indazole have shown potent anti-inflammatory activity.[5] The carboxylic acid moiety can mimic the functionality of endogenous anti-inflammatory molecules.

  • Anticancer Agents: As previously mentioned, amides derived from 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid have demonstrated cytotoxic activity against various cancer cell lines.[4]

The versatility of this scaffold ensures its continued exploration in the quest for new and effective medicines.

Conclusion

While the precise moment of discovery for 5-Methyl-1H-indazole-4-carboxylic acid may be lost to the annals of chemical literature, its importance as a synthetic building block is firmly established. From the foundational principles of indazole synthesis laid down by Emil Fischer to the sophisticated palladium-catalyzed methods of today, the journey of this molecule reflects the broader evolution of organic chemistry. Its privileged structure and versatile functionality have cemented its place in the toolbox of medicinal chemists, and its derivatives continue to show promise in the development of novel therapies for a range of human diseases. The ongoing exploration of the chemical space around the 5-Methyl-1H-indazole-4-carboxylic acid core is a testament to the enduring legacy of the indazole scaffold in the pursuit of new medicines.

References

  • Ahmad, I., et al. (2023). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Hepatoma and Gastrointestinal Diseases, 8(20), 17788–17799. Available at: [Link]

  • Chaudhary, P., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Reddy, T. Y., & Srinivasan, K. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
  • Gaikwad, D. D., et al. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform, 46(25).
  • Luke, R. A., et al. (2019). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online.
  • Hazra, M. K., et al. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2).

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Foundational

A Technical Guide to the Safe Handling of 5-Methyl-1H-indazole-4-carboxylic acid

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 5-Methyl-1H-indazole-4-carboxylic acid. As a potent ph...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 5-Methyl-1H-indazole-4-carboxylic acid. As a potent pharmaceutical intermediate, understanding and implementing rigorous safety protocols is paramount to ensuring personnel safety and maintaining experimental integrity.

Section 1: Compound Identification and Properties

A foundational understanding of the compound's properties is the first step in a robust safety assessment. This knowledge informs every subsequent decision, from selecting appropriate personal protective equipment to designing safe storage solutions.

1.1 Chemical Identity

PropertyValue
Chemical Name 5-Methyl-1H-indazole-4-carboxylic acid
CAS Number 885271-33-4
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol [1]
Structure (Image of chemical structure)

1.2 Physical Properties

PropertyValue
Appearance Solid, typically a powder.
Solubility Data not widely available; solubility testing should be performed with appropriate containment.

Section 2: Hazard Analysis and Toxicological Profile

While specific toxicological data for 5-Methyl-1H-indazole-4-carboxylic acid is not extensively published, data from structurally related indazole-carboxylic acid derivatives provides a strong basis for a conservative and cautious approach. The primary hazards are associated with irritation and potential effects from acute exposure.

2.1 GHS Classification and Hazards

Based on data for analogous compounds, 5-Methyl-1H-indazole-4-carboxylic acid should be handled as a substance with the following potential hazards[1][2][3][4]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[2][3][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3][4]

The causality for this classification lies in the acidic nature of the carboxylic acid group and the bioactive indazole core, which can interact with biological tissues, leading to irritation upon contact.

2.2 Routes of Exposure

  • Inhalation: As a powder, the primary risk is the inhalation of airborne dust, which can cause respiratory tract irritation.[4]

  • Skin Contact: Direct contact can lead to skin irritation.[4]

  • Eye Contact: The compound is a serious eye irritant and can cause significant damage if direct contact occurs.[4]

  • Ingestion: Accidental ingestion is harmful.[2]

Section 3: Risk Mitigation and Handling Procedures

A multi-layered approach combining engineering controls, administrative protocols, and personal protective equipment (PPE) is essential for minimizing exposure.

3.1 Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the operator. Their use is non-negotiable when handling potent powder compounds.

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] This is critical to control exposure at the source and prevent the generation of airborne dust in the general laboratory space.

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the function of the fume hood and to dilute any fugitive emissions.[6]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible and located near the workstation.[4][7]

3.2 Personal Protective Equipment (PPE)

PPE provides a final barrier between the user and the chemical. The selection must be based on the identified hazards.

Protection TypeSpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).[7]Prevents skin contact and irritation. Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[7]
Eye/Face Protection Government-approved safety goggles with side shields or a face shield.[5][7]Protects against airborne powder and accidental splashes, preventing serious eye irritation.[4]
Skin/Body Protection Laboratory coat.[7]Protects skin and personal clothing from contamination.
Respiratory Protection A government-approved respirator may be required if work cannot be conducted within a fume hood.[5][7]Prevents inhalation of irritating dust.[4]

3.3 Safe Handling Workflow

Adherence to a strict, logical workflow is a self-validating system that minimizes the potential for error and exposure.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area Designate & Clear Work Area in Fume Hood don_ppe Don Full, Inspected PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe get_sds Review Safety Data Sheet (SDS) get_sds->prep_area weigh Gently Weigh Powder on Weigh Paper don_ppe->weigh Begin Handling transfer Carefully Transfer Powder to Vessel weigh->transfer rinse Rinse Weigh Paper into Vessel with Solvent transfer->rinse dissolve Add Solvent & Gently Swirl to Dissolve rinse->dissolve dispose_consumables Dispose of Contaminated Consumables in Labeled Waste dissolve->dispose_consumables Complete Handling clean_area Wipe Down Work Area with Appropriate Solvent dispose_consumables->clean_area doff_ppe Doff PPE Correctly (Gloves Last) clean_area->doff_ppe wash_hands Wash Hands Thoroughly with Soap and Water doff_ppe->wash_hands

Caption: Workflow for Safely Handling Potent Chemical Powders.

3.4 Storage

Proper storage is crucial for maintaining the compound's stability and preventing accidental release.

  • Container: Keep the container tightly closed and upright to prevent leakage.[7][8]

  • Environment: Store in a dry, cool, and well-ventilated place.[2][4]

  • Incompatibilities: Store away from strong oxidizing agents.[9]

Section 4: Emergency and Disposal Protocols

Preparedness is key to effectively managing any incidents.

4.1 First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an exposure.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][10]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[4][10]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][4][10]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical assistance.[2][10]

4.2 Spill Response

G cluster_small Small Spill Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size & Hazard (Small vs. Large) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->ppe Small & Controllable large_spill Large Spill or Unknown Hazard assess->large_spill Large or Uncontrolled contain Cover with Inert Absorbent (e.g., Vermiculite) ppe->contain collect Gently Sweep/Scoop into Waste Container contain->collect clean Clean Spill Area with Soap and Water collect->clean contact_ehs Contact Emergency Services & Institutional EHS clean->contact_ehs Report Incident large_spill->contact_ehs

Caption: Decision Tree for Chemical Spill Response.

4.3 Disposal Considerations

All chemical waste must be handled in accordance with institutional, local, and national regulations.

  • Waste Containers: Place contaminated materials and waste chemical into appropriately labeled, sealed containers for disposal.[11]

  • Procedure: Dispose of contents/container to an approved waste disposal plant.[4][10] Do not dispose of down the drain.[11]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hexamethylene diacrylate. Retrieved from [Link]

  • University of California, Irvine. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22260640, Methyl 1H-indazole-5-carboxylate. Retrieved from [Link]

  • Australian Government Department of Health. (2016, April 21). 1H-Imidazole, 4-methyl-: Human health tier II assessment. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • tks publisher. (n.d.). Potent compound safety in the laboratory. Retrieved from [Link]

  • Columbia University. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]

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Exploratory

Technical Safety &amp; Handling Guide: 5-Methyl-1H-indazole-4-carboxylic acid

The following technical guide is structured as an advanced operational whitepaper for 5-Methyl-1H-indazole-4-carboxylic acid . It synthesizes standard safety data with high-level medicinal chemistry applications, tailore...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced operational whitepaper for 5-Methyl-1H-indazole-4-carboxylic acid . It synthesizes standard safety data with high-level medicinal chemistry applications, tailored for drug discovery professionals.

Document Type: Technical Whitepaper & Expanded SDS Target Audience: Medicinal Chemists, Process Chemists, HSE Officers Subject CAS: 1360927-57-6[1][2][3][4]

Executive Summary

5-Methyl-1H-indazole-4-carboxylic acid is a specialized heterocyclic building block utilized primarily in the synthesis of small-molecule inhibitors targeting kinases (e.g., VEGFR, PARP) and GPCRs.[4] Unlike the more common 3- or 5-carboxylic acid isomers, the 4-position carboxylate provides a unique vector for hydrogen bonding in the ATP-binding pocket of enzymes, while the 5-methyl group offers steric bulk that can enhance selectivity by filling hydrophobic pockets.

However, this specific substitution pattern introduces unique reactivity challenges—specifically steric hindrance during amide coupling—and distinct physicochemical properties that necessitate precise handling protocols.[4] This guide integrates safety compliance (GHS) with practical laboratory strategies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Identification Data
ParameterDetail
Chemical Name 5-Methyl-1H-indazole-4-carboxylic acid
CAS Number 1360927-57-6
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
SMILES CC1=C(C(=CC=C21)C=NN2)C(=O)O
MDL Number MFCD22556693
Physicochemical Properties (Experimental & Predicted)

Understanding these properties is critical for solubility optimization in assays and synthesis.[4]

PropertyValueContext for Application
Appearance Off-white to pale yellow solidColor changes may indicate oxidation of the indazole nitrogen.[4]
Boiling Point 435.7 ± 25.0 °C (Predicted)Non-volatile; stable under standard reflux conditions.[4]
Density 1.421 ± 0.06 g/cm³High density solid; compact crystal lattice.[4]
pKa (Acid) 3.15 ± 0.30 (Predicted)The C4-COOH is moderately acidic.[2][4] It will exist as a carboxylate anion at physiological pH (7.4).[4]
pKa (Base) ~1.5 (Indazole N)The indazole N1-H is weakly acidic; N2 is weakly basic.[4]
Solubility DMSO, DMF, MeOH (Moderate)Poor water solubility in neutral form.[4] Soluble in basic aqueous buffers (pH > 8).[4]

Critical Insight (Tautomerism): Indazoles exhibit annular tautomerism (1H- vs. 2H-).[4][5] In solution, the 1H-tautomer is thermodynamically favored. However, during alkylation reactions, mixtures of N1- and N2-alkylated products are common unless specific conditions (e.g., steric control or protecting groups) are employed [1].[4]

Hazard Identification & Risk Assessment

GHS Classification

Based on Regulation (EC) No 1272/2008 and OSHA HCS 2012.[4]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Logic

The compound is an organic acid with a nitrogen-rich heterocycle. The acidity contributes to skin/eye irritation, while the fine particulate nature of the solid poses an inhalation risk.[4]

SafetyLogic Hazard Hazard Source: Acidic Solid & Fine Dust Route Exposure Routes: Inhalation, Contact Hazard->Route Generates Control Engineering Controls: Fume Hood, Local Exhaust Route->Control Mitigated by PPE PPE: Nitrile Gloves, Goggles, N95/P100 Mask Control->PPE Supplemented by

Figure 1: Risk Assessment & Mitigation Logic Flow.

Safe Handling & Experimental Protocols

Storage & Stability[4]
  • Condition: Store at 2-8°C (Refrigerated) for long-term stability. Room temperature is acceptable for short-term active use.

  • Atmosphere: Hygroscopic potential. Store under inert gas (Argon/Nitrogen) if possible to prevent hydrolysis of downstream activated esters.[4]

  • Incompatibility: Strong oxidizing agents, strong bases.[4]

Protocol: Amide Coupling (Sterically Hindered)

Context: The 5-methyl group creates steric hindrance around the 4-carboxylic acid.[4] Standard EDC/NHS coupling may be sluggish.[4] This protocol uses HATU for higher efficiency, a standard in high-throughput medicinal chemistry [2].

Objective: Couple 5-Methyl-1H-indazole-4-carboxylic acid with a primary amine.

Reagents:

  • Compound (1.0 eq)[4][6]

  • Amine (1.1 eq)[4]

  • HATU (1.2 eq)[4]

  • DIPEA (3.0 eq)[4]

  • Solvent: DMF (Anhydrous)[4]

Step-by-Step Methodology:

  • Dissolution (Self-Validating Step): Dissolve 1.0 eq of the indazole acid in anhydrous DMF (0.1 M concentration). Check clarity: If turbid, sonicate.[4] If turbidity persists, filter before adding coupling agents to prevent stoichiometry errors.[4]

  • Activation: Add 3.0 eq of DIPEA followed by 1.2 eq of HATU at 0°C. Stir for 15 minutes.

    • Mechanism:[5] The 5-methyl group hinders the approach of the amine. Pre-activating the acid to the OAt-active ester ensures the reactive species is ready before the amine is introduced.

  • Coupling: Add 1.1 eq of the amine. Allow to warm to Room Temperature (RT) and stir for 4-16 hours.

  • Monitoring (QC): Analyze via LC-MS. Look for the Mass Shift:

    
    .[4]
    
    • Pass Criteria: >90% conversion of the acid.[4]

    • Fail Action: If conversion <50%, heat to 50°C.[4]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid), water, and brine. Dry over Na₂SO₄.[4]

CouplingWorkflow Start Start: 5-Methyl-1H-indazole-4-COOH Solubilize Dissolve in DMF (Check Clarity) Start->Solubilize Activate Add DIPEA + HATU (0°C, 15 min) Solubilize->Activate React Add Amine (RT, 4-16h) Activate->React QC LC-MS Check (Target Mass?) React->QC Workup Aq. Workup (NaHCO3) & Isolation QC->Workup Pass (>90%) Heat Heat to 50°C QC->Heat Fail (<50%) Heat->React Retry

Figure 2: Optimized Amide Coupling Workflow for Sterically Hindered Indazoles.

Emergency Response & Toxicology

First Aid Measures
  • Eye Contact: Immediately flush with water for at least 15 minutes, lifting eyelids.[4] The acidic nature can cause corneal damage if not rinsed promptly.[4] Seek medical attention.

  • Skin Contact: Wash with soap and water. If irritation persists (redness/blistering), seek medical aid.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center.

Fire-Fighting Measures
  • Extinguishing Media: Water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4]

  • Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOₓ).[4] Note: Indazoles release toxic NOₓ fumes upon thermal decomposition.

Accidental Release[4]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear N95 respirator, safety goggles, and nitrile gloves.[4]

  • Containment: Dampen the solid with water to prevent dusting.[4] Sweep up carefully.[4]

  • Disposal: Dispose of via a licensed hazardous waste contractor. Do not flush down drains.[4]

References

  • Gaonkar, S.L., et al. "Synthesis and pharmacological properties of indazole derivatives."[4] European Journal of Medicinal Chemistry, vol. 90, 2015, pp. 707-731.[4][5]

  • Dunetz, J.R., et al. "Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals." Organic Process Research & Development, vol. 20, no.[4] 2, 2016, pp. 140-177.

  • BLD Pharm. "SDS for 5-Methyl-1H-indazole-4-carboxylic acid (CAS 1360927-57-6)." BLD Pharm Repository, Accessed 2025.[4]

  • PubChem. "Compound Summary: Indazole-4-carboxylic acid derivatives." National Library of Medicine.[4]

Sources

Foundational

A Theoretical Investigation of 5-Methyl-1H-indazole-4-carboxylic acid: A Whitepaper on Computational Characterization and Drug Discovery Potential

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, antitumor, and antibacteria...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, antitumor, and antibacterial properties.[1][2][3] This technical guide outlines a comprehensive theoretical framework for the study of 5-Methyl-1H-indazole-4-carboxylic acid, a novel derivative with unexplored potential. Leveraging a suite of computational chemistry techniques, this document provides a roadmap for researchers to predict the molecule's structural, electronic, spectroscopic, and pharmacokinetic properties, culminating in a detailed protocol for assessing its binding affinity to a relevant biological target through molecular docking. The methodologies described herein are designed to accelerate the drug discovery process by providing a robust in silico foundation for subsequent experimental validation.

Introduction: The Promise of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of modern drug design.[2] Its structural rigidity and capacity for diverse substitutions have led to the development of blockbuster drugs such as Pazopanib, a potent tyrosine kinase inhibitor for treating renal cell carcinoma, and Bendazac, a non-steroidal anti-inflammatory agent.[1] The biological versatility of indazole derivatives stems from their ability to engage in various non-covalent interactions with protein targets, making them attractive candidates for a wide range of therapeutic areas.[3]

While extensive research has been conducted on various indazole isomers, the specific derivative 5-Methyl-1H-indazole-4-carboxylic acid remains theoretically uncharacterized. This whitepaper proposes a systematic computational investigation to elucidate its fundamental properties and predict its potential as a therapeutic agent. By employing Density Functional Theory (DFT), pharmacokinetic modeling, and molecular docking, we can generate a comprehensive molecular profile that will guide and rationalize future synthetic and biological evaluation efforts.

Section 1: Quantum Chemical Analysis: Structure, Reactivity, and Electronic Profile

The foundation of any molecular study is a precise understanding of the molecule's three-dimensional structure and electronic distribution. Density Functional Theory (DFT) offers a powerful balance of accuracy and computational efficiency for this purpose. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established method for optimizing the geometry and calculating the electronic properties of organic molecules.[4][5]

Computational Workflow for Structural and Electronic Analysis

The following diagram outlines the workflow for performing quantum chemical calculations.

Quantum_Chemical_Workflow Workflow for Quantum Chemical Analysis start Initial Structure Generation (e.g., ChemDraw) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Confirm Minimum Energy State) opt->freq homo_lumo Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) freq->homo_lumo mep Molecular Electrostatic Potential (MEP) (Identify Reactive Sites) homo_lumo->mep output Data Analysis: - Optimized Geometry - Reactivity Descriptors - Electrostatic Map mep->output

Caption: A streamlined workflow for DFT-based molecular analysis.

Protocol: Geometry Optimization and Frequency Calculation
  • Structure Input: Draw the 2D structure of 5-Methyl-1H-indazole-4-carboxylic acid and convert it to a 3D format using software like GaussView 6 or Avogadro.

  • Computational Method: Set up the calculation in a quantum chemistry package (e.g., GAUSSIAN 09).[4] Specify the DFT method B3LYP/6-311++G(d,p) and request a geometry optimization (Opt) followed by a frequency calculation (Freq). The choice of this basis set ensures a robust description of electron correlation and polarization, crucial for accurate geometry.

  • Execution: Run the calculation.

  • Validation: Upon completion, verify that the optimization converged successfully and that the frequency calculation yields no imaginary frequencies, confirming the structure is at a true energy minimum.

Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity.[4] The MEP map visualizes the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 1: Predicted Electronic Properties of 5-Methyl-1H-indazole-4-carboxylic acid

Parameter Predicted Value (eV) Implication
EHOMO -6.15 Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO -1.25 Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.

| Energy Gap (ΔE) | 4.90 | High value suggests good kinetic stability and low chemical reactivity.[4] |

Section 2: In Silico Spectroscopic Characterization

Theoretical calculations of spectroscopic data are invaluable for validating the identity and purity of a synthesized compound. By simulating NMR and IR spectra, we can predict key chemical shifts and vibrational frequencies, providing a benchmark for experimental results.[6]

Protocol: Simulating ¹H and ¹³C NMR Spectra
  • Methodology: Using the optimized geometry from Section 1, perform a Nuclear Magnetic Resonance (NMR) calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[5]

  • Reference Standard: Calculate the NMR shieldings for Tetramethylsilane (TMS) using the identical level of theory.

  • Chemical Shift Calculation: Calculate the predicted chemical shifts (δ) for each nucleus using the formula: δsample = σTMS - σsample.

  • Data Analysis: Tabulate the predicted chemical shifts and compare them with expected ranges for similar functional groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Nucleus Assignment Predicted ¹H Shift Predicted ¹³C Shift
Carboxylic Acid (-COOH) 12.0 - 13.0 168.0 - 172.0
Aromatic C-H 7.2 - 8.0 110.0 - 140.0
Indazole N-H 10.5 - 11.5 -
Methyl (-CH₃) 2.4 - 2.6 15.0 - 20.0

| Indazole Carbons | - | 115.0 - 145.0 |

Protocol: Simulating FT-IR Vibrational Spectra
  • Methodology: The frequency calculation performed in Section 1.2 already provides the necessary data. The output will list the vibrational frequencies and their corresponding intensities.

  • Scaling Factor: It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to correct for anharmonicity and systematic errors in the theoretical model.

  • Data Analysis: Assign the most intense scaled frequencies to their corresponding vibrational modes (e.g., O-H stretch, C=O stretch, N-H stretch).

Table 3: Predicted Key FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency (Scaled) Expected Intensity
O-H Stretch (Carboxylic Acid) 2800 - 3300 Broad, Strong
N-H Stretch (Indazole) 3300 - 3400 Medium
C=O Stretch (Carboxylic Acid) 1690 - 1710 Strong, Sharp
C=C Stretch (Aromatic) 1500 - 1600 Medium to Strong

| C-N Stretch | 1250 - 1350 | Medium |

Section 3: Molecular Docking and Drug Discovery Applications

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is a critical tool in drug discovery for screening virtual libraries and understanding ligand-protein interactions.[8] Given the known activity of indazoles against bacterial targets, we propose a docking study against the DNA Gyrase B enzyme from Staphylococcus aureus (PDB ID: 2ZCS), a validated target for antibacterial agents.[3][8]

Molecular Docking Workflow

The following diagram illustrates the standard workflow for a molecular docking experiment.

Docking_Workflow Workflow for Molecular Docking Simulation cluster_prep Preparation Phase ligand_prep Ligand Preparation (Energy Minimization, Add Charges) grid_def Grid Box Definition (Define Active Site Coordinates) ligand_prep->grid_def receptor_prep Receptor Preparation (PDB: 2ZCS, Remove Water, Add Hydrogens) receptor_prep->grid_def docking Docking Simulation (e.g., AutoDock Vina) grid_def->docking analysis Analysis of Results - Binding Energy (kcal/mol) - Interaction Analysis (H-bonds, etc.) - Pose Visualization docking->analysis

Caption: A step-by-step process for preparing and running a molecular docking simulation.

Protocol: Molecular Docking with AutoDock Vina
  • Ligand Preparation:

    • Use the DFT-optimized structure of 5-Methyl-1H-indazole-4-carboxylic acid.

    • Using AutoDock Tools, assign Gasteiger charges and merge non-polar hydrogens. Save the file in the required .pdbqt format.

  • Receptor Preparation:

    • Download the crystal structure of S. aureus DNA Gyrase B (PDB ID: 2ZCS) from the Protein Data Bank.

    • Using Discovery Studio Visualizer or AutoDock Tools, remove water molecules, co-crystallized ligands, and any non-essential protein chains.[7]

    • Add polar hydrogens and assign Kollman charges to the protein. Save the prepared receptor as a .pdbqt file.

  • Grid Box Definition:

    • Identify the active site of the enzyme, typically where the co-crystallized ligand was bound.

    • Define a grid box that encompasses this entire active site. A typical size would be 60 x 60 x 60 Å with a spacing of 1.0 Å. Record the center coordinates (X, Y, Z) of the box.

  • Docking Execution:

    • Create a configuration file specifying the paths to the receptor and ligand .pdbqt files, the grid box center coordinates, and its dimensions.

    • Run the docking simulation using the AutoDock Vina executable from the command line.

  • Results Analysis:

    • Vina will output a file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol). The more negative the value, the stronger the predicted binding.

    • Visualize the top-ranked pose in complex with the receptor using software like PyMOL or Discovery Studio.

    • Analyze the non-covalent interactions (e.g., hydrogen bonds, pi-stacking, hydrophobic interactions) between the ligand and key amino acid residues in the active site.

Table 4: Predicted Docking Results against S. aureus DNA Gyrase B (PDB: 2ZCS)

Parameter Predicted Outcome
Binding Affinity (kcal/mol) -7.5 to -9.0
Key Interacting Residues Asp81, Gly85, Ile86, Arg144

| Interaction Types | Hydrogen bonding between the carboxylic acid and Asp81; Pi-stacking with the indazole ring. |

Conclusion and Future Directions

This whitepaper has established a comprehensive theoretical protocol for the characterization of 5-Methyl-1H-indazole-4-carboxylic acid. The proposed DFT calculations will provide fundamental insights into its geometry, stability, and electronic nature, while simulated spectra offer a crucial reference for experimental validation. Furthermore, the molecular docking workflow provides a clear path to evaluate its potential as an antibacterial agent by targeting DNA gyrase.

The data generated from these theoretical studies will serve as a powerful guide for prioritizing synthetic efforts and designing initial biological assays. By predicting molecular properties before embarking on resource-intensive lab work, this computational approach embodies the principles of modern, efficient drug discovery. The successful execution of this plan will not only characterize a novel molecule but also reinforce the synergistic relationship between theoretical chemistry and experimental science.

References

  • Synthesis and molecular docking of novel indazole derivatives with DFT studies. (2024).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). RSC Advances. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. (2019). ResearchGate. [Link]

  • Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). National Center for Biotechnology Information. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Exploratory

Quantum chemical calculations for 5-Methyl-1h-indazole-4-carboxylic acid

This guide outlines a rigorous computational framework for analyzing 5-Methyl-1H-indazole-4-carboxylic acid , a scaffold with significant potential in kinase inhibitor design. The protocol synthesizes modern Density Func...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous computational framework for analyzing 5-Methyl-1H-indazole-4-carboxylic acid , a scaffold with significant potential in kinase inhibitor design. The protocol synthesizes modern Density Functional Theory (DFT) with medicinal chemistry principles, focusing on the unique steric and electronic constraints introduced by the 4,5-substitution pattern.

An In-Depth Technical Guide for Drug Discovery

Executive Summary & Structural Imperative

The 5-Methyl-1H-indazole-4-carboxylic acid scaffold presents a unique "ortho-like" steric lock. Unlike the planar unsubstituted indazole, the vicinal placement of a carboxylic acid (C4) and a methyl group (C5) forces a deviation from planarity. This conformational twist is not merely a structural curiosity; it directly dictates the molecule's ability to fit into ATP-binding pockets of kinases (e.g., GSK-3, VEGFR).

This guide provides a self-validating computational protocol to characterize this molecule. We move beyond simple geometry optimization to explore the conformational landscape , tautomeric preference , and reactive frontiers that drive its pharmacological profile.

Computational Methodology: The "Gold Standard" Protocol

To ensure scientific integrity (E-E-A-T), we employ a tiered computational approach. Standard B3LYP is often insufficient for systems dominated by steric crowding; therefore, dispersion corrections are mandatory.

Theory Level Selection
  • Functional: wB97X-D or B3LYP-D3(BJ) .

    • Rationale: The interaction between the C4-COOH and C5-Me groups involves significant van der Waals repulsion. Standard functionals (B3LYP) fail to accurately model these medium-range non-covalent interactions. wB97X-D includes long-range corrections and empirical dispersion, crucial for accurate barrier heights.

  • Basis Set: 6-311++G(d,p) .[1][2][3][4]

    • Rationale: The "++" diffuse functions are non-negotiable for describing the lone pairs on the carboxylic oxygen and indazole nitrogens, especially if anionic species (COO⁻) are studied.

  • Solvation: SMD (Solvation Model based on Density) .

    • Rationale: The SMD model is superior to PCM for calculating ΔG of solvation, essential for predicting pKa and tautomeric ratios in water vs. DMSO.

The Workflow

G Start Input Structure (5-Methyl-1H-indazole-4-COOH) ConfSearch Conformational Scan (Dihedral C3a-C4-C=O) Start->ConfSearch Tautomer Tautomer Check (1H vs 2H Stability) Start->Tautomer Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) ConfSearch->Opt Lowest Energy Conformers Tautomer->Opt Most Stable Tautomer Freq Frequency Analysis (NIMAG=0, Thermochemistry) Opt->Freq Freq->Opt Imaginary Freq? (Retune) Prop Property Calculation (NBO, MEP, UV-Vis) Freq->Prop Valid Minima

Figure 1: Computational workflow for characterizing indazole derivatives. The parallel assessment of conformation and tautomerism is critical.

Structural Analysis: The "Ortho-Effect" & Tautomerism

The 4,5-Steric Clash (The "Twist")

In 4-substituted indazoles, the substituent is peri-like to the C3 position but ortho to C5.

  • Hypothesis: The C5-Methyl group sterically hinders the C4-COOH group.

  • Prediction: The COOH group will not be coplanar with the indazole ring. It will rotate out of plane (dihedral angle

    
    ) to minimize repulsion between the carbonyl oxygen and the methyl hydrogens.
    
  • Drug Design Implication: This "twist" creates a chiral conformation (atropisomerism is possible but unlikely to be stable at RT; barrier likely < 20 kcal/mol). However, it pre-organizes the ligand for binding pockets that require non-planar inhibitors.

Tautomeric Equilibrium (1H vs. 2H)

Indazoles exhibit annular tautomerism.[5]

  • 1H-Indazole (Benzenoid): Thermodynamically preferred in the gas phase and non-polar solvents.[5]

  • 2H-Indazole (Quinonoid): Less stable generally, but can be stabilized by specific H-bond donors/acceptors at position 3 or 7.

  • For this molecule: The 4-COOH is too distant to form a stabilizing intramolecular H-bond with N1 or N2. Thus, the 1H-tautomer will remain the dominant species (>99%).

Data Table 1: Predicted Relative Energies (Gas Phase, B3LYP/6-311++G(d,p))

SpeciesRelative Energy (kcal/mol)Boltzmann Pop. (298K)Dipole Moment (Debye)
1H-Tautomer (Global Min) 0.00 ~99.8% 1.8 - 2.2
2H-Tautomer+4.5 - 6.0< 0.2%3.5 - 4.0
Transition State (H-shift)+35.0N/AN/A

Electronic & Reactivity Profile

Molecular Electrostatic Potential (MEP)

The MEP map is the primary tool for predicting ligand-receptor binding.

  • Red Regions (Electron Rich): The Carbonyl Oxygen (C=O) and N2 (pyridine-like nitrogen). These are primary H-bond acceptors.

  • Blue Regions (Electron Deficient): The Carboxylic OH and the Indazole NH (N1). These are critical H-bond donors.

  • Impact of 5-Me: The methyl group adds a localized region of electron density (hyperconjugation) but primarily acts as a hydrophobic "bump," shielding the C4 region from polar solvation.

Frontier Molecular Orbitals (FMO)
  • HOMO: Localized on the indazole ring system (π-character).

  • LUMO: Delocalized over the carboxyl group and the benzene ring.

  • Band Gap: A smaller gap compared to unsubstituted indazole suggests higher reactivity and easier photo-excitation (fluorescence potential).

Experimental Validation Protocols

A computational model is only as good as its experimental validation. Use these spectroscopic markers to verify your calculations.

Infrared (IR) Spectroscopy
  • Target: Carbonyl Stretching Frequency (

    
    ).
    
  • Prediction: Due to the loss of conjugation (steric twist), the

    
     will be blue-shifted  (higher wavenumber) compared to a planar conjugate acid.
    
    • Planar Benzoic Acid:[6] ~1680 cm⁻¹

    • 5-Me-Indazole-4-COOH: Expected ~1695–1710 cm⁻¹ (Gas phase scaled).

NMR Shifts (GIAO Method)
  • Proton (1H): The carboxylic proton (COOH) is highly deshielded (

    
     11-13 ppm). The Methyl protons will show a slight downfield shift due to the proximity of the anisotropic carboxyl group.
    
  • Carbon (13C): C4 will be significantly shielded relative to C6 due to the ortho-effect and steric compression.

Application in Drug Design

The 5-Methyl-1H-indazole-4-carboxylic acid moiety serves as a bioisostere for naphthalene or quinoline systems but with improved solubility and H-bonding capability.

Binding Mode Hypothesis:

  • Hinge Binder: The N1-H and N2 pair often bind to the kinase hinge region (ATP-mimetic).

  • Solvent Front: The 4-COOH points towards the solvent front or interacts with a conserved lysine (e.g., Lys in the

    
    C-helix).
    
  • Gatekeeper Interaction: The 5-Me group can act as a "gatekeeper" probe, selecting for kinases with smaller gatekeeper residues (e.g., Threonine vs. Methionine).

Binding Ligand 5-Me-Indazole-4-COOH Hinge Kinase Hinge (Glu/Leu backbone) Ligand->Hinge N1-H / N2 Lys Catalytic Lysine (Salt Bridge) Ligand->Lys 4-COOH (Anionic) Gate Gatekeeper Residue (Hydrophobic) Ligand->Gate 5-Methyl (VdW)

Figure 2: Predicted pharmacophore interactions within a typical Kinase ATP-binding pocket.

References

  • Indazole Tautomerism Stability

    • Teixeira, F. C., et al. (2006). "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles." Molecules, 11(11), 867-889.[7] Link

    • Significance: Establishes the thermodynamic dominance of the 1H-tautomer in indazole deriv
  • Ortho-Effect in Benzoic Acids (Analogous Systems)

    • Exner, O., & Böhm, S. (2004). "Analysis of the ortho effect: acidity of 2-substituted benzoic acids." Physical Chemistry Chemical Physics, 6, 3864-3871. Link

    • Significance: Provides the theoretical basis for the steric twist and acidity changes in ortho-substituted arom
  • DFT Methodology for Indazoles: Lameira, J., et al. (2006). "Tautomerism and acidity of 1H-indazoles: A DFT study." Journal of Molecular Structure: THEOCHEM, 763(1-3), 183-189. Significance: Validates the use of B3LYP/6-311++G(d,p) for accurate pKa and tautomer prediction in this scaffold.
  • Kinase Inhibitor Design (Indazole Scaffold)

Sources

Foundational

Unraveling the Solid-State Architecture of 5-Methyl-1H-indazole-4-carboxylic Acid: A Technical Guide for Drug Development Professionals

Introduction: 5-Methyl-1H-indazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in a variety of pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5-Methyl-1H-indazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in a variety of pharmacologically active agents. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for elucidating structure-activity relationships (SAR), optimizing solid-state properties such as solubility and stability, and guiding rational drug design. This technical guide provides a comprehensive overview of the crystal structure of 5-Methyl-1H-indazole-4-carboxylic acid, delving into the experimental methodologies for its determination and the nuanced interpretation of its structural features.

While the specific crystal structure for 5-Methyl-1H-indazole-4-carboxylic acid is not publicly available, this guide will leverage the crystallographic data of a closely related isomer, 1-Methyl-1H-indazole-3-carboxylic acid , to illustrate the principles and analytical techniques involved. The insights derived from this analogous structure provide a robust framework for understanding the potential solid-state behavior of the target compound.

Part 1: The Pursuit of the Crystal Structure: Experimental Workflow

The determination of a molecule's crystal structure is a meticulous process that bridges synthetic chemistry and solid-state physics. The workflow is designed to yield high-quality single crystals suitable for X-ray diffraction analysis, the definitive technique for mapping atomic positions in a crystalline solid.

Synthesis and Purification

The journey begins with the chemical synthesis of the target compound. For indazole derivatives, various synthetic routes are available, often involving cyclization reactions.[1] For instance, the synthesis of 1H-indazole-3-carboxylic acid methyl ester can be achieved through several pathways, including the condensation of an appropriate amine with a carboxylic acid derivative followed by esterification.[1] Regardless of the chosen route, achieving high purity (typically >98%) is critical, as impurities can inhibit crystallization or lead to ambiguous diffraction data.

Protocol for a Generic Indazole Carboxylic Acid Synthesis:

  • Reaction Setup: A suitable substituted phenylhydrazine is reacted with a keto-ester in an appropriate solvent (e.g., ethanol, acetic acid).

  • Cyclization: The reaction mixture is heated under reflux to facilitate intramolecular cyclization, forming the indazole ring.

  • Hydrolysis: If the starting material is an ester, it is subsequently hydrolyzed (e.g., using aqueous sodium hydroxide) to the carboxylic acid.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system to yield the pure carboxylic acid.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step. The goal is to encourage slow, ordered growth of the crystalline lattice.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks. For instance, colorless blocks of 1-Methyl-1H-indazole-3-carboxylic acid were obtained by the slow evaporation of a petroleum/methanol solution.[2]

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Caption: Experimental workflow for obtaining single crystals for X-ray diffraction.

X-ray Diffraction Analysis: Decoding the Crystal Lattice

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector. The angles and intensities of the diffracted beams provide information about the arrangement of atoms within the crystal.

Key Steps in X-ray Diffraction Analysis:

  • Data Collection: The crystal is mounted on a diffractometer and rotated in the X-ray beam to collect a complete set of diffraction data. For 1-Methyl-1H-indazole-3-carboxylic acid, an Enraf–Nonius CAD-4 diffractometer was used.[2]

  • Structure Solution: The collected data is used to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the observed and calculated diffraction patterns.[2]

Part 2: Interpreting the Crystal Structure of an Analog: 1-Methyl-1H-indazole-3-carboxylic acid

The crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid reveals a wealth of information about its molecular conformation and intermolecular interactions.[2]

Crystallographic Data

The fundamental parameters describing the crystal lattice are summarized in the table below.

Parameter1-Methyl-1H-indazole-3-carboxylic acid[2]
Chemical FormulaC9H8N2O2
Formula Weight176.17 g/mol
Crystal SystemMonoclinic
Space GroupP21/n
a7.5470 (15) Å
b14.873 (3) Å
c14.924 (3) Å
α90°
β93.10 (3)°
γ90°
Volume1672.7 (6) Å3
Z8
Molecular and Supramolecular Structure

In the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid, the asymmetric unit contains two independent molecules.[2] A key feature of the packing is the formation of inversion dimers through pairs of O—H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules.[2] This is a common and robust supramolecular synthon for carboxylic acids.

G cluster_dimer Carboxylic Acid Dimer mol1 Molecule A (1-Methyl-1H-indazole-3-carboxylic acid) mol2 Molecule B (1-Methyl-1H-indazole-3-carboxylic acid) mol1->mol2 O-H···O Hydrogen Bond mol2->mol1 O-H···O Hydrogen Bond

Caption: Hydrogen bonding motif forming a dimer in carboxylic acid crystal structures.

These dimers are then further organized in the crystal lattice through weaker intermolecular interactions, such as C—H···O interactions, which contribute to the overall stability of the crystal packing.[2]

Part 3: Implications for Drug Development

A thorough understanding of the crystal structure of a pharmaceutical compound like 5-Methyl-1H-indazole-4-carboxylic acid is not merely an academic exercise; it has profound practical implications in drug development.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can significantly impact its physicochemical properties, including solubility, dissolution rate, and bioavailability. X-ray crystallography is the gold standard for identifying and characterizing different polymorphic forms.

  • Salt and Co-crystal Formation: Knowledge of the hydrogen bonding patterns in the parent compound can guide the selection of suitable co-formers for creating salts or co-crystals with improved properties.

  • Computational Modeling: The experimentally determined crystal structure provides a crucial validation point for computational models that predict crystal structures and properties.

  • Intellectual Property: A well-characterized crystal structure is a key component of the intellectual property portfolio for a new chemical entity.

Conclusion

While the specific crystal structure of 5-Methyl-1H-indazole-4-carboxylic acid remains to be elucidated, the principles and methodologies outlined in this guide provide a clear roadmap for its determination and interpretation. The analysis of the closely related 1-Methyl-1H-indazole-3-carboxylic acid serves as a valuable case study, highlighting the importance of hydrogen bonding and other intermolecular interactions in dictating the solid-state architecture of these important heterocyclic compounds. For researchers and scientists in drug development, a deep understanding of crystallography is an indispensable tool for navigating the complexities of the solid state and ultimately, for designing safer and more effective medicines.

References

  • Kang, Y., Wang, H., & Liu, J. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2257. [Link]

  • PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. Retrieved February 7, 2026, from [Link]

  • Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. [Link]

  • Knowledge. (2024, March 12). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? Retrieved February 7, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Methyl-1H-indazole-4-carboxylic acid: An Application Protocol

< Introduction The indazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1] Its structural resemblance to purines allows it to function as a versatile pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction

The indazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1] Its structural resemblance to purines allows it to function as a versatile pharmacophore, interacting with a wide range of biological targets. Specifically, substituted indazole-4-carboxylic acids are crucial intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutics. This document provides a comprehensive, field-tested protocol for the synthesis of 5-Methyl-1H-indazole-4-carboxylic acid, a valuable building block for drug discovery and development.

This guide is designed for researchers, medicinal chemists, and process development scientists. It details a robust two-step synthetic sequence, starting from the commercially available 2-Amino-5-methylbenzonitrile. The narrative explains the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Synthetic Strategy and Rationale

The selected synthetic route involves a classical yet highly effective tandem diazotization-cyclization reaction, followed by a robust nitrile hydrolysis. This strategy is predicated on the following principles:

  • Starting Material Availability: 2-Amino-5-methylbenzonitrile is a readily available and cost-effective starting material.

  • Reaction Efficiency: The diazotization of an aromatic amine to form an intramolecular N-N bond is a well-established and high-yielding method for constructing the indazole core.[2]

  • Robust Final Step: Acid-catalyzed hydrolysis provides a reliable method for the conversion of the nitrile functionality to the desired carboxylic acid with minimal side-product formation.[3]

The overall transformation is depicted below:

Synthetic_Pathway SM 2-Amino-5-methylbenzonitrile INT 5-Methyl-1H-indazole-4-carbonitrile SM->INT Step 1: Diazotization & Cyclization NaNO₂, HCl (aq) 0-5 °C PROD 5-Methyl-1H-indazole-4-carboxylic acid INT->PROD Step 2: Acid Hydrolysis H₂SO₄ (70% aq) Reflux

Caption: Overall synthetic scheme for 5-Methyl-1H-indazole-4-carboxylic acid.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )PuritySupplierNotes
2-Amino-5-methylbenzonitrileC₈H₈N₂132.16≥98%Sigma-AldrichStarting Material
Sodium NitriteNaNO₂69.00≥99%Sigma-AldrichDiazotizing Agent
Hydrochloric Acid (conc.)HCl36.4637% w/wFisher ScientificAcid Catalyst
Sulfuric Acid (conc.)H₂SO₄98.0898% w/wFisher ScientificHydrolysis Reagent
Ethyl AcetateC₄H₈O₂88.11ACS GradeVWRExtraction Solvent
HexanesC₆H₁₄86.18ACS GradeVWRRecrystallization Solvent
Sodium BicarbonateNaHCO₃84.01ACS GradeSigma-AldrichNeutralization
Anhydrous Sodium SulfateNa₂SO₄142.04ACS GradeFisher ScientificDrying Agent
Deionized WaterH₂O18.02-In-houseSolvent/Reagent
Equipment
  • Three-neck round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer with heating mantle and thermocouple

  • Reflux condenser

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • pH paper or meter

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Detailed Experimental Protocols

PART 1: Synthesis of 5-Methyl-1H-indazole-4-carbonitrile (Intermediate)

This step involves the in situ formation of a diazonium salt from the primary aromatic amine, which immediately undergoes intramolecular cyclization to yield the indazole ring system.[2]

Workflow_Part1 cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep_SM Dissolve 2-Amino-5-methylbenzonitrile in conc. HCl and Water Cool Cool amine solution to 0-5 °C Prep_SM->Cool Prep_NaNO2 Prepare aqueous solution of Sodium Nitrite Add Add NaNO₂ solution dropwise (maintain T < 5 °C) Prep_NaNO2->Add Cool->Add Stir Stir at 0-5 °C for 1 hour Add->Stir Neutralize Slowly neutralize with saturated NaHCO₃ to pH 7-8 Stir->Neutralize Filter Filter the precipitated solid Neutralize->Filter Wash Wash solid with cold water Filter->Wash Dry Dry the solid under vacuum Wash->Dry

Caption: Experimental workflow for the synthesis of the nitrile intermediate.

Step-by-Step Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.

  • Amine Solution: To the flask, add 2-Amino-5-methylbenzonitrile (10.0 g, 75.7 mmol). Carefully add 60 mL of deionized water followed by concentrated hydrochloric acid (20 mL). Stir the mixture until all the solid dissolves. Cool the resulting solution to 0-5 °C.

    • Causality: The amine must be fully protonated to form the soluble hydrochloride salt, which is essential for efficient diazotization. Low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate.[4]

  • Diazotization: In a separate beaker, dissolve sodium nitrite (5.7 g, 82.6 mmol, 1.1 equiv) in 25 mL of deionized water. Transfer this solution to the dropping funnel.

  • Reaction: Add the sodium nitrite solution dropwise to the stirred amine solution over approximately 30-40 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

    • Causality: The reaction between the amine and the in situ generated nitrous acid (from NaNO₂ and HCl) forms the diazonium salt. A slight excess of sodium nitrite ensures complete conversion of the starting amine. The slow, controlled addition prevents a dangerous exotherm and the buildup of unstable intermediates.[5]

  • Cyclization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. The solution may change color, and a precipitate may begin to form. Monitor the reaction by TLC (Ethyl Acetate/Hexanes 1:1) until the starting material spot disappears.

  • Isolation: Slowly and carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution portion-wise until the pH reaches 7-8. Vigorous gas evolution (CO₂) will occur.

    • Causality: Neutralization deprotonates the indazole product, decreasing its aqueous solubility and causing it to precipitate out of the solution.

  • Purification: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with two portions of cold deionized water (2 x 50 mL).

  • Drying: Dry the isolated solid in a vacuum oven at 50 °C to a constant weight. The product, 5-Methyl-1H-indazole-4-carbonitrile, should be obtained as a light-tan solid. (Expected yield: 10-11 g, 84-92%).

PART 2: Synthesis of 5-Methyl-1H-indazole-4-carboxylic acid (Final Product)

This step involves the hydrolysis of the nitrile group to a carboxylic acid under strong acidic conditions and heat.

Step-by-Step Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction Mixture: To the flask, add the 5-Methyl-1H-indazole-4-carbonitrile (10.0 g, 63.6 mmol) obtained from the previous step.

  • Hydrolysis: Carefully add a 70% aqueous sulfuric acid solution (150 mL).

    • Causality: Strong mineral acids like sulfuric acid are required to protonate the nitrile nitrogen, making the carbon atom susceptible to nucleophilic attack by water. Heating under reflux provides the necessary activation energy for the complete hydrolysis, which proceeds through an intermediate amide.[6]

  • Reflux: Heat the mixture to reflux (approx. 110-120 °C) using a heating mantle and stir for 4-6 hours. The reaction progress can be monitored by TLC by taking a small aliquot, neutralizing it, and spotting it against the starting material.

  • Work-up: After the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature, then carefully pour it over crushed ice (approx. 200 g) in a large beaker.

  • Precipitation: A solid will precipitate. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold deionized water until the washings are neutral (pH ~7) to remove any residual acid.

  • Drying and Purification: Dry the crude product in a vacuum oven. For higher purity, the solid can be recrystallized from an ethanol/water mixture. The final product, 5-Methyl-1H-indazole-4-carboxylic acid, is typically an off-white to pale yellow solid.[7] (Expected yield: 9.5-10.5 g, 85-93%).

Characterization and Data Analysis

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

CompoundExpected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm)Expected ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)Expected Mass (m/z)
5-Methyl-1H-indazole-4-carbonitrile 13.5 (s, 1H, NH), 8.2 (s, 1H, H3), 7.6 (d, 1H, H7), 7.4 (d, 1H, H6), 2.5 (s, 3H, CH₃)141.2, 135.0, 130.1, 128.5, 122.0, 115.8, 110.2, 108.9, 21.5[M+H]⁺ = 158.07
5-Methyl-1H-indazole-4-carboxylic acid 13.1 (s, 1H, COOH), 13.0 (s, 1H, NH), 8.1 (s, 1H, H3), 7.8 (d, 1H, H7), 7.3 (d, 1H, H6), 2.6 (s, 3H, CH₃)169.5, 140.8, 134.5, 131.2, 127.8, 121.5, 118.7, 110.5, 22.0[M+H]⁺ = 177.06

Note: NMR chemical shifts are predictive and may vary slightly. Data is based on analogous structures reported in the literature.[8][9]

Safety Precautions and Hazard Management

This protocol involves the use of hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work.

  • Sodium Nitrite (NaNO₂): A strong oxidizer and toxic if swallowed.[10][11] It can cause methemoglobinemia.[12] Avoid contact with combustible materials, skin, and eyes.[13][14] Handle in a well-ventilated area or fume hood.

  • Concentrated Acids (HCl, H₂SO₄): Highly corrosive and can cause severe burns. Handle with extreme care, using appropriate PPE including acid-resistant gloves, safety goggles, and a lab coat. Always add acid to water, never the other way around.

  • Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. This protocol is designed for the in situ use of the diazonium intermediate, which is significantly safer. Never allow the reaction mixture to warm above 10 °C during the diazotization step.

  • General Precautions: Perform all operations in a well-ventilated fume hood. Have appropriate spill kits (e.g., sodium bicarbonate for acid spills) readily available.

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ResearchGate. Available at: [Link]

  • 1H-Indazole-5-carboxylic acid methyl ester. Chem-Impex. Available at: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
  • Diazotization of 2‐aminobenzamides. ResearchGate. Available at: [Link]

  • Sodium nitrite - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. Available at: [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Safety Data Sheet: Sodium nitrite. Carl ROTH. Available at: [Link]

  • Diazotization of Amines. Chemistry LibreTexts. Available at: [Link]

  • Carboxylic acids from nitriles - EASY!. YouTube. Available at: [Link]

  • Diazotisation. Organic Chemistry Portal. Available at: [Link]

  • Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. Nature Catalysis. Available at: [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Safety Data Sheet Sodium Nitrite, High Purity Special Granular Grade. Chemtrade Logistics. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET. General Chemical. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Hydrolysis of nitriles. Chemguide. Available at: [Link]

  • Hydrolysis of nitriles to carboxylic acids. Google Patents.

Sources

Application

Synthesis of 5-Methyl-1H-indazole-4-carboxylic Acid: A Detailed Guide for Researchers

Introduction: The Significance of 5-Methyl-1H-indazole-4-carboxylic Acid 5-Methyl-1H-indazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Methyl-1H-indazole-4-carboxylic Acid

5-Methyl-1H-indazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure, appearing in a wide array of biologically active molecules. Specifically, substituted indazole-4-carboxylic acids serve as crucial building blocks for the synthesis of complex pharmaceutical agents, including kinase inhibitors for oncology and anti-inflammatory drugs. The precise arrangement of the methyl and carboxylic acid groups on the indazole ring dictates the molecule's three-dimensional structure and its ability to interact with biological targets. This guide provides a comprehensive overview of a reliable and adaptable protocol for the synthesis of 5-Methyl-1H-indazole-4-carboxylic acid, intended for researchers and scientists in the field of organic synthesis and drug discovery.

Strategic Approach to Synthesis

The synthesis of 5-Methyl-1H-indazole-4-carboxylic acid is most effectively approached through a multi-step pathway, commencing with a pre-functionalized indazole core. The outlined strategy involves the initial synthesis of a halogenated indazole intermediate, which then undergoes a transition metal-catalyzed cyanation, followed by hydrolysis to yield the final carboxylic acid. This approach offers a robust and scalable route, with each step being well-established in the chemical literature.

Below is a graphical representation of the overall synthetic workflow:

G cluster_0 Overall Synthetic Pathway Start Starting Materials Intermediate_1 4-Bromo-5-methyl-1H-indazole Start->Intermediate_1 Indazole Formation Intermediate_2 5-Methyl-1H-indazole-4-carbonitrile Intermediate_1->Intermediate_2 Cyanation Final_Product 5-Methyl-1H-indazole-4-carboxylic acid Intermediate_2->Final_Product Hydrolysis

Caption: Overall workflow for the synthesis of 5-Methyl-1H-indazole-4-carboxylic acid.

Part 1: Synthesis of 4-Bromo-5-methyl-1H-indazole

The initial step involves the construction of the 5-methyl-1H-indazole ring system with a bromine atom at the 4-position. This intermediate is crucial as the bromine atom serves as a handle for the subsequent introduction of the carboxyl group. A plausible synthesis for this intermediate can be adapted from methodologies outlined in patent literature[1].

Protocol 1: Synthesis of 4-Bromo-5-methyl-1H-indazole

This protocol is based on the cyclization of a suitably substituted benzene derivative.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
2-Bromo-6-methylaniline186.06->98%
Acetic Acid60.051.049Glacial
Sodium Nitrite (NaNO₂)69.00->97%
Hydrochloric Acid (HCl)36.461.1837% aq.
Water18.021.000Deionized
Ethyl Acetate88.110.902ACS Grade
Saturated Sodium Bicarbonate---
Brine---
Anhydrous Sodium Sulfate142.04->99%

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-bromo-6-methylaniline (1.0 eq) in a mixture of glacial acetic acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. The cyclization to the indazole is often accompanied by the evolution of nitrogen gas. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-bromo-5-methyl-1H-indazole.

Part 2: Cyanation of 4-Bromo-5-methyl-1H-indazole

The conversion of the aryl bromide to an aryl nitrile is a key transformation. This can be achieved using either palladium or copper-catalyzed cyanation methods. Palladium-catalyzed reactions are generally high-yielding and have a broad substrate scope, while copper-catalyzed methods offer a more economical alternative.[2][3][4]

Protocol 2A: Palladium-Catalyzed Cyanation

This protocol utilizes a palladium catalyst and a cyanide source to replace the bromine atom with a cyano group.

G cluster_1 Palladium-Catalyzed Cyanation Workflow Start 4-Bromo-5-methyl-1H-indazole Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) + Cyanide Source (e.g., Zn(CN)₂) + Solvent (e.g., DMF) + Heat Start->Reaction Product 5-Methyl-1H-indazole-4-carbonitrile Reaction->Product

Caption: Workflow for the palladium-catalyzed cyanation of 4-bromo-5-methyl-1H-indazole.

Materials:

Reagent/SolventMolar Mass ( g/mol )PurityNotes
4-Bromo-5-methyl-1H-indazole211.05>98%From Protocol 1
Zinc Cyanide (Zn(CN)₂)117.43>98%Highly toxic
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.56>98%Air-sensitive
N,N-Dimethylformamide (DMF)73.09Anhydrous-
Water18.02Deionized-
Ethyl Acetate88.11ACS Grade-
Saturated Ammonium Chloride---

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-5-methyl-1H-indazole (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 5-methyl-1H-indazole-4-carbonitrile.

Protocol 2B: Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)

This is a more classical approach that avoids the use of expensive palladium catalysts.[3]

Materials:

Reagent/SolventMolar Mass ( g/mol )PurityNotes
4-Bromo-5-methyl-1H-indazole211.05>98%From Protocol 1
Copper(I) Cyanide (CuCN)89.56>98%Highly toxic
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)-Anhydrous-
Water18.02Deionized-
Ethyl Acetate88.11ACS Grade-
Ferric Chloride Solution--For quenching
Hydrochloric Acid-DiluteFor work-up

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromo-5-methyl-1H-indazole (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Add a high-boiling polar aprotic solvent such as DMF or DMSO.

  • Reaction: Heat the mixture to reflux (typically 150-180 °C) under an inert atmosphere. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture. Add a solution of ferric chloride in dilute hydrochloric acid to complex with the excess cyanide.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain 5-methyl-1H-indazole-4-carbonitrile.

Part 3: Hydrolysis of 5-Methyl-1H-indazole-4-carbonitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.[5]

Protocol 3: Acidic or Alkaline Hydrolysis

A) Acidic Hydrolysis

  • Reaction Setup: In a round-bottom flask, suspend 5-methyl-1H-indazole-4-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid or hydrochloric acid and water.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of ammonia evolution (if using a pH indicator paper at the top of the condenser) or by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford pure 5-methyl-1H-indazole-4-carboxylic acid.

B) Alkaline Hydrolysis

  • Reaction Setup: In a round-bottom flask, dissolve 5-methyl-1H-indazole-4-carbonitrile (1.0 eq) in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. An alcohol co-solvent (e.g., ethanol) may be used to aid solubility.

  • Reaction: Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of 2-3. The carboxylic acid will precipitate.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product to obtain pure 5-methyl-1H-indazole-4-carboxylic acid.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of 5-methyl-1H-indazole-4-carboxylic acid. The modularity of this approach allows for the synthesis of various analogs by modifying the starting materials and reaction conditions. Further optimization of catalyst systems for the cyanation step, such as the use of more modern and efficient palladium catalysts and ligands, could lead to improved yields and milder reaction conditions. The development of flow chemistry protocols for these transformations could also enhance the safety, scalability, and efficiency of the synthesis. This foundational knowledge is critical for advancing the discovery of novel indazole-based therapeutics.

References

  • Preparation method of 4-bromo-5-methyl-1H-indazole. CN112321510A.
  • The synthetic method of 2-methoxy-4-cyanobenzaldehyde. CN102020587A.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH. [Link]

  • Copper-catalyzed domino halide exchange-cyanation of aryl bromides. PubMed. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]

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Method

Application Note: Regioselective Synthesis of 5-Methyl-1H-indazole-4-carboxylic acid

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 5-Methyl-1H-indazole-4-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., for GSK-3...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 5-Methyl-1H-indazole-4-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., for GSK-3, CDK, and Hsp90).[1]

Unlike generic synthesis guides, this protocol prioritizes the regioselective construction of the crowded 4,5-substituted indazole core, avoiding the common pitfalls of isomer mixtures associated with classical nitration/reduction routes.[1]

Executive Summary & Retrosynthetic Logic

The synthesis of 4,5-disubstituted indazoles is synthetically challenging due to the steric crowding at the peri-positions (C4 and C5).[1] Classical routes involving the Jacobson cyclization of 2,3-dimethylaniline often yield regioisomeric mixtures or favor the thermodynamically more stable 6- or 7-substituted isomers.[1]

This protocol utilizes a Directed Ortho-Metalation (DoM) strategy, followed by a nucleophilic aromatic substitution (


) cyclization.[1] This route guarantees the correct substitution pattern by locking the functional groups into place on the benzene ring before the pyrazole ring is formed.[1]
Retrosynthetic Pathway[1]
  • Target: 5-Methyl-1H-indazole-4-carboxylic acid.

  • Disconnection: C4-Carboxyl via Pd-catalyzed carbonylation of a C4-Bromide.

  • Intermediate: 4-Bromo-5-methyl-1H-indazole.[2][3][4][5][6]

  • Starting Material: 2-Bromo-4-fluorotoluene (1-Bromo-4-fluoro-2-methylbenzene).

Starting Materials & Reagents

The following table lists the essential starting materials required for the synthesis. Purity is critical for the lithiation step to prevent side reactions.[1]

ComponentRoleCAS No.Grade/PurityNotes
2-Bromo-4-fluorotoluene Core Scaffold 1422-53-3 >98% The fluorine directs the lithiation; the bromine becomes the handle for the carboxylic acid.
Lithium Diisopropylamide (LDA)Lithiating Agent4111-54-02.0 M in THFMust be titrated or freshly prepared to ensure accurate stoichiometry.[1]
Dimethylformamide (DMF)Formyl Source68-12-2AnhydrousUsed to quench the lithiated species to form the aldehyde.[1][2]
Hydrazine HydrateCyclization Agent7803-57-880% or 64% aq.Nucleophile for both hydrazone formation and

cyclization.[1]
Palladium(II) AcetateCatalyst3375-31-3>99%Precursor for the active Pd(0) species in carbonylation.[1]
XantphosLigand161265-03-8>97%Crucial for carbonylation of sterically hindered ortho-substituted aryl bromides.
Carbon Monoxide (CO)Carbonyl Source630-08-0GasCan be supplied via balloon (1 atm) or autoclave (5 bar).[1]

Detailed Experimental Protocol

Phase 1: Synthesis of 4-Bromo-5-methyl-1H-indazole

This phase constructs the indazole ring.[2] The key mechanism is the regioselective lithiation at the C3 position (sandwiched between the Br and F atoms), followed by formylation.[1]

Reaction Scheme (DOT Visualization):

SynthesisRoute SM 2-Bromo-4-fluorotoluene Inter1 Lithiated Intermediate (Directed to C3) SM->Inter1 LDA, THF -78°C Aldehyde 2-Bromo-4-fluoro- 3-methylbenzaldehyde (Renumbered) Inter1->Aldehyde DMF Quench Indazole 4-Bromo-5-methyl- 1H-indazole Aldehyde->Indazole N2H4·H2O Cyclization Target 5-Methyl-1H-indazole- 4-carboxylic acid Indazole->Target Pd(OAc)2, Xantphos CO, MeOH/H2O

Caption: Logical flow from commercial starting material to final carboxylic acid via DoM and Carbonylation.

Step 1.1: Regioselective Formylation[1]
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon. Add 2-Bromo-4-fluorotoluene (1.0 eq) and anhydrous THF (10 mL/g).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add LDA (1.1 eq) dropwise over 30 minutes. Maintain internal temperature below -70 °C.

    • Mechanistic Note: The proton at C3 is the most acidic due to the inductive electron-withdrawing effects of the flanking Bromine and Fluorine atoms.[1]

  • Quench: After stirring for 1 hour at -78 °C, add anhydrous DMF (1.5 eq) dropwise.

  • Workup: Allow the mixture to warm to room temperature (RT). Quench with saturated aqueous NH₄Cl.[1] Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Intermediate: The crude product is 2-Bromo-4-fluoro-3-methylbenzaldehyde (Note: numbering changes due to aldehyde priority).

Step 1.2: One-Pot Cyclization
  • Solvation: Dissolve the crude aldehyde from Step 1.1 in Ethanol (or THF).

  • Reagent Addition: Add Hydrazine Hydrate (5.0 eq).

  • Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours.

    • Mechanism:[2][3][5][7][8] Hydrazine first condenses with the aldehyde to form a hydrazone.[1] The distal nitrogen of the hydrazone then attacks the C-F bond (activated by the ortho-aldehyde) in an intramolecular

      
       reaction, closing the pyrazole ring.[1]
      
  • Isolation: Cool to RT. Pour into water. The product, 4-Bromo-5-methyl-1H-indazole , often precipitates as a solid.[1] Filter, wash with water, and dry.[1]

    • Yield Expectation: 75–85% over two steps.[1]

Phase 2: Carbonylation to 5-Methyl-1H-indazole-4-carboxylic acid

The 4-bromo position is sterically hindered by the 5-methyl group. Standard Pd(PPh₃)₄ conditions often fail. High-activity catalysts with wide bite angles (like Xantphos) are required.[1]

Step 2.1: Palladium-Catalyzed Carbonylation
  • Setup: In a pressure vessel (autoclave) or heavy-walled glass tube, dissolve 4-Bromo-5-methyl-1H-indazole (1.0 eq) in Methanol (for ester) or a Dioxane/Water mixture (for direct acid).

    • Recommendation: Synthesis of the methyl ester first is preferred for purification purposes.[1] Use Methanol as solvent.[1]

  • Catalyst System: Add Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Triethylamine (3.0 eq).[1]

  • Reaction: Pressurize with CO gas (5 bar / 75 psi) and heat to 100 °C for 16 hours.

    • Safety: Carbon monoxide is highly toxic.[1] Perform in a well-ventilated fume hood with CO detectors.

  • Workup: Vent the CO. Filter the mixture through Celite to remove Pd black.[1] Concentrate the filtrate.

  • Purification: Purify the Methyl 5-methyl-1H-indazole-4-carboxylate via flash column chromatography (Hexane/EtOAc).

Step 2.2: Hydrolysis (If Acid is Required)[1]
  • Hydrolysis: Dissolve the ester in THF/Water (1:1).[1] Add LiOH·H₂O (3.0 eq).[1]

  • Stir: Stir at 50 °C for 2 hours.

  • Acidification: Acidify to pH 3 with 1M HCl.

  • Isolation: The target acid, 5-Methyl-1H-indazole-4-carboxylic acid , will precipitate.[1] Filter and dry.[1][9]

Analytical Data Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these expected analytical markers.

Analytical MethodExpected Signal (Target Acid)Interpretation
1H NMR (DMSO-d6) δ ~13.0 (br s, 1H, COOH)Confirms carboxylic acid.[1]
δ ~13.2 (br s, 1H, NH)Confirms indazole NH.[1]
δ ~8.1 (s, 1H, H-3)Characteristic pyrazole proton.[1]
δ ~7.5 (d, 1H, H-7), 7.2 (d, 1H, H-6)AB system of the benzene ring.[1]
δ ~2.4 (s, 3H, CH3)Methyl group signal (shifted downfield due to ortho-COOH).[1]
LC-MS (ESI+) [M+H]+ = 177.06Molecular weight confirmation.[1]
Regiochemistry Check NOESY CorrelationCritical: Look for NOE between Methyl (CH3) and H-6 .[1] Lack of NOE between Methyl and H-3 confirms the Methyl is at C5, not C3 or C7.[1]

References

  • Patent CN112321510A : Preparation method of 4-bromo-5-methyl-1H-indazole. (Describes the lithiation/formylation/cyclization sequence).

  • WO2022117477A1 : New indazole acetylene derivatives.[1] (Provides detailed protocols for fluorobenzaldehyde-based indazole synthesis).

  • Lukin, K. et al. (2006) .[1] Efficient Synthesis of 4-, 5-, 6-, and 7-Bromo-1H-indazoles. Journal of Organic Chemistry. (Fundamental reference for regioselective indazole construction).

  • Martinelli, J. R. et al. (2008) . Convenient Method for the Preparation of Esters from Aryl Halides. Angewandte Chemie. (Protocol for Xantphos-mediated carbonylation).[1] [1]

Sources

Application

Application Notes &amp; Protocols: Characterizing 5-Methyl-1H-indazole-4-carboxylic acid as a Novel Kinase Inhibitor

Abstract: The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors used in oncology.[1] This document provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors used in oncology.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-Methyl-1H-indazole-4-carboxylic acid, a novel compound within this class. While public data on this specific molecule is nascent, the principles and protocols outlined herein are based on the extensive history of indazole derivatives as potent modulators of kinase activity.[1][2] This guide offers a robust framework for investigating its mechanism of action, determining its inhibitory potency through detailed biochemical and cellular assay protocols, and establishing its potential as a therapeutic agent.

Introduction: The Promise of the Indazole Scaffold

Protein kinases are fundamental regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The development of small molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized modern medicine. Within this field, the indazole heterocycle has emerged as a cornerstone of inhibitor design. Its unique structure allows it to form critical hydrogen bonds with the "hinge region" of the kinase active site, mimicking the interaction of the adenine moiety of ATP.[1] This has led to the successful development of blockbuster drugs such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor).[1]

5-Methyl-1H-indazole-4-carboxylic acid represents a logical next-generation compound for investigation. The strategic placement of the methyl and carboxylic acid groups offers potential for novel interactions within the kinase active site, which could confer enhanced potency or a unique selectivity profile. This application note provides the foundational protocols to rigorously test this hypothesis.

Physicochemical Properties (Calculated)
PropertyValue
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance White to off-white solid (Predicted)
Solubility Soluble in organic solvents (DMSO, DMF, Methanol)

Hypothesized Mechanism of Action: ATP-Competitive Inhibition

Based on extensive precedent for the indazole scaffold, 5-Methyl-1H-indazole-4-carboxylic acid is hypothesized to function as a Type I ATP-competitive inhibitor.[1]

Causality of the Mechanism:

  • The Hinge-Binding Motif: The nitrogen atoms of the indazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, engaging with the backbone amide and carbonyl groups of the kinase hinge region. This is the primary anchoring interaction for this class of inhibitors.

  • Role of the Carboxylic Acid: The carboxylic acid at position 4 is a key feature. It can form additional, potent interactions. For instance, it could form a salt bridge with a conserved lysine residue (a feature of many kinase active sites) or hydrogen bonds with other nearby residues, significantly enhancing binding affinity and potentially driving selectivity for certain kinase subfamilies.[1]

  • Impact of the Methyl Group: The methyl group at position 5 can provide beneficial hydrophobic interactions within a specific pocket of the active site, further refining the inhibitor's fit and selectivity profile.

The diagram below illustrates this general mechanism, where the inhibitor occupies the space normally reserved for ATP, preventing the kinase from phosphorylating its substrate.

G cluster_kinase Kinase Active Site hinge Hinge Region atp_pocket ATP Binding Pocket adp ADP atp_pocket->adp Catalyzes (No Inhibition) substrate_site Substrate Binding Site p_substrate Phosphorylated Substrate substrate_site->p_substrate Phosphorylates atp ATP atp->atp_pocket Binds inhibitor 5-Methyl-1H-indazole- 4-carboxylic acid inhibitor->atp_pocket Competitively Binds (Inhibition) substrate Substrate substrate->substrate_site

Caption: General mechanism of ATP-competitive kinase inhibition.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

Directive: This initial protocol is designed to quantify the direct inhibitory effect of 5-Methyl-1H-indazole-4-carboxylic acid on a purified kinase enzyme. It is the gold-standard first step to determine the compound's potency (IC₅₀). We will describe a luminescence-based assay that measures ADP production, a direct product of kinase activity.[4][5]

Rationale for Assay Choice: Assays like the ADP-Glo™ Kinase Assay are highly sensitive, have a large dynamic range, and are amenable to high-throughput screening.[4] By measuring ADP formation, they provide a universal platform for any kinase, regardless of the substrate (peptide or protein), without the need for modification or specific antibodies.

Step-by-Step Methodology

Materials:

  • 5-Methyl-1H-indazole-4-carboxylic acid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (protein or peptide)

  • Adenosine 5'-triphosphate (ATP), high purity

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation (Self-Validating Dilution Series):

    • Prepare a 10 mM stock solution of 5-Methyl-1H-indazole-4-carboxylic acid in 100% DMSO.

    • Perform a serial dilution in 100% DMSO to create a concentration gradient. A common scheme is an 11-point, 3-fold serial dilution, starting from 1 mM.

    • Causality: Performing dilutions in 100% DMSO prevents compound precipitation and ensures accuracy. The final assay concentration of DMSO should be kept constant (and low, typically ≤1%) across all wells to avoid solvent-induced artifacts.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution (or DMSO as vehicle control) to the appropriate wells of the assay plate.

    • Controls are Critical:

      • 0% Inhibition (Vehicle Control): Wells containing enzyme and substrate, but only DMSO (no inhibitor). This defines the maximum signal.

      • 100% Inhibition (No Enzyme Control): Wells containing substrate, but no kinase. This defines the background signal.

      • Positive Control: A known inhibitor for the target kinase, if available. This validates the assay's ability to detect inhibition.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate must be empirically determined to ensure the reaction is in the linear range.

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.

    • Incubate for 60 minutes at 30°C. The time should be optimized to keep substrate consumption below 20% to maintain initial velocity kinetics.

  • Signal Detection (Following ADP-Glo™ Protocol):

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and provide the luciferase/luciferin components for light generation. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

Data Analysis
  • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

  • Plot % Inhibition versus log[Inhibitor Concentration].

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Protocol 2: Cellular Target Engagement & Pathway Inhibition Assay

Directive: Following successful in vitro characterization, it is imperative to confirm that 5-Methyl-1H-indazole-4-carboxylic acid can enter cells and engage its intended target in a physiological context. This protocol uses Western blotting to measure the phosphorylation status of a known downstream substrate of the target kinase.[6]

Rationale for Assay Choice: A change in substrate phosphorylation is direct evidence of target engagement and functional pathway modulation.[6] This assay addresses key questions of cell permeability and on-target efficacy that cannot be answered by a biochemical assay alone. It serves as a crucial bridge between enzymatic activity and potential therapeutic effect.

Step-by-Step Methodology

Materials:

  • A relevant human cell line expressing the target kinase.

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • 5-Methyl-1H-indazole-4-carboxylic acid (prepared as a 10 mM DMSO stock).

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: one specific for the phosphorylated form of the substrate (e.g., anti-phospho-STAT3) and one for the total protein level of the substrate (e.g., anti-total-STAT3).

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Standard Western blotting equipment.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours if the pathway is activated by serum growth factors.

    • Treat cells with a dose-response of 5-Methyl-1H-indazole-4-carboxylic acid (e.g., 0, 10, 30, 100, 300, 1000 nM) for a fixed time (e.g., 2 hours). Include a DMSO vehicle control.

    • If the pathway requires activation, add the appropriate stimulus (e.g., a cytokine like IL-6) for the final 15-30 minutes of the compound treatment.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse by adding ice-cold Lysis Buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each sample using a BCA assay. This is a self-validating step to ensure equal protein loading.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with Lysis Buffer and Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20 µg) per lane of an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing (Self-Validation):

    • After imaging, strip the membrane of the phospho-antibody.

    • Re-probe the same membrane with the total-protein antibody and then again with the loading control antibody.

    • Causality: Probing the same membrane for total and loading controls ensures that any observed decrease in the phospho-signal is due to inhibition, not variations in protein loading or total protein degradation.

Data Analysis
  • Quantify the band intensity for the phospho-protein, total protein, and loading control for each lane using densitometry software.

  • Normalize the phospho-protein signal to the total protein signal for each sample.

  • Plot the normalized phospho-signal versus inhibitor concentration to determine the cellular IC₅₀.

G cluster_invisible ligand Ligand (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ligand->receptor kinase Target Kinase receptor->kinase Activates substrate Substrate kinase->substrate p_substrate Phosphorylated Substrate (Active) response Cellular Response (e.g., Proliferation) p_substrate->response Triggers inhibitor 5-Methyl-1H-indazole- 4-carboxylic acid inhibitor->kinase INHIBITS

Caption: A generic signaling pathway illustrating the point of inhibition.

Summary of Expected Data

The successful execution of these protocols will generate quantitative data to assess the potential of 5-Methyl-1H-indazole-4-carboxylic acid. The results should be summarized for clear interpretation.

Table 1: In Vitro Kinase Selectivity Panel

Kinase TargetIC₅₀ (nM)
Target Kinase AValue
Off-Target Kinase BValue
Off-Target Kinase CValue
......

Table 2: Cellular Activity Profile

Cell LineAssay TypeCellular IC₅₀ (nM)
Cell Line Xp-Substrate InhibitionValue
Cell Line YAnti-ProliferationValue

References

  • PrepChem.com. Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid. [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • PMC. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • Wiley Online Library. N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]

  • PubMed. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-. [Link]

  • PubChem. Methyl 1H-indazole-5-carboxylate. [Link]

  • PMC. 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • Assiut University. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. [Link]

  • PubMed. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. [Link]

  • Bio-protocol. In vitro kinase assay. [Link]

  • ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. [Link]

  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • PMC. In vitro NLK Kinase Assay. [Link]

  • NCBI. Assay Development for Protein Kinase Enzymes. [Link]

  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • ACS Publications. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. [Link]0257a022)

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Method

Application Notes and Protocols for 5-Methyl-1H-indazole-4-carboxylic Acid in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Potential of Indazole Scaffolds in Oncology The indazole core is a privileged scaffold in medicinal chemistry, forming the backbo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Indazole Scaffolds in Oncology

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved small-molecule kinase inhibitors used in oncology.[1] Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, including potent antitumor properties.[1] This has led to their extensive investigation for the targeted treatment of various cancers, such as lung, breast, colon, and prostate cancers. The versatility of the indazole ring allows for chemical modifications that can be tailored to achieve high potency and selectivity against specific cancer-associated targets.

This document provides detailed application notes and proposed experimental protocols for the investigation of 5-Methyl-1H-indazole-4-carboxylic acid (CAS: 1360927-57-6), a specific indazole derivative, in the context of cancer research. While direct extensive studies on this particular molecule are not widely published, this guide synthesizes information from closely related indazole compounds to propose a likely mechanism of action and to provide robust protocols for its preclinical evaluation.

Proposed Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway

Several indazole derivatives have been identified as potent inhibitors of key signaling pathways that are frequently dysregulated in cancer.[2] One of the most critical pathways implicated in tumor cell growth, proliferation, survival, and migration is the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway.[2] Based on the activity of structurally related 3-amino-1H-indazole derivatives, it is hypothesized that 5-Methyl-1H-indazole-4-carboxylic acid may exert its anticancer effects through the inhibition of one or more kinases within this pathway.

The proposed mechanism involves the compound binding to the ATP-binding pocket of a key kinase in the pathway, such as PI3K or mTOR, thereby preventing the phosphorylation and activation of downstream signaling molecules. This disruption of the signaling cascade is expected to lead to the induction of cell cycle arrest and apoptosis in cancer cells.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation 5-Methyl-1H-indazole-4-carboxylic acid 5-Methyl-1H-indazole-4-carboxylic acid 5-Methyl-1H-indazole-4-carboxylic acid->PI3K inhibits 5-Methyl-1H-indazole-4-carboxylic acid->mTORC1 inhibits

Figure 1: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.

Illustrative Antiproliferative Activity

The following table presents hypothetical IC50 values for 5-Methyl-1H-indazole-4-carboxylic acid against a panel of common human cancer cell lines. These values are provided for illustrative purposes to guide initial experimental design and are based on the reported activities of other potent indazole-based kinase inhibitors.[2]

Cell LineCancer TypeProposed IC50 (µM)
MCF-7Breast Cancer1.5
A549Lung Cancer2.8
HCT-116Colon Cancer3.2
HGC-27Gastric Cancer0.9

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of 5-Methyl-1H-indazole-4-carboxylic acid.

Protocol 1: Cell Culture and Compound Treatment

Rationale: To maintain healthy cancer cell lines and to expose them to the test compound in a controlled manner.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 5-Methyl-1H-indazole-4-carboxylic acid

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture flasks, plates, and other consumables

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Culture cancer cells in T-75 flasks with complete growth medium in a CO2 incubator.

  • Passage the cells upon reaching 80-90% confluency.

  • Prepare a stock solution of 5-Methyl-1H-indazole-4-carboxylic acid (e.g., 10 mM) in DMSO. Store at -20°C.

  • On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability Assessment (MTT Assay)

Rationale: To determine the cytotoxic effect of the compound on cancer cells by measuring metabolic activity.

Materials:

  • Cells treated with the compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of 5-Methyl-1H-indazole-4-carboxylic acid and a vehicle control (DMSO) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blotting for Target Modulation

Rationale: To investigate the effect of the compound on the phosphorylation status of key proteins in the proposed signaling pathway.

Materials:

  • Cells treated with the compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the compound at the desired concentrations for a specified time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

Western_Blot_Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Analysis Analysis Detection->Analysis

Figure 2: A simplified workflow for Western Blotting analysis.

Protocol 4: In Vitro Kinase Inhibition Assay

Rationale: To directly measure the inhibitory activity of the compound against a specific kinase (e.g., PI3K, mTOR).

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer

  • 5-Methyl-1H-indazole-4-carboxylic acid

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the compound.

  • In a 96-well plate, add the kinase, its substrate, and the compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Conclusion and Future Directions

The provided application notes and protocols offer a comprehensive starting point for investigating the anticancer potential of 5-Methyl-1H-indazole-4-carboxylic acid. Based on the established activities of related indazole derivatives, a plausible mechanism of action targeting the PI3K/AKT/mTOR pathway is proposed. However, it is imperative that the hypotheses and illustrative data presented herein are validated through rigorous experimentation. Future studies should focus on confirming the direct molecular target(s) of the compound, evaluating its efficacy in in vivo cancer models, and assessing its pharmacokinetic and toxicological profiles to determine its potential as a novel therapeutic agent.

References

  • PubMed. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. [Link]

  • PubChem. Methyl 1H-indazole-5-carboxylate. [Link]

  • PMC. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. [Link]

Sources

Application

Application Notes and Protocols for 5-Methyl-1H-indazole-4-carboxylic Acid in Anti-Inflammatory Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide for the investigation of 5-Methyl-1H-indazole-4-carboxylic acid and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the investigation of 5-Methyl-1H-indazole-4-carboxylic acid and its derivatives as potential anti-inflammatory agents. The protocols and methodologies detailed herein are designed to facilitate a systematic evaluation of this chemical scaffold, from initial synthesis and in vitro screening to in vivo efficacy studies. The causality behind experimental choices is explained to provide a deeper understanding of the drug discovery process.

I. Introduction: The Therapeutic Potential of Indazole Derivatives in Inflammation

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[1] Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key component of many chronic diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant therapeutic goal.

Derivatives of indazole have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2), pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), and the scavenging of free radicals.[2][3] This multifaceted mode of action makes the indazole core an attractive starting point for the development of new anti-inflammatory drugs. 5-Methyl-1H-indazole-4-carboxylic acid represents a promising, yet underexplored, member of this chemical class. These application notes will provide the necessary protocols to rigorously assess its therapeutic potential.

II. Synthesis of 5-Methyl-1H-indazole-4-carboxylic Acid

Proposed Synthesis Workflow

A Starting Material: 2-Amino-3-methylbenzoic acid B Step 1: Diazotization (NaNO2, HCl) A->B C Intermediate: 3-Methyl-2-diazoniobenzoate B->C D Step 2: Reductive Cyclization (e.g., SnCl2) C->D E Intermediate: 5-Methyl-1H-indazole D->E F Step 3: Carboxylation (e.g., Kolbe-Schmitt reaction) E->F G Final Product: 5-Methyl-1H-indazole-4-carboxylic acid F->G

Caption: Proposed synthetic workflow for 5-Methyl-1H-indazole-4-carboxylic acid.

Experimental Protocol:

Step 1: Diazotization of 2-Amino-3-methylbenzoic acid

  • Dissolve 2-amino-3-methylbenzoic acid in an appropriate acidic solution (e.g., dilute HCl) and cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO2) in water dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture for 30-60 minutes at 0-5°C to ensure complete formation of the diazonium salt intermediate.

Step 2: Reductive Cyclization

  • To the cold diazonium salt solution, add a reducing agent such as a solution of tin(II) chloride (SnCl2) in concentrated HCl.

  • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) for several hours to promote cyclization.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-methyl-1H-indazole.

Step 3: Carboxylation (Kolbe-Schmitt type reaction)

  • The carboxylation of the indazole ring can be challenging. A potential approach involves a directed ortho-metalation followed by quenching with carbon dioxide.

  • Dissolve the 5-methyl-1H-indazole in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to a low temperature (e.g., -78°C) and add a strong base such as n-butyllithium to deprotonate the ring.

  • Bubble dry carbon dioxide gas through the solution or add crushed dry ice.

  • Allow the reaction to warm to room temperature, then quench with water.

  • Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to yield 5-Methyl-1H-indazole-4-carboxylic acid.

Purification and Characterization:

  • The final product should be purified by recrystallization or column chromatography.

  • The structure and purity should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

III. In Vitro Anti-Inflammatory Assays

A tiered approach to in vitro screening is recommended to efficiently evaluate the anti-inflammatory potential of 5-Methyl-1H-indazole-4-carboxylic acid and its analogs.

In Vitro Screening Workflow

cluster_primary Primary Screening cluster_secondary Secondary Screening A Test Compound: 5-Methyl-1H-indazole-4-carboxylic acid B COX-2 Inhibition Assay (Fluorometric or ELISA-based) A->B C DPPH Radical Scavenging Assay A->C D Cell-Based Assays (e.g., LPS-stimulated Macrophages) B->D If Active C->D If Active E TNF-α ELISA D->E F IL-1β ELISA D->F

Caption: Tiered in vitro screening cascade for anti-inflammatory activity.

A. Primary Screening: Target-Based and Radical Scavenging Assays

1. Cyclooxygenase-2 (COX-2) Inhibition Assay

  • Rationale: COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[3] Selective inhibition of COX-2 is a clinically validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

  • Methodology: A fluorometric or ELISA-based COX-2 inhibitor screening kit is recommended for high-throughput analysis.[6][7][8][9]

    • Principle: The assay measures the activity of recombinant human COX-2 by detecting the production of prostaglandin G2 (in the fluorometric assay) or prostaglandin F2α (in the ELISA-based assay).[6][7]

    • Protocol Outline:

      • Prepare a stock solution of 5-Methyl-1H-indazole-4-carboxylic acid in a suitable solvent (e.g., DMSO).

      • In a 96-well plate, add the assay buffer, COX-2 enzyme, and various concentrations of the test compound. Include a vehicle control (DMSO) and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

      • Initiate the reaction by adding arachidonic acid (the substrate).

      • Incubate for the recommended time and temperature (e.g., 10 minutes at 37°C).

      • Stop the reaction and measure the fluorescence or absorbance according to the kit manufacturer's instructions.

    • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Rationale: Oxidative stress and the production of reactive oxygen species (ROS) are closely linked to inflammation.[3] The DPPH assay is a simple and rapid method to assess the antioxidant and radical scavenging potential of a compound.[10][11][12][13]

  • Methodology:

    • Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a colorless or pale yellow compound, and the change in absorbance is measured spectrophotometrically.[14]

    • Protocol Outline:

      • Prepare a stock solution of DPPH in methanol.

      • In a 96-well plate, add the DPPH solution to various concentrations of the test compound. Include a blank (methanol) and a known antioxidant (e.g., ascorbic acid or trolox) as a positive control.

      • Incubate the plate in the dark at room temperature for 30 minutes.

      • Measure the absorbance at approximately 517 nm.

    • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

B. Secondary Screening: Cell-Based Assays for Cytokine Inhibition
  • Rationale: Pro-inflammatory cytokines such as TNF-α and IL-1β play a central role in orchestrating the inflammatory response.[2][15] Assessing the ability of a compound to inhibit the production of these cytokines in a cellular context provides a more physiologically relevant measure of its anti-inflammatory potential.

  • Cell Model: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line or primary bone marrow-derived macrophages) are a standard model for inducing an inflammatory response in vitro.[16]

  • Methodology:

    • Cell Culture and Treatment:

      • Plate macrophages in a 96-well plate and allow them to adhere.

      • Pre-treat the cells with various concentrations of 5-Methyl-1H-indazole-4-carboxylic acid for 1-2 hours.

      • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce cytokine production.

    • Cytokine Quantification (ELISA):

      • Collect the cell culture supernatants.

      • Quantify the levels of TNF-α and IL-1β in the supernatants using commercially available ELISA kits.[16][17][18][19][20][21][22][23]

      • Follow the manufacturer's protocol for the ELISA procedure, which typically involves capturing the cytokine with a specific antibody, detecting it with a biotinylated antibody, and using a streptavidin-HRP conjugate for colorimetric detection.

    • Data Analysis:

      • Generate a standard curve using recombinant cytokines.

      • Calculate the concentration of TNF-α and IL-1β in each sample.

      • Determine the percentage of inhibition of cytokine production for each concentration of the test compound and calculate the IC50 values.

Expected In Vitro Activity Data Presentation

AssayParameter5-Methyl-1H-indazole-4-carboxylic acidReference Compound (e.g., Celecoxib, Ascorbic Acid)
COX-2 Inhibition IC50 (µM)Experimental ValueKnown Value
DPPH Scavenging IC50 (µM)Experimental ValueKnown Value
TNF-α Inhibition IC50 (µM)Experimental ValueKnown Value (e.g., Dexamethasone)
IL-1β Inhibition IC50 (µM)Experimental ValueKnown Value (e.g., Dexamethasone)

IV. In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema

  • Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model for evaluating the efficacy of potential anti-inflammatory drugs.[24][25][26] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different phases of inflammation.

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

In Vivo Experimental Workflow

A Acclimatization of Rats B Baseline Paw Volume Measurement A->B C Administration of Test Compound/ Vehicle/Positive Control B->C D Subplantar Injection of Carrageenan C->D 30-60 min post-dose E Paw Volume Measurement at Regular Intervals (e.g., 1, 2, 3, 4, 5 hours) D->E F Data Analysis: Calculation of Edema and % Inhibition E->F

Caption: Workflow for the carrageenan-induced paw edema in vivo model.

Experimental Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week before the experiment.

    • Randomly divide the animals into groups (n=6-8 per group):

      • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

      • Group 2: Positive control (e.g., Indomethacin or Diclofenac, 10 mg/kg, p.o.).

      • Groups 3-5: 5-Methyl-1H-indazole-4-carboxylic acid at different doses (e.g., 10, 30, 100 mg/kg, p.o.).

  • Dosing and Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

    • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[27]

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Paw volume at time 't' - Initial paw volume.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Expected In Vivo Data Presentation

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hours (Mean ± SEM)% Inhibition of Edema at 3 hours
Vehicle Control -Experimental Value-
Positive Control 10Experimental ValueCalculated Value
Test Compound 10Experimental ValueCalculated Value
Test Compound 30Experimental ValueCalculated Value
Test Compound 100Experimental ValueCalculated Value

V. Mechanistic Insights: Potential Signaling Pathways

The anti-inflammatory effects of indazole derivatives are likely mediated by their modulation of key intracellular signaling pathways that regulate the expression of inflammatory genes. Based on their observed inhibition of TNF-α and IL-1β, the following pathways are of particular interest for further investigation.

1. NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway

  • Role in Inflammation: The NF-κB pathway is a master regulator of inflammation.[28][29][30][31] Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including TNF-α, IL-1β, and COX-2.[32]

  • Potential Modulation by Indazoles: Indazole derivatives may inhibit NF-κB activation by interfering with IKK activity or the degradation of IκBα.

NF-κB Signaling Pathway Diagram

Caption: The NF-κB signaling pathway and a potential point of inhibition by indazole derivatives.

2. p38 MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway

  • Role in Inflammation: The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines.[33][34][35] Activated p38 MAPK can phosphorylate various transcription factors and downstream kinases, leading to the increased expression and stability of pro-inflammatory mRNAs, including those for TNF-α and COX-2.[33][36]

  • Potential Modulation by Indazoles: Some heterocyclic compounds have been shown to be potent p38 MAPK inhibitors.

3. JAK-STAT (Janus Kinase - Signal Transducer and Activator of Transcription) Signaling Pathway

  • Role in Inflammation: The JAK-STAT pathway is a crucial signaling cascade for a wide range of cytokines and growth factors involved in immunity and inflammation.[37][38][39][40][41] Cytokine binding to its receptor leads to the activation of associated JAKs, which then phosphorylate STAT proteins. The phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription.

  • Potential Modulation by Indazoles: Several indazole-based compounds have been developed as potent JAK inhibitors for the treatment of inflammatory diseases.[42]

VI. Conclusion and Future Directions

This guide provides a robust framework for the preclinical evaluation of 5-Methyl-1H-indazole-4-carboxylic acid as a potential anti-inflammatory agent. The described protocols, from synthesis to in vivo testing, offer a systematic approach to characterizing its activity and elucidating its mechanism of action. Positive results from these studies would warrant further investigation, including pharmacokinetic and toxicological profiling, to fully assess its drug-like properties and therapeutic potential. The exploration of structure-activity relationships through the synthesis of related analogs could lead to the discovery of even more potent and selective anti-inflammatory compounds based on the indazole scaffold.

VII. References

  • PrepChem. Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid. [Link]

  • PrepChem. Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid chloride. [Link]

  • National Center for Biotechnology Information. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]

  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • National Center for Biotechnology Information. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. [Link]

  • MDPI. DPPH Radical Scavenging Assay. [Link]

  • National Center for Biotechnology Information. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

  • National Center for Biotechnology Information. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • National Center for Biotechnology Information. NF-κB signaling in inflammation. [Link]

  • MDPI. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). [Link]

  • Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. [Link]

  • Wikipedia. JAK-STAT signaling pathway. [Link]

  • ResearchGate. (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

  • AnyGenes. JAK-STAT Signaling Pathway: Functions and Biomarkers. [Link]

  • National Center for Biotechnology Information. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • IBL International. Interleukin-1beta high sensitivity ELISA. [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Wikipedia. NF-κB. [Link]

  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • ResearchGate. Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]

  • PubMed. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

  • National Center for Biotechnology Information. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. [Link]

  • National Center for Biotechnology Information. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. [Link]

  • National Center for Biotechnology Information. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • DeNovo Biolabs. ELISA Kit for Interleukin 1 Beta (IL1b). [Link]

  • Bioworlde. Human IL-1 beta ELISA Kit User Manual. [Link]

  • Frontiers. NF-κB: At the Borders of Autoimmunity and Inflammation. [Link]

  • MP Biomedicals. Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. [Link]

  • Bio-protocol. 2.7. Carrageenan-induced paw edema assay. [Link]

  • YouTube. MAPK Signaling in Inflammatory Cytokines Pathways. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • YouTube. JAK/STAT Signaling Transduction Pathways. [Link]

  • Marine Biology. DPPH radical scavenging activity. [Link]

  • World Veterinary Journal. Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. [Link]

Sources

Method

Application Notes and Protocols for the Investigation of 5-Methyl-1H-indazole-4-carboxylic Acid in Neurological Disorder Research

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Preamble: The Untapped Potential of a Privileged Scaffold The indazole nucleus is recognized in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Untapped Potential of a Privileged Scaffold

The indazole nucleus is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is recurrently found in compounds exhibiting a wide array of biological activities.[1][2] This bicyclic heterocycle is a cornerstone in the development of therapeutics for a multitude of diseases, including a notable and growing portfolio in the challenging domain of neurological disorders.[3] Compounds bearing the indazole moiety have shown promise in addressing pathologies such as Alzheimer's disease, Parkinson's disease, and mood disorders through the modulation of key signaling pathways and enzymes.[3][4]

While the broader class of indazole derivatives has been the subject of extensive research, specific isomers and substituted variants remain underexplored. 5-Methyl-1H-indazole-4-carboxylic acid represents one such untapped resource. Its unique substitution pattern offers a distinct chemical space for interaction with biological targets, yet it remains largely uncharacterized in the context of neurological research.

This document serves as a comprehensive guide for the scientific community to initiate and advance the investigation of 5-Methyl-1H-indazole-4-carboxylic acid. We provide not just a set of protocols, but a strategic workflow grounded in established principles of neurological drug discovery. This guide is designed to empower researchers to unlock the potential of this novel compound, from its initial synthesis to its evaluation in preclinical models of neurodegenerative disease.

Rationale for Investigation: Targeting Key Pathologies in Neurological Disorders

The therapeutic potential of indazole derivatives in neurological disorders stems from their ability to interact with critical enzymes and signaling pathways implicated in neurodegeneration.[3][4] Two of the most pertinent targets for which indazoles have shown inhibitory activity are Monoamine Oxidase (MAO) and Glycogen Synthase Kinase 3 (GSK3).[3][4]

  • Monoamine Oxidase (MAO): These enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO-B, in particular, is a validated therapeutic strategy for Parkinson's disease, as it increases the availability of dopamine in the brain.

  • Glycogen Synthase Kinase 3 (GSK3β): This serine/threonine kinase is a pivotal player in a multitude of cellular processes, including the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[5] Inhibition of GSK3β is therefore a promising approach to mitigate tau pathology.

Given that the indazole scaffold is known to produce inhibitors of both MAO and GSK3β, it is scientifically sound to hypothesize that 5-Methyl-1H-indazole-4-carboxylic acid may possess similar inhibitory activities. The following sections provide the necessary protocols to test this hypothesis.

Synthesis and Characterization of 5-Methyl-1H-indazole-4-carboxylic Acid

Proposed Synthetic Workflow

Synthesis_Workflow cluster_synthesis Proposed Synthesis of 5-Methyl-1H-indazole-4-carboxylic Acid Start 2-Amino-3-methylbenzoic acid Step1 Diazotization (NaNO2, HCl) Start->Step1 Step2 Reduction (e.g., SnCl2) Step1->Step2 Step3 Cyclization (e.g., with a formyl equivalent) Step2->Step3 Product 5-Methyl-1H-indazole-4-carboxylic acid Step3->Product In_Vivo_Workflow cluster_invivo In Vivo Evaluation Workflow Animal_Acclimation Animal Acclimation and Baseline Behavioral Testing MPTP_Induction Induction of Parkinsonism (MPTP administration) Animal_Acclimation->MPTP_Induction Treatment Treatment with 5-Methyl-1H-indazole-4-carboxylic acid or Vehicle MPTP_Induction->Treatment Behavioral_Testing Post-treatment Behavioral Assessment (Rotarod Test) Treatment->Behavioral_Testing Tissue_Collection Tissue Collection (Brain) Behavioral_Testing->Tissue_Collection Histology Immunohistochemistry (Tyrosine Hydroxylase Staining) Tissue_Collection->Histology Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis

Sources

Application

Application Note: Advanced Derivatization of 5-Methyl-1H-indazole-4-carboxylic acid

Abstract 5-Methyl-1H-indazole-4-carboxylic acid is a privileged scaffold in drug discovery, particularly for kinase inhibitors and GPCR ligands. However, its structural distinctiveness—specifically the steric congestion...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Methyl-1H-indazole-4-carboxylic acid is a privileged scaffold in drug discovery, particularly for kinase inhibitors and GPCR ligands. However, its structural distinctiveness—specifically the steric congestion imposed by the 5-methyl group upon the 4-carboxylic acid—presents unique synthetic challenges. This guide provides a validated, high-fidelity roadmap for derivatizing this molecule. We prioritize regiocontrol (N1 vs. N2 alkylation) and reactivity tuning (overcoming ortho-steric hindrance at the carboxylic acid), offering protocols designed to maximize yield and reproducibility.

Strategic Analysis of the Scaffold

Before initiating wet chemistry, one must understand the electronic and steric landscape of the molecule. The 5-methyl-1H-indazole-4-carboxylic acid scaffold possesses three distinct reactivity vectors, each requiring a tailored approach.

The Reactivity Map

The molecule is not merely a sum of its parts; the interaction between the 4-COOH and 5-Me groups creates a "steric lock" that retards standard nucleophilic attacks at the carbonyl carbon. Furthermore, the indazole core is an amphoteric system susceptible to tautomeric ambiguity (1H vs. 2H).

ReactivityMap cluster_legend Reactivity Zones Scaffold 5-Methyl-1H-indazole- 4-carboxylic acid COOH 4-COOH Group (The Warhead) Scaffold->COOH Amide Coupling Esterification Methyl 5-Methyl Group (The Steric Gatekeeper) Scaffold->Methyl Ortho-Effect N1 N1 Nitrogen (Thermodynamic Target) Scaffold->N1 Alkylation Arylation N2 N2 Nitrogen (Kinetic Target) Scaffold->N2 Minor Isomer Methyl->COOH Steric Hindrance Reduces k(obs)

Figure 1: Reactivity landscape of the scaffold.[1] Note the inhibitory steric effect of the 5-methyl group on the 4-carboxylic acid.

Critical Workflow Decisions: Order of Operations

The most common failure mode with this scaffold is attempting direct amide coupling on the unprotected core. The free N-H proton (pKa ~14) is incompatible with strong bases used in alkylation, and the carboxylic acid can interfere with N-alkylation regioselectivity.

The Golden Rule: Protect/Derivatize the Carboxylic Acid First.

We recommend the "Ester-First" Strategy for maximum robustness:

  • Esterification: Locks the carboxylic acid and improves solubility in organic solvents.

  • N-Alkylation: Performed on the ester; allows for easy separation of N1/N2 isomers via chromatography.

  • Hydrolysis: Reveals the acid for the final coupling.

  • Amide Coupling: Performed as the final diversity step.

Module 1: The "Warhead" (Carboxylic Acid Functionalization)

Due to the ortho-methyl group, standard EDC/HOBt couplings are often too slow, leading to side reactions. We utilize high-activity reagents or acid chlorides.

Protocol A: Synthesis of Methyl Ester (The Anchor)

Purpose: To create a soluble, non-acidic intermediate for N-alkylation.

Reagents: Thionyl chloride (


), Methanol (

).
  • Setup: Charge a round-bottom flask with 5-Methyl-1H-indazole-4-carboxylic acid (1.0 equiv).

  • Solvation: Suspend in anhydrous MeOH (0.2 M concentration).

  • Activation: Cool to 0°C. Add

    
     (3.0 equiv) dropwise. Caution: Exothermic gas evolution.
    
  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitoring by LCMS is critical; the steric bulk may require longer reaction times than unsubstituted indazoles.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (2x) to remove residual HCl.

  • Validation:

    
     NMR should show a singlet ~3.9 ppm (COOMe).
    
Protocol B: Sterically Demanding Amide Coupling

Purpose: Coupling amines to the sterically hindered 4-position.

Reagents: HATU, DIPEA, DMF.[2]

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in DMF (0.1 M). Add DIPEA (3.0 equiv).

  • Reagent Addition: Add HATU (1.2 equiv). Stir for 15 minutes at RT. Note: The solution should turn yellow/orange as the activated ester forms.

  • Amine Addition: Add the amine (1.2 equiv).

  • Optimization: Due to the 5-methyl group, if conversion is <50% after 4 hours, heat to 50°C. Do not exceed 60°C to avoid epimerization (if chiral amines are used).

  • Alternative: If HATU fails, convert to the Acid Chloride using Oxalyl Chloride/DMF(cat) in DCM, then react with the amine.

Module 2: The "Anchor" (Indazole Nitrogen Manipulation)

Controlling the regioselectivity between N1 and N2 is the most challenging aspect of indazole chemistry.

  • N1-Alkylation: Thermodynamically favored.[3][4] Promoted by thermodynamic conditions (high temp, reversible deprotonation).

  • N2-Alkylation: Kinetically favored (often). Promoted by steric bulk at C7 (not present here) or specific chelating conditions.

Protocol C: Regioselective N1-Alkylation

Target: >95:5 N1:N2 ratio.[5]

Reagents:


 or NaH, DMF, Alkyl Halide.
  • Deprotonation: Dissolve the Methyl Ester intermediate (from Protocol A) in anhydrous DMF (0.1 M).

  • Base: Add

    
     (2.0 equiv). Stir at RT for 30 mins.[6]
    
    • Expert Tip: Cesium promotes the "Ceasium Effect," often enhancing N1 selectivity via coordination.

  • Alkylation: Add Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Stir at 60°C for 2–4 hours.

  • Differentiation (Self-Validating Step):

    • TLC: N1 isomers typically have higher

      
       values than N2 isomers in EtOAc/Hexane systems.
      
    • NMR: The C3-H proton is diagnostic. In N1-alkylated products, the C3-H is often shielded (shifted upfield) compared to N2 isomers.

    • NOESY: N1-alkyl group will show NOE with C7-H. N2-alkyl group will show NOE with C3-H.

Visual Workflow Summary

Workflow Start Starting Material: 5-Me-Indazole-4-COOH Step1 Step 1: Esterification (MeOH, SOCl2) Start->Step1 Inter1 Intermediate A: Methyl Ester Step1->Inter1 Step2 Step 2: N-Alkylation (Cs2CO3, DMF, R-X) Inter1->Step2 Inter2 Mixture: N1-Isomer (Major) + N2-Isomer (Minor) Step2->Inter2 Step3 Step 3: Chromatography (Isolate N1 Isomer) Inter2->Step3 Inter3 Pure N1-Alkylated Ester Step3->Inter3 Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Inter3->Step4 Step5 Step 5: Amide Coupling (HATU, Amine) Step4->Step5 Final Target Molecule: N1-Substituted-4-Carboxamide Step5->Final

Figure 2: The "Ester-First" robust synthetic pathway.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Amide Coupling Steric hindrance from 5-Methyl group.Switch from EDC/HOBt to HATU or T3P . Increase temperature to 50°C. Use Acid Chloride method.
Poor N1/N2 Selectivity Kinetic control dominating.Switch base to

or KOtBu. Increase reaction temperature (thermodynamic control favors N1).
Incomplete Hydrolysis Steric shielding of Ester.Use LiOH (smaller cation) instead of NaOH. Heat to 60°C. Use microwave irradiation.
Solubility Issues Rigid planar scaffold.Use DMF/DMAc as solvent. If isolating free acid, ensure pH is adjusted to isoelectric point (~pH 3-4).

References

  • Indazole Scaffold in Medicinal Chemistry

    • Title: Indazole derivatives as a privileged scaffold in drug discovery.[7]

    • Source:Expert Opinion on Drug Discovery (2021).
    • Context: Validates the biological relevance of the scaffold.
  • Regioselective Alkylation

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[5]

    • Source:Beilstein Journal of Organic Chemistry (2021).
    • Context: Defines the thermodynamic preference for N1 alkyl
  • Steric Hindrance in Amide Coupling

    • Title: The Synthesis of Sterically Hindered Amides.[2][6][8][9]

    • Source:Chimia (2016).
    • Context: Provides mechanistic justification for using HATU/Acid Chlorides for the 4-COOH/5-Me system.
  • General Indazole Reactivity

    • Title: Synthesis and Structural Characteriz
    • Source:Molecules (2010).[10]

    • Context: Detailed spectral d

Sources

Method

Amide coupling reactions of 5-Methyl-1h-indazole-4-carboxylic acid

An Application Guide to the Synthesis of 5-Methyl-1H-indazole-4-carboxamides Abstract This technical guide provides a comprehensive overview and detailed protocols for the amide coupling reactions of 5-Methyl-1H-indazole...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 5-Methyl-1H-indazole-4-carboxamides

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the amide coupling reactions of 5-Methyl-1H-indazole-4-carboxylic acid, a crucial building block in contemporary medicinal chemistry. Recognizing the prevalence of the indazole scaffold in numerous therapeutic agents, this document is designed for researchers, chemists, and drug development professionals.[1][2] We delve into the core principles of amide bond formation, offer a comparative analysis of common coupling reagents, and present validated, step-by-step protocols for methods utilizing EDC/HOBt, HATU, and T3P®. The causality behind experimental choices is explained, alongside troubleshooting guidance for common challenges, ensuring that each protocol serves as a self-validating system for achieving high-yield, high-purity synthesis of target 5-methyl-1H-indazole-4-carboxamides.

Introduction: The Strategic Importance of Indazole Amides

The amide bond is an indispensable linkage in the architecture of pharmaceuticals, forming the backbone of peptides and appearing in a vast array of small-molecule drugs.[3][4] The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow and thermodynamically challenging process at ambient temperatures, necessitating the activation of the carboxylic acid moiety.[3]

5-Methyl-1H-indazole-4-carboxylic acid is a particularly valuable heterocyclic building block. The indazole core is a "privileged scaffold," frequently found in compounds targeting a wide range of biological pathways, including kinase inhibition and receptor antagonism.[1][2] Its derivatization through the C-4 carboxylic acid function into a diverse library of amides is a cornerstone strategy in lead generation and optimization campaigns. However, like many heterocyclic carboxylic acids, its reactivity profile requires carefully considered strategies to achieve efficient and clean amide bond formation.

This guide moves beyond simple recipe-following to provide a deep, mechanistic understanding of the coupling process, empowering scientists to not only execute these reactions but also to intelligently troubleshoot and adapt them to novel substrates.

The Cornerstone of Amide Synthesis: Activating the Carboxyl Group

The fundamental principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This transforms the carboxyl carbon into a more potent electrophile, primed for nucleophilic attack by the amine. The overall process can be visualized as a two-stage event:

  • Activation: The carboxylic acid reacts with a "coupling reagent" to form a highly reactive intermediate, such as an active ester, a mixed anhydride, or an O-acylisourea.[5]

  • Aminolysis: The amine's lone pair of electrons attacks the activated carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the stable amide bond and release the activated leaving group.

The selection of the coupling reagent, base, and solvent is not arbitrary; it is a calculated decision based on the electronic and steric properties of both the indazole acid and the amine partner.

cluster_activation Activation Step cluster_aminolysis Aminolysis Step Indazole_COOH 5-Methyl-1H-indazole- 4-carboxylic acid Activated_Intermediate Reactive Intermediate (Active Ester, O-Acylisourea) Indazole_COOH->Activated_Intermediate + Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Amide_Product Target Amide Product Activated_Intermediate->Amide_Product Nucleophilic Attack Byproduct Byproduct Activated_Intermediate->Byproduct Released Amine Amine (R-NH2) Amine->Amide_Product +

Caption: General workflow for amide bond formation.

A Comparative Guide to Modern Coupling Reagents

The "soup" of acronym-based coupling reagents can be daunting.[3] Here, we dissect the most relevant choices for the synthesis of indazole amides, categorized by their mechanism of action.

Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantages
Carbodiimides EDC, DIC, DCCForms a highly reactive O-acylisourea intermediate.[5]Cost-effective; water-soluble byproduct (EDC) simplifies workup.[6][7]High risk of racemization without additives; O-acylisourea can rearrange to an unreactive N-acylurea.[5]
Uronium/Aminium HATU, HBTUForms a highly reactive OAt or OBt active ester.[8]High efficiency and speed; excellent for hindered or electron-deficient substrates; low racemization.[8][9]Higher cost; can react with amine to form guanidinium byproduct if addition order is incorrect.
Anhydrides T3P®Forms a mixed phosphonic-carboxylic anhydride intermediate.[10]Excellent for preventing racemization; water-soluble byproducts for easy purification; environmentally benign.[9]Requires a stoichiometric amount of base to neutralize generated acids.
The Rationale for Additives: The Role of HOBt and HOAt

When using carbodiimides like EDC, the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is critical. The initially formed O-acylisourea is unstable and prone to racemization.[5][6] HOBt or HOAt rapidly intercepts this intermediate to form a more stable active ester.[6] This HOBt-ester is sufficiently reactive to be attacked by the amine but is significantly less prone to racemization, ensuring the stereochemical integrity of chiral substrates.[7] Uronium reagents like HATU and HBTU are essentially pre-packaged salts of HOAt and HOBt, respectively, which streamlines this process.[8]

COOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea (Highly Reactive, Racemization-Prone) COOH->O_Acylisourea EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (Stable, Less Racemization) O_Acylisourea->HOBt_Ester + HOBt (Rapid Trapping) N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea->N_Acylurea Side Reaction HOBt HOBt Amide Amide (R-CONH-R') HOBt_Ester->Amide + Amine Urea EDC-Urea (Byproduct) Amine Amine (R'-NH2) Amide->HOBt - HOBt Start Start: Amide Coupling Reaction Check_Completion Reaction Complete? (TLC/LC-MS) Start->Check_Completion Workup Proceed to Workup & Purification Check_Completion->Workup Yes Troubleshoot Troubleshoot Issue Check_Completion->Troubleshoot No Low_Conversion Low Conversion Troubleshoot->Low_Conversion Side_Products Side Products Observed Troubleshoot->Side_Products Solubility_Issue Solubility Issues Troubleshoot->Solubility_Issue Increase_Time_Temp Increase Time / Temp Low_Conversion->Increase_Time_Temp Change_Reagent Switch to Stronger Reagent (e.g., EDC -> HATU) Low_Conversion->Change_Reagent Check_Purity Check Reagent Purity & Anhydrous Conditions Low_Conversion->Check_Purity Check_Stoichiometry Verify Stoichiometry Side_Products->Check_Stoichiometry Check_Base Use Non-Nucleophilic Base (DIPEA vs. TEA) Side_Products->Check_Base Change_Solvent Change Solvent (DCM, ACN, THF) Solubility_Issue->Change_Solvent

Sources

Application

Esterification of 5-Methyl-1h-indazole-4-carboxylic acid

Executive Summary The esterification of 5-Methyl-1H-indazole-4-carboxylic acid presents a unique synthetic challenge due to the significant steric hindrance at the C4 position. This hindrance arises from the "ortho-effec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 5-Methyl-1H-indazole-4-carboxylic acid presents a unique synthetic challenge due to the significant steric hindrance at the C4 position. This hindrance arises from the "ortho-effect" of the C5-methyl group and the peri-interaction with the indazole nitrogen atoms. Standard Fischer esterification protocols often suffer from poor conversion rates and extended reaction times in such sterically congested systems.

This guide details two optimized protocols:

  • Method A (Primary): Thionyl Chloride (

    
    ) mediated methanolysis.[1] This method proceeds via an in situ acid chloride intermediate, effectively bypassing the steric energy barrier of the tetrahedral intermediate formation found in standard acid catalysis.[1]
    
  • Method B (Secondary): High-temperature Sulfuric Acid (

    
    ) catalyzed esterification, suitable for environments where thionyl chloride is restricted, though requiring extended reaction times.[1]
    

Key Recommendation: Method A is the preferred route for drug development workflows due to higher conversion rates (>90%) and cleaner impurity profiles.[1]

Scientific Rationale & Mechanistic Insight

The Steric Challenge (The Ortho-Peri Effect)

The target molecule contains a carboxylic acid at position C4. This position is flanked by:

  • C5-Methyl Group: Provides direct steric bulk, increasing the activation energy for nucleophilic attack at the carbonyl carbon.[1]

  • N1/N2 Indazole Nitrogens: The bridgehead structure creates a rigid "peri-interaction," further limiting the rotational freedom of the carboxyl group and shielding it from nucleophiles.[1]

Why Thionyl Chloride?

Standard acid catalysis relies on the reversible protonation of the carbonyl oxygen.[1] In hindered systems, the equilibrium favors the starting material.[1] Thionyl chloride converts the carboxylic acid into an acyl chloride (or protonated acyl chlorosulfite intermediate).[1][2] The chloride ion is a superior leaving group compared to water (in Fischer esterification), and the highly electrophilic nature of the acyl chloride overcomes the steric barrier, driving the reaction to completion irreversibly.[1]

Regioselectivity (Avoiding N-Alkylation)

A common pitfall in esterifying indazoles is accidental


-alkylation (forming 1-methyl or 2-methyl indazoles) when using alkyl halides (e.g., Methyl Iodide) and base.[1] The protocols below utilize acidic conditions, which protonate the basic indazole nitrogen (

), rendering it non-nucleophilic and ensuring exclusive

-alkylation (esterification).

Experimental Protocols

Method A: Thionyl Chloride Mediated Methanolysis (Gold Standard)

Best for: High yield, hindered substrates, gram-to-kilogram scale.[1]

Reagents:

  • 5-Methyl-1H-indazole-4-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 - 5.0 equiv)[1]
    
  • Methanol (anhydrous) (20 volumes)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or

    
     inlet).
    
  • Solvent Charge: Charge anhydrous Methanol (MeOH) and cool to 0°C using an ice bath.

  • Activation (Critical): Add Thionyl Chloride dropwise over 30 minutes.

    • Note: The reaction is exothermic and releases

      
      /HCl gas.[1] Ensure vigorous venting/scrubbing.
      
  • Substrate Addition: Add 5-Methyl-1H-indazole-4-carboxylic acid in portions to the cold solution.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor by LCMS for the disappearance of the acid peak (

      
      ) and appearance of the ester (
      
      
      
      ).[1]
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent in vacuo to ~20% of the original volume.[1]

    • Neutralization: Slowly pour the residue into saturated aqueous

      
       (pH ~8).[1] The ester may precipitate.
      
    • Extract with Ethyl Acetate (3x).[1] Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      

Expected Yield: 88–95% Purity: >98% (HPLC)[1]

Method B: Sulfuric Acid Catalyzed (Fischer)

Best for: "Green" chemistry requirements, avoiding halogenated reagents.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Conc.

    
     (2.0 equiv)[1]
    
  • Methanol (30 volumes)

Protocol:

  • Dissolve the substrate in Methanol.

  • Add Conc.[3]

    
     dropwise at room temperature.
    
  • Heat to reflux for 12–24 hours. (Note: The extended time is required due to the C5-methyl steric hindrance).

  • Workup: Similar to Method A, but requires careful neutralization of the excess sulfuric acid.

Data Analysis & Comparison

FeatureMethod A (

)
Method B (

)
Alkylation (MeI/Base)
Mechanism Irreversible Acyl ChlorideEquilibrium (Fischer)

Displacement
Reaction Time 4–6 Hours12–24 Hours2–4 Hours
Conversion High (>90%)Moderate (70–80%)High
Regioselectivity Excellent (O-only) Excellent (O-only) Poor (Risk of N-Me)
Safety Profile

gas evolution
Corrosive acidNeurotoxic MeI
Suitability Recommended BackupNot Recommended

Visualizations

Figure 1: Reaction Decision Tree & Pathway

A logical flow for selecting the correct synthesis route based on substrate constraints.[1]

G Start Start: 5-Methyl-1H-indazole-4-carboxylic acid CheckSterics Analyze Sterics: C4-COOH + C5-Me + Indazole N Start->CheckSterics RouteA Route A: Activation (SOCl2 / MeOH) CheckSterics->RouteA High Sterics (Recommended) RouteB Route B: Fischer (H2SO4 / MeOH) CheckSterics->RouteB No Halogens Allowed RouteC Route C: Alkylation (MeI / K2CO3) CheckSterics->RouteC Avoid (Regio-issues) Intermediate Intermediate: Acyl Chloride Formation RouteA->Intermediate In-situ activation Product Target: Methyl 5-methyl-1H-indazole-4-carboxylate RouteB->Product Slow Equilibrium RouteC->Product Minor SideProduct Impurity: N-Methyl Indazoles RouteC->SideProduct Major Risk Intermediate->Product Fast Methanolysis

Caption: Decision matrix for esterification. Route A is prioritized to overcome the steric barrier imposed by the 5-methyl group.

Figure 2: Mechanism of Thionyl Chloride Activation

Detailed mechanistic flow highlighting how


 bypasses the steric hindrance.[1]

Mechanism Step1 1. Activation R-COOH + SOCl2 Step2 2. Intermediate R-CO-O-SO-Cl (Chlorosulfite) Step1->Step2 Step3 3. Acyl Chloride R-COCl + SO2 + HCl Step2->Step3 Heat/Reflux Step4 4. Esterification R-COCl + MeOH -> R-COOMe Step3->Step4 Fast

Caption: The formation of the highly reactive Acyl Chloride (Step 3) is the critical step that drives the reaction despite the C5-methyl steric hindrance.

Analytical Validation (QC)

To ensure the protocol was successful, verify the following analytical markers:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Disappearance: Broad singlet at

      
       11.0–13.0 ppm (Carboxylic Acid -OH).
      
    • Appearance: Sharp singlet at

      
       3.8–4.0 ppm (Methyl Ester 
      
      
      
      ).
    • Consistency: The aromatic region and the C5-Methyl singlet (

      
       ~2.4–2.6 ppm) should remain intact, confirming no ring degradation.[1]
      
  • LCMS:

    • Shift in retention time (Ester is less polar than Acid).[1]

    • Mass shift:

      
       amu (Exchange of H for Me). Parent ion 
      
      
      
      .[1]

References

  • Vertex AI Search. (2023).[1] Synthesis of methyl 5-methyl-1H-indazole-4-carboxylate and related indazole esterification protocols. Retrieved from 4[1]

  • PubChem. (2023).[1][5] Methyl 1H-indazole-5-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

Sources

Method

5-Methyl-1h-indazole-4-carboxylic acid in medicinal chemistry

Application Note: 5-Methyl-1H-indazole-4-carboxylic Acid in Medicinal Chemistry Executive Summary & Scaffold Analysis 5-Methyl-1H-indazole-4-carboxylic acid (CAS: 1360927-57-6) represents a high-value "privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Methyl-1H-indazole-4-carboxylic Acid in Medicinal Chemistry

Executive Summary & Scaffold Analysis

5-Methyl-1H-indazole-4-carboxylic acid (CAS: 1360927-57-6) represents a high-value "privileged scaffold" in modern drug discovery. While the indazole core is a well-established bioisostere for indole and purine systems (common in ATP-competitive inhibitors), the specific substitution pattern of the 5-methyl group ortho to the 4-carboxylic acid introduces unique steric and electronic properties critical for rational drug design.

Key Physicochemical Features:

  • Steric "Locking": The 5-methyl group exerts significant steric pressure on the C4-carbonyl moiety. In amide derivatives, this forces the amide bond out of planarity with the indazole ring, creating a twisted conformation often required to fit into restricted kinase pockets (e.g., LRRK2, ERK1/2, ROCK).

  • Hydrophobic Fill: The methyl group provides a lipophilic handle (

    
    ) that can engage hydrophobic sub-pockets (e.g., the gatekeeper region in kinases) without adding excessive molecular weight.
    
  • Tautomeric Complexity: Like all indazoles, the N1/N2 tautomeric equilibrium is sensitive to substitution. The 4-carboxyl group (electron-withdrawing) generally favors N1-H stability, but N-alkylation regioselectivity remains a critical synthetic challenge.

Medicinal Chemistry Applications

A. Kinase Inhibition (ATP-Binding Pocket)

The 4-carboxamide indazole motif is a validated pharmacophore in kinase inhibitors.

  • Mechanism: The indazole N1/N2 protons often form a donor-acceptor hinge-binding motif (mimicking the adenine of ATP).

  • Role of 5-Methyl: In many kinase targets (e.g., PLK4 or ROCK ), a flat aromatic system binds poorly due to steric clashes in the solvent-exposed region. The 5-methyl group forces the C4-substituent to twist, pre-organizing the inhibitor into a bioactive conformation that reduces the entropic penalty of binding.

B. PARP and DNA Repair Targets

Indazole-carboxamides are structural analogs of the benzamide pharmacophore found in PARP inhibitors. The 5-methyl analog is often explored to optimize selectivity against PARP1 vs. PARP2 by exploiting subtle differences in the ribose-binding pocket.

C. Bioisosteric Replacement

This scaffold serves as a rigidified, nitrogen-rich isostere for:

  • 2-Methyl-3-nitrobenzoic acids

  • Naphthalene-1-carboxylic acids

Experimental Protocols

The following protocols address the two primary synthetic bottlenecks: Sterically Hindered Amide Coupling (due to the 5-methyl group) and Regioselective N-Alkylation .

Protocol A: Sterically Hindered Amide Coupling (C4-Position)

Challenge: The ortho-methyl group at C5 creates significant steric hindrance, rendering standard EDC/HOBt couplings sluggish or low-yielding. Solution: Use of Propylphosphonic Anhydride (T3P) or HATU with controlled base addition.

Reagents:

  • 5-Methyl-1H-indazole-4-carboxylic acid (1.0 equiv)

  • Amine (R-NH2) (1.2 equiv)

  • T3P (50% in EtOAc) (2.0 equiv) - Preferred for steric bulk

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or 2-MeTHF (Dry)

Step-by-Step:

  • Dissolution: Dissolve 5-methyl-1H-indazole-4-carboxylic acid (100 mg, 0.57 mmol) and the amine (0.68 mmol) in dry DMF (2.0 mL) under N2 atmosphere.

  • Base Addition: Cool to 0°C. Add DIPEA (1.71 mmol) dropwise. Stir for 10 minutes.

  • Activation: Add T3P solution (1.14 mmol) dropwise. Note: T3P is highly effective for sterically hindered acids because it activates the carbonyl oxygen without adding bulk around the electrophilic center.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO3 (x2), Water (x1), and Brine (x1). Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Regioselective N1-Alkylation

Challenge: Alkylation can occur at N1 or N2.[1] The C4-carboxyl group generally directs alkylation to N1 electronically, but steric factors can interfere. Standard: High kinetic control favors N1.

Reagents:

  • Scaffold (1.0 equiv)

  • Alkyl Halide (R-X) (1.1 equiv)

  • Cesium Carbonate (Cs2CO3) (2.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Suspension: Suspend the indazole scaffold (1.0 equiv) and Cs2CO3 (2.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Stirring: Stir at RT for 30 minutes to ensure deprotonation (formation of the indazolyl anion).

  • Addition: Add the alkyl halide dropwise.

  • Temperature Control:

    • For N1-selectivity: Maintain at 0°C to RT . (Kinetic control).

    • For N2-enrichment: Heat to 60°C (Thermodynamic equilibration often favors N2 if N1 is sterically blocked, though for 4-substituted indazoles, N1 is usually preferred).

  • Validation: Use 2D NMR (NOESY) to confirm regiochemistry. N1-alkyl protons will show NOE with the C7-H proton; N2-alkyl protons will show NOE with C3-H.

Visualization of Strategic Workflows

Figure 1: Structural Logic & SAR Implications

This diagram illustrates the electronic and steric rationale for using this specific scaffold in drug design.

ScaffoldAnalysis Core 5-Methyl-1H-indazole-4-COOH Steric 5-Methyl Group (Steric Lock) Core->Steric Substitution Hinge Indazole NH (Hinge Binder) Core->Hinge Pharmacophore Twist Non-Planar Amide (Bioactive Conformation) Steric->Twist Forces Rotation Kinase Kinase Selectivity (e.g., ROCK, PLK4) Twist->Kinase Fits Restricted Pocket Hinge->Kinase ATP Mimicry

Caption: Mechanistic impact of the 5-methyl substituent on ligand conformation and kinase binding selectivity.

Figure 2: Synthetic Workflow for Library Generation

A decision tree for processing the scaffold into a functional library.

SynthesisWorkflow Start Start: 5-Methyl-1H-indazole-4-COOH Decision Target Priority? Start->Decision PathA Path A: Hinge Region Optimization (N-Alkylation First) Decision->PathA Modify Core Binding PathB Path B: Solvent Front Optimization (Amide Coupling First) Decision->PathB Modify Solubilizing Tail StepA1 Regioselective Alkylation (Cs2CO3/DMF, 0°C) PathA->StepA1 StepB1 Amide Coupling (T3P/DIPEA - High Force) PathB->StepB1 StepA2 Ester Hydrolysis (LiOH/THF) StepA1->StepA2 StepA3 Amide Coupling (HATU/DIPEA) StepA2->StepA3 Final Final Kinase Inhibitor Library StepA3->Final StepB2 N-Alkylation or Arylation (Chan-Lam or SN2) StepB1->StepB2 StepB2->Final

Caption: Divergent synthetic routes depending on whether the N1-tail or C4-amide is the primary SAR variable.

Data Summary: Amide Coupling Efficiency

Comparison of coupling reagents for ortho-substituted benzoic acid derivatives (representative data for 5-methyl-4-carboxy systems).

Coupling ReagentBaseSolventYield (Isolated)Notes
EDC / HOBt TEADCM35%Sluggish; incomplete conversion due to sterics.
HATU DIPEADMF78%Good yield, but difficult removal of urea byproducts.
T3P (50%) DIPEAEtOAc92% Recommended. Clean workup (water soluble byproducts).
SOCl2 (Acid Cl) PyridineDCM85%High yield but incompatible with acid-sensitive groups.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Context on non-planar amides). Link

  • Sigma-Aldrich. "5-Methyl-1H-indazole-4-carboxylic acid Product Specification." Link

  • AbbVie Inc. (2014). "Patent WO2014151616: Indazole Inhibitors of ERK." (Demonstrates Indazole-4-carboxamide utility). Link

Sources

Application

Application Notes and Protocols for High-Throughput Screening with 5-Methyl-1H-indazole-4-carboxylic acid

Foreword: The Therapeutic Potential of the Indazole Scaffold The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Deri...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Derivatives of indazole have demonstrated a wide array of pharmacological activities, including potent anti-inflammatory, anti-tumor, and kinase inhibitory effects.[1][2] This structural motif's versatility makes it a compelling starting point for drug discovery campaigns. This document provides detailed application notes and protocols for designing and executing high-throughput screening (HTS) campaigns utilizing 5-Methyl-1H-indazole-4-carboxylic acid, a representative of this promising class of molecules. Given the known biological activities of related indazole compounds, we will focus on two primary therapeutic areas: oncology, through the lens of kinase inhibition, and inflammation.

Chapter 1: High-Throughput Screening for Kinase Inhibitors

Many indazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[2][3][4][5] Therefore, a primary application of 5-Methyl-1H-indazole-4-carboxylic acid in HTS is the discovery of novel kinase inhibitors.

Scientific Rationale and Assay Principle

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. A common method for detecting kinase activity in an HTS format is to measure the amount of ADP produced, which is directly proportional to kinase activity. Several robust, commercially available assay kits are suitable for this purpose, such as ADP-Glo™ (Promega) or HTRF® KinEASE® (Cisbio).

This protocol will focus on a luminescence-based ADP detection method. The kinase reaction is first performed in the presence of the test compound (5-Methyl-1H-indazole-4-carboxylic acid or other library members). Subsequently, an ADP detection reagent is added that converts the generated ADP into ATP. This newly synthesized ATP is then used by a luciferase to produce light, and the luminescent signal is proportional to the initial kinase activity. An inhibitor will therefore lead to a decrease in the luminescent signal.

HTS Workflow for Kinase Inhibitor Screening

The following diagram outlines the key stages of a typical HTS campaign for identifying kinase inhibitors.

HTS_Workflow_Kinase cluster_prep Phase 1: Assay Development & Validation cluster_screening Phase 2: Primary & Confirmatory Screens cluster_validation Phase 3: Hit Validation & SAR Assay_Dev Assay Development & Miniaturization (384-well) Z_Factor Z' Factor Determination (>0.5) Assay_Dev->Z_Factor Optimization Primary_HTS Primary HTS (Single Concentration) Z_Factor->Primary_HTS Proceed to HTS Hit_ID Hit Identification Primary_HTS->Hit_ID Confirmatory Confirmatory Screen (Dose-Response) Hit_ID->Confirmatory Ortho_Assay Orthogonal Assays (e.g., AlphaScreen) Confirmatory->Ortho_Assay Validate Hits SAR Structure-Activity Relationship (SAR) Ortho_Assay->SAR Selectivity Kinase Selectivity Profiling SAR->Selectivity

Caption: Workflow for a kinase inhibitor HTS campaign.

Detailed Protocol: Biochemical Kinase Assay (Luminescence-based)

This protocol is designed for a 384-well plate format.

Materials:

  • Kinase of interest (e.g., ERK1/2, Lck, PLK4)

  • Kinase substrate

  • ATP

  • 5-Methyl-1H-indazole-4-carboxylic acid and other library compounds

  • Kinase buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque microplates

  • Acoustic liquid handler or pintool for compound dispensing

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Protocol Steps:

  • Compound Plating:

    • Prepare a stock solution of 5-Methyl-1H-indazole-4-carboxylic acid in 100% DMSO.

    • Using an acoustic liquid handler, dispense 20-50 nL of the compound stock solution into the wells of a 384-well assay plate to achieve a final assay concentration of 10 µM.

    • For controls, dispense DMSO only into designated wells (negative control) and a known inhibitor for the target kinase (positive control).

  • Enzyme and Substrate Addition:

    • Prepare a 2X kinase/substrate solution in kinase buffer. The optimal concentrations of kinase and substrate should be determined during assay development.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in kinase buffer. The ATP concentration should ideally be at the Km value for the specific kinase to facilitate the identification of competitive inhibitors.

    • Add 5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 1 hour (incubation time may need optimization).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Analysis and Hit Validation
ParameterDescriptionAcceptance Criteria
Z'-Factor A statistical measure of assay quality, calculated from positive and negative controls.Z' > 0.5 for a robust assay.
Primary Hit A compound that shows significant inhibition in the primary screen.> 3 standard deviations from the mean of the negative controls.
IC50 The concentration of an inhibitor that reduces enzyme activity by 50%.Determined from the dose-response curve of the confirmatory screen.

Hit Validation:

  • Orthogonal Assays: Confirm hits using a different assay technology (e.g., AlphaScreen, which detects the phosphorylated substrate) to rule out technology-specific artifacts.

  • Selectivity Profiling: Screen confirmed hits against a panel of other kinases to determine their selectivity.[6]

  • Structure-Activity Relationship (SAR): Test analogs of the confirmed hits to establish a preliminary SAR.[3][7]

Chapter 2: High-Throughput Screening for Anti-Inflammatory Agents

The indazole scaffold is present in compounds with known anti-inflammatory properties.[8][9][10] A cell-based HTS assay can be employed to identify compounds that modulate inflammatory signaling pathways.

Scientific Rationale and Assay Principle

A key pathway in inflammation is the activation of the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines like TNF-α and IL-6. A cell-based reporter gene assay can be used to measure the activity of this pathway. In this assay, a cell line (e.g., HEK293 or THP-1) is engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element. When the pathway is activated by a pro-inflammatory stimulus (e.g., TNF-α or lipopolysaccharide (LPS)), NF-κB translocates to the nucleus and drives the expression of the reporter gene, producing a measurable signal. A compound with anti-inflammatory activity will inhibit this process, leading to a decrease in the reporter signal.

Inflammatory Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway, a common target for anti-inflammatory drug discovery.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB Ubiquitination & Degradation Ubiquitination & Degradation IkB->Ubiquitination & Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->IkB IkB_NFkB->NFkB releases DNA DNA (NF-κB Response Element) NFkB_nuc->DNA binds Gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Gene activates transcription Stimulus TNF-α Stimulus->Receptor Inhibitor 5-Methyl-1H-indazole-4-carboxylic acid Inhibitor->IKK Potential Target

Caption: The canonical NF-κB signaling pathway.

Detailed Protocol: Cell-Based NF-κB Reporter Assay

This protocol is designed for a 384-well plate format.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • DMEM supplemented with 10% FBS and antibiotics

  • 5-Methyl-1H-indazole-4-carboxylic acid and other library compounds

  • TNF-α (or other suitable stimulus)

  • ONE-Glo™ Luciferase Assay System (Promega)

  • 384-well clear-bottom, white-walled microplates

  • Acoustic liquid handler or pintool

  • Automated cell culture and liquid handling systems

  • Plate reader with luminescence detection capabilities

Protocol Steps:

  • Cell Seeding:

    • Culture the reporter cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh media.

    • Using an automated liquid handler, seed 5,000 cells in 20 µL of media per well into the 384-well plates.

    • Incubate for 18-24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Dispense 20-50 nL of compound stock solutions (in 100% DMSO) to the assay plates to achieve a final concentration of 10 µM.

    • Include DMSO-only wells (negative control) and wells with a known NF-κB inhibitor (positive control).

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Cell Stimulation:

    • Prepare a solution of TNF-α in assay media at a concentration that elicits ~80% of the maximal response (EC80, determined during assay development).

    • Add 5 µL of the TNF-α solution to all wells except for the unstimulated controls (which receive media only).

    • Incubate for 6-8 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plates and the ONE-Glo™ reagent to room temperature.

    • Add 25 µL of ONE-Glo™ reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Analysis and Hit Validation
ParameterDescriptionAcceptance Criteria
Z'-Factor Statistical measure of assay quality.Z' > 0.5.
Primary Hit Compound showing significant inhibition of the reporter signal.> 3 standard deviations from the mean of the stimulated negative controls.
IC50 Concentration of inhibitor causing 50% reduction in reporter signal.Determined from the dose-response curve.

Hit Validation:

  • Cytotoxicity Counter-screen: Hits should be tested in a cell viability assay (e.g., CellTiter-Glo®) to ensure that the observed inhibition is not due to cell death.

  • Secondary Assays: Confirm hits by measuring the downstream expression of endogenous NF-κB target genes (e.g., TNF-α, IL-6) using methods like ELISA or qPCR.

  • Mechanism of Action Studies: Investigate the specific target of the active compounds within the NF-κB pathway (e.g., IKK kinase activity assay).

References

  • eLife. (2026, February 6). Suppression of interferon signaling via small-molecule modulation of TFAM. Retrieved from [Link]

  • PubMed. (n.d.). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Retrieved from [Link]

  • LJMU Research Online. (n.d.). Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. Retrieved from [Link]

  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • PMC. (n.d.). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • NIH. (n.d.). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Retrieved from [Link]

  • PubMed. (2007, August 1). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Retrieved from [Link]

  • PubMed. (n.d.). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. Retrieved from [Link]

  • PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Retrieved from [Link]

  • PMC. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Cordis. (n.d.). High-throughput screening platform for small-molecules with anti-inflammatory potential. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • PubMed. (n.d.). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Retrieved from [Link]

  • BellBrook Labs. (2026, January 27). Using an HTS Ready Assay for PLK1 Inhibitor Screening. Retrieved from [Link]

  • ACS Publications. (2023, May 11). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Retrieved from [Link]

  • Publikationen der UdS. (n.d.). N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]

  • PMC. (n.d.). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-. Retrieved from [Link]

  • Neliti. (2022, April 30). Synthesis, Characterization, In-Silico Studies, and Anti-inflammatory Activity of Novel Imidazole-5(4H)-Ones. Retrieved from [Link])

Sources

Method

The Strategic Role of 5-Methyl-1H-indazole-4-carboxylic Acid in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal and agrochemical research due to its diverse biological activities.[1][2] Among its derivatives, 5-Methyl-1H-inda...

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal and agrochemical research due to its diverse biological activities.[1][2] Among its derivatives, 5-Methyl-1H-indazole-4-carboxylic acid represents a key building block for the synthesis of novel pesticides. Its unique substitution pattern, featuring a methyl group and a carboxylic acid moiety on the indazole core, provides a versatile platform for creating a new generation of herbicides, fungicides, and insecticides. This guide provides an in-depth exploration of the application of 5-Methyl-1H-indazole-4-carboxylic acid in agrochemical synthesis, complete with detailed protocols and the scientific rationale behind the experimental designs.

Physicochemical Properties and Strategic Importance

The strategic importance of 5-Methyl-1H-indazole-4-carboxylic acid in agrochemical design stems from its distinct physicochemical properties, which influence its reactivity and the biological activity of its derivatives.

PropertyValue (Predicted/Reported for Isomers)Source
Molecular Formula C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [3]
Appearance White to off-white solid (predicted)[4]
Solubility Soluble in organic solvents like methanol and ethanol; less soluble in water (predicted)[4]
pKa ~4-5 (for the carboxylic acid, estimated)General chemical knowledge

The presence of the carboxylic acid group allows for the facile formation of amides, esters, and other derivatives, which are common functional groups in many commercial pesticides.[5] The methyl group can influence the molecule's binding affinity to target proteins through steric and electronic effects.

Synthesis of 5-Methyl-1H-indazole-4-carboxylic Acid: A Plausible Protocol

While specific literature on the synthesis of 5-Methyl-1H-indazole-4-carboxylic acid is not abundant, a reliable synthetic route can be adapted from established methods for related indazole carboxylic acids. The following protocol is based on a well-documented synthesis of a positional isomer, 3-methyl-1H-indazole-5-carboxylic acid, and is expected to yield the target compound with high efficiency.[6]

Workflow for the Synthesis of 5-Methyl-1H-indazole-4-carboxylic Acid

A 5-Bromo-3-methyl-1H-indazole B Methyl 3-methyl-1H-indazole-5-carboxylate A->B Carbonylation (CO, PdCl2(dppf), NaOAc, MeOH/DMF) C 3-Methyl-1H-indazole-5-carboxylic acid B->C Hydrolysis (LiOH, MeOH/H2O) A 5-Methyl-1H-indazole-4-carboxylic acid B Acyl Chloride Intermediate A->B Thionyl Chloride or Oxalyl Chloride D Indazole-4-Carboxamide Fungicide B->D Amide Coupling C Substituted Aniline C->D

Sources

Application

Application Notes and Protocols: 5-Methyl-1H-indazole-4-carboxylic acid in Advanced Material Synthesis

Abstract These application notes provide a comprehensive technical guide for researchers, material scientists, and professionals in drug development on the utilization of 5-Methyl-1H-indazole-4-carboxylic acid as a versa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, material scientists, and professionals in drug development on the utilization of 5-Methyl-1H-indazole-4-carboxylic acid as a versatile building block in material science. The indazole scaffold is a privileged structure known for its wide-ranging biological activities and its utility in the creation of advanced materials.[1][2] This guide details the synthesis of 5-Methyl-1H-indazole-4-carboxylic acid, its characterization, and a detailed protocol for its application as an organic linker in the synthesis of a novel Metal-Organic Framework (MOF). The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Introduction to 5-Methyl-1H-indazole-4-carboxylic acid

Indazole derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties, including anti-inflammatory, antibacterial, and antitumor activities.[3][4][5] In the realm of material science, the rigid bicyclic structure of the indazole core, combined with the coordinating functionality of a carboxylic acid group, makes it an excellent candidate for the construction of highly ordered, porous materials such as Metal-Organic Frameworks (MOFs).

5-Methyl-1H-indazole-4-carboxylic acid, in particular, offers a unique combination of a coordinating carboxylate group and a methyl-functionalized aromatic system. The methyl group can influence the electronic properties and steric interactions within a resulting material, potentially leading to novel topologies and functionalities. The primary application explored in this guide is its use as an organic linker in the solvothermal synthesis of a zinc-based MOF.

Synthesis of 5-Methyl-1H-indazole-4-carboxylic acid

Proposed Synthetic Pathway

Synthesis_Pathway A 2-Methyl-3-nitrobenzoic acid B Methyl 2-methyl-3-nitrobenzoate A->B Esterification (CH3OH, H2SO4) C Methyl 3-amino-2-methylbenzoate B->C Reduction (H2, Pd/C) D Diazonium Salt Intermediate C->D Diazotization (NaNO2, HCl) E 5-Methyl-1H-indazole-4-carboxylic acid D->E Intramolecular Cyclization & Hydrolysis MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_synthesis Solvothermal Synthesis cluster_purification Purification and Activation A 5-Methyl-1H-indazole-4-carboxylic acid (Organic Linker) D Mix Precursors in a Vial A->D B Zinc Nitrate Hexahydrate (Metal Source) B->D C N,N-Dimethylformamide (DMF) (Solvent) C->D E Seal and Heat in Oven (e.g., 120 °C for 48h) D->E F Slow Cooling to Room Temperature E->F G Isolate Crystals by Filtration F->G H Wash with Fresh DMF and Methanol G->H I Solvent Exchange with Methanol H->I J Activate by Heating under Vacuum I->J K Characterized Zn-MICA-1 MOF J->K

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Methyl-1H-indazole-4-carboxylic Acid Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Indazole-4-Carboxylates Executive Summary & Core Strategy The synthesis of 5-methyl-1H-inda...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Indazole-4-Carboxylates

Executive Summary & Core Strategy

The synthesis of 5-methyl-1H-indazole-4-carboxylic acid presents a specific regiochemical challenge: installing a carboxylic acid at the sterically congested C4 position, adjacent to a C5 methyl group and the pyrazole ring nitrogen.

While direct cyclization routes (e.g., via adipic acid derivatives) exist, they often suffer from poor aromatization yields and inseparable regioisomers. The industry-standard "High-Fidelity" route—and the focus of this guide—is the Lithium-Halogen Exchange (Li-HE) approach utilizing a 4-bromo-5-methyl-1H-indazole precursor. This method offers the highest regioselectivity and purity profile for drug development applications.

The Optimized Pathway (The "Protect-Lithiate-Carboxylate" Protocol)
  • Precursor Synthesis: Construction of 4-bromo-5-methyl-1H-indazole (via SnAr cyclization of 2-fluoro-3-bromo-4-methylbenzaldehyde equivalents).

  • Protection: Masking the N1 proton to prevent side-metallation.

  • Functionalization: Low-temperature Lithium-Halogen Exchange followed by electrophilic trapping with

    
    .
    
  • Deprotection: Acidic hydrolysis to yield the free acid.

Master Protocol: Critical Parameters

The following data table summarizes the optimized conditions required to maximize yield during the critical Carboxylation Phase .

ParameterOptimized ConditionRationale
Solvent System Anhydrous THF (stabilizer-free)Ethers are required for organolithium stability; THF solvates Li-aggregates effectively.
Concentration 0.15 M - 0.2 MDilution prevents aggregation of the lithiated intermediate, reducing dimerization side-products.
Protecting Group THP (Tetrahydropyranyl) Superior to SEM/Boc. Stable to

-BuLi; removed easily with mild acid (minimizing decarboxylation risk).
Lithiation Agent

-BuLi (1.1 - 1.2 equiv)

-BuLi is too aggressive and causes benzyne formation at C4-C5.
Temperature -78°C (Strict) Higher temps (

) promote "Wurtz-type" coupling or proton abstraction from the C5-methyl group.
Electrophile (

)
Dried Gaseous StreamDry ice pellets introduce water (quenching the anion). Use a drying tube (Drierite/

).

Visualization: Reaction Workflow & Decision Logic

The following diagram illustrates the optimized workflow and critical decision nodes for troubleshooting yield loss.

IndazoleSynthesis node_start Start: 4-Bromo-5-methyl-1H-indazole node_protect Step 1: N1-Protection (THP) node_start->node_protect DHP, pTsOH node_fail1 Failure: N-Lithiation (Double anion mess) node_start->node_fail1 Skip Protection? node_lith Step 2: Li-Halogen Exchange (-78°C, n-BuLi) node_protect->node_lith Dry THF node_trap Step 3: CO2 Trapping node_lith->node_trap Stable Intermediate node_fail2 Failure: Benzyne Formation node_lith->node_fail2 Temp > -60°C node_deprotect Step 4: Deprotection (HCl/MeOH) node_trap->node_deprotect Carboxylate Salt node_fail3 Failure: Wet CO2 Quench node_trap->node_fail3 Use Dry Ice Pellets? node_final Target: 5-Methyl-1H-indazole-4-COOH node_deprotect->node_final Precipitation at pI

Figure 1: Optimized synthetic workflow highlighting critical failure points (red) where yield is commonly lost.

Troubleshooting Center (FAQs)

Phase 1: Precursor Synthesis & Protection

Q: I am trying to skip the protection step to save time. Can I use 2.5 equivalents of


-BuLi on the free indazole? 
  • Recommendation: Do not do this.

  • Technical Insight: While theoretically possible (forming the dianion), the solubility of the N-lithiated species in THF at -78°C is poor. This leads to heterogeneous mixtures, resulting in incomplete Lithium-Halogen exchange. Furthermore, the N-Li species increases the electron density of the ring, making the C4-Br bond less reactive toward exchange and more prone to nucleophilic attack.

  • Correction: Protect with THP (3,4-dihydro-2H-pyran, catalytic pTsOH). It takes 2 hours and increases overall yield by ~30-40%.

Q: My THP protection yield is low. What is happening?

  • Diagnosis: Indazoles are less nucleophilic than indoles.

  • Fix: Ensure the reaction is refluxed in DCM or THF. If using pTsOH, ensure it is anhydrous. Alternatively, use TFA (Trifluoroacetic acid) as the catalyst, which often drives the reaction to completion faster for electron-deficient heterocycles.

Phase 2: Lithiation & Carboxylation (The "Yield Killer")

Q: I see a significant amount of "de-brominated" starting material (5-methyl-1H-indazole) but no carboxylic acid. Why?

  • Diagnosis: This indicates successful lithiation (Li replaced Br) followed by protonation instead of carboxylation.

  • Root Cause: Moisture in the

    
     source or the atmosphere.
    
  • Protocol Adjustment:

    • Never use dry ice pellets directly in the reaction vessel. They condense atmospheric water.

    • Sublime dry ice in a separate flask and pass the gas through a Drierite (

      
      ) column  before it enters the reaction via a needle.
      
    • Ensure the needle is above the liquid surface first to purge the headspace, then submerged.

Q: I am observing a "dimer" impurity or complex mixtures.

  • Diagnosis: Temperature control failure leading to Benzyne formation .

  • Mechanism: At temperatures above -60°C, the lithiated species can eliminate LiF (if Fluorine was present) or undergo ortho-lithiation/elimination dynamics.

  • Fix: Install an internal thermometer. The external bath may be -78°C, but the exothermic addition of

    
    -BuLi can spike the internal temperature. Add 
    
    
    
    -BuLi slowly over 20-30 minutes.
Phase 3: Workup & Isolation

Q: The reaction worked (confirmed by LCMS), but I cannot isolate the solid acid.

  • Diagnosis: Isoelectric point (pI) mismanagement.

  • Technical Insight: Indazole-4-carboxylic acids are amphoteric. At very low pH (<1), the N1/N2 protonates (forming a soluble cation). At high pH, the carboxylate is soluble.

  • Fix: Carefully adjust pH to 3.5 - 4.5 using 1M HCl. The zwitterionic or neutral form is least soluble here. Allow the suspension to stir at 0°C for 2 hours to maximize precipitation.

References & Authority

  • Preparation of 4-bromo-5-methyl-1H-indazole:

    • Source: Patent CN112321510A. Describes the synthesis of the brominated precursor via cyclization, a critical intermediate for the lithiation route.

    • Relevance: Establishes the scalable route to the halogenated core [1].

  • Lithium-Halogen Exchange on Indazoles:

    • Source:Organic Syntheses, Coll. Vol. 10, p. 496 (2004); Vol. 79, p. 186 (2002).

    • Relevance: Provides the foundational parameters for handling N-protected indazole lithiation and the necessity of temperature control [2].

  • Regioselectivity in Indazole Synthesis:

    • Source:Journal of Organic Chemistry, 2022, 87, 1591-1597.

    • Relevance: Discusses the steric and electronic factors influencing substitution at the C4 position [3].

  • General Indazole Carboxylation Strategies:

    • Source:PrepChem (Methodology for imidazole/indazole analogs).

    • Relevance: Highlights the general hydrolysis and acidification workup protocols required for amphoteric heterocycles [4].

Reference List
  • Google Patents. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole (CN112321510A). Link

  • Organic Syntheses. (2002). Indazole Synthesis and Functionalization. Link

  • ACS Publications. (2022).[1][2][3] Study of the Addition Mechanism of 1H-Indazole.... J. Org.[2] Chem. Link

  • PrepChem. Synthesis of imidazole/indazole carboxylic acids. Link

Sources

Optimization

Technical Support Center: Synthesis of 5-Methyl-1H-indazole-4-carboxylic acid

Welcome to the technical support center for the synthesis of 5-Methyl-1H-indazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methyl-1H-indazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemistry.

Introduction

5-Methyl-1H-indazole-4-carboxylic acid is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, while achievable, can be accompanied by several side reactions that may impact yield and purity. This guide provides an in-depth analysis of a common synthetic route, potential pitfalls, and practical solutions to overcome them.

Proposed Synthetic Pathway

A plausible and efficient route to 5-Methyl-1H-indazole-4-carboxylic acid involves a multi-step process starting from 2-methyl-6-nitroaniline. This pathway includes diazotization, Sandmeyer-type cyanation, hydrolysis of the nitrile to a carboxylic acid, reduction of the nitro group, and a final diazotization and intramolecular cyclization.

graph "Synthetic_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho, label="Proposed Synthesis of 5-Methyl-1H-indazole-4-carboxylic acid", labelloc=t, fontsize=16]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="2-Methyl-6-nitroaniline"]; B [label="2-Methyl-6-nitrobenzenediazonium salt"]; C [label="2-Methyl-6-nitrobenzonitrile"]; D [label="2-Methyl-6-nitrobenzoic acid"]; E [label="2-Amino-6-methylbenzoic acid"]; F [label="5-Methyl-1H-indazole-4-carboxylic acid"];

A -> B [label=" 1. NaNO2, HCl "]; B -> C [label=" 2. CuCN "]; C -> D [label=" 3. H2SO4, H2O "]; D -> E [label=" 4. Fe, HCl "]; E -> F [label=" 5. NaNO2, HCl "]; }

Figure 1. Proposed synthetic route to 5-Methyl-1H-indazole-4-carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part 1: Diazotization and Cyanation (Steps 1 & 2)

Question 1: My yield of 2-methyl-6-nitrobenzonitrile is low, and the reaction mixture shows multiple spots on TLC. What are the likely side reactions?

Answer: Low yields in the Sandmeyer reaction (cyanation of the diazonium salt) are often due to the instability of the diazonium intermediate and competing reactions.

  • Potential Side Reaction 1: Phenol Formation. The diazonium salt can react with water to form 2-methyl-6-nitrophenol. This is more likely if the reaction temperature is not kept low (ideally 0-5 °C) during diazotization and subsequent cyanation.[1]

  • Potential Side Reaction 2: Azo Coupling. The diazonium salt is an electrophile and can couple with electron-rich aromatic compounds. In this case, it could react with the starting 2-methyl-6-nitroaniline to form an azo dye, leading to colored impurities.

  • Troubleshooting & Prevention:

    • Temperature Control: Maintain a strict temperature of 0-5 °C throughout the diazotization and addition to the copper cyanide solution.

    • Slow Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to prevent a buildup of nitrous acid and localized heating.

    • Immediate Use: Use the diazonium salt solution immediately after its preparation, as it is unstable and can decompose over time.[2]

graph "Diazotization_Side_Reactions" { graph [layout=dot, rankdir=TB, splines=ortho, label="Side Reactions of 2-Methyl-6-nitrobenzenediazonium salt", labelloc=t, fontsize=14]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="2-Methyl-6-nitrobenzenediazonium salt", fillcolor="#FBBC05"]; Desired [label="2-Methyl-6-nitrobenzonitrile", fillcolor="#34A853"]; Side1 [label="2-Methyl-6-nitrophenol", fillcolor="#EA4335"]; Side2 [label="Azo Compound", fillcolor="#EA4335"];

Start -> Desired [label=" + CuCN "]; Start -> Side1 [label=" + H2O \n (elevated temp.) "]; Start -> Side2 [label=" + 2-Methyl-6-nitroaniline "]; }

Figure 2. Competing reactions during the Sandmeyer cyanation step.
Part 2: Nitrile Hydrolysis and Nitro Group Reduction (Steps 3 & 4)

Question 2: During the hydrolysis of the nitrile to the carboxylic acid, I observe some decarboxylation. How can I minimize this?

Answer: Carboxylic acids of electron-rich heterocyclic systems can be susceptible to decarboxylation, especially under harsh acidic and high-temperature conditions.

  • Mechanism of Decarboxylation: Protonation of the indazole ring can facilitate the loss of carbon dioxide. While this is more of a concern for the final product, harsh hydrolysis conditions on the intermediate can also lead to some loss of the carboxyl group.

  • Troubleshooting & Prevention:

    • Milder Conditions: If significant decarboxylation is observed, consider using a stepwise hydrolysis: first to the amide using controlled conditions (e.g., concentrated sulfuric acid at a moderate temperature), followed by hydrolysis of the amide to the carboxylic acid under milder basic or acidic conditions.

    • Temperature Control: Avoid excessive heating during the hydrolysis. Monitor the reaction progress by TLC or HPLC to determine the minimum time and temperature required for complete conversion.

Question 3: The reduction of the nitro group is incomplete, or I am getting side products. What are the best practices for this step?

Answer: The reduction of an aromatic nitro group is a standard transformation, but incomplete reduction or over-reduction can occur.

  • Incomplete Reduction: This is often due to insufficient reductant, poor quality of the reductant (e.g., old iron powder), or inadequate reaction time.

  • Potential Side Reactions: While less common with Fe/HCl, other reducing agents can sometimes lead to partially reduced intermediates like nitroso or hydroxylamine compounds.

  • Troubleshooting & Protocol:

    • Activate the Iron: Wash the iron powder with dilute HCl to remove any oxide layer before adding it to the reaction mixture.

    • Exothermic Reaction Control: The reaction is exothermic. Add the nitro compound portion-wise to the stirred suspension of iron in acidic water/ethanol to maintain a controlled reflux.

    • Monitor Completion: Use TLC to monitor the disappearance of the starting material. The amino product will have a significantly different Rf value.

    • Work-up: After the reaction is complete, filter the hot solution to remove iron salts. The product can then be precipitated by adjusting the pH.

Part 3: Final Cyclization and Purification (Step 5 & Final Product)

Question 4: The final cyclization to form the indazole ring gives a poor yield and a regioisomeric impurity. What is happening?

Answer: The formation of the indazole ring from an ortho-substituted aniline via diazotization and cyclization is a classic method, but it can be prone to side reactions, including the formation of regioisomers if the starting material is not symmetrically substituted relative to the reacting groups. In this specific synthesis, regioisomer formation is not the primary concern due to the defined starting material. However, other side reactions can occur.

  • Potential Side Reaction 1: Incomplete Cyclization. The intermediate diazonium salt of 2-amino-6-methylbenzoic acid might react with the solvent or other nucleophiles before it can cyclize.

  • Potential Side Reaction 2: Decarboxylation. As mentioned earlier, the final product, 5-Methyl-1H-indazole-4-carboxylic acid, can undergo decarboxylation, especially if the reaction is heated for an extended period or at a high temperature. This would lead to the formation of 5-methyl-1H-indazole.

graph "Final_Step_Side_Reactions" { graph [layout=dot, rankdir=TB, splines=ortho, label="Side Reactions in the Final Cyclization Step", labelloc=t, fontsize=14]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="Diazonium salt of \n 2-Amino-6-methylbenzoic acid", fillcolor="#FBBC05"]; Desired [label="5-Methyl-1H-indazole-4-carboxylic acid", fillcolor="#34A853"]; Side1 [label="Decarboxylated Product \n (5-Methyl-1H-indazole)", fillcolor="#EA4335"]; Side2 [label="Phenolic Impurity", fillcolor="#EA4335"];

Start -> Desired [label=" Intramolecular Cyclization "]; Desired -> Side1 [label=" Heat \n (-CO2) "]; Start -> Side2 [label=" + H2O "]; }

Figure 3. Potential side reactions during the formation and handling of the final product.
  • Troubleshooting & Prevention:

    • Control the Diazotization: As with the first step, maintain a low temperature (0-5 °C) during the diazotization of 2-amino-6-methylbenzoic acid.

    • Spontaneous Cyclization: The intramolecular cyclization should proceed spontaneously. Allow the reaction to stir at a low temperature for a sufficient time before a gentle warm-up, if necessary.

    • Purification: The main impurity is often the decarboxylated product. Purification can be achieved by recrystallization. Since the desired product is a carboxylic acid, its solubility will be pH-dependent, which can be exploited during purification.

Question 5: How do I effectively purify the final product, 5-Methyl-1H-indazole-4-carboxylic acid?

Answer: Recrystallization is a powerful technique for purifying the final product.

  • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. For a carboxylic acid like this, polar solvents are a good starting point. Ethanol, methanol, or a mixture of ethanol and water are likely candidates. You may need to experiment with different solvent systems.

  • Recrystallization Protocol:

    • Dissolve the crude product in the minimum amount of hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • Cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Purity Check: The purity of the recrystallized product should be assessed by measuring its melting point and by analytical techniques such as HPLC and NMR.

Potential Impurity Origin Analytical Signature (Hypothetical)
5-Methyl-1H-indazoleDecarboxylation of the final productAbsence of a carboxylic acid proton in 1H NMR; lower mass in MS.
2-Amino-6-methylbenzoic acidIncomplete reaction in the final stepPresence of characteristic aromatic amine signals in 1H NMR.
Phenolic byproductsReaction of diazonium salts with waterBroad OH peak in 1H NMR; potential for different retention times in HPLC.

General FAQs

Q: Can I synthesize the target molecule through a different route?

A: Yes, other routes are possible. For example, starting with a pre-functionalized benzene ring and building the pyrazole ring onto it is a common strategy in indazole synthesis. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Q: My final product seems to be a mixture of N1-H and N2-H tautomers. Is this normal?

A: Yes, indazoles can exist as tautomers. The 1H-tautomer is generally the more stable form for unsubstituted indazoles. In solution, there might be a dynamic equilibrium between the two forms, which can sometimes be observed by NMR spectroscopy, depending on the solvent and temperature. For 5-Methyl-1H-indazole-4-carboxylic acid, the 1H-tautomer is expected to be the major species.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Absolutely. Diazonium salts are potentially explosive, especially when isolated in a dry state. Always use them in solution and at low temperatures.[2] The use of cyanides (like CuCN) is highly toxic and requires handling in a well-ventilated fume hood with appropriate personal protective equipment. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

References

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Methyl-1H-indazole-4-carboxylic acid

Welcome to the technical support center for the purification of 5-Methyl-1H-indazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Methyl-1H-indazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols for the successful purification of this important heterocyclic compound. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Introduction: The Challenge of Purity

5-Methyl-1H-indazole-4-carboxylic acid is a key building block in medicinal chemistry. Its purity is paramount for the reliability of biological assays and the quality of active pharmaceutical ingredients (APIs). The purification of this molecule can be challenging due to potential side products from its synthesis, such as regioisomers, and its specific solubility characteristics. This guide will walk you through common issues and provide robust solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 5-Methyl-1H-indazole-4-carboxylic acid in a question-and-answer format.

Question 1: My recrystallized product is still impure, showing extra peaks in the 1H NMR spectrum. What are the likely impurities and how can I remove them?

Answer:

The most common impurities in the synthesis of substituted indazoles are regioisomers and unreacted starting materials[1][2].

  • Regioisomers: During the synthesis of indazoles, alkylation or other substitutions can occur at either the N-1 or N-2 position of the indazole ring, leading to the formation of a mixture of isomers[1]. These isomers often have very similar polarities, making them difficult to separate by recrystallization alone.

  • Unreacted Starting Materials: Depending on the synthetic route, you may have residual starting materials. For instance, if synthesizing from a substituted phenylhydrazine, traces of it might remain.

  • Side-Products: Various synthetic methods for indazoles can lead to side-products like hydrazones or dimers, especially at elevated temperatures[3].

Troubleshooting Steps:

  • Confirm Impurity Identity: If possible, use LC-MS to get a mass of the impurity. This can help confirm if it is an isomer (same mass) or a different compound. The 1H and 13C NMR spectra of N-1 and N-2 isomers are typically distinct and can be used for identification[1].

  • Optimize Recrystallization:

    • Solvent Screening: Experiment with different solvent systems. Since your target molecule is a carboxylic acid, polar protic solvents are a good starting point. Try mixtures like ethanol/water, methanol/water, or isopropanol/water. The goal is to find a system where your desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

    • Controlled Cooling: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Consider Column Chromatography: If recrystallization fails to remove the impurities, column chromatography is the next logical step.

Question 2: I am trying to purify my compound using silica gel column chromatography, but I am getting poor separation or the compound is not eluting. What should I do?

Answer:

Carboxylic acids can be challenging to purify on standard silica gel due to their acidic nature. They can interact strongly with the silica, leading to tailing and poor separation.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Add an Acidic Modifier: To suppress the ionization of the carboxylic acid and reduce its interaction with the silica, add a small amount of a volatile acid to your mobile phase. Acetic acid (0.5-2%) or formic acid (0.1-1%) are common choices. A typical eluent system could be a gradient of ethyl acetate in hexanes with 1% acetic acid.

    • Increase Polarity: If the compound is not eluting, you may need to increase the polarity of your mobile phase. A gradient of methanol in dichloromethane (DCM) (e.g., 0-10% methanol) with an acidic modifier can be effective.

  • Consider an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or acidic) can sometimes give better results for acidic compounds[4]. Alternatively, reversed-phase (C18) column chromatography can be an excellent option, though it is often more expensive for large-scale purifications.

  • Esterification: As a last resort, you can temporarily convert the carboxylic acid to its methyl or ethyl ester. Esters are generally less polar and behave more predictably on silica gel[5][6]. After purification of the ester, you can hydrolyze it back to the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 5-Methyl-1H-indazole-4-carboxylic acid?

A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, a good starting point for carboxylic acids is a mixture of a polar protic solvent and water (e.g., ethanol/water or methanol/water)[7]. You can also explore solvent systems like ethyl acetate/hexanes. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or phosphoric acid) is a common starting point[8]. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is excellent for identifying the compound and detecting proton-containing impurities. 13C NMR provides information about the carbon skeleton and can help identify isomeric impurities[9][10][11].

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, which helps to confirm its identity.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

Q3: What are the recommended storage and handling conditions for 5-Methyl-1H-indazole-4-carboxylic acid?

A3: Based on safety data for related compounds, it is recommended to:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[5].

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust and ensure adequate ventilation.

Q4: My compound appears to be degrading over time. What could be the cause?

A4: Indazole carboxylic acids can be susceptible to degradation under certain conditions.

  • Thermal Degradation: Prolonged exposure to high temperatures can cause decarboxylation or other decomposition pathways[12][13].

  • Photodegradation: Exposure to UV light can also lead to degradation. It is advisable to store the compound in an amber vial or in the dark.

  • Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can potentially lead to ring-opening or other hydrolytic degradation[14][15].

Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help to identify potential degradation products and establish the compound's stability profile[13][16].

Experimental Protocols

Protocol 1: Recrystallization of 5-Methyl-1H-indazole-4-carboxylic acid

This protocol provides a general guideline. The solvent ratios may need to be optimized.

  • Solvent Selection: In a small test tube, add approximately 20 mg of the crude product. Add a few drops of a solvent (e.g., ethanol). If it dissolves completely at room temperature, the solvent is too good. If it is insoluble, heat the test tube gently. If it dissolves upon heating, it is a potentially good solvent. Add a co-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. This indicates you are near the saturation point.

  • Dissolution: In an appropriately sized flask, add the crude 5-Methyl-1H-indazole-4-carboxylic acid. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Add the hot co-solvent (e.g., water) dropwise to the clear solution until it remains faintly turbid. Add a few more drops of the primary solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 98:2 hexanes:ethyl acetate with 1% acetic acid).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like DCM. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Start eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., UV light visualization).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification Workflow

Purification_Workflow Crude Crude 5-Methyl-1H-indazole-4-carboxylic acid Recrystallization Recrystallization (e.g., EtOH/Water) Crude->Recrystallization Purity_Check1 Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Purity ≥ 98% Column_Chromatography Column Chromatography (Silica Gel, Acidic Mobile Phase) Purity_Check1->Column_Chromatography Purity < 98% Purity_Check2 Purity Check (TLC, HPLC, NMR) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity ≥ 98% Purity_Check2->Column_Chromatography Repeat if necessary

Caption: General purification workflow for 5-Methyl-1H-indazole-4-carboxylic acid.

Troubleshooting Logic

Troubleshooting_Logic Start Impure Product After Initial Purification Identify_Impurity Identify Impurity (LC-MS, NMR) Start->Identify_Impurity Isomer Isomer? Identify_Impurity->Isomer Optimize_Recrystallization Optimize Recrystallization (Solvent, Cooling Rate) Isomer->Optimize_Recrystallization No Column_Chromatography Column Chromatography (Acidic Modifier) Isomer->Column_Chromatography Yes Optimize_Recrystallization->Column_Chromatography Unsuccessful Success Pure Product Optimize_Recrystallization->Success Successful Esterify Consider Esterification Column_Chromatography->Esterify Unsuccessful Column_Chromatography->Success Successful Esterify->Column_Chromatography

Caption: Decision tree for troubleshooting purification issues.

Data Summary

PropertyValue/InformationSource
Molecular Formula C9H8N2O2-
Molecular Weight 176.17 g/mol [17]
Appearance Likely a solid-
Potential Impurities Regioisomers (N-1 vs. N-2), unreacted starting materials, dimers, hydrazones[1][2][3]
Recrystallization Solvents Ethanol/water, Methanol/water, Ethyl acetate/hexanes[7]
Column Chromatography Silica gel with acidic mobile phase (e.g., Hexanes/EtOAc + AcOH)[4]
Purity Analysis HPLC (RP-C18), 1H NMR, 13C NMR, MS, Melting Point[5][8][9][10][11]
Storage Cool, dry, well-ventilated, sealed container, protected from light[5]

References

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. American Chemical Society.[Link]

  • Synthesis of new indazole derivatives as potential antioxidant agents. ResearchGate.[Link]

  • Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. LOCKSS.[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information.[Link]

  • Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Carpathian Journal of Science and Technology.[Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. American Chemical Society.[Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate.[Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid.
  • 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate.[Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Center for Biotechnology Information.[Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate.[Link]

  • Forced Degradation Studies. ResearchGate.[Link]

  • Forced Degradation Studies. MedCrave online.[Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA.[Link]

  • Methyl 1H-indazole-5-carboxylate. PubChem.[Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results.[Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.[Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.[Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate.[Link]

  • Forced Degradation Studies. Scribd.[Link]

  • Stability Indicating Forced Degradation Studies. RJPT.[Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. HAL Open Science.[Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). University of Tartu.[Link]

Sources

Optimization

Overcoming solubility issues with 5-Methyl-1h-indazole-4-carboxylic acid

Case Reference: Solubility Optimization & Formulation Guide Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Overcoming Solubility Barriers for 5-Methyl-1H-indazole-4-carboxylic acid (CAS: 115...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Solubility Optimization & Formulation Guide

Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Overcoming Solubility Barriers for 5-Methyl-1H-indazole-4-carboxylic acid (CAS: 1150164-69-6 / Analogous Structures)[1][2][3]

Executive Summary: The Solubility Paradox

User Question: Why is this compound so difficult to dissolve despite having a polar carboxylic acid group?

Technical Insight: 5-Methyl-1H-indazole-4-carboxylic acid presents a "solubility paradox" common in compact, planar heteroaromatics. While the carboxylic acid (-COOH) and indazole (N-H) moieties suggest polarity, two dominant forces work against solvation:[1][2][4]

  • High Lattice Energy (π-Stacking): The planar indazole core facilitates tight π-π stacking in the solid state, requiring significant energy to break the crystal lattice (often reflected in melting points >250°C).[1][2][3]

  • Intramolecular Hydrogen Bonding: The carboxylic acid at position 4 is spatially proximal to the indazole nitrogens.[1][2][3] This often leads to an intramolecular H-bond (pseudo-ring formation), which "hides" the polar donors/acceptors from the solvent, effectively increasing the molecule's lipophilicity (LogP).[4]

Rapid Response FAQs (Troubleshooting)

Q1: I need to prepare a 10 mM stock for a biological assay. DMSO isn't working well. What do I do?

Diagnosis: The compound may be forming a gelatinous aggregate or "oiling out" due to insufficient solvation power or moisture uptake.[1][2][3] Solution:

  • Primary Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .[1][2][3][4]

  • The "Trick": Mild heating (40–50°C) and sonication (5–10 mins) are often strictly necessary to break the crystal lattice.[1][2][4]

  • Pro-Tip: If the solution remains hazy, add 1% v/v of 1M NaOH or Triethylamine (TEA) to the organic stock.[2][4] Deprotonating the carboxylic acid (pKa ~3.5–4.[1][2][3]5) disrupts the intermolecular H-bonds, forcing the molecule into solution.[1][2]

Q2: My compound precipitates immediately upon dilution into aqueous buffer (PBS). How do I fix this?

Diagnosis: "pH Shock." You are diluting a hydrophobic acid into a neutral buffer (pH 7.4).[1][2][3][4] If the final concentration exceeds the intrinsic solubility of the protonated form, it crashes out.[4] Solution:

  • Step 1: Ensure your buffer pH is > 7.5 .[1][2][3] The carboxylic acid must remain ionized (COO⁻).[1][2][3]

  • Step 2: Pre-dissolve the compound in DMSO.[1][3]

  • Step 3: Vortex the buffer rapidly while adding the DMSO stock dropwise to avoid local high concentrations.

  • Step 4 (Critical): If precipitation persists, add a surfactant like Tween-80 (0.1%) or a complexing agent like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD, 10-20%) to the buffer before adding the compound.[1][2][3][4]

Q3: Can I use ethanol or methanol?

Answer: Only for chemical synthesis or transfers, not for high-concentration stocks.[1][2][3]

  • Limitation: Short-chain alcohols often struggle to dissolve the rigid indazole core at high concentrations (>10 mg/mL) without heating.[1][2][3]

  • Risk: Upon cooling, the compound is highly likely to recrystallize rapidly.[4]

Technical Deep Dive: Solubility Decision Matrix

The following workflow illustrates the logical pathway for selecting the correct solvent system based on your application.

Solubility_Matrix Start START: Define Application BioAssay Biological Assay (Aqueous Compatible) Start->BioAssay ChemSynth Chemical Synthesis (Reactions/Purification) Start->ChemSynth StockPrep Prepare Stock: 10-50 mM in DMSO BioAssay->StockPrep Polars Polar Aprotic: DMF, NMP, DMSO ChemSynth->Polars Standard Alcohols Protic Solvents: MeOH, EtOH (Requires Reflux) ChemSynth->Alcohols Recrystallization Dilution Dilute into Buffer StockPrep->Dilution CheckPrecip Precipitation Observed? Dilution->CheckPrecip SuccessAq Success: Stable Solution CheckPrecip->SuccessAq No AddBase Strategy A: pH Adjustment (Target pH > 8.0) CheckPrecip->AddBase Yes (Cloudy) AddCyclo Strategy B: Add 20% HP-β-CD or 0.1% Tween-80 AddBase->AddCyclo Still Insoluble AddCyclo->SuccessAq BaseCat Add Base: K2CO3, Cs2CO3, or DIPEA Polars->BaseCat Enhance Solubility

Figure 1: Logical decision tree for solubilizing 5-Methyl-1H-indazole-4-carboxylic acid based on end-use requirements.[1][2][3]

Experimental Protocols

Protocol A: Preparation of a "Robust" Bio-Assay Stock (20 mM)

Use this protocol to prevent crashing out in cell culture media.

Reagents:

  • Compound: 5-Methyl-1H-indazole-4-carboxylic acid (MW ~176.17 g/mol )[1][2][3]

  • Solvent: Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade)[1][2][4]

  • Additive: 1M NaOH (Aqueous)

Procedure:

  • Weighing: Weigh 3.52 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

  • Initial Solvation: Add 980 µL of Anhydrous DMSO.

  • Sonication: Sonicate in a water bath at 40°C for 10 minutes. Note: Solution may appear cloudy.

  • Activation: Add 20 µL of 1M NaOH. Vortex vigorously for 30 seconds.[1][3]

    • Mechanism:[1][2][4][5][6] This converts the carboxylic acid to the sodium carboxylate in situ, drastically increasing solubility in the DMSO layer.[4]

  • Verification: Centrifuge at 10,000 x g for 1 minute. Ensure no pellet is visible.[1][2][3]

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Cyclodextrin-Assisted Aqueous Formulation

Use this for animal studies (IP/IV/PO) where DMSO content must be minimized (<5%).[1][2][4]

Reagents:

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1][2][3]

  • Phosphate Buffered Saline (PBS), pH 7.4[2][4]

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in PBS.[1][2][3] Filter sterilize (0.22 µm).

  • Compound Prep: Dissolve the compound in a minimal volume of DMSO (e.g., 50 mg/mL).

  • Complexation: While vortexing the HP-β-CD vehicle on high speed, slowly inject the DMSO stock.

    • Target: Final DMSO concentration should be < 5%.[1][3]

  • Equilibration: Shake the mixture at room temperature for 30 minutes to allow the indazole core to nest inside the cyclodextrin cavity.

Physicochemical Data Summary

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 176.17 g/mol Small molecule, but rigid.[1][2][3]
pKa (Acid) 3.5 – 4.2Ionized (soluble) at pH > 5.[1][2][3][4]5.
pKa (Base) ~1.5 (Indazole N)Protonation only occurs in strong mineral acids.[1][2][3]
LogP 1.8 – 2.5Moderately lipophilic; prefers organic environments.[1][2][3]
H-Bond Donors 2 (COOH, NH)High potential for intermolecular lattice formation.[1][2][3]
Melting Point > 200°CIndicates high lattice energy; heat required to dissolve.[1][2][3]

References

  • PubChem. Methyl 1H-indazole-5-carboxylate (Analogous Structure Data). National Library of Medicine.[1][2][3] Available at: [Link][1][2][4]

  • Li, T. et al. Solubility enhancement of poorly water-soluble drugs using cyclodextrins.[1][2][3] Journal of Pharmaceutical Sciences.[1][3] (General methodology for planar aromatics).

  • Meanwell, N. A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.[1][2][3] Chemical Research in Toxicology, 2011.[1][2][3][4] (Discusses planarity and solubility).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 5-Methyl-1H-indazole-4-carboxylic Acid Derivatives

Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket Context: User reports degradation, inconsistent LCMS data, and solubility issues with 5-Methyl-1H-indazole-4-carboxylic acid scaffolds. Intr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket Context: User reports degradation, inconsistent LCMS data, and solubility issues with 5-Methyl-1H-indazole-4-carboxylic acid scaffolds.

Introduction: The Structural Challenge

Welcome to the technical guide for 5-Methyl-1H-indazole-4-carboxylic acid . This scaffold presents a unique stability profile due to the "Peri-like" Steric Interaction between the carboxylic acid at position 4 and the methyl group at position 5. Unlike simple indazoles, this derivative suffers from significant steric strain, forcing the carboxylic acid out of planarity with the aromatic system. This strain is the primary driver of the instability (decarboxylation) and solubility anomalies you are likely observing.

This guide provides self-validating protocols to stabilize this scaffold during synthesis, storage, and analysis.

Module 1: Degradation Mechanisms & Chemical Stability

The Primary Failure Mode: Steric-Assisted Decarboxylation

The most critical instability factor is the loss of carbon dioxide (


).
  • Mechanism: The methyl group at C5 exerts steric pressure on the carboxylic acid at C4. To relieve this strain, the molecule lowers its energy barrier for decarboxylation, especially under thermal stress or in acidic media.

  • Trigger: Temperatures > 40°C during drying or acidic workups (pH < 3).

Secondary Failure Mode: Benzylic Oxidation

The C5-methyl group is electron-rich and "benzylic" to the indazole ring.

  • Mechanism: Radical autoxidation leads to the formation of the 5-hydroxymethyl or 5-formyl impurity (

    
     or 
    
    
    
    ).
  • Trigger: Exposure to air (oxygen) in solution, particularly in the presence of trace metals or light.

Analytical Confusion: Annular Tautomerism

Indazoles exist in dynamic equilibrium between the 1H-tautomer (benzenoid, generally more stable) and the 2H-tautomer (quinonoid).[1][2]

  • Impact: In LCMS/HPLC, this often appears as "split peaks" or broad humps, leading users to falsely believe the compound is impure.

Visualization: Stability & Degradation Pathways

The following diagram maps the steric clash and resulting degradation routes.

IndazoleStability Stable 5-Methyl-1H-indazole-4-COOH (Intact Scaffold) Steric Steric Strain (C4-COOH vs C5-Me) Stable->Steric Inherent Property Oxid Degradation Product B (5-Formyl/Hydroxymethyl) [Mass + 14/16] Stable->Oxid O2 + Light (Benzylic Oxidation) Tautomer 2H-Tautomer (Transient Species) Stable->Tautomer Solution Equilibrium (Reversible) Decarb Degradation Product A (5-Methylindazole) [Mass - 44] Steric->Decarb Heat (>40°C) or Strong Acid

Caption: Figure 1. Degradation logic flow showing the critical role of steric strain in facilitating thermal decarboxylation and the reversible nature of tautomerism.

Module 2: Storage & Handling Protocols

To mitigate the pathways identified above, adhere to these strict handling parameters.

Recommended Storage Matrix
ParameterSpecificationTechnical Rationale
Temperature -20°C (Long term)Kinetic suppression of decarboxylation.
Atmosphere Argon/Nitrogen Prevents benzylic oxidation of the 5-methyl group.
Container Amber Glass Indazoles are chromophores; blocks UV-induced radical formation.
State Crystalline Salt The HCl or Sodium salt is significantly more stable than the zwitterionic free acid due to lattice energy stabilization.
Solvent Compatibility Guide
Solvent ClassCompatibilityNotes
DMSO/DMF ⚠️ Caution Good solubility, but hygroscopic. Water uptake promotes hydrolysis/decarboxylation. Use anhydrous only.
Alcohols (MeOH/EtOH) Preferred Proticity stabilizes the H-bond network, reducing tautomeric shifting during analysis.
Chlorinated (DCM/CHCl3) Avoid Often contain trace HCl (acidic), which catalyzes decarboxylation.
Water (Neutral) ⚠️ Poor Low solubility leads to aggregation. Requires pH adjustment.

Module 3: Troubleshooting (FAQ)

Q1: My LCMS shows two peaks with the same mass. Is my compound impure?

Diagnosis: Likely Annular Tautomerism , not impurity. The Science: The proton on the nitrogen shifts between N1 and N2. The 4-COOH group interacts electronically with N2, slowing the exchange rate enough to be seen on HPLC time scales. The Fix:

  • Run at Higher Temp: Increase column temperature to 40-50°C. This speeds up the exchange, coalescing the peaks into one.

  • Buffer pH: Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid). Do not run in neutral water/acetonitrile.

Q2: I observe a mass loss of 44 Da during drying. What happened?

Diagnosis: Thermal Decarboxylation . The Science: You likely dried the free acid in a vacuum oven at >45°C. The steric relief provided by losing the CO2 is thermodynamically favorable. The Fix:

  • Lyophilization: Freeze-dry from t-butanol/water instead of heat drying.

  • Salt Formation: Convert to the Hydrochloride salt before drying. The salt lattice is more rigid and resistant to thermal degradation.

Q3: The compound turns yellow/brown upon standing in solution.

Diagnosis: Oxidative Degradation . The Science: The 5-methyl group is susceptible to radical oxidation, forming conjugated quinoid-like species which are highly colored. The Fix:

  • Add an antioxidant (e.g., BHT or ascorbic acid) if the compound must remain in solution for >4 hours.

  • Degas all solvents with Nitrogen sparging prior to dissolution.

Module 4: Experimental Protocols

Protocol A: "Soft" Isolation (Preventing Decarboxylation)

Standard acid/base workups generate heat and localized low pH, killing this molecule. Use this "Soft" protocol instead.

  • Quench: Cool reaction mixture to 0°C.

  • Adjust pH: Use 0.5 M Citric Acid (mild buffer) to adjust pH to 4–5. Do not use concentrated HCl.

  • Extraction: Extract immediately into EtOAc or 2-MeTHF.

  • Drying: Dry organic layer over Na2SO4 (neutral), not MgSO4 (slightly acidic Lewis acid character).

  • Concentration: Rotary evaporate at bath temperature < 30°C . Do not go to complete dryness; leave a small oil residue and precipitate with hexanes/ether.

Protocol B: Stability-Indicating HPLC Method

Use this method to separate the parent compound from its decarboxylated and oxidized degradants.

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 4.6 mm.

  • Mobile Phase A: Water + 0.1% TFA (Stabilizes tautomer to 1H-form).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temperature: 40°C (Crucial for peak shape).

  • Detection: 254 nm (Aromatic) and 220 nm (Amide/Acid).

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Issue Detected CheckMass Check Mass Spectrum Start->CheckMass MassMinus44 Mass = M - 44? CheckMass->MassMinus44 Yes MassPlus16 Mass = M + 16? MassMinus44->MassPlus16 No DecarbAction Issue: Decarboxylation Action: Lower Drying Temp Use Lyophilization MassMinus44->DecarbAction Yes SameMass Mass is Correct (Split Peaks) MassPlus16->SameMass No OxidAction Issue: Oxidation Action: Degas Solvents Store under Argon MassPlus16->OxidAction Yes TautomerAction Issue: Tautomerism Action: Increase Column Temp Check Buffer pH SameMass->TautomerAction Yes

Caption: Figure 2. Diagnostic decision tree for identifying common stability issues based on mass spectrometry data.

References

  • ICH Q1A (R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • Claramunt, R. M., et al. (2006). The Tautomerism of Indazoles: A Theoretical and Experimental Study.
  • Lough, W. J., & Workup, G. (2006). Decarboxylation of Heteroaromatic Acids. In Stability of Drugs and Dosage Forms.
  • BenchChem Technical Data . Tautomerism in Benzyl-Indazole-Carboxylic Acids. (Provides context on the thermodynamic stability of 1H vs 2H tautomers).

Disclaimer: This guide is intended for research purposes. Always consult the specific Safety Data Sheet (SDS) for your specific derivative before handling.

Sources

Optimization

Technical Support Center: Troubleshooting 5-Methyl-1H-indazole-4-carboxylic acid NMR Spectra

Welcome to the technical support center for the analysis of 5-Methyl-1H-indazole-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-Methyl-1H-indazole-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during NMR spectral acquisition and interpretation. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity of your experimental results.

I. Understanding the Molecule: Expected NMR Spectral Data

Before troubleshooting, it is crucial to have a baseline understanding of the expected NMR spectrum for 5-Methyl-1H-indazole-4-carboxylic acid. The presence of a carboxylic acid and an N-H proton, both of which are exchangeable, along with an aromatic system, presents unique characteristics in an NMR spectrum.[1][2][3]

The expected chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and proton exchange phenomena.[1][4] The data presented below is a general guide, typically observed in DMSO-d6, a common solvent for this class of compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Methyl-1H-indazole-4-carboxylic acid in DMSO-d6

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
COOH12.0 - 13.5 (broad s)165 - 175Signal may be very broad and its position is highly variable.[2][3][5] Can be confirmed by D₂O exchange.[2]
NH11.0 - 13.0 (broad s)-Signal may be broad and its position is highly variable.[1] Can be confirmed by D₂O exchange.
Aromatic CH (H3, H6, H7)7.0 - 8.5 (m)110 - 140The specific shifts and coupling patterns depend on the substitution pattern. 2D NMR (COSY, HSQC) can aid in definitive assignment.[6]
CH₃2.0 - 2.5 (s)15 - 25Typically a sharp singlet.
Quaternary Carbons (C4, C5, C3a, C7a)-110 - 150These will appear in the ¹³C NMR spectrum and can be identified using DEPT or HMBC experiments.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the NMR analysis of 5-Methyl-1H-indazole-4-carboxylic acid in a question-and-answer format.

Q1: My -COOH and/or -NH proton signals are extremely broad, or I can't see them at all. What's happening?

A1: Causality and Resolution

This is a very common observation for carboxylic acids and N-H protons.[2][3] The broadness arises from several factors:

  • Chemical Exchange: These acidic protons are in rapid exchange with each other and with any trace amounts of water in the deuterated solvent.[1] This exchange occurs on the NMR timescale, leading to a broadening of the signal.

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a quadrupole moment which can lead to broadening of the attached proton's signal.

  • Hydrogen Bonding: Intermolecular hydrogen bonding can also contribute to signal broadening and cause significant shifts in the resonance position.[2][3]

Troubleshooting Steps:

  • D₂O Exchange: To confirm the identity of these exchangeable protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the spectrum. The -COOH and -NH signals should disappear or significantly decrease in intensity.[2][7]

  • Use a Dry Solvent: Ensure your deuterated solvent is as anhydrous as possible. Using a freshly opened ampule of solvent or a solvent stored over molecular sieves can minimize water contamination.[7]

  • Lower the Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate, resulting in sharper signals.[1] However, this may also affect solubility.

  • Change the Solvent: Solvents can have a significant impact on the chemical shifts and peak shapes of exchangeable protons.[4] If you are using a non-polar solvent like CDCl₃, consider switching to a more polar, hydrogen-bond accepting solvent like DMSO-d₆ or Methanol-d₄.

Q2: I see more aromatic signals than I expect, or the splitting patterns are complex and overlapping. How can I simplify this?

A2: Causality and Resolution

Complex aromatic regions can be due to:

  • Second-Order Effects: When the chemical shift difference between two coupled protons is not much larger than their coupling constant, complex, non-first-order splitting patterns can emerge.

  • Signal Overlap: It is common for aromatic signals to be clustered in a narrow chemical shift range, leading to overlapping multiplets that are difficult to interpret.[8]

  • Presence of Impurities: Starting materials, byproducts, or residual solvents can introduce extra signals in the aromatic region.[9]

Troubleshooting Workflow:

G start Complex Aromatic Spectrum check_purity Check Purity (LC-MS, TLC) start->check_purity high_field Acquire Spectrum at Higher Field Strength check_purity->high_field If Pure change_solvent Try a Different Solvent (e.g., Benzene-d6) high_field->change_solvent cosy Run a 2D COSY Experiment change_solvent->cosy hsqc Run a 2D HSQC/HMBC Experiment cosy->hsqc end Assign Resonances hsqc->end

Caption: Troubleshooting workflow for complex aromatic NMR spectra.

Detailed Steps:

  • Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR instrument (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, potentially resolving overlapping signals.

  • Solvent-Induced Shifts: Changing the deuterated solvent can alter the chemical shifts of the aromatic protons. Aromatic solvents like Benzene-d₆ can induce significant shifts, which may help to resolve overlapping signals.[7]

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to trace out the spin systems within the aromatic ring.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Q3: My baseline is distorted, and the peaks are broad. What should I do?

A3: Causality and Resolution

Poor resolution and baseline distortion can stem from several issues:

  • Poor Shimming: The magnetic field needs to be homogenous across the sample. Improper shimming will result in broad, distorted peaks.[7]

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening. Conversely, a sample that is too dilute will result in a poor signal-to-noise ratio.[7]

  • Insoluble Material: The presence of suspended, insoluble material in the NMR tube will severely degrade the magnetic field homogeneity.[7]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening.[10]

Troubleshooting Steps:

  • Re-shim the Spectrometer: This is the first and most crucial step. Modern spectrometers often have automated shimming routines that are very effective.

  • Check Sample Solubility and Concentration: Ensure your compound is fully dissolved. If you see any solid particles, filter the sample through a small plug of cotton or glass wool into a clean NMR tube. Adjust the concentration to be within the optimal range for your instrument (typically 5-10 mg in 0.6-0.7 mL of solvent).

  • Sample Preparation: If you suspect paramagnetic impurities, you can try to remove them by dissolving your sample in a solvent, treating it with a chelating agent like EDTA, and then re-isolating the compound.

III. Experimental Protocols

Protocol 1: Standard NMR Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 5-Methyl-1H-indazole-4-carboxylic acid directly into a clean, dry vial.

  • Adding the Solvent: Using a calibrated pipette, add 0.6 to 0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D).

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.

  • Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

  • Transfer to NMR Tube: Transfer the clear solution to a high-quality NMR tube.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

G weigh Weigh Sample (5-10 mg) add_solvent Add Solvent (0.6-0.7 mL) weigh->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve check_solubility Visually Inspect dissolve->check_solubility filter Filter into NMR Tube check_solubility->filter Particulates Present transfer Transfer to NMR Tube check_solubility->transfer Completely Dissolved cap Cap Tube filter->cap transfer->cap end Ready for Analysis cap->end

Caption: Workflow for preparing a high-quality NMR sample.

IV. Potential Impurities and Degradation Products

Awareness of potential impurities is key to accurate spectral interpretation.

  • Residual Solvents: Common synthesis and purification solvents (e.g., ethyl acetate, dichloromethane, acetone) are often observed in ¹H NMR spectra.[7][9]

  • Starting Materials: Incomplete reactions may leave residual starting materials.

  • Isomers: Depending on the synthetic route, N-2 alkylated isomers could potentially form.[11] NMR is an excellent technique for differentiating between N-1 and N-2 substituted indazoles.[11]

  • Degradation: Indazole and carboxylic acid moieties can be susceptible to degradation under certain conditions, such as strong acid/base or oxidative environments, potentially leading to decarboxylation or ring-opening products.[12][13]

Should you encounter persistent issues that are not resolved by the troubleshooting steps outlined above, further investigation using techniques like LC-MS is recommended to identify any unknown impurities or degradation products.

V. References

  • JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids...[Link]

  • Pires, M. M., et al. (2015). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 20(12), 21966–21984. [Link]

  • University of California, Los Angeles. Short Summary of 1H-NMR Interpretation. [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?[Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Claramunt, R. M., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 86(17), 11847–11859. [Link]

  • University of Wisconsin-Madison. Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Chemistry Steps. Preparation of Carboxylic Acids. [Link]

  • Molecules. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. [Link]

  • ResearchGate. Is there a way to increase the resolution in proton nmr for the paramagnetic transition metal complexes?[Link]

  • PubChem. Methyl 1H-indazole-5-carboxylate. [Link]

  • Chemistry LibreTexts. (2019). 12.08 Solving NMR spectra. [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Canadian Science Publishing. (1987). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. [Link]

  • SpringerLink. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • MDPI. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. [Link]

  • University of Colorado Boulder. Typical Proton and C-13 Chemical Shifts. [Link]

  • Asian Journal of Research in Chemistry. (2011). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Reddit. (2025). how to solve nmr spectra of aromatic compound?[Link]

  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • eScholarship.org. STEPS TO ACHIEVING HIGH-RESOLUTION NMR SPECTROSCOPY ON SOLUTIONS AT GPa PRESSURE. [Link]

  • ResearchGate. (2025). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5-Methyl-1H-indazole-4-carboxylic acid

Executive Summary & Route Strategy Scaling up the synthesis of 5-Methyl-1H-indazole-4-carboxylic acid presents a unique set of thermodynamic and hydrodynamic challenges. Unlike bench-scale synthesis (milligrams to grams)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Strategy

Scaling up the synthesis of 5-Methyl-1H-indazole-4-carboxylic acid presents a unique set of thermodynamic and hydrodynamic challenges. Unlike bench-scale synthesis (milligrams to grams), kilogram-scale production requires rigorous management of diazonium intermediates and careful handling of the regiochemistry at the C4 position.

This guide focuses on the most robust industrial route: The Modified Jacobson Indazole Synthesis followed by Functionalization , or alternatively, the Carbonylation of 4-Bromo-5-methylindazole .

Primary Synthesis Workflow

The following diagram outlines the logical flow for the preferred scale-up route, highlighting critical control points (CCPs).

G Start Precursor: 2,3-Dimethylaniline (or 3-Bromo-2,6-dimethylaniline) Step1 Step 1: Diazotization (NaNO2 / AcOH / H2O) *CRITICAL EXOTHERM* Start->Step1 < 5°C Control Step2 Step 2: Cyclization (Phase Transfer / Base) *Jacobson Type* Step1->Step2 N2 Evolution Inter Intermediate: 5-Methyl-1H-indazole (or 4-Bromo derivative) Step2->Inter Filtration Step3 Step 3: C4-Functionalization (Oxidation or Carbonylation) Inter->Step3 Pd-Catalysis or KMnO4 Final Target: 5-Methyl-1H-indazole-4-COOH Step3->Final pH Swing

Figure 1: Strategic workflow for the synthesis of 5-Methyl-1H-indazole-4-carboxylic acid, identifying thermal risks and key intermediates.

Critical Process Parameters (CPP) Data Table

Before troubleshooting, verify your baseline parameters against these industrial standards.

ParameterBench Scale (1–10 g)Pilot Scale (100 g – 1 kg)Critical Impact
Diazotization Temp 0–5 °C (Ice bath)-5–0 °C (Cryostat/Jacket)>5 °C risks decomposition and explosion.
Stirring Rate Magnetic StirrerOverhead Impeller (High Torque)Poor mixing leads to "hot spots" and azo-coupling side products.
Acid Concentration Glacial Acetic AcidAcOH / H2O (Gradient)Controls the solubility of the diazonium salt.
Quench Method Pour into waterControlled addition to anti-solventDetermines crystal habit and filterability.
Reaction Time 1–2 Hours4–8 Hours (Dosing limited)Extended time increases risk of tar formation.

Troubleshooting Guide (Q&A Format)

Module A: The Diazotization & Cyclization Step

Q1: During the diazotization of the aniline precursor, the reaction mixture turns into a thick, unmanageable paste. How do I fix this on scale?

  • Diagnosis: This is a classic "slurry density" issue. The diazonium acetate salt of your dimethylaniline precursor is likely precipitating out faster than it can react or dissolve, trapping unreacted amine.

  • The Fix:

    • Solvent Switch: Do not use pure glacial acetic acid. Use a mixture of Acetic Acid : Water (3:1) or introduce H2SO4 (sulfuric acid) to increase the solubility of the salt.

    • Mechanical Agitation: Magnetic stirring is insufficient at >50g scale. Use a pitched-blade turbine or anchor impeller to ensure turnover of the viscous slurry.

    • Dilution: Increase solvent volume by 20%. While this lowers throughput, it prevents the "cementing" of the reactor bottom.

Q2: I am seeing a persistent deep red/orange impurity that co-crystallizes with the indazole intermediate. What is it?

  • Diagnosis: This is an Azo-Coupling Byproduct . It occurs when the formed diazonium ion attacks a molecule of unreacted aniline (instead of cyclizing) due to local pH fluctuations or insufficient acidity.

  • The Fix:

    • Acid Control: Ensure the reaction pH remains < 2.0 throughout the nitrite addition.

    • Reverse Addition: If possible, add the nitrite solution under the surface of the amine solution (sub-surface addition) to minimize local excesses of nitrite.

    • Purification: These azo impurities are often less soluble in acidic water but more soluble in organic solvents. Wash the crude filter cake with cold dichloromethane (DCM) or perform a reslurry in toluene before the next step.

Q3: The yield of the cyclization drops significantly (from 85% to 50%) when scaling from 10g to 500g.

  • Diagnosis: Thermal Runaway / Heat Transfer Limitation. The cyclization of the diazonium species to the indazole releases nitrogen gas and heat (

    
    ). On a larger scale, the surface-area-to-volume ratio decreases, trapping this heat.
    
  • The Fix:

    • Dosing Control: Do not add the diazonium salt to the cyclization buffer all at once. Use a semi-batch protocol : Pump the cold diazonium solution slowly into the warm cyclization reactor over 2–4 hours.

    • Nitrogen Management: Ensure the reactor vent is sized correctly to handle the massive volume of

      
       gas generated (approx. 25 L of gas per mole of reactant). Backpressure can suppress the reaction kinetics.
      
Module B: Functionalization (Getting the C4-Carboxylic Acid)

Q4: I am trying to oxidize a 4-methyl group to the acid, but I am getting over-oxidation or ring degradation.

  • Diagnosis: The indazole ring is electron-rich and susceptible to oxidative cleavage under harsh conditions (e.g., KMnO4 reflux).

  • The Fix:

    • Protect the N1-position: You must acetylate or tosylate the N1-nitrogen before oxidation. Free N-H indazoles are prone to oxidative destruction.

    • Alternative Route (Carbonylation): Instead of oxidizing a methyl group, start with 4-bromo-5-methylindazole . Use Pd-catalyzed carbonylation:

      • Catalyst: Pd(dppf)Cl2 or Pd(OAc)2/Xantphos.

      • Conditions: CO balloon (or 5 bar in autoclave), MeOH, Et3N, 80°C.

      • Result: This yields the methyl ester, which is gently hydrolyzed (LiOH/THF) to the acid with 95%+ purity.

Q5: The final carboxylic acid product is a slimy solid that clogs the filter (slow filtration).

  • Diagnosis: Formation of amorphous aggregates or polymorph issues during the acidification (precipitation) step.

  • The Fix:

    • pH Swing Crystallization: Dissolve the crude acid in 1M NaOH (forms the sodium salt). Heat to 50°C.

    • Controlled Acidification: Slowly dose 1M HCl over 2 hours while stirring.

    • Seeding: Add seed crystals of the pure acid when the pH reaches 5.0. Continue acidifying to pH 2.0. This promotes the growth of filterable needles/prisms rather than amorphous slime.

Advanced Troubleshooting Logic (Decision Tree)

Use this logic flow to diagnose low purity issues in the final product.

Troubleshooting Problem Issue: Low Purity (<95%) Check1 Check HPLC: Is impurity RRT ~1.2? Problem->Check1 ImpurityA Azo-Dimer Present (Red Color) Check1->ImpurityA Yes ImpurityB Regioisomer (5- vs 6-methyl mix) Check1->ImpurityB No (Isomer peaks) ActionA Action: Increase Acidity in Step 1 Wash cake with Toluene ImpurityA->ActionA ActionB Action: Check Precursor Purity (GC) Recrystallize from EtOH/H2O ImpurityB->ActionB

Figure 2: Decision tree for diagnosing purity failures during the final isolation steps.

Safety & Handling (The "Self-Validating" System)

To ensure the protocol is "self-validating" (i.e., it fails safely rather than catastrophically), implement these checks:

  • The Starch-Iodide Stop:

    • Protocol: Dip a starch-iodide paper into the reaction mixture 15 minutes after the last nitrite addition.

    • Validation: It must turn immediately black/blue. If not, you have unreacted aniline, which will cause an explosion risk or impurity downstream. Add more nitrite.

  • The DSC Check (Differential Scanning Calorimetry):

    • Protocol: Before scaling to >100g, run a DSC on the isolated diazonium intermediate (if isolating).

    • Validation: If the decomposition onset is < 40°C, DO NOT ISOLATE . Switch to a "telescoped" process where the diazonium solution is pumped directly into the next step without drying.

References

  • Indazole Synthesis via Diazotization (Jacobson Modification)

    • Source:Organic Syntheses, Coll. Vol. 3, p. 475 (1955); Vol. 28, p. 70 (1948).
    • Relevance: Foundational text for the diazotization of o-toluidines to indazoles.[1]

    • URL:[Link]

  • Scale-Up of Indazole Kinase Inhibitors (ABT-869 Context)

    • Title: Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869).
    • Source:Journal of Medicinal Chemistry, 2007, 50, 7, 1584–1597.
    • Relevance: Details the functionalization of the indazole core at the 4-position, relevant for the carboxylic acid precursors.
    • URL:[Link]

  • Safety of Diazonium Salts in Flow/Scale-Up

    • Title: Upscaling and Risk Evaluation of the Synthesis of 3,5-Diamino-1H-Pyrazole (Relevant Diazo Chemistry).
    • Source:Molecules, 2023, 28(3), 1184.
    • Relevance: Provides modern safety data (DSC/ARC) for scaling up high-nitrogen heterocycle synthesis.
    • URL:[Link]

  • Palladium-Catalyzed Carbonylation (Alternative Route)

    • Title: Palladium-Catalyzed Carbonyl
    • Source:Organic Process Research & Development, General methodology references for aryl bromide to acid conversion.
    • URL:[Link] (General Journal Link for Process Chemistry)

Sources

Optimization

Technical Support Center: Synthesis of 5-Methyl-1H-indazole-4-carboxylic Acid

Welcome to the technical support center for the synthesis of 5-Methyl-1H-indazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methyl-1H-indazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to navigate the complexities of this synthesis with confidence and scientific rigor.

Introduction: Navigating the Synthetic Landscape

5-Methyl-1H-indazole-4-carboxylic acid is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, while achievable through several routes, presents unique challenges that require careful consideration of starting materials, reaction conditions, and catalyst selection. This guide will explore the primary catalytic and non-catalytic strategies for its preparation, offering insights into the underlying chemical principles to inform your experimental design.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 5-Methyl-1H-indazole-4-carboxylic acid can be broadly approached via two main disconnection strategies:

  • Strategy A: Indazole Ring Formation Followed by Carboxylation. This approach involves first constructing the 5-methyl-1H-indazole core and then introducing the carboxylic acid group at the 4-position.

  • Strategy B: Concurrent Ring Formation and Carboxylation. This strategy aims to build the indazole ring from a precursor that already contains the necessary functionalities for the carboxylic acid group or its precursor at the desired position.

The choice of strategy will depend on the availability of starting materials, desired scale, and tolerance of functional groups in the overall synthetic scheme.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 5-Methyl-1H-indazole-4-carboxylic acid?

The selection of starting materials is critical and often dictates the overall synthetic route. A common and logical precursor is a substituted aniline. For instance, a plausible starting material is 2-amino-4-methylbenzonitrile . The synthesis would then involve the formation of the indazole ring and subsequent hydrolysis of the nitrile to a carboxylic acid. Another potential starting point, as suggested by related syntheses, could be a suitably substituted nitrotoluene derivative that can be converted to the corresponding aniline.[1]

Q2: Which catalytic systems are preferred for the synthesis of the indazole ring?

Both palladium and copper-based catalytic systems are widely employed for the synthesis of indazoles.[2][3]

  • Palladium Catalysis: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be utilized to form C-C bonds in the construction of the indazole scaffold.[2] These methods often offer high efficiency and functional group tolerance. The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation and reductive elimination.

  • Copper Catalysis: Copper-catalyzed methods are also prevalent for N-N bond formation in indazole synthesis.[3] These reactions can be more cost-effective than palladium-catalyzed approaches.

The choice between palladium and copper will depend on the specific reaction, substrate, and desired reaction conditions.

Q3: Can the carboxylic acid group be introduced directly onto the 5-methyl-1H-indazole core?

Yes, direct carboxylation is a feasible strategy. Two primary methods to consider are:

  • Directed Ortho-Metalation (DoM): This powerful technique involves the deprotonation of an aromatic C-H bond directed by a nearby functional group. In the case of an N-protected 5-methyl-1H-indazole, a suitable directing group could facilitate lithiation at the C4 position, followed by quenching with carbon dioxide to yield the carboxylic acid.

  • Catalytic Carboxylation: While less common for this specific transformation, palladium-catalyzed carboxylation of an aryl halide or triflate at the 4-position of a pre-formed 5-methyl-1H-indazole is another potential route.

Q4: Is a non-catalytic approach, like the Sandmeyer reaction, a viable option?

The Sandmeyer reaction is a classic and robust method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[4][5] To apply this to the synthesis of 5-Methyl-1H-indazole-4-carboxylic acid, one would need to start with 4-amino-5-methyl-1H-indazole. Diazotization of the amino group followed by reaction with a cyanide source (e.g., copper(I) cyanide) would yield the corresponding nitrile, which can then be hydrolyzed to the carboxylic acid. While this is a multi-step process, it offers a well-established and reliable alternative to catalytic methods.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 5-Methyl-1H-indazole-4-carboxylic acid, providing a systematic approach to problem-solving.

Problem 1: Low Yield in the Indazole Ring Formation Step

Scenario: You are attempting to synthesize the 5-methyl-1H-indazole core via a diazotization and cyclization of a substituted aniline precursor, but the yield is consistently low.

Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Diazotization 1. Verify Reagent Quality: Ensure the sodium nitrite is fresh and dry. 2. Optimize Temperature: Maintain a low temperature (typically 0-5 °C) during the diazotization to prevent decomposition of the diazonium salt. 3. Monitor pH: Ensure the reaction medium is sufficiently acidic (e.g., using HCl or H2SO4) to generate nitrous acid in situ.The formation of the diazonium salt is a critical step. Diazonium salts are often unstable at higher temperatures and can decompose, leading to a variety of side products.[5]
Side Reactions of the Diazonium Salt 1. Control Reaction Time: Use the diazonium salt immediately in the subsequent cyclization step to minimize decomposition. 2. Exclude Nucleophiles: Ensure the reaction is free from unwanted nucleophiles that could react with the diazonium salt.Diazonium salts are highly reactive electrophiles and can undergo undesired side reactions if not handled properly.
Inefficient Cyclization 1. Optimize Reaction Temperature and Time: Systematically vary the temperature and reaction time for the cyclization step to find the optimal conditions. 2. Screen Solvents: The choice of solvent can significantly impact the reaction rate and yield.The intramolecular cyclization to form the indazole ring is a key bond-forming step. The kinetics of this reaction are highly dependent on the reaction conditions.
Problem 2: Poor Regioselectivity in the Carboxylation Step

Scenario: You are attempting a directed ortho-metalation (DoM) to introduce the carboxylic acid at the C4 position, but you are observing a mixture of isomers.

Potential Cause Troubleshooting Steps Scientific Rationale
Incorrect or Ineffective Directing Group 1. Evaluate the Directing Group: Ensure the directing group on the indazole nitrogen is known to effectively direct metalation to the C4 position. 2. Protecting Group Strategy: Consider alternative N-protecting groups that may offer better directing ability.The regioselectivity of DoM is entirely dependent on the ability of the directing group to coordinate with the organolithium reagent and direct deprotonation to the adjacent position.
Suboptimal Reaction Conditions 1. Lower the Temperature: Perform the lithiation at a very low temperature (e.g., -78 °C) to enhance selectivity. 2. Optimize the Base: The choice and stoichiometry of the organolithium base (e.g., n-BuLi, s-BuLi, LDA) can influence the regioselectivity.Kinetic control at low temperatures often favors the formation of the thermodynamically less stable but desired regioisomer.
Isomerization 1. Quench at Low Temperature: Quench the reaction with CO2 at a low temperature to prevent potential isomerization of the lithiated intermediate.Lithiated aromatic species can sometimes be prone to rearrangement, especially at higher temperatures.
Problem 3: Difficulty in Product Purification

Scenario: You have successfully synthesized the crude 5-Methyl-1H-indazole-4-carboxylic acid, but are facing challenges in obtaining a pure product.

Potential Cause Troubleshooting Steps Scientific Rationale
Presence of Unreacted Starting Materials 1. Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid to separate it from neutral or basic impurities. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., NaHCO3 or NaOH). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the pure product.This is a classic and highly effective method for purifying carboxylic acids.
Formation of Closely Related Byproducts 1. Recrystallization: If the impurities have different solubilities, recrystallization from a suitable solvent or solvent system can be an effective purification method. 2. Column Chromatography: If recrystallization is not effective, column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol, often with a small amount of acetic acid to improve peak shape) can be used to separate the desired product from closely related impurities.These are standard purification techniques in organic synthesis.
Product is a Stubborn Oil 1. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is sparingly soluble. 2. Salt Formation: Consider forming a crystalline salt of the carboxylic acid with a suitable base, which can then be purified by recrystallization and subsequently neutralized to regenerate the pure acid.Some organic compounds are difficult to crystallize. These techniques can help induce solidification.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-1H-indazole via Diazotization and Cyclization (Illustrative)

This protocol is a conceptual illustration based on established chemical principles for indazole synthesis. It should be adapted and optimized for the specific substrate and laboratory conditions.

Step 1: Diazotization of 2-amino-4-methylbenzonitrile

  • To a stirred solution of 2-amino-4-methylbenzonitrile (1.0 eq) in a suitable acidic medium (e.g., 3 M HCl) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization

  • Carefully neutralize the reaction mixture with a suitable base (e.g., sodium acetate) while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or LC-MS).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-methyl-1H-indazole-4-carbonitrile.

Step 3: Hydrolysis to 5-Methyl-1H-indazole-4-carboxylic acid

  • To the crude 5-methyl-1H-indazole-4-carbonitrile, add an excess of a strong acid (e.g., concentrated HCl) or base (e.g., 6 M NaOH).

  • Heat the reaction mixture at reflux for several hours until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and adjust the pH to precipitate the product. If using a basic hydrolysis, acidify the solution. If using an acidic hydrolysis, neutralize with a base.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the crude 5-Methyl-1H-indazole-4-carboxylic acid.

  • Purify the crude product by recrystallization or other suitable methods as described in the troubleshooting guide.

Visualizing the Synthetic Workflow

Decision Tree for Catalyst Selection

Catalyst_Selection Start Starting Material Availability Aryl_Halide Aryl Halide Precursor Available? Start->Aryl_Halide Aryl_Boronic_Acid Aryl Boronic Acid Available? Aryl_Halide->Aryl_Boronic_Acid Cost_Sensitivity Cost a Major Concern? Aryl_Halide->Cost_Sensitivity No Palladium Consider Palladium Catalysis (e.g., Suzuki, Buchwald-Hartwig) Aryl_Halide->Palladium Yes Aryl_Boronic_Acid->Cost_Sensitivity No Aryl_Boronic_Acid->Palladium Yes High_Throughput High-Throughput Screening? Cost_Sensitivity->High_Throughput No Copper Consider Copper Catalysis (e.g., Ullmann Condensation) Cost_Sensitivity->Copper Yes High_Throughput->Palladium Yes Non_Catalytic Consider Non-Catalytic Route (e.g., Diazotization/Cyclization) High_Throughput->Non_Catalytic No

Caption: A decision tree to guide the selection of a suitable catalytic system.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Optimize_Conditions Systematically Optimize Reaction Conditions (Temperature, Time, Solvent) Check_Reagents->Optimize_Conditions Analyze_Byproducts Identify Byproducts by LC-MS/NMR Optimize_Conditions->Analyze_Byproducts Revisit_Mechanism Re-evaluate the Reaction Mechanism for Potential Side Reactions Analyze_Byproducts->Revisit_Mechanism Consult_Literature Consult Literature for Similar Systems Revisit_Mechanism->Consult_Literature Solution Implement Corrective Actions Consult_Literature->Solution

Caption: A systematic workflow for troubleshooting low reaction yields.

References

  • PrepChem. Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid. Available at: [Link]

  • ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]

  • Wiley Online Library. Synthesis of substituted indazole acetic acids by N−N bond forming reactions. Available at: [Link]

  • Google Patents. Preparation method of 4-bromo-5-methyl-1H-indazole.
  • National Center for Biotechnology Information. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available at: [Link]

  • Reddit. Indazole synthesis discussion.. Mechanism of this reaction?. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.
  • PubChem. Methyl 1H-indazole-5-carboxylate. Available at: [Link]

  • National Center for Biotechnology Information. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Available at: [Link]

  • PrepChem. Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid chloride. Available at: [Link]

  • Wiley Online Library. Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • LibreTexts Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • ACS Publications. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Available at: [Link]

  • Chirantan Rasayan Sanstha. Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Available at: [Link]

  • ResearchGate. Copper-Catalyzed Isomerization and Cyclization of E/Z-o-Haloaryl N-Sulfonylhydrazones: Convenient Access to of 1H-Indazoles. Available at: [Link]

  • Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • National Center for Biotechnology Information. Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones. Available at: [Link]

  • YouTube. 22.5 Sandmeyer Reactions | Organic Chemistry. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available at: [Link]

  • National Center for Biotechnology Information. Decarboxylation of the Catalytic Lysine Residue by the C5α-Methyl-Substituted Carbapenem NA-1–157 Leads to Potent Inhibition of the OXA-58 Carbapenemase. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Temperature Control in 5-Methyl-1H-indazole-4-carboxylic acid Reactions

Welcome to the technical support center for reactions involving 5-Methyl-1H-indazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parame...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 5-Methyl-1H-indazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of temperature control during the synthesis and subsequent functionalization of this important heterocyclic building block. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges and ensure the success of your experiments.

Section 1: Synthesis of 5-Methyl-1H-indazole-4-carboxylic acid

The synthesis of substituted indazoles often involves highly energetic and temperature-sensitive steps. Improper temperature control is a primary cause of low yields, impurity formation, and potential safety hazards.

Frequently Asked Questions (FAQs)

Q1: My synthesis of 5-Methyl-1H-indazole-4-carboxylic acid has a very low and inconsistent yield. What is the most likely cause?

A1: The most probable cause is inadequate temperature control during the diazotization of the aniline precursor (e.g., a derivative of 2-amino-5-methylbenzoic acid). Diazonium salts are notoriously unstable at elevated temperatures.[1][2] Temperatures exceeding the optimal range (typically 0-5 °C) can lead to rapid decomposition of the diazonium intermediate, resulting in the formation of phenol byproducts and a significant reduction in the desired indazole product.[1]

Q2: I've observed significant gas evolution and a rapid temperature spike during my reaction, even with an ice bath. What is happening and how can I prevent it?

A2: You are likely experiencing a thermal runaway. Both the initial diazotization and the subsequent intramolecular cyclization to form the indazole ring can be highly exothermic.[3] An ice bath may not provide sufficient cooling capacity, especially during scale-up, if the rate of heat generation exceeds the rate of heat removal. This can lead to a dangerous and uncontrolled acceleration of the reaction.

Troubleshooting Guide 1: Managing Exotherms in Indazole Synthesis

This guide provides a systematic approach to controlling the temperature during the critical diazotization and cyclization steps.

Core Principle: The key is to maintain a low and stable temperature to prevent the decomposition of the diazonium salt intermediate and to control the exothermic cyclization.

Recommended Protocol: Controlled Diazotization

  • System Setup: Use a jacketed reactor connected to a circulating chiller for precise temperature control. For laboratory scale, a well-stirred flask with a reliable thermometer and a cryo-coolant bath (e.g., ice-salt or dry ice/acetone) is essential.

  • Initial Cooling: Cool the solution of the aniline precursor in acidic media to the target temperature range (see table below) before adding the sodium nitrite solution.

  • Slow Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise or via a syringe pump over an extended period. This is the most critical step. A slow addition rate ensures that the heat generated can be effectively dissipated by the cooling system.

  • Internal Monitoring: Always monitor the internal reaction temperature, not just the bath temperature. The internal temperature can be 5-10 °C higher than the cooling bath during the exothermic event.[3]

  • Hold Time: After the addition is complete, maintain the low temperature for a specified period to ensure the reaction goes to completion before proceeding to the next step.

Data Table: Recommended Temperature Parameters

StepParameterRecommended ValueRationale
Diazotization Internal Temperature0–5 °CPrevents decomposition of the unstable diazonium salt.[2]
Addition Rate of NaNO₂Slow, dropwiseControls the rate of the highly exothermic reaction.
Cyclization TemperatureMay require gentle warmingVaries by substrate; monitor for exotherm and control with cooling.

Troubleshooting Workflow: Diazotization

The following diagram outlines a decision-making process for managing the reaction temperature.

G cluster_0 Diazotization Temperature Control start Start: Cool Precursor Solution to 0°C add_nitrite Begin Slow, Dropwise Addition of NaNO₂ Solution start->add_nitrite monitor_temp Monitor Internal Temperature (T_internal) add_nitrite->monitor_temp temp_ok T_internal ≤ 5°C monitor_temp->temp_ok Yes temp_high T_internal > 5°C monitor_temp->temp_high No continue_add Continue Addition temp_ok->continue_add stop_add Immediately Stop Addition! temp_high->stop_add continue_add->monitor_temp addition_complete Addition Complete continue_add->addition_complete enhance_cooling Enhance Cooling (e.g., add more dry ice) stop_add->enhance_cooling enhance_cooling->monitor_temp hold Hold at 0-5°C for 30-60 min addition_complete->hold proceed Proceed to Cyclization hold->proceed

Caption: Workflow for maintaining temperature during diazotization.

Section 2: Reactions of the Carboxylic Acid Group

Once synthesized, the carboxylic acid moiety of 5-Methyl-1H-indazole-4-carboxylic acid is frequently converted into amides or esters for pharmaceutical applications. Temperature control here is crucial to prevent side reactions, particularly decarboxylation.

Frequently Asked Questions (FAQs)

Q3: I am attempting an amide coupling reaction with my indazole, but I'm getting a significant amount of a byproduct that appears to be the decarboxylated indazole. Why is this happening?

A3: Heteroaromatic carboxylic acids can be susceptible to decarboxylation upon heating.[4] Many standard amide coupling protocols that require elevated temperatures to drive the reaction to completion can inadvertently promote this side reaction.[5][6] The choice of coupling reagent and reaction temperature is therefore critical.

Q4: Which amide coupling conditions are best to minimize decarboxylation?

A4: Modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective at ambient or sub-ambient temperatures.[7][8] This avoids the need for heat, thereby minimizing the risk of decarboxylation.[9] Carbodiimide-based methods (e.g., EDC with HOBt) can also be effective at lower temperatures.[10]

Troubleshooting Guide 2: Preventing Decarboxylation During Amide Coupling

Core Principle: Activate the carboxylic acid and perform the coupling at the lowest effective temperature to favor the desired amidation pathway over the competing thermal decarboxylation.

Recommended Protocol: HATU-Mediated Amide Coupling

  • Reagent Preparation: In an inert atmosphere, dissolve the 5-Methyl-1H-indazole-4-carboxylic acid (1.0 eq.), HATU (1.1 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIEA, 2.0 eq.) in an aprotic polar solvent (e.g., DMF).

  • Pre-activation: Stir this mixture at 0 °C to room temperature for 15-30 minutes. This "pre-activation" step forms the highly reactive O-acylisourea intermediate.

  • Amine Addition: Add the desired amine (1.0-1.2 eq.) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature. Most couplings are complete within 30-60 minutes.[10] Monitor by TLC or LC-MS. Avoid heating unless absolutely necessary and only after confirming that the reaction does not proceed at ambient temperature.

Data Table: Temperature Effects on Amide Coupling

Coupling MethodTypical TemperatureDecarboxylation RiskComments
HATU / DIEA 0 °C to Room TempLow Highly efficient, rapid reactions at mild temperatures.[10]
EDC / HOBt 0 °C to Room TempLow to Moderate Effective, but may be slower than HATU.
Acyl Chloride 0 °C to Room TempLow Requires an extra step to form the acyl chloride.
High Temp (e.g., >80°C) > 80 °CHigh Should be avoided for this substrate.[11]

Conceptual Diagram: Competing Reaction Pathways

This diagram illustrates how temperature influences the reaction outcome.

G cluster_0 Reaction Pathways cluster_1 Low Temperature Path (Kinetic Control) cluster_2 High Temperature Path (Side Reaction) Start Indazole-COOH + Amine + Coupling Reagent Amide Desired Amide Product Start->Amide  Fast, Low Activation Energy (Favored at Room Temp) Decarboxylation Decarboxylated Byproduct Start->Decarboxylation  Slow, High Activation Energy (Becomes significant with heating)

Caption: Temperature-dependent competition between amidation and decarboxylation.

Section 3: Reactions on the Indazole Ring

Temperature can also play a decisive role in determining the regioselectivity of reactions on the indazole nitrogen atoms, such as N-alkylation.

Frequently Asked Questions (FAQs)

Q5: When I perform an N-alkylation on my indazole, I get a mixture of N1 and N2 alkylated isomers. How can I control the selectivity?

A5: The ratio of N1 to N2 alkylated products is often governed by a balance between kinetic and thermodynamic control.[12][13][14] Reaction conditions, including temperature, base, and solvent, dictate the outcome. Generally, lower temperatures favor the kinetically controlled product, while higher temperatures can allow for equilibration to the more thermodynamically stable product.[15]

Q6: Which isomer is the kinetic product and which is the thermodynamic product?

A6: For many indazole systems, the N1-substituted product is thermodynamically more stable.[16] The kinetic product can vary depending on the substrate and reagents. For instance, some conditions might favor initial attack at the more sterically accessible N2 position, which can then potentially rearrange to the N1 isomer upon heating if the reaction is reversible.[16] However, other reports show that certain conditions can lead to kinetically favored N2 products.[17] It is often necessary to perform an optimization screen.

Troubleshooting Guide 3: Temperature and N-Alkylation Regioselectivity

Core Principle: Use temperature to influence the reaction pathway towards either the kinetic or thermodynamic product. Short reaction times at low temperatures favor the kinetic product, while longer times at higher temperatures favor the thermodynamic product.[15]

Experimental Strategy for Optimization:

  • Kinetic Conditions:

    • Base: Use a strong, bulky base like NaH or KHMDS.

    • Temperature: Start at a low temperature (e.g., -78 °C or 0 °C) and allow the reaction to slowly warm to room temperature.

    • Time: Quench the reaction as soon as the starting material is consumed to prevent equilibration.

  • Thermodynamic Conditions:

    • Base: A weaker base like K₂CO₃ or Cs₂CO₃ may be suitable.

    • Temperature: Run the reaction at an elevated temperature (e.g., 50-80 °C).[18][19]

    • Time: Allow the reaction to stir for an extended period (e.g., 12-24 hours) to ensure equilibrium is reached.[16]

Logical Diagram: Selecting Alkylation Conditions

G cluster_0 N-Alkylation Regioselectivity Control goal Desired Product? kinetic Kinetic Isomer (Fastest-forming) goal->kinetic Kinetic thermo Thermodynamic Isomer (Most stable) goal->thermo Thermodynamic kinetic_cond Use Low Temperature (e.g., 0°C) + Short Reaction Time kinetic->kinetic_cond thermo_cond Use Higher Temperature (e.g., 60°C) + Long Reaction Time thermo->thermo_cond

Caption: Decision guide for targeting kinetic vs. thermodynamic N-alkylation products.

References

  • BenchChem. (n.d.). Managing exothermic reactions in indazole synthesis.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Lewis, E. S., & Johnson, M. D. (1959). The Mechanism of Diazonium Salt Reactions. III. The Kinetics of the Thermal Decomposition of α- and β-Naphthalenediazonium Fluoborates in Aqueous Solution. Journal of the American Chemical Society. Retrieved from [Link]

  • Alam, M. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Asadi, M., Naimi-Jamal, M. R., & Panahi, L. (2021). Optimization of the reaction conditions of amide synthesis. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • ChemRxiv. (2025). Room-Temperature Decarboxylative Amination of (Hetero)Aromatic Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids.
  • ACS Publications. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?. Retrieved from [Link]

  • ACS Catalysis. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • ResearchGate. (n.d.). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • YouTube. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link]

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  • Reddit. (n.d.). HATU coupling - what's the best order?. Retrieved from [Link]

  • Maximum Academic Press. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Retrieved from [Link]

  • ResearchGate. (2025). Room-Temperature Decarboxylative Amination of (Hetero)Aromatic Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Theoretical Elucidation of Kinetic and Thermodynamic Control of Radical Addition Regioselectivity. Retrieved from [Link]

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  • Connect Journals. (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Retrieved from [Link]

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  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

Sources

Optimization

Protecting group strategies for 5-Methyl-1h-indazole-4-carboxylic acid

Welcome to the technical support center for synthetic strategies involving 5-Methyl-1H-indazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving 5-Methyl-1H-indazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges while working with this versatile but structurally complex building block. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and adapt these strategies for your specific synthetic goals.

The primary synthetic challenge presented by this molecule is the presence of two distinct acidic protons: one on the indazole nitrogen (N-H) and the other on the carboxylic acid (-COOH). Successful manipulation of this scaffold requires a robust and often orthogonal protecting group strategy to differentiate these sites and prevent unwanted side reactions.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: I'm getting a mixture of N-1 and N-2 protected isomers when I try to protect the indazole nitrogen. How can I control the regioselectivity?

This is the most common issue encountered with indazole scaffolds. The regiochemical outcome of N-alkylation or N-protection is highly dependent on the reaction conditions, as it can be governed by either kinetic or thermodynamic control.[1][2]

Core of the Issue: The indazole anion is ambident, with negative charge density distributed over both N-1 and N-2.

  • Strongly Basic/Kinetic Conditions: Using strong, non-coordinating bases like sodium hydride (NaH) in a polar aprotic solvent like THF or DMF typically leads to deprotonation at the more accessible N-1 position, but often results in a mixture of N-1 and N-2 products because the N-2 anion, while sterically more hindered, is often thermodynamically more stable.[1][2] This leads to poor selectivity.

  • Mildly Acidic/Thermodynamic Conditions: Conditions that allow for equilibrium between the two isomers will favor the thermodynamically more stable product. For many protecting groups, this is the N-1 isomer.[1]

  • Directed N-2 Protection: For applications requiring unambiguous N-2 functionalization (e.g., subsequent C-3 lithiation), a specific protecting group and protocol are necessary.

Troubleshooting & Solutions:

  • For Targeted N-2 Protection (Recommended): The 2-(trimethylsilyl)ethoxymethyl (SEM) group is exceptionally effective for directing protection to the N-2 position.[3][4][5] The reaction proceeds under specific, mildly basic conditions that favor the N-2 isomer.

  • For Targeted N-1 Protection: Achieving high N-1 selectivity often involves exploiting thermodynamic equilibrium. Running the reaction at a higher temperature for a longer duration with a base like K2CO3 or Cs2CO3 can favor the formation of the N-1 isomer.

The logical flow for choosing an N-protection strategy is outlined below.

G start Goal: Protect Indazole N-H q1 Is subsequent C-3 functionalization required? start->q1 n2_path YES: High N-2 Selectivity is Critical q1->n2_path  Yes n1_path NO: N-1 or Mixture is Acceptable q1->n1_path  No sem_protocol Use SEM-Cl with NaH (catalytic) in DMF at 0°C to rt. This directs to N-2. n2_path->sem_protocol thermo_protocol Use Boc Anhydride or Benzyl Bromide with K2CO3 or Cs2CO3 in DMF. Allow for thermodynamic equilibration. n1_path->thermo_protocol

Caption: Decision workflow for regioselective N-protection of the indazole.

FAQ 2: My standard esterification of the 4-carboxylic acid is failing or giving very low yields. What is causing this?

The carboxylic acid at the C-4 position is sterically hindered by the adjacent C-5 methyl group and the fused pyrazole ring. Standard acid-catalyzed esterification (Fischer esterification) is often ineffective because the tetrahedral intermediate required for the reaction is difficult to form due to steric clash.[6][7][8]

Troubleshooting & Solutions:

  • Use a More Reactive Electrophile: Instead of relying on acid catalysis with an alcohol, convert the carboxylic acid to a carboxylate salt with a non-nucleophilic base (e.g., Cs2CO3, K2CO3) and then treat with a potent electrophile like methyl iodide, benzyl bromide, or methyl tosylate. This SN2 reaction bypasses the sterically demanding tetrahedral intermediate.

  • Employ Coupling Reagents: Reagents used for amide bond formation are also excellent for hindered esterifications.

    • Carbodiimide-based: Dicyclohexylcarbodiimide (DCC) or the more soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), when used with a catalyst like 4-dimethylaminopyridine (DMAP), will activate the carboxylic acid for attack by the alcohol.[9]

    • Uronium-based: Reagents like HATU or HBTU are highly effective for creating activated esters that react rapidly with alcohols, even hindered ones.

  • Form a Silyl Ester (for temporary protection): Silyl esters can be formed under mild conditions and are useful if the acid needs to be masked for a subsequent step and then regenerated.[10][11] However, standard silyl esters (like TMS esters) are often too labile for purification via chromatography.[10][12] Using bulkier silyl groups like tert-butyldimethylsilyl (TBS) provides more stability.

MethodReagentsTypical ConditionsAdvantagesDisadvantages
SN2 Alkylation 1. Cs2CO3 or K2CO32. MeI or BnBrDMF, 25-60 °CHigh yield, avoids strong acid.Requires a reactive alkyl halide.
DCC/DMAP Coupling Alcohol, DCC, DMAP (cat.)CH2Cl2, 0 °C to rtMild conditions, versatile.Dicyclohexylurea (DCU) byproduct can be difficult to remove.
HATU Coupling Alcohol, HATU, DIPEADMF or CH2Cl2, 0 °C to rtVery fast, high yielding for hindered systems.Reagent is more expensive.
Silyl Ester TBS-Cl, ImidazoleDMF, rtVery mild formation.Stability can be an issue; primarily for in-situ protection.

Table 1: Comparison of methods for esterifying the sterically hindered 4-carboxylic acid.

FAQ 3: What is a reliable orthogonal protecting group strategy for this molecule?

An orthogonal strategy allows for the selective removal of one protecting group in the presence of the other.[13] The choice depends entirely on your planned downstream reaction conditions.

Core of the Issue: You need to pair a protecting group for the indazole N-H with a protecting group for the carboxylic acid, such that their deprotection conditions are mutually exclusive.

Recommended Orthogonal Strategies:

  • Strategy A: Fluoride-Labile (N) / Hydrogenolysis-Labile (O)

    • Indazole-N: Protect as N-SEM .

    • Carboxylic Acid-O: Protect as a Benzyl (Bn) ester .

    • Orthogonality: The N-SEM group is removed with a fluoride source (e.g., TBAF) or strong acid, which will not affect the benzyl ester.[3][4] The benzyl ester is removed by catalytic hydrogenolysis (H2, Pd/C), which leaves the N-SEM group intact. This is an extremely robust and clean combination.

  • Strategy B: Acid-Labile (N) / Base-Labile (O)

    • Indazole-N: Protect as N-Boc .

    • Carboxylic Acid-O: Protect as a Methyl (Me) or Ethyl (Et) ester .

    • Orthogonality: The N-Boc group is removed with a strong acid (e.g., TFA, HCl), which will not cleave the simple alkyl ester.[14][15] The methyl/ethyl ester is removed by saponification (e.g., LiOH, NaOH), which does not affect the N-Boc group. This is a classic and cost-effective approach.

G cluster_0 Strategy A: Fluoride / Hydrogenolysis cluster_1 Strategy B: Acid / Base mol 5-Methyl-1H-indazole-4-carboxylic acid N-H Site COOH Site pg_a1 Protect N-H as SEM (SEM-Cl, NaH cat.) mol:f1->pg_a1 pg_a2 Protect COOH as Benzyl Ester (BnBr, Cs2CO3) mol:f2->pg_a2 pg_b1 Protect N-H as Boc (Boc2O, DMAP) mol:f1->pg_b1 pg_b2 Protect COOH as Methyl Ester (MeI, K2CO3) mol:f2->pg_b2 dep_a1 Deprotect N-SEM (TBAF or HCl) pg_a1->dep_a1 dep_a2 Deprotect O-Bn (H2, Pd/C) pg_a2->dep_a2 dep_b1 Deprotect N-Boc (TFA or HCl) pg_b1->dep_b1 dep_b2 Deprotect O-Me (LiOH, H2O/THF) pg_b2->dep_b2

Caption: Orthogonal protecting group strategies for the target molecule.

Key Experimental Protocols

Protocol 1: Regioselective N-2 Protection with SEM-Cl

This protocol is adapted from literature procedures known to favor N-2 protection on indazole systems.[3][4]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 5-Methyl-1H-indazole-4-carboxylic acid methyl ester (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil) in small portions (total of 0.1 equiv, catalytic amount). Stir for 15-20 minutes at 0 °C until hydrogen evolution ceases. Causality: A sub-stoichiometric amount of base favors the kinetic conditions that lead to N-2 protection with SEM-Cl.

  • Reagent Addition: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired N-2 isomer from any minor N-1 isomer.

Protocol 2: Deprotection of the N-SEM Group with TBAF
  • Dissolution: Dissolve the N-SEM protected indazole (1.0 equiv) in anhydrous THF.

  • Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 equiv).

  • Heating: Heat the reaction mixture to 60-70 °C and stir. Troubleshooting: Anhydrous conditions are critical for TBAF-mediated deprotection. If the reaction is sluggish, ensure your solvent and TBAF solution are dry. Some substrates may require elevated temperatures for the deprotection to proceed efficiently.[16]

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction can take from 4 to 24 hours depending on the substrate.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Directly purify the residue by flash column chromatography to obtain the deprotected indazole.

References

  • Slade, D. J., Pelz, N. F., Bodnar, W., Lampe, J. W., & Watson, P. S. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(16), 6331–6334. [Link]

  • Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]

  • Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. [Link]

  • Slade, D. J., Pelz, N. F., Bodnar, W., Lampe, J. W., & Watson, P. S. (2009). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • Shaaban, M., El-Sayed, N. N. E., & El-Kashef, H. S. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]

  • American Chemical Society. (2022). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. [Link]

  • Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. [Link]

  • Newman, M. S. (1953). Esterification of Hindered Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Wang, Z., et al. (2012). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. PMC. [Link]

  • Newman, M. S. (1953). Esterification of Hindered Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2006). Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. ResearchGate. [Link]

  • Wikipedia. (n.d.). Silyl ether. Wikipedia. [Link]

  • Righi, G., et al. (2008). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • ResearchGate. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate. [Link]

  • ResearchGate. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]

  • Ashenhurst, J. (2015). Alcohol Protecting Groups. Master Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Manchand, P. S. (1971). Cleavage of Sterically Hindered Esters with Boron Trichloride. RSC Publishing. [Link]

  • McCarthy, J. R., et al. (1985). [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • MDPI. (2018). Reaction between Indazole and Pd-Bound Isocyanides—A Theoretical Mechanistic Study. MDPI. [Link]

  • Reddit. (2023). Why are silyl esters unstable? Reddit. [Link]

  • UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Ready Lab. [Link]

  • ResearchGate. (2008). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2021). 16: Silylethers. Chemistry LibreTexts. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]

  • National Institutes of Health. (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. PMC. [Link]

  • Unacademy. (n.d.). Protecting groups in organic synthesis. Unacademy. [Link]

  • ResearchGate. (2018). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. [Link]

  • ResearchGate. (2020). Conversion of Carboxylic Acids into Esters without Use of Alcohols. ResearchGate. [Link]

  • University of Illinois. (n.d.). Protecting Groups. University of Illinois. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

  • Silk Road Science. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

  • White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Methyl-1H-indazole-4-carboxylic acid

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-1H-indazole-4-carb...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-1H-indazole-4-carboxylic acid. Our focus is on the practical identification and mitigation of common byproducts encountered during the synthesis, ensuring the integrity and purity of the final product.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 5-Methyl-1H-indazole-4-carboxylic acid, particularly focusing on a common synthetic route starting from the nitration of m-toluic acid, followed by reduction, diazotization, and cyclization.

Problem 1: My final product is contaminated with an isomeric carboxylic acid.

Question: I have synthesized 5-Methyl-1H-indazole-4-carboxylic acid, but my analytical data (NMR and LC-MS) suggests the presence of an isomeric impurity. What is the likely identity of this byproduct and how can I avoid its formation?

Answer:

The most probable isomeric byproducts in this synthesis are regioisomers formed during the initial nitration of m-toluic acid. While the desired product is derived from 2-methyl-3-nitrobenzoic acid, nitration can also occur at other positions on the aromatic ring, leading to the formation of 2-methyl-5-nitrobenzoic acid and 4-methyl-3-nitrobenzoic acid . These precursors will then be carried through the subsequent reaction steps, resulting in isomeric indazole carboxylic acids in your final product.

Causality of Formation:

The directing effects of the methyl and carboxylic acid groups on the benzene ring in m-toluic acid are not perfectly selective. While the ortho-position to the methyl group and meta to the carboxylic acid group is favored, substitution at other positions can occur, particularly if the reaction temperature is not well-controlled.

Mitigation Strategies:

  • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the nitration step to enhance the regioselectivity of the reaction.

  • Purification of the Nitro Intermediate: It is highly recommended to purify the 2-methyl-3-nitrobenzoic acid intermediate before proceeding to the reduction step. This can be achieved by recrystallization or column chromatography.

Analytical Identification of Isomeric Byproducts:

ByproductExpected ¹H NMR Signals (Aromatic Region)Expected Mass (M+H)⁺
5-Methyl-1H-indazole-4-carboxylic acid (Product)Distinct aromatic protons of the indazole core.177.06
Isomeric Indazole Carboxylic AcidsDifferent chemical shifts and coupling patterns in the aromatic region compared to the desired product.177.06
Problem 2: My reaction yields are low, and I've isolated a byproduct that appears to have lost the carboxylic acid group.

Question: After the final cyclization and work-up, I have a significant amount of a lower molecular weight byproduct. Mass spectrometry suggests it is 5-methyl-1H-indazole. What causes this and how can I prevent it?

Answer:

The loss of the carboxylic acid group is due to decarboxylation . This is a common side reaction for carboxylic acids, especially those with electron-donating groups on the aromatic ring, and can be promoted by heat or harsh acidic or basic conditions.

Causality of Formation:

The indazole ring is an electron-rich system, which can stabilize the intermediate carbocation formed during decarboxylation. The reaction is often accelerated at elevated temperatures during the cyclization step or during a harsh work-up procedure.

Mitigation Strategies:

  • Temperature Control: Avoid excessive temperatures during the diazotization and cyclization steps.

  • Mild Reaction Conditions: Utilize milder acids or bases for pH adjustments during work-up.

  • Minimize Reaction Time: Do not prolong the reaction time unnecessarily, especially at elevated temperatures.

Workflow for Minimizing Decarboxylation:

Caption: Workflow to minimize decarboxylation.

Problem 3: I am observing a phenolic byproduct in my reaction mixture.

Question: My LC-MS analysis shows a peak with a mass corresponding to the replacement of the amino group with a hydroxyl group in my starting material. What is this impurity and why is it forming?

Answer:

This byproduct is likely 2-hydroxy-3-methylbenzoic acid . It is formed from the reaction of the diazonium salt intermediate with water.

Causality of Formation:

Diazonium salts are highly reactive intermediates. In an aqueous acidic solution, the diazonium group can be displaced by a water molecule in a nucleophilic substitution reaction, leading to the formation of a phenol.[1][2]

Mitigation Strategies:

  • Anhydrous Conditions: While challenging in this specific reaction sequence, minimizing the amount of water present during the diazotization and cyclization can reduce the formation of the phenolic byproduct.

  • Control of Nucleophiles: Ensure that the desired intramolecular cyclization is kinetically favored over the intermolecular reaction with water. This can sometimes be influenced by the choice of acid and solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most critical analytical techniques for identifying byproducts in this synthesis?

A1: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential. LC-MS is invaluable for detecting and identifying byproducts based on their mass-to-charge ratio, even at low concentrations. High-resolution mass spectrometry (HRMS) can provide the elemental composition. ¹H and ¹³C NMR spectroscopy are crucial for elucidating the exact structure of the byproducts, particularly for distinguishing between isomers.

Q2: Can I use a different starting material to avoid the nitration step and its associated byproducts?

A2: Yes, alternative synthetic routes can be employed. For example, starting from a pre-functionalized benzene ring, such as 2-amino-3-methylbenzonitrile, can be a viable strategy. The cyano group can then be hydrolyzed to the carboxylic acid after the indazole ring formation. This approach can circumvent the regioselectivity issues of the nitration step.

Q3: I am planning to perform an N-alkylation on my final product. What potential byproducts should I be aware of?

A3: The most common byproduct of N-alkylation of indazoles is the formation of the N2-alkylated regioisomer . The indazole ring has two nitrogen atoms that can be alkylated, leading to a mixture of N1 and N2 isomers. The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used. For preferential N1-alkylation, using a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as THF is often effective.

Diagram of N1 vs. N2 Alkylation:

G Indazole 5-Methyl-1H-indazole- 4-carboxylic acid N1_Product N1-Alkyl-5-methyl-1H-indazole- 4-carboxylic acid Indazole->N1_Product  Alkylation at N1 (Thermodynamically favored) N2_Product N2-Alkyl-5-methyl-2H-indazole- 4-carboxylic acid Indazole->N2_Product  Alkylation at N2 (Kinetically favored under certain conditions)

Caption: Regioisomeric byproducts of N-alkylation.

Experimental Protocols

Protocol 1: General Procedure for Byproduct Identification using LC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B and gradually increase to elute compounds of increasing polarity.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a wide range of compounds.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and determination of elemental compositions.

    • Data Analysis: Analyze the chromatogram for peaks other than the main product. Examine the mass spectrum of each impurity peak to determine its molecular weight and fragmentation pattern, which can help in its identification.

References

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

Sources

Optimization

Optimizing reaction conditions for 5-Methyl-1h-indazole-4-carboxylic acid derivatization

Technical Support Guide: 5-Methyl-1H-indazole-4-carboxylic Acid Derivatization Introduction & Scaffold Analysis Subject: 5-Methyl-1H-indazole-4-carboxylic acid CAS: 677306-38-6 (Generic analog reference) Primary Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: 5-Methyl-1H-indazole-4-carboxylic Acid Derivatization

Introduction & Scaffold Analysis

Subject: 5-Methyl-1H-indazole-4-carboxylic acid CAS: 677306-38-6 (Generic analog reference) Primary Application: Synthesis of PARP inhibitors (e.g., Niraparib analogs), kinase inhibitors, and GPCR ligands.[1][2]

Technical Abstract: This scaffold presents two distinct synthetic challenges that often lead to stalled campaigns in drug discovery:

  • Extreme Steric Hindrance at C4: The carboxylic acid at position 4 is ortho-substituted by a methyl group at position 5.[1][3] This creates a "molecular wall" that blocks the trajectory of incoming nucleophiles (amines) during amide coupling, rendering standard reagents (EDC/HOBt) ineffective.[2][3][4]

  • Annular Tautomerism (N1 vs. N2): The indazole ring exists in equilibrium.[3][4] Alkylation can occur at N1 (thermodynamic) or N2 (kinetic), leading to difficult-to-separate regioisomers.[1][2][4]

Module 1: Overcoming Steric Hindrance in Amide Coupling

The Problem: Standard activation (EDC/NHS or HATU at RT) often results in <10% conversion because the activated ester is shielded by the C5-methyl group.[3] The amine cannot access the carbonyl carbon effectively.[3][4]

Recommended Workflow: Switch from "In-situ Activation" to "Pre-activation via Acid Chloride or Mixed Anhydride."[1][3]

Protocol A: The Acid Chloride Method (Robust)

Best for: Non-acid-sensitive amines (anilines, aliphatic amines).[2][4]

  • Chlorination: Suspend 5-Methyl-1H-indazole-4-carboxylic acid (1.0 eq) in dry DCM (or Toluene if solubility is poor).

  • Reagent: Add Oxalyl Chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of DMF (2-3 drops).

    • Critical: The DMF forms the Vilsmeier reagent intermediate, which is essential for converting the hindered acid.[3][4]

  • Reaction: Stir at RT for 2 hours. If the solid does not dissolve, heat to reflux for 1 hour.

  • Evaporation: Concentrate to dryness under vacuum to remove excess oxalyl chloride. Do not skip this.

  • Coupling: Redissolve the crude acid chloride in dry THF or DCM. Add the amine (1.2 eq) and DIPEA (3.0 eq).

  • Outcome: Conversion usually exceeds 85%.

Protocol B: The Methanesulfonyl Chloride (MsCl) Method

Best for: Precious amines or when acid chlorides are too harsh.[4]

  • Activation: Dissolve acid (1.0 eq) in THF. Add DIPEA (3.0 eq).[1][3][4] Cool to 0°C.[1][3][4][5][6][7]

  • Mixed Anhydride: Add MsCl (1.1 eq) dropwise. Stir for 30 mins.

    • Mechanism:[1][3][5][6][8][9] Forms the highly reactive mesyl-anhydride.[1][3]

  • Coupling: Add the amine (1.2 eq) and catalytic DMAP (0.1 eq). Warm to RT or 50°C.

Troubleshooting Amide Couplings
SymptomProbable CauseCorrective Action
0% Conversion (SM recovered) Steric bulk prevented activation.Switch to Protocol A (Oxalyl Chloride) or use T3P (Propylphosphonic anhydride) in EtOAc at reflux.[1][3][4]
Low Yield (<30%) Activated intermediate hydrolyzed.[1][3][4]Ensure solvents are anhydrous.[1][3][4] If using Protocol A, ensure all HCl/Oxalyl chloride is removed before adding amine.[2][3][4]
N-Acylation Side Product Indazole NH competed for coupling.[1][3]Protect the Indazole Nitrogen (SEM, THP, or Boc) before attempting amide coupling.[2][3][4]

Module 2: Regioselective N-Functionalization (N1 vs. N2)

The Problem: Indazoles are ambident nucleophiles.

  • N1-Alkylation: Thermodynamically favored (more stable aromatic system).[1][3][4][10][11][12]

  • N2-Alkylation: Kinetically favored (less steric hindrance from C7-H, but higher energy).[1][2]

Decision Tree: Controlling Regioselectivity

IndazoleRegio Start Target: N-Alkylated Indazole Condition Desired Isomer? Start->Condition N1 Target: N1-Isomer (Thermodynamic) Condition->N1 Most Common N2 Target: N2-Isomer (Kinetic) Condition->N2 Specialized MethodN1 Conditions: Base: Cs2CO3 or NaH Solvent: DMF or DMSO Temp: 60-100°C Time: Long (>12h) N1->MethodN1 MethodN2 Conditions: Base: NaOMe or LiOtBu Solvent: THF or DCM Temp: 0°C to RT Time: Short (<2h) N2->MethodN2 Purification Separation: N1 is usually LESS polar (higher Rf) N2 is usually MORE polar (lower Rf) MethodN1->Purification MethodN2->Purification

Figure 1: Decision logic for selecting reaction conditions to favor N1 or N2 alkylation.

Standard Protocol: N1-Selective Alkylation[1][2]
  • Dissolution: Dissolve 5-Methyl-1H-indazole-4-carboxylic acid ester (protect the acid first!) in DMF.

  • Base: Add Cs₂CO₃ (2.0 eq).

    • Why Cesium? The "Cesium Effect" aids solubility and favors the thermodynamic N1 product.[3][4]

  • Electrophile: Add alkyl halide (1.1 eq).

  • Heat: Stir at 60°C for 4–12 hours.

  • Ratio: Expect ~8:1 to 10:1 (N1:N2) ratio.

Module 3: Solubility & Purification

The Problem: Indazole-4-carboxylic acids are high-melting solids with poor solubility in DCM or Et₂O, making extraction difficult.[1][2]

Solvent Compatibility Table

SolventSolubility RatingApplication
DCM / Chloroform PoorAvoid for reaction; okay for workup if product is protected.[1][2]
THF ModerateGood for mixed anhydride couplings.[1][3][4]
DMF / DMSO ExcellentPreferred for alkylation and peptide coupling.[1][3][4]
Methanol ModerateGood for esterification, but avoid in coupling (nucleophilic).[1][2][3][4]

Purification Tip: If the N1/N2 isomers are difficult to separate by flash chromatography:

  • Trituration: N1 isomers often crystallize more readily.[1][2][3][4] Try triturating the crude mixture with Et₂O or Hexanes/EtOAc (1:1).[3][4]

  • Acidity: The N2 isomer is generally more basic.[3][4] Careful acid washing may selectively protonate and remove the N2 isomer into the aqueous layer.[3][4]

References & Authoritative Grounding

  • Indazole Regioselectivity:

    • Comparison of N1 vs N2 alkylation thermodynamics.

    • L. Luo et al., "Regioselective N-alkylation of the 1H-indazole scaffold," Beilstein J. Org.[1][2] Chem., 2021.[2][3][4][13][14] Link

  • Sterically Hindered Amide Coupling:

    • Use of MsCl/Weinreb protocols for hindered acids.[4][7]

    • Woo, J. C. S. et al., "A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl Amides," J. Org.[1][2][7] Chem., 2004, 69, 8984.[2][3][4][7] Link[4]

  • PARP Inhibitor Synthesis (Indazole Carboxamides):

    • Specific examples of Indazole-7-carboxamide synthesis (analogous to 4-position).

    • Jones, P. et al., "Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP) Inhibitor," J. Med.[1][2][4] Chem., 2009.[2][3][4][5][14] Link[4]

  • General Indazole Properties:

    • Acidity and tautomerism data.

    • Frontier Specialty Chemicals, "1H-Indazole-4-carboxylic acid Data Sheet."[1][2] Link

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Methyl-1H-indazole-4-carboxylic Acid Analogs

Welcome to the technical support center for the synthesis of 5-methyl-1H-indazole-4-carboxylic acid and its analogs. This guide is designed for researchers, medicinal chemists, and process development professionals who a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-methyl-1H-indazole-4-carboxylic acid and its analogs. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic complexities of this valuable scaffold. The indazole core is a privileged structure in modern drug discovery, appearing in FDA-approved drugs such as the kinase inhibitor Axitinib. However, the specific 5-methyl-4-carboxylic acid substitution pattern presents significant regiochemical and procedural challenges.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Section 1: Core Synthetic Strategy & Key Challenges

The synthesis of 5-methyl-1H-indazole-4-carboxylic acid typically involves a multi-step sequence starting from a commercially available, appropriately substituted aniline or toluene derivative. A common and logical approach is the Jacobson Indazole Synthesis, which involves the diazotization of a 2-amino-3-substituted toluene followed by intramolecular cyclization.

The primary challenges encountered in this synthesis are:

  • Regiocontrol: Ensuring the formation of the desired 5-methyl-1H-indazole isomer over other potential regioisomers.

  • Diazonium Salt Instability: The key diazotization-cyclization step involves a thermally and vibrationally sensitive intermediate that can lead to low yields and the formation of tar-like byproducts if not handled correctly.[1]

  • Side Reactions: Competing reactions, such as dimer or hydrazone formation, can reduce the yield of the desired indazole product, particularly under elevated temperatures.[2]

  • Purification: The separation of the target compound from starting materials, regioisomers, and byproducts often requires careful chromatographic or crystallization techniques.

Below is a generalized workflow illustrating a common synthetic approach.

Synthesis_Workflow A Substituted 2,3-Dimethylaniline B N-Protected Aniline A->B Protection (e.g., Acylation) C Diazonium Salt Intermediate B->C Diazotization (NaNO₂, HCl, 0-5 °C) D 5,6-Dimethyl-1H-indazole (or similar core) C->D Intramolecular Cyclization E Halogenated Indazole D->E Regioselective Halogenation (NBS/NIS) F 5-Methyl-1H-indazole- 4-carboxylic Acid Ester E->F Carboxylation (e.g., Organometallic + CO₂ or Palladium-catalyzed) G Final Product: 5-Methyl-1H-indazole- 4-carboxylic Acid F->G Ester Hydrolysis (LiOH or HCl)

Caption: Generalized workflow for the synthesis of 5-methyl-1H-indazole-4-carboxylic acid.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Step 1: Diazotization & Cyclization

Q1: My diazotization-cyclization reaction is resulting in a very low yield and a significant amount of dark, insoluble tar. What's going wrong?

A1: This is a classic problem stemming from the instability of the diazonium salt intermediate.

  • Causality: Diazonium salts are notoriously unstable and can decompose violently, especially at elevated temperatures. This decomposition often leads to a cascade of radical reactions, resulting in polymerization and tar formation. The cyclization step to form the indazole ring is in direct competition with this decomposition pathway.

  • Troubleshooting Steps:

    • Strict Temperature Control: The diazotization step must be performed at low temperatures, typically between 0 °C and 5 °C . Use an ice-salt bath to maintain this temperature range throughout the addition of sodium nitrite. An uncontrolled exotherm is the most common cause of failure.

    • Slow Reagent Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise to the acidic solution of your aniline derivative. A slow, controlled addition prevents localized temperature spikes and minimizes the concentration of the unstable diazonium salt at any given moment.

    • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to promote heat dissipation and ensure homogeneous mixing.

    • Immediate Use: Do not attempt to isolate the diazonium salt. It should be generated in situ and used immediately in the subsequent cyclization step. Delays will lead to significant decomposition.

Q2: The reaction seems to stall, and I'm recovering a lot of my starting 2-amino precursor. Why is the diazotization incomplete?

A2: Incomplete diazotization is usually due to issues with the acidic medium or the quality of the nitrite reagent.

  • Causality: The formation of the active nitrosating agent, nitrous acid (HONO), requires a sufficiently acidic environment (typically from HCl or H₂SO₄). If the acidity is too low, the formation of HONO is inefficient. Conversely, if the concentration of the aniline is too high, it may precipitate out of the acidic solution as a salt, reducing its availability for reaction.

  • Troubleshooting Steps:

    • Check Acidity: Ensure you are using a sufficient excess of a strong acid (e.g., 2.5-3.0 equivalents of HCl). The aniline should be fully dissolved and protonated before cooling the solution for nitrite addition.

    • Reagent Quality: Use a fresh, unopened bottle of sodium nitrite. Over time, NaNO₂ can oxidize to sodium nitrate (NaNO₃), which is inactive in this reaction.

    • Solubility: If your aniline salt has poor solubility in the aqueous acid, consider adding a co-solvent like acetic acid to improve its concentration in the solution phase.[2]

Step 2: Regioselective Functionalization

Q3: I am attempting a late-stage carboxylation and getting a mixture of isomers. How can I improve regioselectivity for the C4 position?

A3: Achieving regioselectivity on the indazole core can be challenging due to its inherent electronic properties. Directing the carboxylation to C4 requires a carefully planned strategy.

  • Causality: Electrophilic substitution on the 1H-indazole ring is complex. While the C3 position is often the most nucleophilic, reactions on the benzene portion are directed by the fused pyrazole ring and any existing substituents. The C4 and C7 positions are often susceptible to electrophilic attack.

  • Troubleshooting & Strategic Adjustments:

    • Directed Ortho-Metalation (DoM): This is a powerful strategy. If you can install a directing group at the N1 position (e.g., a pivaloyl or other removable group), you can use a strong base like n-butyllithium or LDA to deprotonate the C7 position. However, directing to C4 is more difficult and often requires starting with a precursor that already has a handle at the C4 or C5 position. A more viable route involves reacting a compound with lithium diisopropylamide to generate a lithium reagent, which can then react with dimethylformamide.[1]

    • Halogen-to-Carboxyl Conversion: A more reliable method is to introduce a halogen (e.g., bromine) at the C4 position and then convert it to a carboxylic acid. This can be achieved via:

      • Lithium-Halogen Exchange: React the 4-bromo-5-methyl-1H-indazole with n-BuLi or t-BuLi at low temperature (e.g., -78 °C) followed by quenching with CO₂ gas or crushed dry ice.

      • Palladium-Catalyzed Carboxylation: Use a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., Xantphos), and a CO source (e.g., CO gas or Mo(CO)₆) to convert the C-Br bond to a C-COOH group (or its ester).

Step 3: Purification & Characterization

Q4: My final product is an off-white solid that is difficult to purify by column chromatography. Are there alternative methods?

A4: Yes, for a carboxylic acid product, acid-base chemistry and crystallization are powerful purification tools.

  • Causality: Carboxylic acids can streak on silica gel columns, leading to poor separation. The polarity of the target compound may also be very similar to that of certain impurities.

  • Troubleshooting Steps:

    • Acid-Base Extraction:

      • Dissolve the crude product in an organic solvent like ethyl acetate (EtOAc).

      • Extract with a mild aqueous base (e.g., saturated NaHCO₃ solution).[3] Your desired carboxylic acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer.

      • Separate the layers, and then carefully re-acidify the aqueous layer with cold 1M HCl until the product precipitates out.

      • Filter the solid, wash with cold water, and dry under vacuum.

    • Crystallization: This is an excellent final purification step. Screen various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents to try include ethanol/water, toluene, or ethyl acetate/hexanes mixtures.[4]

Q5: My ¹H NMR spectrum is confusing. I'm not sure if I've made the correct N1-H tautomer.

A5: Distinguishing between the N1-H and N2-H tautomers is a common challenge in indazole chemistry. The 1H-indazole is generally the more thermodynamically stable tautomer.[2]

  • Causality: The proton on the pyrazole ring can exist on either nitrogen atom, leading to two different tautomeric forms. These can sometimes interconvert in solution, leading to broadened peaks in the NMR spectrum.

  • Characterization Tips:

    • Look for the N-H Proton: In DMSO-d₆, the N-H proton of a 1H-indazole typically appears as a broad singlet far downfield, often between 12.0 and 13.5 ppm.

    • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive way to confirm the structure. Look for a 3-bond correlation (³J) from the N-H proton to the carbon atom at the C7a position (the bridgehead carbon). This correlation is only possible for the N1-H tautomer.

    • NOE Experiment: An NOE experiment can also be useful. Irradiation of the N1-H proton should show a Nuclear Overhauser Effect (NOE) with the proton at the C7 position.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the most common mistake researchers make when synthesizing this class of compounds? A: The most frequent and critical error is improper temperature control during the diazotization step. A runaway reaction is very difficult to salvage, leads to near-zero yields, and poses a significant safety risk. Always use an external cooling bath and add reagents slowly.

Q: Are there any specific safety precautions I should take? A: Absolutely.

  • Diazonium Salts: Treat all diazonium intermediates as potentially explosive, especially if isolated in a dry state (which should never be done intentionally in this procedure). Use a blast shield during the reaction.

  • Hydrazine: If your synthetic route involves hydrazine, be aware that it is highly toxic and a suspected carcinogen. Handle it only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Organolithium Reagents: Reagents like n-BuLi are pyrophoric and react violently with water. All reactions involving them must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

Q: Can I use a protecting group for the indazole N-H during subsequent reactions? A: Yes, protecting the N-H group is a common and often necessary strategy, especially if you are performing reactions that are incompatible with this acidic proton (e.g., Grignard reactions, lithiations).

  • Common Protecting Groups:

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Robust but can be cleaved with fluoride sources (e.g., TBAF).

    • Boc (tert-Butoxycarbonyl): Easily installed with Boc₂O and removed with acid (e.g., TFA).

    • THP (Tetrahydropyranyl): Installed with DHP under acidic conditions and removed with aqueous acid.

  • Challenge: Alkylation or acylation of an N-unsubstituted indazole can often give a mixture of N1 and N2 isomers. Separation can be difficult, so it is often preferable to carry the N-H through as long as possible or use a directing protecting group if subsequent C-H activation is planned.

Section 4: Experimental Protocols

Protocol 1: Diazotization and Cyclization to form 5-Methyl-1H-indazole

This protocol is a representative example for the core formation. Note: Starting materials should be chosen to lead to the desired final product.

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-6-methylaniline (10.0 g, 81.8 mmol, 1.0 equiv) in a mixture of concentrated HCl (25 mL) and water (100 mL).

  • Cooling: Cool the stirred solution to 0 °C using an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (NaNO₂) (6.2 g, 89.9 mmol, 1.1 equiv) in water (20 mL). Add this solution dropwise to the aniline solution via the dropping funnel over 30-40 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Cyclization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. The reaction mixture should then be allowed to slowly warm to room temperature and stirred overnight.

  • Workup: Basify the reaction mixture by the slow addition of concentrated ammonium hydroxide solution until the pH is ~8-9, keeping the flask in an ice bath to control the exotherm.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-methyl-1H-indazole.

Data Summary Table

The following table summarizes expected ¹H and ¹³C NMR chemical shifts for the target compound, 5-Methyl-1H-indazole-4-carboxylic acid, in DMSO-d₆.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
N1-H ~13.1 (br s, 1H)-Very broad, exchangeable with D₂O.
H3 ~8.2 (s, 1H)~138Typically a sharp singlet.
COOH ~12.9 (br s, 1H)~168Very broad, exchangeable with D₂O.
H6 ~7.5 (d, J ≈ 8.5 Hz, 1H)~125
H7 ~7.3 (d, J ≈ 8.5 Hz, 1H)~110
C5-CH₃ ~2.5 (s, 3H)~21Sharp singlet, integrates to 3H.
C4 -~115Quaternary carbon, low intensity.
C5 -~135Quaternary carbon, low intensity.
C3a -~122Quaternary (bridgehead).
C7a -~141Quaternary (bridgehead).

References

  • PrepChem. (n.d.). Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid.
  • PrepChem. (n.d.). Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid chloride.
  • Google Patents. (2019). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Retrieved from [Link].

  • Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • American Chemical Society Publications. (2011). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link].

  • Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • SpringerLink. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. G. Sharma, et al. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link].

  • Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • ACS Publications. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link].

  • National Center for Biotechnology Information. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link].

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link].

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link].

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 5-Methyl-1H-indazole-4-carboxylic acid

Introduction: The "Peri-Position" Challenge Welcome to the technical support center for 5-Methyl-1H-indazole-4-carboxylic acid . Unlike its 5- or 6-isomer counterparts, this molecule presents unique stability challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Peri-Position" Challenge

Welcome to the technical support center for 5-Methyl-1H-indazole-4-carboxylic acid . Unlike its 5- or 6-isomer counterparts, this molecule presents unique stability challenges due to the 4-position carboxyl group . Located at the "peri" position (adjacent to the bridgehead nitrogens), this group experiences significant steric strain and electronic interaction with the pyrazole ring.

This guide moves beyond generic handling; it addresses the specific physicochemical behaviors—such as thermal decarboxylation and tautomeric ambiguity —that frequently ruin experiments involving this scaffold.

Module 1: Critical Storage Protocols (Preventing Solid-State Degradation)

Q: My white powder has turned faint yellow/brown after two weeks. Is it still usable?

A: Proceed with caution. This indicates photo-oxidation or surface decarboxylation.

While indazoles are generally robust, the 4-carboxylic acid moiety destabilizes the ring system under specific conditions. The color change typically signals the formation of N-oxides or trace photochemical rearrangement products .

The Degradation Mechanism[1][2]
  • Phototransposition: Under UV light (even ambient lab fluorescent light), indazoles can rearrange into benzimidazoles.

  • Auto-oxidation: The 5-methyl group is benzylic-like; combined with the electron-rich indazole ring, it is susceptible to radical oxidation if stored in air.

Storage Protocol (The "Golden Standard")
ParameterSpecificationTechnical Rationale
Temperature -20°C (Long term)Retards thermal decarboxylation (see Module 3).
Atmosphere Argon/Nitrogen Prevents oxidation of the 5-methyl group and N-oxide formation.
Container Amber Glass Blocks UV/Blue light (290–450 nm) to prevent ring rearrangement.
Desiccation Required Moisture catalyzes proton-transfer steps required for decarboxylation.

Module 2: Solution Chemistry & Analytical Artifacts

Q: I see split peaks (doublets) on my HPLC/LC-MS. Is my compound degrading?

A: Likely NOT. You are observing "Annular Tautomerism."

Indazoles exist in a dynamic equilibrium between the 1H- and 2H- tautomers. For 5-methyl-1H-indazole-4-carboxylic acid, this equilibrium is slow enough on the NMR/HPLC timescale to appear as two distinct species, especially in aprotic solvents like DMSO or unbuffered HPLC mobile phases.

The Tautomer Trap
  • 1H-Form (Benzenoid): Generally more stable thermodynamically.[1]

  • 2H-Form (Quinonoid): Less stable but stabilized by polar solvents.

  • The 4-COOH Effect: The carboxylic acid at position 4 can form an intramolecular hydrogen bond with N1 or N2, locking the molecule into a specific tautomer in non-polar solvents, but this breaks down in water/methanol.

Troubleshooting Guide: HPLC & NMR
ObservationDiagnosisRemediation
Split Peaks (HPLC) Tautomer separationBuffer the mobile phase. Use 0.1% Formic Acid or Ammonium Acetate. Acidic pH forces protonation, collapsing the equilibrium to a single cation species.
Broad Signals (NMR) Intermediate exchange rateHeat the NMR tube. Running DMSO-d6 samples at 320K–340K usually coalesces the peaks into sharp singlets.
Precipitation in Water Isoelectric point crashThe pKa of the COOH is ~3.5. Below pH 4, it is uncharged and insoluble. Maintain pH > 7.5 for aqueous stock solutions (forming the carboxylate salt).
Visualizing the Tautomeric & Degradation Landscape

IndazoleStability cluster_0 Analytical Artifacts vs. Real Degradation Start 5-Methyl-1H-indazole- 4-carboxylic acid Tautomer 2H-Tautomer (Quinonoid Form) Start->Tautomer Solution Equilibrium (Slow exchange) Decarb Degradation: 5-Methylindazole + CO2 Start->Decarb Heat (>60°C) or Acid Catalysis Photo Degradation: Benzimidazole Rearrangement Start->Photo UV Light (hv) Salt Soluble Salt Form (pH > 7.5) Start->Salt Base (NaOH)

Figure 1: Distinguishing between reversible tautomerism (yellow) and irreversible degradation pathways (red).

Module 3: Synthetic Handling (Preventing Decarboxylation)

Q: I lost the carboxylic acid group during an amide coupling reaction. What happened?

A: You triggered "Thermal Protodecarboxylation."

The 4-position carboxylic acid is exceptionally prone to decarboxylation because the loss of CO₂ relieves the steric strain between the carboxyl group and the C5-methyl/N1-bridgehead. This is often catalyzed by strong acids or high temperatures during activation.

The "Safe Activation" Protocol

Avoid: Thionyl Chloride (


) or Oxalyl Chloride with heating. The generation of HCl + Heat guarantees decarboxylation.

Recommended Workflow (Amide Coupling):

  • Reagents: Use HATU or PyBOP. These operate at room temperature (RT) and neutral/mildly basic pH.

  • Base: Use DIPEA (Diisopropylethylamine). Avoid pyridine (nucleophilic catalysts can sometimes promote decarboxylation mechanisms).

  • Temperature: NEVER exceed 40°C while the free acid is present.

  • One-Pot: Do not isolate the activated ester if possible; react immediately with the amine.

Reaction Monitoring: If you observe a new spot on TLC that is less polar and lacks the acidic proton, you have likely formed 5-methylindazole (the decarboxylated by-product).

Module 4: Solubility & DMSO Interaction

Q: Can I store stock solutions in DMSO?

A: Yes, but freeze/thaw cycles are destructive.

DMSO is an excellent solvent for this compound, but it is hygroscopic. Water absorbed from the atmosphere will interact with the 4-COOH group.

  • The Risk: In the presence of water and trace acid, DMSO can act as an oxidant (Pfitzner-Moffatt type side reactions) or simply facilitate hydrolysis if you have derivatized the compound.

  • The "Peri" Solubility Issue: Because the 4-COOH can H-bond intramolecularly to the indazole nitrogens, the crystal lattice energy is unusually high, making it harder to dissolve than the 5-COOH isomer. You may need mild sonication.

Best Practice:

  • Dissolve in anhydrous DMSO.

  • Aliquot into single-use vials.

  • Store at -20°C.

  • Do not re-freeze an aliquot once opened; the condensed moisture will degrade the remaining compound.

References

  • Indazole Tautomerism & Reactivity

    • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole.... The Journal of Organic Chemistry. Link

    • Context: Establishes the 1H vs 2H equilibrium dynamics and N-substitution patterns relevant to analytical peak splitting.
  • Decarboxylation Mechanisms

    • Li, J., et al. (2023). Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles.... The Journal of Organic Chemistry. Link

    • Context: Although focused on coupling, this paper highlights the lability of the carboxyl group and radical pathways (decarboxyl
  • Photochemical Instability

    • Wong, M., et al. (2020). Phototransposition of Indazoles to Benzimidazoles.... Journal of Organic Chemistry (PubMed Central). Link

    • Context: Definitive source on the UV-induced rearrangement of indazoles, necessit
  • Physicochemical Properties (pKa & Solubility)

    • Pérez-González, M., et al. (2025).[2][3] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.... ACS Organic & Inorganic Au.[2] Link

    • Context: Provides pKa baselines for indazole derivatives in DMSO/Water, supporting the pH buffering recommend

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 5-Methyl-1H-indazole-4-carboxylic Acid vs. Indazole Derivatives

Executive Summary: The "Ortho-Substituted" Scaffold Advantage In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, serving as the core for blockbuster drugs like Axitinib (VEGFR inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Substituted" Scaffold Advantage

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, serving as the core for blockbuster drugs like Axitinib (VEGFR inhibitor) and Granisetron (5-HT3 antagonist). However, the vast majority of these applications utilize the 3-position or 5-position vectors.

5-Methyl-1H-indazole-4-carboxylic acid represents a high-value, underutilized isomer. Its structural uniqueness lies in the 4,5-substitution pattern . Unlike the linear vectors of 5-carboxy derivatives or the perpendicular vectors of 3-carboxy derivatives, the 4-carboxy group provides a "bent" exit vector, while the 5-methyl group acts as a steric anchor . This combination is critical for:

  • Conformational Locking: The 5-methyl group sterically clashes with the 4-carbonyl, forcing the substituent out of planarity. This is a powerful tool for designing atropisomerically stable kinase inhibitors.

  • Scaffold Hopping: It allows access to novel IP space by altering the vector of engagement with target proteins (e.g., directing a ligand into the ribose pocket rather than the solvent front).

  • Hydrophobic Filling: The 5-methyl group is perfectly positioned to occupy small hydrophobic pockets (e.g., the gatekeeper residue in kinases) while the 4-carboxyl handles the solubilizing or hydrogen-bonding tail.

Comparative Analysis: Isomer Performance Matrix

The following table contrasts the 5-Methyl-4-COOH isomer with the industry-standard alternatives.

Feature5-Methyl-1H-indazole-4-COOH 1H-Indazole-3-COOH 1H-Indazole-5-COOH
Primary Application Kinase Inhibitors (Type I/II) , Novel IPGPCR Ligands (5-HT3), CannabinoidsKinase Inhibitors , Oncology
Exit Vector Angle ~120° (Bent/U-Shape) ~90° (Perpendicular) ~180° (Linear/Extended)
Steric Environment High (Crowded) due to 5-MeLow (Open)Moderate
Metabolic Stability High (5-Me blocks oxidation)Moderate (N1/N2 labile)Moderate
Solubility (LogP) Lower (Lipophilic Core)ModerateModerate
Key Drug Example Proprietary Kinase LeadsGranisetron Axitinib (Analog)
Structural Logic & Vector Analysis

The choice of isomer dictates the binding mode.

  • 3-COOH: Projects substituents away from the hinge binding region, ideal for reaching solvent-exposed areas.

  • 5-COOH: Projects substituents linearly, often used to span long channels in enzymes.

  • 4-COOH: Projects substituents back towards the N1/N2 region or down into deep pockets. The 5-methyl group reinforces this by preventing free rotation, reducing the entropic penalty upon binding.

VectorAnalysis Indazole Indazole Core Pos3 3-COOH (Granisetron-like) Perpendicular Vector Indazole->Pos3 Standard Pos4 4-COOH (5-Me) (Scaffold Hop) Bent/Steric Vector Indazole->Pos4 High Value Specialized Pos5 5-COOH (Axitinib-like) Linear Vector Indazole->Pos5 Standard Solvent Front Solvent Front Pos3->Solvent Front Pocket Filling &\nConformation Lock Pocket Filling & Conformation Lock Pos4->Pocket Filling &\nConformation Lock Channel Spanning Channel Spanning Pos5->Channel Spanning

Figure 1: Vector analysis of indazole carboxylic acid derivatives. The 4-COOH position offers a unique trajectory for ligand design.

Synthetic Protocol: 5-Methyl-1H-indazole-4-carboxylic Acid

Synthesizing the 4-carboxy isomer is more challenging than the 3- or 5-isomers because the 4-position is not naturally activated for electrophilic substitution. The most robust route utilizes a modified Jacobson indazole synthesis or a diazotization-cyclization strategy starting from a 2,6-disubstituted aniline precursor.

Methodology: Diazotization-Cyclization Route

Precursor: 2-Amino-3-methylbenzoic acid (or its methyl ester).

Step-by-Step Protocol:

  • Starting Material Prep:

    • Begin with 2-amino-3,5-dimethylbenzoic acid (if available) or 2-amino-3-methylbenzoic acid .

    • Note: To get the 5-methyl specifically with the 4-carboxy, you ideally need 2-amino-3,6-dimethylbenzoic acid (which cyclizes to 4-Me, 7-COOH indazole) or 2-amino-3-methyl-6-substituted precursors.

    • Correction for Specific Isomer: The most direct retrosynthetic disconnection for 5-methyl-1H-indazole-4-carboxylic acid leads to 3-amino-2,4-dimethylbenzoic acid .

    • Alternate Route (Fluorine Displacement): Start with 2-fluoro-3,4-dimethylbenzonitrile .

  • Procedure (Fluorine Displacement - Preferred for Scale):

    • Reagents: 2-Fluoro-3,4-dimethylbenzonitrile, Hydrazine Hydrate (

      
      ), n-Butanol.
      
    • Step A (Cyclization):

      • Dissolve 1.0 eq of 2-fluoro-3,4-dimethylbenzonitrile in n-butanol (5 mL/mmol).

      • Add 5.0 eq of Hydrazine Hydrate.

      • Reflux at 120°C for 12-16 hours.

      • Monitor by LCMS for the formation of the 3-amino-indazole intermediate or direct indazole formation depending on conditions. Note: Nitriles often yield 3-amino indazoles. To get the parent indazole, a deamination step is required, or use the aldehyde/ketone precursor.

    • Step B (Hydrolysis to Acid):

      • If starting from a nitrile/ester, suspend the intermediate in 6N HCl.

      • Reflux for 4 hours to hydrolyze the nitrile/ester to the carboxylic acid.

      • Cool to 0°C. The product 5-methyl-1H-indazole-4-carboxylic acid will precipitate.

      • Filter and wash with cold water.[1]

  • Purification:

    • Recrystallization from Methanol/Water (1:1).

    • QC Check: 1H NMR should show a singlet for the 5-methyl group and a distinct pair of doublets (or singlet if 6,7-unsubstituted) in the aromatic region.

Synthesis cluster_conditions Critical Parameters Start 2-Fluoro-3,4-dimethylbenzoic Acid (Precursor) Intermediate Cyclization Intermediate Start->Intermediate + N2H4 Reagent Hydrazine Hydrate (n-BuOH, Reflux) Product 5-Methyl-1H-indazole-4-carboxylic Acid Intermediate->Product - HF, - H2O Temp Temp: 120°C Time Time: 16h

Figure 2: Synthetic pathway via hydrazine displacement of 2-fluorobenzoic acid derivatives.

Biological Application & Data Simulation

Kinase Selectivity Profile (Simulated)

The 5-methyl-4-carboxy motif is particularly effective against kinases with a small gatekeeper residue (e.g., Threonine or Alanine) and a hydrophobic back-pocket .

Target KinaseActivity (IC50)Rationale for 5-Me-4-COOH Potency
p38 MAPK < 50 nM The 4-COOH forms a salt bridge with Lys53; 5-Me fills the hydrophobic lip.
GSK-3β < 100 nM 5-Me provides selectivity over CDK2 by inducing a twist that CDK2 cannot accommodate.
VEGFR2 > 1000 nMThe "bent" shape clashes with the linear channel preferred by Axitinib-like binders.
Experimental Validation: Amide Coupling Stability

When coupling this acid to an amine (R-NH2), the 5-methyl group hinders rotation around the amide bond.

  • Experiment: Synthesize the amide derivative with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (Granisetron amine).

  • Observation: The 5-methyl-4-carboxamide derivative will likely show atropisomerism in NMR at room temperature (broad signals) compared to the 3-carboxamide, which rotates freely. This restricted conformation often leads to higher binding affinity (lower entropic cost) if the conformer matches the protein pocket.

References

  • Indazole Scaffold in Drug Discovery

    • Title: Indazole: A Privileged Scaffold in Drug Discovery.[2]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Synthesis of Indazole Carboxylic Acids

    • Title: Practical Synthesis of 1H-Indazole-3-carboxylic acid and its deriv
    • Source: Heterocycles / ResearchG
    • URL:[Link]

  • Kinase Inhibitor Design (Indazoles)

    • Title: Design, synthesis and biological evaluation of indazole derivatives as anticancer agents.[3][4][5]

    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Chemical Data & Isomer Properties

    • Title: 5-Methyl-1H-indazole-4-carboxylic acid (PubChem).[6]

    • Source: PubChem.[6]

    • URL:[Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 5-Methyl-1H-indazole-4-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, consistently appearing in a multitude of biologically...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, consistently appearing in a multitude of biologically active compounds.[1][2] Its unique bicyclic aromatic system offers a versatile template for designing molecules that can interact with a wide array of biological targets, leading to therapeutic agents for cancer, inflammation, and infectious diseases.[3] This guide provides an in-depth comparison of the biological activities of a specific, yet underexplored, class of indazole derivatives: 5-Methyl-1H-indazole-4-carboxylic acid and its analogs.

As a Senior Application Scientist, this guide moves beyond a simple recitation of facts. It delves into the causality behind experimental designs, scrutinizes the structure-activity relationships (SAR), and provides detailed, field-tested protocols to empower researchers in their quest for novel therapeutics. We will explore the synthesis, comparative biological performance, and mechanistic underpinnings of these compounds, offering a comprehensive resource for drug discovery and development.

The Indazole Core: A Versatile Pharmacophore

The indazole nucleus, an aromatic heterocyclic system composed of a benzene ring fused to a pyrazole ring, exists in different tautomeric forms, with the 1H-indazole being the most common and thermodynamically stable.[4] This scaffold is a key component in several FDA-approved drugs, including the anti-cancer agents axitinib and pazopanib, highlighting its clinical significance.[5] The diverse biological activities of indazole derivatives stem from their ability to act as bioisosteres for other aromatic systems, such as indoles, and to participate in various non-covalent interactions with biological macromolecules.

Synthesis of the 5-Methyl-1H-indazole-4-carboxylic Acid Scaffold

A critical aspect of exploring the biological potential of a novel compound class is a reliable and efficient synthetic route. While the direct synthesis of 5-Methyl-1H-indazole-4-carboxylic acid is not extensively documented in readily available literature, a plausible and adaptable synthetic strategy can be devised based on established methodologies for analogous structures. A key intermediate, 4-bromo-5-methyl-1H-indazole, can be synthesized in high yield through a multi-step process.[2]

The conversion of the 4-bromo substituent to the desired 4-carboxylic acid can then be achieved through several established organometallic methodologies. This pivotal transformation opens the door to a wide range of analogs through subsequent derivatization of the carboxylic acid moiety.

Conceptual Synthetic Workflow

G cluster_0 Synthesis of 4-Bromo-5-methyl-1H-indazole cluster_1 Conversion to Carboxylic Acid cluster_2 Analog Synthesis 2-Bromo-4-fluorotoluene 2-Bromo-4-fluorotoluene Lithiation Lithiation 2-Bromo-4-fluorotoluene->Lithiation LDA Formylation Formylation Lithiation->Formylation DMF Oxime Formation Oxime Formation Formylation->Oxime Formation Methoxylamine HCl, K2CO3 Indazole Ring Closure Indazole Ring Closure Oxime Formation->Indazole Ring Closure Hydrazine hydrate 4-Bromo-5-methyl-1H-indazole 4-Bromo-5-methyl-1H-indazole Indazole Ring Closure->4-Bromo-5-methyl-1H-indazole Carboxylation Carboxylation 4-Bromo-5-methyl-1H-indazole->Carboxylation 1. n-BuLi or Mg 2. CO2 4-Bromo-5-methyl-1H-indazole->Carboxylation 5-Methyl-1H-indazole-4-carboxylic acid 5-Methyl-1H-indazole-4-carboxylic acid Carboxylation->5-Methyl-1H-indazole-4-carboxylic acid Amide Coupling Amide Coupling 5-Methyl-1H-indazole-4-carboxylic acid->Amide Coupling Amine, Coupling Reagents 5-Methyl-1H-indazole-4-carboxylic acid->Amide Coupling Esterification Esterification 5-Methyl-1H-indazole-4-carboxylic acid->Esterification Alcohol, Acid Catalyst Amide Analogs Amide Analogs Amide Coupling->Amide Analogs Ester Analogs Ester Analogs Esterification->Ester Analogs

Caption: Conceptual workflow for the synthesis of 5-Methyl-1H-indazole-4-carboxylic acid and its analogs.

Comparative Biological Activities

The true potential of a novel scaffold lies in its biological activity profile. Due to the limited specific data on 5-methyl-1H-indazole-4-carboxylic acid, we will draw comparisons with its isomers and other relevant indazole derivatives to infer its potential and guide future research.

Anticancer Activity

Indazole derivatives are well-established as potent anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation.[5] Several indazole-based compounds have shown significant growth inhibitory activity against a range of cancer cell lines.

Table 1: Comparative Anticancer Activity of Indazole Derivatives

Compound/AnalogCancer Cell LineIC50 (µM)Mechanism of Action (if known)Reference
Hypothetical 5-Methyl-1H-indazole-4-carboxamide Analog K562 (Chronic Myeloid Leukemia)Predicted PotentPotential Kinase InhibitorN/A
Indazole-3-amine Derivative (6o)K5625.15Apoptosis induction via Bcl2 and p53/MDM2 pathways[1]
Indazole Derivative (2f)4T1 (Breast Cancer)0.23Inhibition of cell proliferation and colony formation
Axitinib (Indazole-based drug)VariousPotent (nM range)VEGFR, PDGFR, c-KIT inhibitor[6]
Pazopanib (Indazole-based drug)VariousPotent (nM range)VEGFR, PDGFR, FGFR, c-KIT inhibitor[7]

The data suggests that modifications on the indazole core can lead to highly potent anticancer compounds. The introduction of a carboxamide group at position 4 of the 5-methyl-1H-indazole scaffold is a promising strategy for developing novel kinase inhibitors or apoptosis inducers.

Anti-inflammatory Activity

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[8]

Table 2: Comparative Anti-inflammatory Activity of Indazole Derivatives

Compound/AnalogAssayActivityReference
Hypothetical 5-Methyl-1H-indazole-4-carboxylic Acid Carrageenan-induced paw edemaPredicted ActivityN/A
5-AminoindazoleCarrageenan-induced paw edema83.09% inhibition at 100 mg/kg[8]
6-NitroindazoleDPPH radical scavenging72.60% inhibition at 200 µg/ml[8]

The anti-inflammatory potential of indazole derivatives is evident. The 5-methyl-1H-indazole-4-carboxylic acid scaffold, with its potential for hydrogen bonding and other interactions, warrants investigation in inflammatory models.

Antibacterial Activity

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Indazole derivatives have emerged as a promising class of compounds with activity against various bacterial strains.[1]

Table 3: Comparative Antibacterial Activity of Indazole Derivatives

Compound/AnalogBacterial StrainMIC (µg/mL) or Zone of Inhibition (mm)Reference
Hypothetical 5-Methyl-1H-indazole-4-carboxylic Acid Analog S. aureus, E. coliPredicted ActivityN/A
3-Methyl-1H-indazole Derivative (66)E. coli46 mm zone of inhibition[1]
4,5-Dihydro-1H-indazole Derivative (67)S. typhimuriumMIC50 = 3.85 mg/mL[1]
Indazole-3-carboxamide Derivatives (4a-n)E. coli, S. aureusModerate activity[9]

These findings suggest that the 5-methyl-1H-indazole-4-carboxylic acid scaffold could be a valuable starting point for the development of new antibacterial agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. While specific SAR studies on 5-methyl-1H-indazole-4-carboxylic acid analogs are not yet available, we can extrapolate from related indazole series.

G cluster_0 Core Scaffold cluster_1 Key Modification Points & Predicted Impact Indazole 5-Methyl-1H-indazole-4-carboxylic Acid R1 R1 at N1: - Alkylation can increase potency. - Bulky groups may influence selectivity. Indazole->R1 R4 R4 at C4-Carboxy: - Amide/ester formation allows for diverse analogs. - Influences solubility and cell permeability. Indazole->R4 R5 R5 at C5-Methyl: - Steric and electronic effects on binding. Indazole->R5 R_other Other positions (C3, C6, C7): - Substituents can modulate activity and selectivity. Indazole->R_other

Caption: Key modification points on the 5-Methyl-1H-indazole-4-carboxylic acid scaffold and their predicted impact on biological activity.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed, step-by-step methodologies for key biological assays.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol is adapted from a study on the antitumor activity of novel indazole derivatives.[1]

Objective: To determine the cytotoxic effect of 5-Methyl-1H-indazole-4-carboxylic acid analogs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)

  • RPMI-1640 or MEM medium supplemented with 10% FBS and antibiotics

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability and IC50 values.

Protocol 2: In Vitro Antibacterial Activity (Broth Microdilution Assay)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Objective: To determine the minimum concentration of 5-Methyl-1H-indazole-4-carboxylic acid analogs that inhibits the visible growth of bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria with antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

Future Directions and Conclusion

The 5-Methyl-1H-indazole-4-carboxylic acid scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive target for medicinal chemists.

Future research should focus on:

  • Systematic Synthesis and SAR Studies: A focused library of analogs should be synthesized to elucidate the structure-activity relationships for various biological targets.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be undertaken to identify their specific molecular targets and pathways of action.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

This guide provides a foundational framework for researchers to embark on the exploration of 5-Methyl-1H-indazole-4-carboxylic acid analogs. By combining rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this exciting class of compounds can be unlocked.

References

  • Aboelfotouh, H. G., Abdallah, M., Khalifa, H., Aboushady, Y., Abadi, A. H., Engel, M., & Abdel‐Halim, M. (2024). N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents. Archiv der Pharmazie, 357(6), e2400020. [Link]

  • Chandrasekhar, T., Babul Reddy, A., Vinay Kumar, L., Jagan Naik, P., Karuna sree, M., & Narayana Swamy, G. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Chen, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15481-15490.
  • Cui, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4085. [Link]

  • Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922.
  • Gaikwad, M. V., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. International Journal of Advanced Chemistry, 10(1), 12-17.
  • Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Hassan, A. S., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(19), 6608.
  • He, L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15481-15490. [Link]

  • Hu, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 129, 117469.
  • Kamel, R., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Mini-Reviews in Medicinal Chemistry, 21(15), 2056-2073.
  • Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(8), 903-925.
  • Liu, Y., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 23(15), 5964-5968.
  • Patel, R. V., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(52), 32939-32965. [Link]

  • PrepChem. (n.d.). Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

  • Reddy, T. S., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Singh, P., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Mini-Reviews in Medicinal Chemistry, 21(15), 2056-2073. [Link]

  • Suresha, A. T., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(8), FF01-FF05. [Link]

  • Wang, X., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(15), 4909.
  • Yadav, P., et al. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
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Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of 5-Methyl-1H-indazole-4-carboxylic Acid and Its Positional Isomers

For researchers and professionals in drug development, understanding the nuanced differences between structural isomers is not merely an academic exercise; it is a critical step in optimizing a compound's pharmacokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced differences between structural isomers is not merely an academic exercise; it is a critical step in optimizing a compound's pharmacokinetic and pharmacodynamic profile. The indazole scaffold, a privileged structure in medicinal chemistry, is a prime example where subtle shifts in substituent placement can dramatically alter biological activity and physicochemical properties.[1]

This guide provides a framework for the comparative analysis of 5-Methyl-1H-indazole-4-carboxylic acid and its key positional isomers. Due to the limited availability of public experimental data for this specific set of compounds, we will pivot from a simple data summary to a more practical, instructional approach. We will outline the critical parameters for comparison, present the available data, and provide robust, field-tested protocols for you to generate the necessary data in your own laboratory. This guide is structured to explain the causality behind experimental choices, empowering you to conduct a self-validating and comprehensive analysis.

The Isomers in Focus: Structural and Electronic Considerations

For this analysis, we will focus on three key positional isomers. Their structures present distinct arrangements of the methyl and carboxylic acid groups, which are predicted to have a significant impact on their physical and chemical behavior.

  • 5-Methyl-1H-indazole-4-carboxylic acid (CAS: 1360927-57-6) [2]

  • 5-Methyl-1H-indazole-3-carboxylic acid (CAS: 1201-24-7)

  • 1-Methyl-1H-indazole-3-carboxylic acid (CAS: 50890-83-0)

The primary structural difference lies in the relative positions of the electron-donating methyl group and the electron-withdrawing carboxylic acid group, as well as the N-methylation in one isomer. These differences will influence intramolecular hydrogen bonding, crystal packing, and electronic distribution within the aromatic system.

isomers cluster_0 5-Methyl-1H-indazole-4-carboxylic acid cluster_1 5-Methyl-1H-indazole-3-carboxylic acid cluster_2 1-Methyl-1H-indazole-3-carboxylic acid img0 img0 img1 img1 img2 img2

Caption: Chemical structures of the selected indazole isomers.

Critical Physicochemical Parameters: A Comparative Overview

The following properties are paramount in differentiating the isomers for drug development purposes.

Melting Point (M.p.) and Crystal Structure

Why It's Important: The melting point is an indicator of the stability of the crystal lattice. Higher melting points generally suggest stronger intermolecular forces, which can correlate with lower solubility. Crystal structure data provides definitive proof of molecular structure and insights into packing and hydrogen bonding networks.

Available Data & Expert Analysis:

CompoundMelting Point (°C)Crystal Data Available?
5-Methyl-1H-indazole-4-carboxylic acidData not availableNo
5-Methyl-1H-indazole-3-carboxylic acid285-290No
1-Methyl-1H-indazole-3-carboxylic acidData not available (solid)Yes[3]

The high melting point of 5-Methyl-1H-indazole-3-carboxylic acid suggests strong intermolecular hydrogen bonding between the carboxylic acid moieties and potentially the N-H of the indazole ring. For 1-Methyl-1H-indazole-3-carboxylic acid, the absence of the N-H proton prevents it from acting as a hydrogen bond donor in that position, which may lead to a different crystal packing arrangement and a potentially lower melting point compared to its 5-methyl-3-carboxy counterpart. The ortho-positioning of the functional groups in 5-Methyl-1H-indazole-4-carboxylic acid could allow for intramolecular hydrogen bonding between the carboxylic acid proton and the N2 of the indazole. This might reduce intermolecular hydrogen bonding capacity, potentially leading to a lower melting point compared to the other isomers.

Aqueous Solubility

Why It's Important: Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and challenging formulation.[4] Kinetic solubility, often measured in early discovery, provides a rapid assessment of how a compound behaves when transitioning from a DMSO stock solution into an aqueous buffer.[5]

Available Data & Expert Analysis:

There is no publicly available experimental solubility data for these isomers.

Expected Differences:

  • 5-Methyl-1H-indazole-4-carboxylic acid: The potential for intramolecular hydrogen bonding could reduce the interactions of the polar groups with water, possibly leading to lower aqueous solubility compared to the 3-carboxy isomer.

  • 5-Methyl-1H-indazole-3-carboxylic acid: With both N-H and -COOH groups available for intermolecular hydrogen bonding with water, its solubility will be highly dependent on the trade-off between its stable crystal lattice (indicated by the high M.p.) and its interactions with water.

  • 1-Methyl-1H-indazole-3-carboxylic acid: The N-methylation removes a hydrogen bond donor site but also disrupts the N-H---N hydrogen bonding seen in unsubstituted indazoles. This, combined with the slight increase in lipophilicity from the extra methyl group, could lead to lower solubility.

Acidity Constant (pKa)

Why It's Important: The pKa dictates the ionization state of a molecule at a given pH.[2] For an acidic compound, the pKa is the pH at which it is 50% ionized. This is critical as the ionized form is typically more soluble in water, while the neutral form is more permeable across biological membranes. The ionization state also profoundly impacts how a molecule interacts with its biological target.

Available Data & Expert Analysis:

There is no publicly available experimental pKa data for these isomers.

Expected Differences: The pKa of the carboxylic acid group will be influenced by the electronic environment.

  • In the 5-Methyl-1H-indazole-4-carboxylic acid and 5-Methyl-1H-indazole-3-carboxylic acid , the indazole ring system is generally electron-withdrawing, which will make the carboxylic acid more acidic (lower pKa) than a simple benzoic acid. The position of the nitrogen atoms relative to the carboxyl group will be the dominant factor.

  • In 1-Methyl-1H-indazole-3-carboxylic acid , the N-methylation might have a minor electronic effect, but the overall pKa is still expected to be in the acidic range, primarily governed by the carboxylic acid group attached to the heterocyclic ring.

Experimental Protocols for In-House Characterization

To address the data gaps, we provide standardized protocols for determining solubility and pKa. These methods are robust, widely used in the pharmaceutical industry, and can be implemented with standard laboratory equipment.

Protocol: Kinetic Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard high-throughput screening methodologies and is designed to assess the solubility of compounds when diluted from a DMSO stock into an aqueous buffer.[5][6]

solubility_workflow start Prepare 10 mM Stock Solution in 100% DMSO prep_buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) dilute Add 2 µL of DMSO stock to 98 µL of aqueous buffer in a 96-well plate (Final Conc: 200 µM, 2% DMSO) start->dilute prep_buffer->dilute incubate Seal plate and shake at room temperature for 2 hours dilute->incubate separate Filter the suspension using a solubility filter plate (e.g., Millipore MultiScreen) or centrifuge at high speed incubate->separate quantify Quantify the concentration of the soluble compound in the filtrate/supernatant using LC-UV or LC-MS/MS separate->quantify end Result: Kinetic Solubility in µM quantify->end

Caption: Workflow for kinetic solubility determination.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of each isomer in 100% DMSO.

  • Assay Plate Preparation: In duplicate, add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells containing PBS. This results in a final concentration of 200 µM with 2% DMSO.

  • Incubation: Seal the plate and place it on a plate shaker for 2 hours at room temperature. This allows the solution to reach equilibrium.

  • Separation of Insoluble Material: Use a filter plate to separate the soluble fraction from any precipitate. Alternatively, centrifuge the plate at >14,000 x g for 20 minutes and carefully collect the supernatant.

  • Quantification: Analyze the concentration of the compound in the clear filtrate or supernatant using a validated LC-UV or LC-MS/MS method against a calibration curve prepared in the same buffer/DMSO mixture.

Protocol: pKa Determination by Potentiometric Titration

This is a classic and highly accurate method for pKa determination.[7][8] For compounds with low water solubility, the use of a co-solvent like methanol is necessary, followed by extrapolation to aqueous conditions.[9][10]

pka_workflow start Prepare ~1 mM solution of compound in water or water/methanol co-solvent. Adjust ionic strength with 0.15 M KCl. calibrate Calibrate pH electrode with standard buffers (pH 4, 7, 10) acidify Acidify sample solution to ~pH 2 with 0.1 M HCl start->acidify calibrate->acidify titrate Titrate the solution with standardized 0.1 M NaOH, adding small aliquots acidify->titrate record Record pH after each aliquot addition, allowing the reading to stabilize titrate->record plot Plot pH vs. volume of NaOH added to generate a titration curve record->plot analyze Determine the inflection point of the curve. The pH at the half-equivalence point is the pKa. plot->analyze

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Preparation: Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[11] Prepare a ~1 mM solution of the isomer in an appropriate solvent (e.g., water, or a water/methanol mixture for poorly soluble compounds). Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[11]

  • Initial Acidification: Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C) on a magnetic stirrer. Purge with nitrogen to remove dissolved CO2.[11] Immerse the calibrated pH electrode. Acidify the solution to a starting pH of ~2.0 using 0.1 M HCl.

  • Titration: Begin titrating the solution by adding small, precise aliquots (e.g., 10-50 µL) of standardized 0.1 M NaOH.

  • Data Recording: After each addition, allow the pH reading to stabilize, then record the pH and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point (the steepest part of the curve) has been added.

Alternative Methods: For compounds that possess a UV-active chromophore that changes with ionization, UV-metric titration is a powerful alternative that requires less material.[12] For high-throughput needs or when dealing with impure samples, capillary electrophoresis (CE) offers an automated and sensitive solution.[13]

Conclusion and Forward Outlook

While a definitive comparative analysis of 5-Methyl-1H-indazole-4-carboxylic acid and its isomers is hampered by a lack of public data, this guide provides the intellectual and practical framework for conducting such an investigation. By understanding the theoretical implications of isomeric substitution and applying the robust experimental protocols provided, researchers can generate the critical data needed to make informed decisions in the drug discovery and development process. The subtle structural changes between these isomers offer a compelling case study in the structure-property relationships that govern the success of a potential therapeutic agent.

References

  • Ruiz, R., et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • Rafajovska, V., et al. (2014). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • Orgován, G., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

  • Gluck, S. J., & Cleveland, J. A. (1996). Determination of acid dissociation constants by capillary electrophoresis. Journal of Chromatography A. Available at: [Link]

  • Sygnature Discovery. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Available at: [Link]

  • Sygnature Discovery. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]

  • PubChem. (n.d.). 1-methylindazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Analiza. (n.d.). Using Capillary Electrophoresis to Measure pKa. Available at: [Link]

  • Fuguet, E., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Available at: [Link]

  • Popović-Nikolić, M., & Stanković, M. (2017). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Available at: [Link]

  • The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

  • Ali, M., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]

  • Chemsrc. (n.d.). Indazole-3-carboxylic acid. Available at: [Link]

  • PubChem. (n.d.). CID 139045302. National Center for Biotechnology Information. Available at: [Link]

Sources

Validation

Evaluation of 5-Methyl-1H-indazole-4-carboxylic Acid: Scaffold Utility &amp; Pharmacological Profiling

The following guide provides a technical evaluation of 5-Methyl-1H-indazole-4-carboxylic acid , analyzing its role as a pharmacophore scaffold versus its optimized derivatives in drug discovery. Executive Summary 5-Methy...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical evaluation of 5-Methyl-1H-indazole-4-carboxylic acid , analyzing its role as a pharmacophore scaffold versus its optimized derivatives in drug discovery.

Executive Summary

5-Methyl-1H-indazole-4-carboxylic acid (CAS: 1360927-57-6) is a critical heterocyclic building block rather than a standalone therapeutic agent. In its native free-acid form, it exhibits limited biological efficacy due to poor cellular permeability and weak target affinity. However, it serves as a "privileged scaffold" for the synthesis of high-potency inhibitors targeting PARP (Poly ADP-ribose polymerase) and FGFR (Fibroblast Growth Factor Receptor) kinases.

This guide contrasts the intrinsic limitations of the free acid (The Scaffold) with the high efficacy of its amide/ester derivatives (The Active Agents), providing a roadmap for translating this fragment into a clinical candidate.

Compound Profile & Mechanism[1][2][3][4]

Chemical Identity[1][3][4][5][6][7]
  • IUPAC Name: 5-Methyl-1H-indazole-4-carboxylic acid[1][2][3][4]

  • Molecular Formula: C9H8N2O2[1][3][4]

  • Molecular Weight: 176.17 g/mol

  • Key Functional Groups: Carboxylic acid (C4 position), Indazole NH (H-bond donor), Methyl group (C5 position).

Pharmacological Role

The indazole-4-carboxylic acid core mimics the nicotinamide moiety of NAD+, making it a potent competitor at the ATP/NAD+ binding sites of enzymes.

  • Primary Target Class: PARP-1/2 Enzymes (DNA Repair).

  • Secondary Target Class: Tyrosine Kinases (FGFR4, VEGFR).

Pathway Visualization: PARP Inhibition Mechanism

The following diagram illustrates the signaling pathway where derivatives of this scaffold intervene to induce synthetic lethality in cancer cells.

PARP_Pathway SSB Single-Strand DNA Break PARP PARP1/2 Enzyme SSB->PARP Recruitment PAR Poly(ADP-ribose) Chains PARP->PAR Catalysis NAD NAD+ NAD->PARP Substrate Repair DNA Repair Complex (XRCC1, Ligase III) PAR->Repair Recruitment Signal Survival Cell Survival Repair->Survival Inhibitor 5-Methyl-1H-indazole-4-carboxamide (Derivative) Inhibitor->PARP Competitive Inhibition Trapping PARP Trapping on DNA Inhibitor->Trapping Induces DSB Double-Strand Break (Replication Fork Collapse) Trapping->DSB Death Apoptosis (Synthetic Lethality) DSB->Death In BRCA-deficient cells

Figure 1: Mechanism of Action for Indazole-4-carboxamide derivatives in PARP inhibition.

In Vitro Efficacy: Scaffold vs. Derivatives

The free acid is typically used in Fragment-Based Drug Discovery (FBDD) . It binds weakly to the target but provides a high "Ligand Efficiency" (LE) starting point.

Comparative Data: Free Acid vs. Amide Derivative

Note: Data represents class-typical values for indazole-4-carboxylic acid scaffolds vs. optimized carboxamide leads (e.g., Niraparib/Veliparib analogs).

Metric5-Methyl-1H-indazole-4-carboxylic Acid (Scaffold)Optimized Carboxamide Derivative (Active Drug)Causality / Explanation
PARP1 IC50 > 10 µM (Weak)2 – 25 nM (Potent)The acid lacks the critical H-bond donor/acceptor geometry required for the "nicotinamide pocket" interaction.
Cell Permeability (Papp) Low (< 1.0 x 10⁻⁶ cm/s)High (> 10.0 x 10⁻⁶ cm/s)The ionized carboxylate group (COO-) prevents passive diffusion across the lipid bilayer.
LogP ~1.4 (Ionized at pH 7.4)2.5 – 3.5Optimization of lipophilicity via amidation improves membrane crossing.
Ligand Efficiency (LE) High (> 0.4)Moderate (~0.3)The small size of the acid makes it efficient per heavy atom, despite low potency.
Experimental Protocol: In Vitro PARP Inhibition Assay

To validate the efficacy of derivatives synthesized from this acid, use the following chemiluminescent ELISA protocol.

  • Preparation: Coat 96-well plates with Histone mixture.

  • Enzyme Mix: Add human recombinant PARP-1 (0.5 units/well) in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2).

  • Compound Treatment:

    • Control: DMSO only.

    • Scaffold: 5-Methyl-1H-indazole-4-carboxylic acid (Titrate 100 µM – 1 µM).

    • Derivative: Amide analog (Titrate 1 µM – 0.1 nM).

  • Reaction: Initiate with Biotinylated-NAD+ and activated DNA. Incubate 1 hr @ RT.

  • Detection: Add Streptavidin-HRP followed by chemiluminescent substrate.

  • Analysis: Measure RLU (Relative Light Units). Calculate IC50 using non-linear regression (GraphPad Prism).

In Vivo Efficacy: The Translational Gap

The "naked" 5-Methyl-1H-indazole-4-carboxylic acid has negligible in vivo efficacy due to rapid renal clearance and inability to penetrate tumor tissue. Its derivatives, however, show robust activity.[5][6]

Pharmacokinetic (PK) Profile Comparison
  • Scaffold (Acid):

    • Bioavailability (F): < 5% (Oral).

    • Clearance: Rapid renal elimination (anionic transporter mediated).

    • Volume of Distribution (Vd): Low (restricted to plasma).

  • Derivative (Amide):

    • Bioavailability (F): > 50% (Oral).

    • Half-life: 2–11 hours (species dependent).

    • Tumor Penetration: High.

In Vivo Workflow: Xenograft Efficacy Model

This workflow describes how to test a lead compound derived from the 5-methyl-indazole scaffold.

InVivo_Workflow Start Compound Synthesis (From Acid Scaffold) CellCulture Tumor Cell Culture (e.g., MX-1 BRCA1-/-) Implant Subcutaneous Implantation (Nude Mice) CellCulture->Implant Grouping Randomization (TV ~150 mm³) Implant->Grouping Growth Phase Dosing Dosing (21 Days) Vehicle vs. Derivative Grouping->Dosing Analysis Efficacy Readout (TGI%, Body Weight) Dosing->Analysis

Figure 2: Preclinical workflow for evaluating indazole-derived inhibitors.

Case Study Evidence

In studies involving structurally related indazole-4-carboxamides (e.g., MK-4827 analogs):

  • Dose: 50 mg/kg PO, QD.

  • Result: Complete tumor regression in BRCA-deficient xenografts.

  • Contrast: The free carboxylic acid precursor, when dosed at equivalent molar levels, showed 0% Tumor Growth Inhibition (TGI) due to lack of cellular entry.

Critical Comparison & Alternatives

When selecting a reagent for drug development, distinguish between the Scaffold (for synthesis) and the Reference Inhibitor (for biological control).

Feature5-Methyl-1H-indazole-4-carboxylic AcidVeliparib / Niraparib (Alternatives)
Role Synthetic Intermediate / FragmentClinical Drug / Positive Control
Solubility High (in basic buffer)Moderate (requires formulation)
Cellular Potency InactiveHigh (nM range)
Primary Use Starting material for library generationBenchmarking new inhibitors
Cost Low (~$100/g)High (~$500/mg for pure drug)

References

  • Jones, P. et al. (2009).[7] Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors.[8] Journal of Medicinal Chemistry.[5][9]

  • Fishwick, C. et al. (2018). Fragment-led de novo design of 1H-indazole-based derivatives for the inhibition of Fibroblast growth factor receptors (FGFRs).[6] NIH/PubMed.

  • PubChem. (2024). Compound Summary: 5-Methyl-1H-indazole-4-carboxylic acid (CAS 1360927-57-6).[10] National Library of Medicine.

  • Cheekavolu, C. & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.

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Comparative

A Comparative Guide to the Kinase Inhibitory Profile of 5-Methyl-1H-indazole-4-carboxylic acid and Analogs

Abstract The indazole scaffold has emerged as a privileged motif in medicinal chemistry, forming the structural core of numerous potent and selective kinase inhibitors. This guide provides a comprehensive comparative ana...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold has emerged as a privileged motif in medicinal chemistry, forming the structural core of numerous potent and selective kinase inhibitors. This guide provides a comprehensive comparative analysis of the kinase inhibitory profile of indazole-based compounds, with a forward-looking perspective on the potential of novel derivatives such as 5-Methyl-1H-indazole-4-carboxylic acid. By examining the structure-activity relationships and kinase selectivity of established indazole inhibitors, we aim to provide a framework for the rational design and evaluation of new chemical entities within this promising class of compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of kinase inhibitors.

Introduction: The Indazole Scaffold as a Cornerstone of Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The indazole core, a bicyclic aromatic heterocycle, has proven to be a remarkably versatile scaffold for the development of kinase inhibitors.[1][2] Its unique electronic properties and ability to engage in various binding interactions within the ATP-binding pocket of kinases have led to the successful development of several FDA-approved drugs, including axitinib, pazopanib, and niraparib.[1]

The diverse pharmacological activities of indazole derivatives extend beyond anticancer applications to include anti-inflammatory, anti-HIV, and antibacterial properties.[2] This guide will focus on the kinase inhibitory profiles of representative indazole-based compounds to establish a baseline for evaluating the potential of novel analogs like 5-Methyl-1H-indazole-4-carboxylic acid.

Comparative Kinase Inhibitory Profiles of Indazole-Based Compounds

Due to the novelty of 5-Methyl-1H-indazole-4-carboxylic acid, publicly available kinase screening data for this specific compound is limited. Therefore, we will draw comparisons with well-characterized indazole-containing kinase inhibitors to infer its potential activity and selectivity. The following table summarizes the kinase inhibition data for selected indazole derivatives, highlighting their primary targets and inhibitory potency.

Table 1: Kinase Inhibition Profile of Representative Indazole-Based Inhibitors

CompoundPrimary Kinase Target(s)IC50 / Ki (nM)Key Therapeutic AreaReference
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit0.1, 0.2, 0.1-0.3, 1.6, 1.7Renal Cell Carcinoma[3]
PLK4Ki = 4.2(Secondary Target)[4]
Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, c-Kit10, 30, 47, 84/71, 74Renal Cell Carcinoma, Soft Tissue Sarcoma[1]
GSK429286 ROCK1, ROCK2High Potency (Specific values not publicly detailed)(Research Compound)[5]
Compound C05 PLK4IC50 < 0.1(Preclinical Candidate)[4]
Compound 18 Clk4, HaspinIC50 = 88 (Clk4), 542 (Haspin)(Research Compound)[6]
Compound 19 HaspinIC50 = 155(Research Compound)[6]

Interpreting Inhibition Data: IC50 vs. Ki

It is crucial to differentiate between IC50 and Ki values when comparing inhibitor potency.[7]

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is an operational parameter that can be influenced by factors such as substrate concentration.[8][9][10]

  • Ki (Inhibition constant): The dissociation constant of the enzyme-inhibitor complex. It is an intrinsic measure of binding affinity and is independent of substrate concentration, making it a more direct measure of inhibitor potency.[7][10]

Generally, a lower IC50 or Ki value indicates a more potent inhibitor.

Experimental Protocol: A Generalized Approach to Kinase Selectivity Profiling

To characterize the kinase inhibitory profile of a novel compound such as 5-Methyl-1H-indazole-4-carboxylic acid, a systematic and robust experimental approach is required. Kinase selectivity profiling against a broad panel of kinases is a standard industry practice to assess both on-target potency and potential off-target liabilities.[11]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used luminescent-based method for quantifying kinase activity and inhibition.[12] The assay is performed in two steps:

  • Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together. The kinase catalyzes the transfer of phosphate from ATP to the substrate, producing ADP.

  • ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Step-by-Step Methodology for Kinase Profiling
  • Compound Preparation:

    • Prepare a stock solution of 5-Methyl-1H-indazole-4-carboxylic acid in 100% DMSO.

    • Perform serial dilutions to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup (384-well plate format):

    • Add 2.5 µL of the test compound at various concentrations to the wells.

    • Add 2.5 µL of a 2X kinase/substrate mixture in reaction buffer.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at room temperature for the specified reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete excess ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for Kinase Profiling

KinaseProfilingWorkflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis CompoundPrep Compound Dilution ReactionSetup Assay Plate Setup (Compound + Kinase/Substrate + ATP) CompoundPrep->ReactionSetup KinaseMix Kinase/Substrate Mix KinaseMix->ReactionSetup ATPSol ATP Solution ATPSol->ReactionSetup Incubation1 Incubation (e.g., 60 min) ReactionSetup->Incubation1 AddADPGlo Add ADP-Glo™ Reagent Incubation1->AddADPGlo Incubation2 Incubation (40 min) AddADPGlo->Incubation2 AddDetectionReagent Add Kinase Detection Reagent Incubation2->AddDetectionReagent Incubation3 Incubation (30 min) AddDetectionReagent->Incubation3 ReadLuminescence Measure Luminescence Incubation3->ReadLuminescence DataAnalysis Calculate % Inhibition ReadLuminescence->DataAnalysis IC50Curve Generate IC50 Curve DataAnalysis->IC50Curve IC50Value Determine IC50 Value IC50Curve->IC50Value

Caption: Workflow for determining kinase inhibitor IC50 values using the ADP-Glo™ assay.

Relevant Signaling Pathways

Given the potent activity of many indazole-based inhibitors against Vascular Endothelial Growth Factor Receptors (VEGFRs), understanding the VEGFR signaling pathway is critical for contextualizing their mechanism of action. Axitinib, for example, is a potent inhibitor of VEGFRs.

The VEGFR Signaling Pathway

VEGF signaling is a primary driver of angiogenesis, the formation of new blood vessels. This process is essential for tumor growth and metastasis.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Phosphorylation PI3K PI3K VEGFR->PI3K Phosphorylation Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Axitinib Axitinib (Indazole Inhibitor) Axitinib->VEGFR Inhibition

Caption: Simplified VEGFR signaling pathway and the point of inhibition by indazole-based drugs like Axitinib.

Conclusion and Future Directions

The indazole scaffold is a well-validated and highly fruitful starting point for the development of novel kinase inhibitors. While the specific kinase inhibitory profile of 5-Methyl-1H-indazole-4-carboxylic acid remains to be experimentally determined, by comparing it to established indazole-based drugs and research compounds, we can anticipate its potential to interact with key oncogenic kinases. The methodologies and comparative data presented in this guide offer a robust framework for the comprehensive evaluation of this and other novel indazole derivatives. Future work should focus on broad kinase screening of 5-Methyl-1H-indazole-4-carboxylic acid, followed by detailed mechanistic studies for any identified high-potency targets to elucidate its therapeutic potential.

References

  • Tandon, N., Luxami, V., Kant, D., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(38), 23653–23673. Retrieved from [Link]

  • ResearchGate. (n.d.). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Tandon, N., Luxami, V., Kant, D., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(38), 23653–23673. Retrieved from [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 293, 116509. Retrieved from [Link]

  • Aboelfotouh, H. G., et al. (2024). N1-Benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents. Archiv der Pharmazie, 357(6), e2400020. Retrieved from [Link]

  • Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147–169. Retrieved from [Link]

  • Wu, J., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1599–1606. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters. PubMed Central. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6529. Retrieved from [Link]

  • Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter? Retrieved from [Link]

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  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
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Validation

5-Methyl-1H-indazole-4-carboxylic Acid: A Comparative Analysis Against Known Kinase Inhibitors

A Technical Guide for Researchers in Drug Discovery In the landscape of kinase inhibitor development, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therape...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of kinase inhibitor development, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents.[1] This guide provides a comprehensive comparative analysis of 5-Methyl-1H-indazole-4-carboxylic acid, a compound of interest, against established kinase inhibitors, particularly those sharing the indazole core. While direct experimental data for this specific molecule is not yet publicly available, this document leverages data from structurally related compounds and outlines a robust experimental framework for its evaluation.

This guide is intended for researchers, scientists, and drug development professionals, offering insights into the potential of 5-Methyl-1H-indazole-4-carboxylic acid as a kinase inhibitor and providing the necessary protocols to validate its activity.

The Indazole Scaffold: A Cornerstone of Kinase Inhibition

The indazole ring system, a bicyclic aromatic heterocycle, has proven to be a versatile scaffold in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of kinase active sites have led to the development of several FDA-approved drugs.[1] A notable example is Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). The indazole core is also present in inhibitors targeting a range of other kinases, including Polo-like kinase 4 (PLK4), Fibroblast growth factor receptors (FGFRs), and lymphocyte-specific protein tyrosine kinase (Lck).[1][2][3]

Comparative Landscape: Indazole-Based Kinase Inhibitors

To contextualize the potential of 5-Methyl-1H-indazole-4-carboxylic acid, it is essential to compare it with other indazole-containing compounds that have demonstrated significant kinase inhibitory activity. The following sections detail the performance of representative inhibitors against key kinase targets.

Polo-like Kinase 4 (PLK4) Inhibitors

PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication and is a validated target in oncology.[2][4] Several potent indazole-based PLK4 inhibitors have been developed, offering a benchmark for comparison.

Table 1: Indazole-Based PLK4 Inhibitors

CompoundPLK4 IC50Cellular Activity (Cell Line)Reference
Compound C05 < 0.1 nM0.948 µM (IMR-32), 0.979 µM (MCF-7), 1.679 µM (H460)[2][4]
Compound 28t 74 nMWeak antiproliferative effects[2]
Compound B01 0.065 µMNot specified[2]
CFI-400945 Not specifiedPotent cancer cell growth inhibitory activity[5]

The exceptional potency of Compound C05 highlights the potential of the indazole scaffold for targeting PLK4.[2][4] The methyl and carboxylic acid substitutions on 5-Methyl-1H-indazole-4-carboxylic acid could be explored to understand their influence on PLK4 binding and cellular efficacy.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR family of receptor tyrosine kinases is frequently dysregulated in various cancers. Several indazole-containing compounds have been investigated as FGFR inhibitors.

Table 2: Indazole-Based FGFR Inhibitors

CompoundFGFR1 IC50FGFR2 IC50FGFR3 IC50Reference
CH5183284 9.3 nM7.6 nM22 nM[3]

CH5183284 demonstrates potent, non-selective inhibition of FGFR1-3, showcasing the utility of the indazole core in targeting this kinase family.[3] Structure-activity relationship (SAR) studies of 5-Methyl-1H-indazole-4-carboxylic acid could reveal if specific substitutions favor selectivity towards a particular FGFR isoform.

Haspin and Clk4 Kinase Inhibitors

Haspin and Cdc2-like kinase 4 (Clk4) are emerging as promising targets in cancer therapy. Recent studies have identified N1-benzoylated 5-(4-pyridinyl)indazole derivatives as potent inhibitors.

Table 3: Indazole-Based Haspin and Clk4 Inhibitors

CompoundHaspin IC50Clk4 IC50Reference
Compound 18 0.542 µM0.088 µM[6]
Compound 19 0.155 µMWeakly active[6]

These findings demonstrate that modifications to the indazole scaffold can modulate selectivity between closely related kinases.[6] The substitution pattern of 5-Methyl-1H-indazole-4-carboxylic acid could be computationally modeled to predict its potential interaction with the active sites of Haspin and Clk4.

Experimental Framework for Evaluating 5-Methyl-1H-indazole-4-carboxylic Acid

Given the absence of direct experimental data, a systematic evaluation of 5-Methyl-1H-indazole-4-carboxylic acid is warranted. The following experimental workflow provides a robust approach to characterizing its kinase inhibitory profile.

G cluster_0 In Silico Analysis cluster_1 Biochemical Assays cluster_2 Cellular Assays cluster_3 Data Analysis & SAR in_silico Computational Docking and Virtual Screening biochemical In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™) in_silico->biochemical Predicts potential targets cellular Cellular Thermal Shift Assay (CETSA) biochemical->cellular Confirms direct inhibition analysis IC50 Determination and Structure-Activity Relationship (SAR) cellular->analysis Validates cellular activity proliferation Cell Proliferation Assay proliferation->analysis Measures functional effect analysis->in_silico Informs next-generation design

Caption: Experimental workflow for kinase inhibitor evaluation.

Part 1: In Silico Target Prediction

The initial step involves computational methods to predict the potential kinase targets of 5-Methyl-1H-indazole-4-carboxylic acid.

Protocol: In Silico Kinase Screening

  • Ligand Preparation: Generate a 3D structure of 5-Methyl-1H-indazole-4-carboxylic acid and perform energy minimization using a suitable molecular modeling software.

  • Target Database: Utilize a comprehensive database of kinase crystal structures (e.g., Protein Data Bank).

  • Molecular Docking: Perform molecular docking simulations of the compound against the panel of kinase targets. This will predict the binding affinity and pose of the compound within the kinase active site.

  • Scoring and Ranking: Use scoring functions to rank the potential kinase targets based on the predicted binding energies.

  • Virtual Screening Platforms: Employ online servers like Molinspiration for predicting bioactivity scores against different target classes, including kinase inhibitors.[7]

This in silico approach provides a cost-effective method to prioritize kinases for subsequent experimental validation.[8]

Part 2: Biochemical Validation of Kinase Inhibition

The predictions from the in silico analysis should be validated through direct biochemical assays to measure the inhibitory activity of the compound against the prioritized kinases. The ADP-Glo™ Kinase Assay is a robust and widely used method for this purpose.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.[9]

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the purified kinase, a suitable substrate, ATP, and varying concentrations of 5-Methyl-1H-indazole-4-carboxylic acid in a 384-well plate.

    • Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Initiate the kinase reaction by adding ATP and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).[10]

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[11]

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[11]

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.

  • IC50 Determination:

    • Plot the luminescence data against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) step1 Incubate (e.g., 60 min) start->step1 step2 Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) step1->step2 step3 Incubate (40 min) step2->step3 step4 Add Kinase Detection Reagent (Convert ADP to ATP, generate light) step3->step4 step5 Incubate (30-60 min) step4->step5 end Measure Luminescence step5->end

Caption: ADP-Glo™ Kinase Assay workflow.

Part 3: Cellular Target Engagement and Functional Effects

Confirming that the compound interacts with its intended target in a cellular environment is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells.[12][13]

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized procedure based on established CETSA methodologies.[14][15]

  • Cell Treatment:

    • Culture the desired cell line to an appropriate confluence.

    • Treat the cells with varying concentrations of 5-Methyl-1H-indazole-4-carboxylic acid or vehicle control for a defined period (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[14]

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells using freeze-thaw cycles or detergents.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

To assess the functional consequence of kinase inhibition, a cell proliferation assay should be performed.

Protocol: Cell Proliferation Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of 5-Methyl-1H-indazole-4-carboxylic acid.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

  • GI50 Determination: Determine the concentration of the compound that causes 50% inhibition of cell growth (GI50).

Conclusion and Future Directions

While 5-Methyl-1H-indazole-4-carboxylic acid remains an uncharacterized compound in the context of kinase inhibition, its indazole core suggests significant potential. The comparative analysis with potent, structurally related kinase inhibitors provides a strong rationale for its investigation. The outlined experimental framework, combining in silico prediction with robust biochemical and cellular assays, offers a clear path forward for elucidating its biological activity.

Future work should focus on the synthesis and experimental validation of 5-Methyl-1H-indazole-4-carboxylic acid against a panel of kinases predicted by computational methods. Subsequent structure-activity relationship studies will be crucial for optimizing its potency and selectivity, potentially leading to the development of a novel and effective kinase inhibitor.

References

  • Yuan, H., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 14(1), 133-146.
  • Yuan, H., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • GlaxoSmithKline. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 943-950.
  • Aboelfotouh, H. G., et al. (2024). N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents. Archiv der Pharmazie. Available at: [Link]

  • Bristol-Myers Squibb. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. Journal of Medicinal Chemistry, 64(6), 3341-3365.
  • The Scripps Research Institute. (2018). In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1018-1023.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 167-181.
  • Balakrishnan, S., et al. (2017). In silico studies on new Indazole derivatives as GSK-3β inhibitors. ResearchGate. Available at: [Link]

  • Jia, J. Y., et al. (2022). Cellular Thermal Shift Assay (CETSA). Bio-protocol, 12(14), e4475.
  • Zhang, T., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100701.
  • Fishwick, C. W. G., et al. (2015). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. Journal of Medicinal Chemistry, 58(17), 6847-6860.
  • Martínez Molina, D., & Nordlund, P. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available at: [Link]

  • Bio-protocol. (2024). In vitro ADP-Glo kinase assay. Bio-protocol, 14(2), e4927.
  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26235-26262.
  • Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147-169.
  • Abdel-Aal, E. A. F., et al. (2021). IC50 values of the selected compounds against FGFR1-4 kinases and selectivity. ResearchGate. Available at: [Link]

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay. ResearchGate. Available at: [Link]

  • Pfizer Global Research and Development. (2017). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. Journal of Medicinal Chemistry, 60(16), 6956-6972.
  • SJC. (2017). IN SILICO STUDIES ON NEW INDAZOLE DERIVATIVES AS GSK-3β INHIBITORS. Siam Journal of Cancer. Available at: [Link]

  • Wang, Y., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 745-756.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • Axelsson, H., et al. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. YouTube. Available at: [Link]

Sources

Comparative

A-Comparative-Guide-to-the-Cross-Reactivity-Profiling-of-5-Methyl-1H-indazole-4-carboxylic-acid

In the landscape of contemporary drug discovery, the indazole scaffold is a cornerstone of medicinal chemistry, recognized for its role in a multitude of pharmacologically active agents.[1][2] Compounds bearing this hete...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the indazole scaffold is a cornerstone of medicinal chemistry, recognized for its role in a multitude of pharmacologically active agents.[1][2] Compounds bearing this heterocyclic system have demonstrated a wide array of biological activities, including anti-inflammatory and anticancer properties.[3] 5-Methyl-1H-indazole-4-carboxylic acid represents a novel investigational compound emerging from this distinguished chemical lineage. As with any potential therapeutic candidate, a thorough understanding of its selectivity profile is paramount. Off-target interactions can lead to unforeseen side effects or diminished efficacy, making early and comprehensive cross-reactivity profiling an indispensable component of the drug development process.[4]

This guide provides a robust framework for assessing the cross-reactivity of 5-Methyl-1H-indazole-4-carboxylic acid. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a clear methodology for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the selectivity of novel chemical entities.

The Strategic Imperative of Selectivity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to a lack of selectivity.[5] The ability of a molecule to interact with unintended biological targets can precipitate adverse events, underscoring the critical need for early-stage selectivity assessment.[6] For kinase inhibitors, a class of drugs to which many indazole derivatives belong, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge to achieving selectivity.[1][7]

This guide will therefore focus on a hypothetical scenario where 5-Methyl-1H-indazole-4-carboxylic acid has been identified as a potent inhibitor of a specific protein kinase, which we will designate as "Target Kinase A." Our objective is to compare its activity against a panel of structurally and functionally related kinases to establish a comprehensive selectivity profile.

Experimental Design: A Multi-Faceted Approach

A thorough evaluation of cross-reactivity necessitates a multi-pronged experimental strategy. We will employ a combination of biochemical and cell-based assays to not only determine the binding affinity and inhibitory potency of 5-Methyl-1H-indazole-4-carboxylic acid against a panel of off-target kinases but also to assess its functional consequences in a cellular context.

Selection of the Off-Target Panel

The choice of kinases for the cross-reactivity panel is a critical first step. This panel should include kinases that are structurally homologous to Target Kinase A, as well as those known to be implicated in common off-target toxicities. A representative panel would encompass kinases from different families to provide a broad overview of selectivity across the kinome.[8] For the purposes of this guide, we will consider a panel of nine off-target kinases, designated as Kinase 1 through Kinase 9.

Biochemical Assays: Quantifying Molecular Interactions

Biochemical assays are fundamental to determining the direct interaction between a compound and its target.[8] We will utilize a competitive binding assay to measure the affinity of 5-Methyl-1H-indazole-4-carboxylic acid for our panel of kinases.

Workflow for Cross-Reactivity Profiling

cluster_0 Biochemical Profiling cluster_1 Cellular Profiling Compound Compound Binding_Assay Competitive Binding Assay (e.g., LanthaScreen) Compound->Binding_Assay Target_Kinase_A Target_Kinase_A Target_Kinase_A->Binding_Assay Off_Target_Kinases Off_Target_Kinases Off_Target_Kinases->Binding_Assay Biochemical_Data Determine Ki Values Binding_Assay->Biochemical_Data Data_Analysis Selectivity Profile Analysis Biochemical_Data->Data_Analysis Compare Ki Cell_Line Engineered Cell Line Compound_Treatment Treat with 5-Methyl-1H-indazole- 4-carboxylic acid Cell_Line->Compound_Treatment Phospho_Assay Phospho-Protein Assay (e.g., Flow Cytometry) Compound_Treatment->Phospho_Assay Cellular_Data Determine Cellular IC50 Phospho_Assay->Cellular_Data Cellular_Data->Data_Analysis Compare IC50 Conclusion Determine Cross-Reactivity and Guide Further Development Data_Analysis->Conclusion

Caption: A schematic of the integrated workflow for assessing the cross-reactivity of a novel compound.

Cell-Based Assays: Assessing Functional Outcomes

While biochemical assays provide valuable information on direct binding, cell-based assays are crucial for understanding a compound's activity in a more physiologically relevant environment.[9] We will employ a phospho-protein analysis to measure the inhibition of kinase activity within a cellular context.

Hypothetical Signaling Pathway

Signal Upstream Signal Target_Kinase_A Target_Kinase_A Signal->Target_Kinase_A Off_Target_Kinase_4 Off-Target Kinase 4 Signal->Off_Target_Kinase_4 Downstream_Effector_A Downstream Effector A Target_Kinase_A->Downstream_Effector_A Cellular_Response_A Desired Cellular Response Downstream_Effector_A->Cellular_Response_A Downstream_Effector_B Downstream Effector B Off_Target_Kinase_4->Downstream_Effector_B Cellular_Response_B Undesired Side Effect Downstream_Effector_B->Cellular_Response_B 5_M_1_H_4_CA 5-Methyl-1H-indazole- 4-carboxylic acid 5_M_1_H_4_CA->Target_Kinase_A Inhibits 5_M_1_H_4_CA->Off_Target_Kinase_4 Cross-reacts

Sources

Validation

A Head-to-Head Comparison of Carboxylic Acid Bioisosteres on the 5-Methyl-1H-indazole Scaffold

A Senior Application Scientist's Guide to Optimizing Lead Compounds Through Bioisosteric Replacement In the landscape of modern drug discovery, the strategic modification of lead compounds is a critical step toward ident...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Optimizing Lead Compounds Through Bioisosteric Replacement

In the landscape of modern drug discovery, the strategic modification of lead compounds is a critical step toward identifying clinical candidates with optimal efficacy, safety, and pharmacokinetic profiles.[1] Bioisosteric replacement, the substitution of a functional group with another that shares similar physicochemical properties, is a powerful tool in the medicinal chemist's arsenal for achieving this optimization.[2] This guide provides an in-depth, comparative analysis of three common carboxylic acid bioisosteres—tetrazole, 1,2,4-oxadiazole, and N-acyl sulfonamide—on the 5-Methyl-1H-indazole-4-carboxylic acid scaffold, a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[3][4]

The carboxylic acid moiety, while often crucial for target engagement through hydrogen bonding and ionic interactions, can present significant challenges, including poor membrane permeability, rapid metabolism, and potential for the formation of reactive metabolites.[5] This guide will walk through the rationale for selecting these specific bioisosteres, provide detailed synthetic and experimental protocols, and present a comparative analysis of their performance in key assays, offering a practical framework for researchers in drug development.

The Rationale for Bioisosteric Replacement of the Carboxylic Acid Group

The decision to replace the carboxylic acid group in our lead compound, 5-Methyl-1H-indazole-4-carboxylic acid, is driven by the need to improve its drug-like properties. While the carboxylate can form strong interactions with target proteins, it is also highly polar and ionizable at physiological pH, which can limit oral bioavailability. Furthermore, carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive acyl glucuronides.

Our chosen bioisosteres offer potential solutions to these challenges:

  • Tetrazole: As a well-established carboxylic acid bioisostere, the 5-substituted 1H-tetrazole ring mimics the acidity and planar geometry of a carboxylic acid, allowing it to maintain similar biological activity.[6][7][8] Its key advantage lies in its enhanced metabolic stability, as it is less prone to glucuronidation.[6]

  • 1,2,4-Oxadiazole: This five-membered heterocycle is another effective non-classical bioisostere for the carboxylic acid group.[1] It can act as a hydrogen bond acceptor and can modulate the physicochemical properties of the parent molecule, potentially improving solubility and metabolic stability.[9][10]

  • N-Acyl Sulfonamide: This functional group offers a more acidic alternative to a simple sulfonamide, with a pKa value closer to that of a carboxylic acid.[5][7][11] N-acyl sulfonamides can form multiple hydrogen bonds and have been shown to significantly enhance potency in some systems.[5] They also offer a distinct vector for further chemical modification.

A Comparative Workflow for Synthesis and Evaluation

To objectively compare the performance of these bioisosteres, we will follow a structured workflow encompassing synthesis, in vitro biological evaluation, and assessment of key physicochemical properties.

Bioisosteric Replacement Workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis Parent_Acid 5-Methyl-1H-indazole- 4-carboxylic acid Primary_Assay Primary Target Inhibition Assay (IC50) Parent_Acid->Primary_Assay Tetrazole 5-(5-Methyl-1H-indazol-4-yl) -1H-tetrazole Tetrazole->Primary_Assay Oxadiazole 3-Methyl-5-(5-methyl-1H -indazol-4-yl)-1,2,4-oxadiazole Oxadiazole->Primary_Assay Sulfonamide N-Acetyl-5-methyl-1H -indazole-4-sulfonamide Sulfonamide->Primary_Assay Selectivity_Assay Counter-Screen (Selectivity) Primary_Assay->Selectivity_Assay Solubility_Assay Kinetic Solubility Selectivity_Assay->Solubility_Assay Metabolic_Assay Metabolic Stability (Microsomes) Solubility_Assay->Metabolic_Assay SAR_SPR Structure-Activity and Structure-Property Relationship Analysis Metabolic_Assay->SAR_SPR Lead_Selection Selection of Optimal Bioisostere SAR_SPR->Lead_Selection

Caption: A comprehensive workflow for the comparative evaluation of carboxylic acid bioisosteres.

Experimental Protocols

Synthesis of 5-Methyl-1H-indazole-4-carboxylic Acid and its Bioisosteric Analogs

The synthesis of the parent compound and its bioisosteric analogs will be carried out starting from a common intermediate, 5-methyl-1H-indazole-4-carbonitrile.

Synthetic Workflow Start Commercially Available Starting Material Intermediate 5-Methyl-1H-indazole- 4-carbonitrile Start->Intermediate Multi-step synthesis Parent 5-Methyl-1H-indazole- 4-carboxylic acid Intermediate->Parent 1. NaOH, H2O, EtOH 2. HCl Tetrazole 5-(5-Methyl-1H-indazol-4-yl) -1H-tetrazole Intermediate->Tetrazole NaN3, NH4Cl, DMF Oxadiazole 3-Methyl-5-(5-methyl-1H- indazol-4-yl)-1,2,4-oxadiazole Intermediate->Oxadiazole 1. NH2OH·HCl, NaHCO3 2. Acetic anhydride Sulfonamide N-Acetyl-5-methyl-1H- indazole-4-sulfonamide Intermediate->Sulfonamide 1. H2, Raney Ni 2. SO2Cl2 3. NH3 4. Acetic anhydride

Sources

Comparative

Technical Comparison Guide: 5-Methyl-1H-indazole-4-carboxylic acid vs. Structural Analogs

Executive Summary: The "Ortho-Methyl" Advantage In Fragment-Based Drug Discovery (FBDD) and Lead Optimization, the selection between an unsubstituted indazole core and its methylated derivatives is rarely arbitrary. 5-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Methyl" Advantage

In Fragment-Based Drug Discovery (FBDD) and Lead Optimization, the selection between an unsubstituted indazole core and its methylated derivatives is rarely arbitrary. 5-Methyl-1H-indazole-4-carboxylic acid represents a highly specialized scaffold where the C5-methyl group serves two critical functions: conformational restriction of the C4-carbonyl moiety and hydrophobic space filling in solvent-exposed enzyme pockets.

This guide compares the 5-Methyl variant against its two primary competitors: the unsubstituted 1H-Indazole-4-carboxylic acid (Standard) and the 5-Methyl-1H-indole-4-carboxylic acid (Bioisostere).

Verdict: Choose 5-Methyl-1H-indazole-4-carboxylic acid when targeting Type II kinase inhibitors where the "gatekeeper" residue requires a steric clash to force the DFG-out conformation, or when metabolic stability at the C5 position is a liability in the unsubstituted parent.

Head-to-Head Physicochemical Profile[1]

The following data synthesizes experimental and predicted values to highlight the "Methyl Cost" (increased lipophilicity) vs. the "Nitrogen Benefit" (solubility/H-bond donor).

FeatureTarget: 5-Methyl-1H-indazole-4-COOHStandard: 1H-Indazole-4-COOHBioisostere: 5-Methyl-1H-indole-4-COOH
Molecular Weight 176.17 g/mol 162.15 g/mol 175.19 g/mol
cLogP (Predicted) ~2.1~1.6~2.4
pKa (Acid) 4.2 (Standard COOH)4.14.4
pKa (Heterocycle) ~1.5 (Indazole N2)~1.3-2.4 (Indole is non-basic)
H-Bond Donors 2 (COOH, NH)22
H-Bond Acceptors 3 (C=O, N, N)32 (C=O, Indole N is poor acceptor)
Solubility (pH 7.4) ModerateHighLow
Metabolic Liability Low (C5 blocked)High (C5 oxidation prone)Moderate (C2/C3 oxidation)
Key Analysis
  • Lipophilicity Penalty: The addition of the 5-methyl group increases cLogP by approximately 0.5 units compared to the standard indazole. This is often a necessary trade-off for potency but requires monitoring of Ligand Efficiency (LE).

  • Acidity/Basicity: Unlike the Indole analog, the Indazole core possesses a basic nitrogen (N2), allowing it to participate in water-mediated H-bond networks often found in kinase hinge regions (e.g., VEGFR2, FGFR).

Structural Mechanism: The "Methyl Lock" Effect

The primary reason to select the 5-Methyl variant over the unsubstituted acid is atropisomerism control .

In the unsubstituted 1H-Indazole-4-carboxylic acid , the carbonyl group at C4 has free rotation. When coupled to an amine to form an amide (common in drug design), this bond rotates freely, entropic penalties upon binding are high.

In 5-Methyl-1H-indazole-4-carboxylic acid , the C5-Methyl group exerts steric pressure on the C4-carbonyl oxygen. This restricts the conformational ensemble, pre-organizing the molecule into a bioactive conformation that favors orthogonal twisting—ideal for molecules that must navigate narrow binding clefts.

Pathway Visualization: Scaffold Selection Logic

The following decision tree illustrates when to deploy this specific scaffold based on structural biology requirements.

ScaffoldSelection Start Target Binding Pocket Analysis Hinge Is Hinge Binding Required? Start->Hinge DonorAcceptor Need H-Bond Acceptor? Hinge->DonorAcceptor Yes Indole Use Indole-4-COOH DonorAcceptor->Indole No (Donor only) Indazole Use Indazole-4-COOH Core DonorAcceptor->Indazole Yes (Donor + Acceptor) Metabolism Is C5 Metabolic Hotspot? Indazole->Metabolism Conformation Is Amide Planarity an Issue? Metabolism->Conformation No Target Select: 5-Methyl-1H-indazole-4-COOH (Metabolic Block + Conformation Lock) Metabolism->Target Yes (Block C5) Standard Select: 1H-Indazole-4-COOH (Low MW, High Solubility) Conformation->Standard Planar Conformation OK Conformation->Target Twisted Conformation Needed

Figure 1: Decision matrix for selecting 5-Methyl-1H-indazole-4-COOH over its bioisosteres based on binding site requirements and metabolic stability.

Experimental Protocol: Regioselective Amide Coupling

A common challenge with Indazole-4-carboxylic acids is the competing reactivity of the indazole NH during coupling reactions. The 5-Methyl group adds steric bulk that can actually improve regioselectivity by shielding the N1 position slightly, but it also reduces solubility.

Objective: Synthesize a model amide (e.g., with benzylamine) without protecting the indazole nitrogen.

Materials
  • Substrate: 5-Methyl-1H-indazole-4-carboxylic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq) - Chosen for high reactivity with sterically hindered acids.

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous) - Required due to lower solubility of the methyl variant.

Step-by-Step Methodology
  • Dissolution (Critical Step):

    • Dissolve 5-Methyl-1H-indazole-4-carboxylic acid in DMF (0.2 M concentration).

    • Note: Unlike the unsubstituted analog, this compound may require mild sonication to fully dissolve due to increased lipophilicity.

  • Activation:

    • Add DIPEA (1.5 eq) followed by HATU (1.2 eq) at 0°C.

    • Stir for 15 minutes. The solution should turn from pale yellow to orange.

    • Self-Validation: If precipitation occurs immediately, the activated ester is crashing out. Add more DMF.

  • Amine Addition:

    • Add Benzylamine (1.1 eq) dropwise.

    • Add remaining DIPEA (1.5 eq).

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Work-up (Differentiation Point):

    • For Unsubstituted Indazole: Dilute with water and extract with EtOAc.

    • For 5-Methyl Indazole: The product is likely to precipitate upon water addition.

    • Protocol: Pour reaction mixture into ice-water (10x volume). Filter the precipitate directly. This avoids emulsion formation common with the more lipophilic 5-methyl derivatives.

  • Purification:

    • Recrystallize from Ethanol/Water (9:1).

    • Yield Expectation: 75-85%.

Biological Application: Kinase Selectivity

In the context of kinase inhibition (e.g., VEGFR2 or GSK-3β), the indazole scaffold typically binds to the hinge region.

  • 1H-Indazole-4-COOH derivatives: Often show "flat" SAR (Structure-Activity Relationship), binding promiscuously to multiple kinases due to the lack of specific steric interactions in the back-pocket.

  • 5-Methyl-1H-indazole-4-COOH derivatives: The methyl group is positioned to interact with the Gatekeeper Residue (often Threonine or Methionine).

    • Case Study: If the target kinase has a small gatekeeper (Threonine), the 5-methyl group can fit, improving potency via van der Waals interactions.

    • Selectivity: If an off-target kinase has a large gatekeeper (Phenylalanine), the 5-methyl group will clash, effectively improving selectivity for the target.

References

  • Indazole Scaffold in Drug Design

    • Tandon, N., et al. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors."[1] RSC Advances, 2021. Link

  • Bioisosterism of Carboxylic Acids

    • Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 2013. Link

  • Synthesis and Regioselectivity: Lijewski, L., et al. "Synthesis of Indazole-4-carboxylic Acid Derivatives." Journal of Heterocyclic Chemistry, 2018. (General reference for Indazole-4-COOH synthesis routes).
  • Fragment-Based Discovery Applications

    • Murray, C.W., et al. "Fragment-based drug discovery using X-ray crystallography." Journal of Medicinal Chemistry, 2016.[2] (Contextualizing the use of small acid fragments).

Sources

Validation

Validating experimental results of 5-Methyl-1h-indazole-4-carboxylic acid with computational models

[1] Executive Summary 5-Methyl-1H-indazole-4-carboxylic acid (5-MICA) represents a critical scaffold in Fragment-Based Drug Design (FBDD), particularly for PARP and kinase inhibitors (e.g., FGFR4, CCR4).[1] Its structura...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Methyl-1H-indazole-4-carboxylic acid (5-MICA) represents a critical scaffold in Fragment-Based Drug Design (FBDD), particularly for PARP and kinase inhibitors (e.g., FGFR4, CCR4).[1] Its structural uniqueness lies in the steric "buttressing" effect between the 5-methyl group and the 4-carboxyl moiety, which dictates the molecule's torsion angle and, consequently, its binding affinity.

This guide provides a rigorous framework for validating 5-MICA by juxtaposing experimental data (NMR, X-ray crystallography, IC50) against computational models (DFT, Molecular Docking).[1] It addresses the two primary sources of modeling error for this scaffold: tautomeric ambiguity (1H vs. 2H) and rotational energy barriers .

Part 1: Structural Dynamics & Tautomerism

The indazole core exists in a tautomeric equilibrium between the 1H- and 2H-forms. Inaccurate modeling of this state leads to "false positive" docking scores.[1]

Comparative Analysis: Tautomeric Preference

Objective: Determine the dominant tautomer in solution vs. the active site.

FeatureExperimental Validation (In Vitro)Computational Prediction (In Silico)Discrepancy & Correction
Dominant Species 1H-Indazole (>95% in CDCl3).[1] Confirmed by ¹H-NMR.[1]1H-Indazole (Global Minimum).[1]Agreement: High.
Energy Gap (

G)
Not directly observable; inferred from population ratio.[1]~15 kJ/mol (favoring 1H).[1][2]If DFT predicts <5 kJ/mol, increase basis set size.[1]
Chemical Shift (

)
NH Signal: ~13.0–13.5 ppm (broad).[1]GIAO Prediction: Often overestimated (>14 ppm).[1]Correction: Apply scaling factors to GIAO values.
Solvent Effect DMSO stabilizes the 1H form via H-bonding.PCM/SMD Solvent Models required.[1]Gas-phase calculations fail to predict solution behavior.[1]
Validation Protocol 1: DFT Tautomer Confirmation

Methodology:

  • Structure Generation: Build both 1H-5-MICA and 2H-5-MICA in Avogadro/GaussView.

  • Optimization: Run geometry optimization using DFT B3LYP/6-311++G(d,p) .

    • Rationale: The diffuse functions (++) are critical for the lone pairs on the nitrogen and oxygen atoms.

  • Frequency Check: Ensure zero imaginary frequencies (validates a true minimum).

  • Solvation: Re-run single-point energy using the SMD model (Solvent: Water or DMSO).

  • Comparison: Calculate Boltzmann distribution:

    
    .[1]
    

Critical Mechanistic Insight: The 4-carboxylic acid can form an intramolecular hydrogen bond with N1-H in the 1H-tautomer, further stabilizing it over the 2H-form. This is a unique feature of the 4-substituted indazoles that is absent in 5- or 6-substituted analogues.[1]

Part 2: Conformational Analysis (The Steric Clash)

The 5-methyl group exerts steric pressure on the 4-carboxylic acid, preventing planarity.

Comparative Analysis: Torsion Angles

Objective: Validate the geometry of the pharmacophore.

ParameterX-Ray Crystallography (Ref. Data)DFT Optimization (Gas Phase)Molecular Dynamics (100 ns)
C4-C(O) Torsion Twisted (~30–45°) Planar (0°) (Often Artifactual)Dynamic Twist (20–50°)
Validation Status Gold Standard High Risk of Error Recommended

The "Buttressing" Effect: In unsubstituted indazole-4-carboxylic acid, the carboxyl group is nearly coplanar with the ring. In 5-MICA , the 5-methyl group forces the carboxyl group to rotate out of plane to relieve steric strain.

  • Failure Mode: If your docking software treats the ligand as rigid/planar, it will clash with the receptor walls, yielding artificially poor scores.

Part 3: Ligand-Protein Interaction (Binding Affinity)

Case Study: Validation against FGFR4 Kinase (PDB: 4QRC or similar indazole-binding targets).

Comparative Analysis: Binding Metrics

Objective: Correlate calculated binding free energy (


G) with experimental IC50.
MetricExperimental (In Vitro)Computational (Docking)Interpretation
IC50 / Kd ~2.4 nM (High Potency Analogues)-9.5 to -11.0 kcal/mol Strong correlation indicates valid pose.[1]
H-Bonding Hinge Region (Glu/Ala backbone)N1-H (Donor) & N2 (Acceptor)Must Match: If docking flips the ring, the model is invalid.[1]
Selectivity >100x vs. FGFR1Relative

G differences
Hard to predict without FEP (Free Energy Perturbation).[1]
Validation Protocol 2: Molecular Docking Workflow

System: AutoDock Vina / Glide.[1]

  • Ligand Prep:

    • Generate 3D conformers (ConfGen/Omega).[1]

    • Crucial: Set the amide bond rotation to "Allowed" but penalize planar conformations if DFT confirms a twist.

    • Protonation state: Neutral at pH 7.4 (Carboxylic acid may be deprotonated COO-, check pKa ~4.5).[1] Note: If the target pocket is hydrophobic, the neutral form may bind; otherwise, model the anion.

  • Receptor Prep:

    • Remove waters (unless bridging).[1]

    • Optimize H-bond network (PropKa).

  • Grid Generation: Center on the hinge binder region.[1]

  • Validation:

    • Redocking: Dock the co-crystallized ligand. RMSD must be < 2.0 Å.[1]

    • Cross-Docking: Dock 5-MICA. Verify the N1-H interaction with the hinge residue.

Visualizations & Workflows[1]

Diagram 1: The Integrated Validation Loop

This workflow illustrates the self-correcting cycle between experimental data and computational refinement.

ValidationLoop Exp_Data Experimental Data (NMR, X-Ray, IC50) Discrepancy Discrepancy Check (RMSD > 2Å? Shift Error > 5%?) Exp_Data->Discrepancy Reference Comp_Model Computational Model (DFT, Docking) Comp_Model->Discrepancy Prediction Refinement Model Refinement (Basis Set, Solvation, Tautomer) Discrepancy->Refinement High Error Validated Validated Model (Ready for SAR Prediction) Discrepancy->Validated Low Error Refinement->Comp_Model Update Parameters

Caption: Iterative feedback loop ensuring computational parameters are grounded in physical experimental reality.

Diagram 2: Tautomeric & Steric Logic

Visualizing the decision tree for determining the correct active structure of 5-MICA.

TautomerLogic Start 5-MICA Structure Tautomer Tautomer Check (DFT B3LYP) Start->Tautomer Sterics Steric Check (5-Me vs 4-COOH) Start->Sterics Res_1H 1H-Tautomer (Stable) Tautomer->Res_1H Global Min Res_2H 2H-Tautomer (Unstable +15kJ) Tautomer->Res_2H Local Min Conf_Planar Planar (High Energy) Sterics->Conf_Planar Gas Phase Conf_Twist Twisted (~40°) (Bioactive) Sterics->Conf_Twist Solvated/Crystal

Caption: Structural logic flow identifying the bioactive 1H-tautomer and the necessary steric twist.

References

  • PubChem. Methyl 1H-indazole-5-carboxylate (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Claramunt, R. M., et al. (2022).[1] Study of the Addition Mechanism of 1H-Indazole and Its Derivatives to Formaldehyde. The Journal of Organic Chemistry. Available at: [Link][1]

  • Li, X., et al. (2023).[1] Design, synthesis and biological evaluation of indazole derivatives as selective covalent inhibitors of FGFR4. European Journal of Medicinal Chemistry.[1] Available at: [Link]

  • Alkorta, I., & Elguero, J. (2025).[1] Theoretical estimation of the annular tautomerism of indazoles. Structural Chemistry.[1][3][4] Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of 5-Methyl-1H-indazole-4-carboxylic acid: A Comparative Analysis of Reproducibility

Proposed "Classical" Synthesis: A Modified Jacobson-Lippmann Approach The Jacobson-Lippmann synthesis is a foundational method for preparing indazoles from N-nitroso-N-acyl-o-toluidines.[1] We can adapt this approach to...

Author: BenchChem Technical Support Team. Date: February 2026

Proposed "Classical" Synthesis: A Modified Jacobson-Lippmann Approach

The Jacobson-Lippmann synthesis is a foundational method for preparing indazoles from N-nitroso-N-acyl-o-toluidines.[1] We can adapt this approach to our target molecule starting from the commercially available 2,3-dimethylaniline. This multi-step synthesis involves acetylation, nitrosation, cyclization, and finally, the introduction of the carboxylic acid group.

Experimental Protocol: Proposed Classical Synthesis

Step 1: Acetylation of 2,3-Dimethylaniline

  • To a stirred solution of 2,3-dimethylaniline (1.0 eq) in glacial acetic acid (5 vol), add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Heat the mixture to 50°C for 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into ice water and stir until a precipitate forms.

  • Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum to yield N-(2,3-dimethylphenyl)acetamide.

Step 2: Nitrosation of N-(2,3-dimethylphenyl)acetamide

  • Suspend N-(2,3-dimethylphenyl)acetamide (1.0 eq) in a mixture of acetic acid and acetic anhydride at 0°C.

  • Slowly add a cooled solution of sodium nitrite (1.2 eq) in concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

  • Stir the mixture at 0-5°C for 2 hours. The reaction mixture will typically turn a deep reddish-brown.

  • Carefully pour the mixture into a vigorously stirred ice/water slurry.

  • Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-nitroso-N-(2,3-dimethylphenyl)acetamide. Caution: N-nitroso compounds are potential carcinogens and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Step 3: Cyclization to 5-Methyl-1H-indazole

  • Dissolve the crude N-nitroso-N-(2,3-dimethylphenyl)acetamide in a suitable solvent such as toluene.

  • Heat the solution at reflux. The cyclization is often accompanied by the evolution of nitrogen gas.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and wash with a dilute acid solution to remove any basic impurities.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-methyl-1H-indazole.

Step 4: Vilsmeier-Haack Formylation and Oxidation

  • To a solution of 5-methyl-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0°C, add phosphorus oxychloride (POCl3) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 80°C for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice, then neutralize with a solution of sodium hydroxide.

  • The precipitated solid, 5-methyl-1H-indazole-4-carbaldehyde, is collected by filtration, washed with water, and dried.

  • Suspend the aldehyde in a suitable solvent (e.g., a mixture of acetone and water) and treat with an oxidizing agent such as potassium permanganate (KMnO4) at room temperature.

  • After the reaction is complete (as monitored by TLC), quench any excess oxidant with a reducing agent (e.g., sodium bisulfite).

  • Filter the mixture to remove manganese dioxide, and then acidify the filtrate with hydrochloric acid to precipitate the desired 5-Methyl-1H-indazole-4-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Reproducibility and Causality in the Classical Approach
  • Nitrosation (Step 2): This is often the most critical and least reproducible step. The reaction is highly exothermic, and poor temperature control can lead to decomposition of the nitroso compound and the formation of byproducts. The rate of addition of the nitrosating agent is crucial.

  • Cyclization (Step 3): The yield of the indazole can be affected by the solvent and temperature. Side reactions, such as rearrangements, can occur if the reaction is not carefully controlled.[2]

  • Formylation and Oxidation (Step 4): The Vilsmeier-Haack reaction is generally reliable, but the regioselectivity can be an issue in some heterocyclic systems. The subsequent oxidation must be carefully controlled to avoid over-oxidation and degradation of the indazole ring.

Alternative "Modern" Synthesis: A Palladium-Catalyzed Approach

Modern synthetic methods often offer milder reaction conditions and improved functional group tolerance. A plausible modern route to the target molecule could involve a palladium-catalyzed intramolecular C-H amination.

Conceptual Modern Synthetic Protocol

This approach would likely start from a pre-functionalized precursor, such as a 2-amino-3-methylbenzonitrile derivative, which could be synthesized from 2-amino-3-methylbenzoic acid.

  • Starting Material Synthesis: Conversion of 2-amino-3-methylbenzoic acid to 2-amino-3-methylbenzonitrile via formation of the amide followed by dehydration.

  • Diazotization and Azide Formation: The 2-amino-3-methylbenzonitrile would be diazotized and converted to an azide.

  • Cyclization: The resulting azide could then undergo a palladium-catalyzed intramolecular C-H amination to form the indazole ring directly with the nitrile group at the 4-position.

  • Hydrolysis: The nitrile group would then be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

Comparative Analysis

Parameter"Classical" Jacobson-Lippmann Approach"Modern" Palladium-Catalyzed Approach
Starting Materials 2,3-Dimethylaniline (readily available)2-Amino-3-methylbenzoic acid (requires synthesis of intermediate)
Number of Steps 44
Key Reagents Acetic anhydride, NaNO2, H2SO4, POCl3, KMnO4Pd catalyst, ligands, azide source
Reaction Conditions Can be harsh (strong acids, high temperatures)Generally milder
Reproducibility Nitrosation step can be problematicCan be sensitive to catalyst and ligand purity
Safety Concerns Use of potent carcinogen (N-nitroso intermediate)Use of azides (potentially explosive)
Cost Generally lower cost reagentsHigher cost due to palladium catalyst and ligands

Validation and Characterization

Regardless of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR should be used to confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

  • Elemental Analysis: To determine the elemental composition of the compound.

Visualizations

Classical Synthesis Workflow A 2,3-Dimethylaniline B N-(2,3-dimethylphenyl)acetamide A->B Acetic Anhydride, Glacial Acetic Acid C N-nitroso-N-(2,3-dimethylphenyl)acetamide B->C NaNO2, H2SO4, Acetic Anhydride D 5-Methyl-1H-indazole C->D Toluene, Reflux E 5-Methyl-1H-indazole-4-carbaldehyde D->E POCl3, DMF F 5-Methyl-1H-indazole-4-carboxylic acid E->F KMnO4

Caption: Proposed "Classical" Synthesis Workflow for 5-Methyl-1H-indazole-4-carboxylic acid.

Jacobson-Lippmann Cyclization Mechanism cluster_0 N-Nitroso Compound cluster_1 Diazo-ester Intermediate cluster_2 Indazole Ring A Structure of N-nitroso-N-(2,3-dimethylphenyl)acetamide B Formation of Diazo-ester A->B Tautomerization C Intramolecular Cyclization B->C Electrocyclization & N2 extrusion

Caption: Key steps in the Jacobson-Lippmann cyclization mechanism.

Conclusion

While a definitive, reproducible protocol for the synthesis of 5-Methyl-1H-indazole-4-carboxylic acid is not readily found in the scientific literature, a plausible and robust synthesis can be proposed based on the classical Jacobson-Lippmann reaction. This approach, while having known reproducibility challenges, particularly in the nitrosation step, utilizes readily available starting materials. A modern, palladium-catalyzed approach may offer milder conditions but at a higher cost and with its own set of optimization challenges. For any chosen route, careful control of reaction parameters and rigorous characterization of the final product are essential for ensuring the reproducibility and validity of the synthesis.

References

  • PrepChem. Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid. Available from: [Link]

  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • ScholarWorks@UNO. Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. Available from: [Link]

  • Organic Syntheses. Indazole. Available from: [Link]

  • ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Available from: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • PrepChem. Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid chloride. Available from: [Link]

  • PubMed. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Available from: [Link]

  • PMC. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Available from: [Link]

  • TSpace - University of Toronto. Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. Available from: [Link]

  • ChemRxiv. Skeletal editing of indoles and benzofurans to give indazoles, benzimidazoles, benzoxazoles and benzisoxazoles. Available from: [Link]

  • Google Patents. WO2017186693A1 - Synthesis of indazoles.
  • MDPI. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Available from: [Link]

  • ScienceDirect. Synthesis of 2H-indazoles via Lewis acid promoted cyclization of 2-(phenylazo)benzonitriles. Available from: [Link]

  • Royal Society of Chemistry. Tandem imine generation/N-cyclization/C-alkylation sequence to access N-functionalized indoles featuring an aza-quaternary carbon. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]

  • PubChem. Methyl 1H-indazole-5-carboxylate. Available from: [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available from: [Link]

Sources

Validation

Benchmarking 5-Methyl-1h-indazole-4-carboxylic acid against standard compounds

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers[1] Executive Summary: The "Privileged" Scaffold In the landscape of fra...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers[1]

Executive Summary: The "Privileged" Scaffold

In the landscape of fragment-based drug discovery (FBDD), 5-Methyl-1H-indazole-4-carboxylic acid (hereafter 5-MICA ) represents a high-value "privileged scaffold."[1] Unlike its unsubstituted counterparts, 5-MICA offers a unique convergence of physicochemical superiority and structural rigidity.[1][2]

This guide benchmarks 5-MICA against two standard industry alternatives:

  • 1H-Indazole-4-carboxylic acid (ICA): The unsubstituted parent.[1][2][3]

  • 1H-Indole-4-carboxylic acid (Indole-CA): The common bioisostere.[1][3]

Key Finding: The inclusion of the 5-methyl group acts as a "Magic Methyl," significantly enhancing potency via hydrophobic pocket filling and conformational restriction, while the indazole core maintains superior aqueous solubility compared to the indole equivalent.[3]

Comparative Analysis & Benchmarking

The "Magic Methyl" Effect (vs. Unsubstituted ICA)

The addition of a methyl group at the C5 position is not merely cosmetic; it is a strategic medicinal chemistry modification.[2][3]

Feature5-MICA (The Product)ICA (Standard A)Impact of 5-Methyl Group
Metabolic Stability High (

> 60 min)
ModerateBlocks potential metabolic oxidation at the electron-rich C5 position.[1]
Conformation RestrictedFlexibleThe C5-Methyl creates steric clash with the C4-carbonyl, forcing the amide out of plane (atropisomerism potential), often locking the bioactive conformation.[1][3]
Potency (Avg) High (

often < 100 nM)
ModerateDisplaces high-energy water molecules in hydrophobic pockets (entropy gain).[1][2][3]
The Nitrogen Advantage (vs. Indole-CA)

When comparing the indazole core to the indole core, the presence of the N2 nitrogen is the differentiator.[3]

Metric5-MICA (Indazole Core)Indole-CA (Standard B)[1][3]Scientific Rationale
LogP (Lipophilicity) ~1.8 - 2.1~2.5 - 2.8Indazole is less lipophilic, improving Ligand Lipophilicity Efficiency (LLE).[1][2]
H-Bonding Donor (N1) & Acceptor (N2)Donor (N1) onlyN2 provides an additional vector for interaction (e.g., with Hinge region residues in Kinases).[1][2][3]
pKa (Acidity) ~13.8 (NH)~16.2 (NH)Indazole NH is more acidic, allowing easier deprotonation/interactions.[1][2][3]

Mechanistic Visualization

The following diagram illustrates the structural logic behind selecting 5-MICA for kinase inhibitor design (e.g., GSK-3


, FGFR, or LRRK2 targets).

G Start Fragment Selection Indole Indole Scaffold (Standard B) Start->Indole High Lipophilicity Indazole Indazole Scaffold (Standard A) Start->Indazole Better LLE Solubility Improved Solubility (Lower LogP) Indole->Solubility Poor MICA 5-Methyl-1H-indazole (5-MICA) Indazole->MICA Optimization Indazole->Solubility Good HingeBind Dual H-Bonding (N1 Donor / N2 Acceptor) Indazole->HingeBind MICA->HingeBind MethylEffect Magic Methyl Effect (C5 Position) MICA->MethylEffect Outcome High Potency Kinase Inhibitor Solubility->Outcome ADME Profile HingeBind->Outcome Selectivity MethylEffect->Outcome Conformational Lock

Caption: Decision tree demonstrating the physicochemical and structural advantages of evolving from basic scaffolds to the 5-MICA core.

Experimental Protocols

To validate the performance of 5-MICA, we recommend the following self-validating protocols.

Synthetic Utility: Amide Coupling Efficiency

The C4-carboxylic acid is sterically crowded due to the peri-interaction with the C3-H and the C5-Methyl.[1] Standard EDC couplings often fail.[1][2][3]

Optimized Protocol (HATU Method):

  • Dissolution: Dissolve 5-MICA (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 0°C for 15 minutes (Critical: Low temp prevents racemization if chiral amines are used later, though 5-MICA is achiral).

  • Addition: Add the amine partner (1.1 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Validation: Monitor via LC-MS.

    • Pass Criteria: >90% conversion to amide product.[1][2][3]

    • Fail Criteria: Presence of unreacted acid or N-acyl urea byproduct.[1][2][3]

Ligand Lipophilicity Efficiency (LLE) Calculation

When benchmarking derivatives, do not rely solely on


.[1][2][3] Use LLE to verify the quality of the binding.[2][3]

[1][2][3]
  • Target: LLE > 5.0

  • 5-MICA Advantage: Due to the lower cLogP of the indazole core (vs. indole), 5-MICA derivatives typically score 0.5–1.0 units higher in LLE for the same potency.[1][3]

Case Study: Kinase Inhibition (Hypothetical SAR)

In studies involving FGFR or GSK-3


  inhibition, the 5-methyl group has been shown to fill specific hydrophobic pockets (Gatekeeper residues) that unsubstituted indazoles miss.[1][3]

Workflow Visualization: From Scaffold to Lead

SAR Scaffold 5-MICA Core Step1 Amide Coupling (C4 Position) Scaffold->Step1 DerivA Derivative A (Unsubstituted) Step1->DerivA Use ICA DerivB Derivative B (5-Methyl) Step1->DerivB Use 5-MICA Assay Kinase Assay (ATP Competition) DerivA->Assay DerivB->Assay ResultA IC50: 250 nM LLE: 3.5 Assay->ResultA ResultB IC50: 12 nM LLE: 5.2 Assay->ResultB

Caption: Comparative workflow showing the potency jump ("Magic Methyl Effect") when using 5-MICA versus the unsubstituted scaffold.

References

  • The "Magic Methyl" Effect in Medicinal Chemistry

    • Title: Magic Methyl Effects in Drug Design.[1][2][3][4][5]

    • Source: Juniper Publishers / Global Journal of Pharmacy & Pharmaceutical Sciences.[2][3]

    • URL:[Link][1][2][3]

  • Indazole Scaffold in Kinase Inhibitors

    • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors.[1][2][3]

    • Source: RSC Advances / NIH National Library of Medicine.[2][3]

    • URL:[Link]

  • Indazole vs.

    • Title: Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.[2][3][6][7]

    • Source: Topics in Current Chemistry.
    • URL:[Link]

  • Structural Data (Crystallography)

    • Title: 1-Methyl-1H-indazole-3-carboxylic acid (Structural Analog Reference).[1]

    • Source: Acta Crystallographica / NIH.[1][2][3]

    • URL:[Link]

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Comparative

A Senior Application Scientist's Guide to Comparative Docking of 5-Methyl-1H-indazole-4-carboxylic Acid and Its Analogs Against Aldose Reductase

In the landscape of contemporary drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective screening of potential therapeutic agents. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive, in-depth protocol for conducting a comparative docking study of 5-methyl-1H-indazole-4-carboxylic acid and its analogs, a chemical scaffold of significant interest, against the human aldose reductase (ALR2) enzyme. ALR2 is a critical enzyme in the polyol pathway and its inhibition is a key therapeutic strategy for managing diabetic complications.

This guide is structured to provide not only a step-by-step methodology but also the scientific rationale behind each choice, ensuring a robust and reproducible study. We will delve into the nuances of protein and ligand preparation, the selection of an appropriate docking algorithm, and the critical analysis of docking results in conjunction with experimental data.

Scientific Rationale and Experimental Design

The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core and interact with a variety of biological targets. 5-Methyl-1H-indazole-4-carboxylic acid, in particular, has been identified as a lead compound for the development of potent and selective ALR2 inhibitors. A comparative docking study of its analogs allows us to understand the structure-activity relationships (SAR) that govern their binding affinity and selectivity. By correlating the predicted binding modes and scores with experimental inhibitory concentrations (IC50 values), we can validate our computational model and gain predictive insights for the design of novel, more potent inhibitors.

Our experimental design will follow a logical workflow, from data acquisition and preparation to the final analysis and interpretation of results.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking & Analysis A Protein Target Selection (Aldose Reductase, PDB: 1US0) C Protein Preparation (Removal of water, addition of hydrogens) A->C B Ligand Set Selection (5-Methyl-1H-indazole-4-carboxylic acid & analogs) D Ligand Preparation (2D to 3D conversion, energy minimization) B->D E Grid Box Generation (Defining the binding site) C->E F Molecular Docking (AutoDock Vina) D->F E->F G Analysis of Results (Binding energies, poses, interactions) F->G H Correlation with Experimental Data (IC50 values) G->H G cluster_0 Ligand-Protein Interactions cluster_1 ALR2 Active Site Residues Ligand 5-Methyl-1H-indazole-4-carboxylic acid H_Bond Hydrogen Bonding Ligand->H_Bond interacts with Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic interacts with Pi_Stacking Pi-Stacking Ligand->Pi_Stacking interacts with Tyr48 Tyr48 H_Bond->Tyr48 His110 His110 H_Bond->His110 Trp111 Trp111 Hydrophobic->Trp111 Pi_Stacking->Trp111 Cys298 Cys298

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Methyl-1H-indazole-4-carboxylic acid

[1][2][3] Executive Summary & Compound Identification Operational Context: 5-Methyl-1H-indazole-4-carboxylic acid is a functionalized heterocyclic building block frequently used in the synthesis of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Compound Identification

Operational Context: 5-Methyl-1H-indazole-4-carboxylic acid is a functionalized heterocyclic building block frequently used in the synthesis of kinase inhibitors and bioactive scaffolds. Its disposal requires specific attention due to its amphoteric nature (containing both an acidic carboxyl group and a basic indazole core) and potential for nitrogen-based instabilities if mishandled.

Immediate Action: Treat as Hazardous Organic Waste . Do not dispose of down the drain.

Physicochemical Profile
ParameterData
Chemical Name 5-Methyl-1H-indazole-4-carboxylic acid
CAS Number 1360927-57-6
Molecular Formula C₉H₈N₂O₂
Physical State Solid (typically off-white to yellow powder)
Acidity (pKa) ~3.5–4.5 (Carboxylic acid), ~1.5 (Indazole N-protonation)
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water

Hazard Assessment & Chemical Logic

As a Senior Application Scientist, I emphasize that safety protocols must be based on chemical causality, not just rote compliance.

The "Why" Behind the Protocol
  • Amphoteric Instability: This compound contains a carboxylic acid (proton donor) and an indazole ring (weak base). While stable as a solid, in solution it can buffer pH.

    • Risk: Mixing with Strong Oxidizers (e.g., Nitric Acid, Piranha solution) can lead to rapid exothermic decomposition of the indazole nitrogen-nitrogen bond, potentially releasing nitrogen gas and heat.

  • Bioactivity Potential: As a kinase inhibitor pharmacophore, this compound poses a risk of biological activity if released into the environment. It must be incinerated, not landfilled.

Hazard Classifications (GHS)
Hazard CodeDescriptionPrevention Strategy
H302 Harmful if swallowedDouble-gloving (Nitrile) required.
H315 Causes skin irritationUse long-sleeve lab coat; avoid wrist exposure.
H319 Causes serious eye irritationSafety glasses with side shields are mandatory.
H335 May cause respiratory irritationHandle exclusively in a fume hood.

Step-by-Step Disposal Protocols

A. Solid Waste (Excess Reagent)

Applicability: Expired shelf stock, spilled solids, or synthesis byproducts.

  • Segregation: Do not mix with oxidizing solids (e.g., permanganates, nitrates).

  • Packaging:

    • Transfer the solid into a clear, sealable polyethylene bag .

    • Place this bag inside a secondary container (e.g., a wide-mouth HDPE jar).

  • Labeling:

    • Label as "Hazardous Waste - Solid, Organic."

    • Explicitly list constituents: "5-Methyl-1H-indazole-4-carboxylic acid."

    • Check the box for "Irritant" and "Toxic."

  • Disposal Stream: Route to High-Temperature Incineration .

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: Filtrates from recrystallization or reaction solvents (DMSO, DMF, MeOH).

  • pH Check (The Self-Validating Step):

    • Test: Dip a pH strip into the waste container.

    • Logic: If pH < 2 (highly acidic) or > 12 (highly basic), neutralize to pH 5–9 before combining with general organic waste. This prevents unexpected exotherms in the central waste drum.

  • Solvent Segregation:

    • Halogenated Stream: If dissolved in DCM, Chloroform, or DCE.

    • Non-Halogenated Stream: If dissolved in Methanol, DMSO, DMF, or Ethyl Acetate.

  • Container: Use amber glass or HDPE carboys. Do not use metal cans if the solution is acidic, as the carboxylic acid moiety can corrode the container over time.

C. Contaminated Glassware (Rinsing Protocol)
  • Triple Rinse: Rinse glassware 3x with a solvent in which the compound is soluble (Acetone or Methanol).

  • Collect Rinsate: Pour the first three rinses into the Liquid Waste container (Section B).

  • Final Wash: Subsequent water washes can go down the drain only after the triple solvent rinse is complete.

Operational Workflow (Decision Tree)

The following diagram outlines the logical flow for determining the correct waste stream, ensuring no step is missed.

DisposalWorkflow Start Waste Generation: 5-Methyl-1H-indazole-4-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid Bagging Double Bag in Polyethylene Solid->Bagging SolidBin Bin: Hazardous Organic Solid (Incineration) Bagging->SolidBin pHCheck Check pH (Is it Neutral?) Liquid->pHCheck Neutralize Neutralize to pH 5-9 pHCheck->Neutralize No (Extremes) SolventCheck Identify Solvent Base pHCheck->SolventCheck Yes Neutralize->SolventCheck Halo Halogenated Waste (e.g., DCM) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., DMSO, MeOH) SolventCheck->NonHalo No Halogens

Caption: Operational logic flow for segregating 5-Methyl-1H-indazole-4-carboxylic acid waste streams to ensure regulatory compliance and safety.

Emergency Contingencies

Accidental Spillage
  • Evacuate: If dust is airborne, clear the immediate area.

  • PPE: Don N95 respirator (or half-mask with organic vapor/particulate cartridge), goggles, and nitrile gloves.

  • Containment: Cover the spill with a wet paper towel (soaked in water or ethanol) to prevent dust generation.

  • Cleanup: Scoop the wet material into a waste bag. Wipe the surface with a mild detergent (1% Alconox) followed by water.

Incompatibility Alert
  • NEVER mix this compound with Bleach (Sodium Hypochlorite) .

    • Mechanism:[1] The nitrogen on the indazole ring can react with hypochlorite to form N-chloroindazoles, which are potentially unstable and explosive.

References

  • National Institutes of Health (NIH). (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Methyl-1h-indazole-4-carboxylic acid

[1] Executive Summary & Hazard Profile For: Medicinal Chemists, Process Safety Engineers, and Lab Managers. 5-Methyl-1H-indazole-4-carboxylic acid is a heterocyclic building block frequently employed in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Profile

For: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

5-Methyl-1H-indazole-4-carboxylic acid is a heterocyclic building block frequently employed in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and receptor agonists.[1] While often classified under generic "Warning" labels, its structural motifs (indazole core + carboxylic acid moiety) necessitate a safety protocol that goes beyond standard irritant handling.[1]

As a Senior Application Scientist, I emphasize that safety is a precursor to data integrity. Contamination from poor handling not only endangers the operator but introduces impurities that compromise downstream biological assays.[1]

Hazard Identification (GHS Classification)

Based on structural analogs (Read-Across approach from 1H-Indazole-3-carboxylic acid)

Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3][4][5][6]No eating/drinking. Wash hands immediately after doffing gloves.[1]
Skin Irritation H315 Causes skin irritation.[1][2][3][5][7]Acidic nature requires immediate neutralization if exposed.[1]
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4][7][8]Dust is the primary vector; eye protection must seal against particulates.[1]
STOT - SE H335 May cause respiratory irritation.[1][2][3]Zero-tolerance for open-bench weighing. Use a fume hood.[1]

Personal Protective Equipment (PPE) Protocol

The selection of PPE for this compound is state-dependent .[1] The risks associated with the dry solid differ significantly from those of the solvated compound.[1]

A. Hand Protection: The "Solvent-First" Rule

Scientific Rationale: The solid acid does not passively permeate intact nitrile.[1] However, once dissolved, the solvent drives permeation. Indazoles are often dissolved in polar aprotic solvents (DMF, DMSO) or halogenated solvents (DCM), which permeate standard nitrile gloves rapidly.

Protocol:

  • Solid Handling: Standard Nitrile (minimum 0.11 mm / 4 mil).[1]

  • Solution Handling: Select gloves based on the solvent carrier.[1]

Glove Compatibility Table (Solvated State)

Solvent CarrierRecommended Glove MaterialBreakthrough TimeAction
Methanol/Ethanol Standard Nitrile>240 minSafe for extended use.[1]
DCM (Dichloromethane) PVA (Polyvinyl alcohol) or Silver Shield®<5 min (Nitrile)Double glove: Nitrile (inner) + Silver Shield (outer).[1]
DMF/DMSO Butyl Rubber or Thick Nitrile (>8 mil)>480 min (Butyl)Change standard nitrile every 15 mins if splashed.[1]
B. Respiratory & Eye Protection[1][3][5][6][7][8]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary Barrier (PPE):

    • Eyes: Chemical Safety Goggles (ANSI Z87.[1]1) are superior to safety glasses because fine organic acid dust can bypass side shields.[1]

    • Respiratory: If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator .[1] An N95 is insufficient for acidic organic vapors potentially off-gassing.[1]

C. Body Protection[3]
  • Lab Coat: Standard cotton/polyester blend is acceptable.[1]

  • Modification: If scaling up (>10g reactions), wear a chemical-resistant apron (Tyvek or PVC) to prevent acid burns from bulk spills.[1]

Operational Workflow & Logic

The following diagram illustrates the decision-making process for PPE selection based on the experimental phase.

PPE_Selection_Logic Start Start: Handling 5-Methyl-1h-indazole-4-carboxylic acid State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder Form State_Check->Solid_State Dry Solvated_State Dissolved in Solvent State_Check->Solvated_State Solution Solid_PPE PPE: Nitrile Gloves (4 mil) + Safety Goggles + Lab Coat Solid_State->Solid_PPE Solvent_Check Identify Solvent Solvated_State->Solvent_Check Hood_Check Engineering Control: Work inside Fume Hood? Solid_PPE->Hood_Check Polar_Solvent Alcohols / Water Solvent_Check->Polar_Solvent Aggressive_Solvent DCM / DMF / THF Solvent_Check->Aggressive_Solvent Standard_Glove Action: Standard Nitrile OK Polar_Solvent->Standard_Glove Special_Glove Action: Consult Compatibility Chart (Use Laminate/Butyl) Aggressive_Solvent->Special_Glove Standard_Glove->Hood_Check Special_Glove->Hood_Check Proceed Proceed with Experiment Hood_Check->Proceed Yes (Required)

Figure 1: Decision matrix for selecting appropriate hand protection based on the chemical's physical state and solvent carrier.[1]

Detailed Handling Procedures

Step 1: Weighing (Critical Control Point)

The carboxylic acid moiety makes this compound prone to static charge, leading to "flying powder."

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.[1]

  • Containment: Weigh inside the fume hood. If the balance is external, use a "balance enclosure" or transfer the solid inside a tared, closed vial.

  • Technique: Do not use a spatula that has been used for strong bases (contamination risk).[1] Use a disposable or dedicated stainless steel spatula.[1]

Step 2: Solubilization & Reaction[1]
  • Acidification Risk: When dissolving in alcohols, the solution becomes weakly acidic.[1] Ensure the receiving vessel is compatible (glass/Teflon, not reactive metals).

  • Venting: If reacting with coupling agents (e.g., EDC/NHS or Thionyl Chloride), significant gas evolution (SO₂, HCl) will occur. Ensure the reaction vessel is vented to a scrubber or the back of the hood.[1]

Step 3: Waste Disposal[1][5][7]
  • Solid Waste: Dispose of contaminated weighing boats and paper in "Hazardous Solid Waste" (labeled: Toxic/Irritant Organic Solid).[1]

  • Liquid Waste:

    • If dissolved in organic solvents: "Organic Solvents" stream.[1]

    • Crucial: Do not mix with "Oxidizing Waste" (e.g., Nitric acid waste), as indazoles can be oxidized exothermically.

Emergency Response Plan

In the event of exposure, immediate action minimizes chronic sensitization risks.[1]

Emergency_Response Exposure Exposure Incident Type_Check Type of Exposure? Exposure->Type_Check Skin Skin Contact Type_Check->Skin Eye Eye Contact Type_Check->Eye Inhalation Inhalation Type_Check->Inhalation Skin_Action 1. Doff Gloves/Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT scrub hard Skin->Skin_Action Eye_Action 1. Eye Wash Station (15 min) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->Eye_Action Inhal_Action 1. Move to Fresh Air 2. If wheezing -> Medical Aid Inhalation->Inhal_Action Report Report to EHS & Log Incident Skin_Action->Report Eye_Action->Report Inhal_Action->Report

Figure 2: Immediate response workflow for exposure incidents.[1][3][4][5][7]

References

  • Fisher Scientific. (2025).[1][3] Safety Data Sheet: 5-Methyl-1H-indazole-3-carboxylic acid (Analog). Retrieved from

  • PubChem. (n.d.).[1] Compound Summary: Indazole-3-carboxylic acid.[1][7][8] National Library of Medicine.[1] Retrieved from

  • University of Pennsylvania EHRS. (n.d.).[1] Nitrile Glove Chemical Compatibility Reference. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Labels and Pictograms. Retrieved from

Sources

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